molecular formula C10H11N3O B1172503 canditoxin CAS No. 12626-37-8

canditoxin

Cat. No.: B1172503
CAS No.: 12626-37-8
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Description

Canditoxin is a toxic substance isolated from specific strains of the opportunistic pathogenic yeast, Candida albicans . Early foundational studies, including those by Iwata et al. (1968), first described its production and explored its relationship to strain virulence . This compound represents a historical point of interest in the study of fungal pathogenicity. Subsequent research has investigated the production of gliotoxin-like substances and other toxic metabolites by clinical isolates of Candida species, contributing to the broader understanding of how these fungi may cause disease in compromised hosts . The study of such fungal toxins provides valuable insights into the mechanisms of virulence and host-pathogen interactions. Research on this compound is for scientific investigation purposes only. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

12626-37-8

Molecular Formula

C10H11N3O

Synonyms

canditoxin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Elucidation of Candidalysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery, history, and characterization of Candidalysin, the first peptide toxin identified in the human fungal pathogen Candida albicans. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

Introduction and Historical Context

For decades, the ability of Candida albicans to cause significant tissue damage during infection was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial pathogens were known to deploy a vast arsenal (B13267) of protein and peptide toxins, the existence of such virulence factors in human pathogenic fungi was not established. Early research into toxic components of C. albicans focused on various cellular extracts and components, but a definitive, secreted toxin responsible for direct host cell lysis had not been identified.

A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they named Candidalysin .[1][2] This discovery, published in Nature, marked a paradigm shift in the understanding of fungal pathogenesis. The researchers demonstrated that C. albicans hyphae, the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.[1][2] Strains of C. albicans genetically engineered to be deficient in Candidalysin production were unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence in a mouse model of oropharyngeal candidiasis.[3][4]

Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a larger precursor protein called Ece1p (Extent of Cell Elongation 1).[5] The ECE1 gene is one of the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ece1p proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to release the mature 31-amino acid Candidalysin peptide.[5]

Biochemical and Structural Properties

Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid sequence is H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a predominantly α-helical conformation, which is crucial for its function.[6] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into the lipid bilayers of host cell membranes.[4]

Quantitative Data on Candidalysin Activity

The biological activity of Candidalysin has been quantified in numerous studies. The following tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.

Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)
Candidalysin Concentration (µM)Cell TypeIncubation Time (h)LDH Release (Fold Change vs. Vehicle)Reference
1.5A431 vaginal epithelial cells24~1.5[7]
3A431 vaginal epithelial cells24~2.0[7]
15A431 vaginal epithelial cells24~4.0[7]
70A431 vaginal epithelial cells24~8.0[7]
3TR146 oral epithelial cells24Significant increase[6]
15TR146 oral epithelial cells24Significant increase[6]
70TR146 oral epithelial cells24Significant increase[6]
Table 2: Candidalysin-Induced Cytokine and Chemokine Secretion
Cytokine/ChemokineCandidalysin Concentration (µM)Cell TypeIncubation Time (h)Secretion Level (pg/mL or Fold Change)Reference
IL-1α15TR146 oral epithelial cells24~250 pg/mL[6]
IL-1β15TR146 oral epithelial cells24~10 pg/mL[6]
IL-615TR146 oral epithelial cells24~2000 pg/mL[6]
G-CSF15TR146 oral epithelial cells24~4000 pg/mL[6]
GM-CSF15TR146 oral epithelial cells24~150 pg/mL[6]
IL-1α1.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
IL-1β1.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
G-CSF1.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
GM-CSF1.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
IL-61.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
IL-81.5 - 70A431 vaginal epithelial cells24Dose-dependent increase[7]
Table 3: Candidalysin-Induced Intracellular Calcium Influx
Candidalysin Concentration (µM)Cell TypeObservationReference
70TR146 oral epithelial cellsGradual increase over 40 min[8]
70 (Variant B, E, F, G, H)TR146 oral epithelial cellsMore rapid and elevated influx compared to reference[8]
70 (Variant D)TR146 oral epithelial cellsModest influx at 15 min[8]

Mechanism of Action: Pore Formation and Host Cell Signaling

Candidalysin exerts its pathogenic effects through a multi-step process that begins with its insertion into the host cell membrane and culminates in the activation of host immune responses.

Pore Formation

The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane, leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4] The α-helical and amphipathic structure of Candidalysin is critical for this process, as it facilitates the peptide's insertion into the lipid bilayer.[4]

G cluster_membrane Host Cell Membrane Candidalysin_monomer Candidalysin Monomer Candidalysin_oligomer Oligomerization Candidalysin_monomer->Candidalysin_oligomer Interaction with membrane Pore Pore Formation Candidalysin_oligomer->Pore Cell_Lysis Cell Lysis Pore->Cell_Lysis Disruption of ion gradients

Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell membrane.

Host Cell Signaling Pathways

Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways, leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-ERK1/2 pathway and the p38 MAPK pathway.

Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated ERK1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]

G Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR activates ERK1_2 ERK1/2 EGFR->ERK1_2 phosphorylates c_Fos c-Fos ERK1_2->c_Fos activates Cytokines G-CSF, GM-CSF c_Fos->Cytokines induces expression

Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.

In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway.[10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]

G Candidalysin Candidalysin MKK3_6 MKK3/6 Candidalysin->MKK3_6 Src Src Candidalysin->Src p38 p38 MAPK MKK3_6->p38 phosphorylates Src->p38 phosphorylates Hsp27 Hsp27 p38->Hsp27 phosphorylates IL6 IL-6 p38->IL6 induces release G Seed_Cells Seed epithelial cells in 96-well plate Add_Candidalysin Add Candidalysin at various concentrations Seed_Cells->Add_Candidalysin Incubate Incubate for 24 hours Add_Candidalysin->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant LDH_Assay Perform LDH assay using a commercial kit Collect_Supernatant->LDH_Assay Measure_Absorbance Measure absorbance at 490 nm LDH_Assay->Measure_Absorbance

References

Candidalysin: A Technical Guide to the Fungal Peptide Toxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Candidalysin is a cytolytic peptide toxin secreted by the opportunistic fungal pathogen Candida albicans. As the first identified peptide toxin in any human fungal pathogen, it represents a critical virulence factor, mediating host cell damage and orchestrating innate immune responses during mucosal infections.[1][2][3] This technical guide provides a comprehensive overview of candidalysin, detailing its molecular origins, peptide sequence, structure, and mechanism of action. It outlines the key signaling pathways it triggers in host epithelial cells and provides detailed protocols for its study, aiming to equip researchers and drug development professionals with the core knowledge required to investigate this important molecule.

Molecular Biology and Structure of Candidalysin

The ECE1 Gene and Precursor Protein

Candidalysin originates from a larger 271-amino acid precursor protein, Ece1p, which is encoded by the ECE1 (Extent of Cell Elongation 1) gene.[2][4][5] The expression of ECE1 is strongly upregulated during the yeast-to-hypha transition, a key morphological switch associated with C. albicans virulence.[4][6][7] The Ece1p polypeptide consists of a signal peptide followed by eight tandem peptide repeats.[1][4][5]

Post-Translational Processing

The maturation of candidalysin is a multi-step enzymatic process occurring within the Golgi complex.[8]

  • Kex2p Cleavage : The endoproteinase Kex2p first cleaves the Ece1p proprotein at specific lysine-arginine (KR) motifs that flank the peptide segments.[2][8] This releases eight distinct peptides, including the immature form of candidalysin (Ece1p62–93).[8]

  • Kex1p Trimming : The carboxypeptidase Kex1p then removes the C-terminal arginine residue from the immature peptide to produce the final, mature 31-amino acid candidalysin toxin (also designated Ece1-III62–92K).[2][8]

This sequential processing is critical; strains with mutations in the key cleavage sites are unable to produce mature candidalysin and exhibit attenuated virulence.[8]

Peptide Sequence and Structural Features

Mature candidalysin is a 31-amino acid peptide.[2][6] Its structure is characterized as an amphipathic α-helix, a feature common to many membrane-active peptides.[2][9][10] This structure, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to interact with and disrupt host cell membranes.[8] Recent studies have also identified sequence variants of candidalysin in different clinical isolates of C. albicans and in related species such as C. dubliniensis and C. tropicalis.[11][12][13]

| Table 1: Amino Acid Sequences of Candidalysin Variants | | :--- | :--- | | Species | Sequence | | Candida albicans (SC5314) | SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK[6][13] | | Candida dubliniensis | SIIGILTAILNNVPQIINVITTIIKSITGNK[14] | | Candida tropicalis | ISFAGIVSSIINQLPSIIQIIGNIIKAGLVK[14] |

Biophysical analysis using circular dichroism spectroscopy confirms that candidalysin and its variants adopt a predominantly α-helical secondary structure.[10][13]

Mechanism of Action and Cellular Effects

Candidalysin's primary function is to damage host epithelial cell membranes, a process that underpins C. albicans pathogenicity.[1][15][16]

Membrane Intercalation and Pore Formation

The amphipathic nature of candidalysin facilitates its insertion into the plasma membrane of host cells.[2] Recent evidence suggests a unique mechanism of action where candidalysin first self-assembles into polymers and loops in solution before inserting into the membrane to form pores.[17][18] This pore formation disrupts the osmotic integrity of the cell, leading to a cascade of downstream events.[19]

Induction of Cell Damage and Ion Influx

The formation of pores in the host membrane leads to two hallmark events:

  • Lactate (B86563) Dehydrogenase (LDH) Release : The loss of membrane integrity allows cytosolic components, such as the enzyme LDH, to leak into the extracellular space. This release is a quantifiable marker of cytotoxicity.[2][15]

  • Calcium (Ca²⁺) Influx : The pores create a conduit for a rapid influx of extracellular calcium ions into the cell.[1][15][16] This Ca²⁺ influx acts as a critical second messenger, initiating host cell signaling responses.[9]

| Table 2: Quantitative Effects of C. albicans Candidalysin on Epithelial Cells | | :--- | :--- | :--- | | Effect | Concentration Range | Observation | | Immune Activation | 1.5 - 15 µM | Induction of c-Fos and cytokine release (G-CSF, GM-CSF) without significant cell lysis.[1] | | Cytotoxicity | 60 - 70 µM | High levels of LDH release, indicating significant membrane damage.[1][14][20] | | Cytokine Release (Damage-Associated) | 70 µM | Induction of damage-associated cytokines like IL-1α and IL-6.[1] |

Host Signaling Pathway Activation

Beyond direct physical damage, candidalysin is a potent activator of innate immune signaling pathways in epithelial cells, primarily through the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) cascades.[3][15][21]

EGFR-ERK Pathway

The influx of Ca²⁺ triggered by candidalysin indirectly activates matrix metalloproteinases, which cleave and release EGFR ligands.[9] This leads to the activation of EGFR, which initiates the extracellular signal-regulated kinase (ERK1/2) MAPK pathway.[9][21] This cascade results in the phosphorylation of MAPK Phosphatase 1 (MKP1) and the activation of the transcription factor c-Fos, culminating in the production of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[2][9][22]

p38 MAPK Pathway

In parallel, candidalysin activates the p38 MAPK pathway.[21] This activation appears to be independent of the primary EGFR-ligand pathway and is triggered by upstream kinases.[22] The p38 pathway is responsible for the activation of Heat Shock Protein 27 (Hsp27) and the release of other cytokines, notably IL-6.[21][22]

Candidalysin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CL Candidalysin Pore Pore Formation CL->Pore inserts Src Src Kinases CL->Src activates MKKs MKK3/6 CL->MKKs activates Ca_Influx Ca²⁺ Influx Pore->Ca_Influx triggers EGFR EGFR ERK ERK1/2 EGFR->ERK activates MMPs MMPs Ca_Influx->MMPs activates EGFR_Ligands EGFR Ligands MMPs->EGFR_Ligands cleaves EGFR_Ligands->EGFR binds & activates p38 p38 Src->p38 activates MKKs->p38 activates Hsp27 Hsp27 p38->Hsp27 activates Cytokines_p38 IL-6 Release p38->Cytokines_p38 induces MKP1 p-MKP1 ERK->MKP1 phosphorylates cFos c-Fos ERK->cFos activates Cytokines_ERK G-CSF, GM-CSF Release cFos->Cytokines_ERK induces

Caption: Signaling pathways activated by candidalysin in epithelial cells.

Key Experimental Protocols

Investigating the effects of candidalysin requires a combination of biochemical, cell biology, and biophysical assays.

Peptide Synthesis and Preparation

Candidalysin peptides are typically produced by standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification via high-performance liquid chromatography (HPLC) to >95% purity.[14][17][23][24] Lyophilized peptide stocks are reconstituted in sterile water, aliquoted, and stored at -80°C.

LDH Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from lysed cells.

  • Cell Seeding : Seed epithelial cells (e.g., TR146 oral epithelial cells) in a 96-well plate and grow to confluence.

  • Treatment : Replace the medium with fresh medium containing various concentrations of candidalysin (e.g., 1 µM to 70 µM) and a vehicle control (water). Include a maximum lysis control (e.g., Triton X-100).

  • Incubation : Incubate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Supernatant Collection : Centrifuge the plate and collect the cell-free supernatant.

  • LDH Measurement : Measure LDH activity in the supernatant using a commercially available kit (e.g., Cytox 96 Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions, reading absorbance at the appropriate wavelength.[1]

  • Calculation : Calculate percentage cytotoxicity relative to the maximum lysis control.

Western Blot for Signaling Pathway Activation

This technique detects the activation (e.g., phosphorylation) of key signaling proteins.

  • Cell Seeding and Starvation : Seed epithelial cells in 6-well plates. Once confluent, serum-starve the cells for several hours to reduce basal signaling.

  • Treatment : Treat cells with candidalysin (e.g., 15 µM) for short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer : Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phosphorylated proteins (e.g., anti-p-MKP1, anti-p-ERK) and total proteins or a loading control (e.g., anti-GAPDH). Follow with HRP-conjugated secondary antibodies.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide.[10]

  • Sample Preparation : Prepare a solution of candidalysin (e.g., 0.1-0.2 mg/mL) in a suitable buffer, such as 10 mM sodium phosphate. To mimic a membrane environment, 50% trifluoroethanol (TFE) can be included.

  • Measurement : Place the sample in a quartz cuvette with a 1 mm path length.

  • Data Acquisition : Record CD spectra from approximately 190 to 260 nm at room temperature using a CD spectrometer.

  • Analysis : Analyze the resulting spectrum. A characteristic α-helical structure will show distinct negative bands at ~208 nm and ~222 nm.

Experimental_Workflow cluster_assays Parallel Assays start Prepare Candidalysin Stock treat_cells Treat Cells with Candidalysin (Concentration Gradient) start->treat_cells seed_cells Seed Epithelial Cells (e.g., TR146 in 96-well plates) seed_cells->treat_cells incubate Incubate (24h at 37°C) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Remaining Cells incubate->lyse_cells For Western Blot ldh_assay Perform LDH Assay (Measure Absorbance) collect_supernatant->ldh_assay cytokine_assay Perform ELISA/CBA (Measure Cytokines) collect_supernatant->cytokine_assay western_blot Perform Western Blot (for p-MKP1, c-Fos) lyse_cells->western_blot analysis Data Analysis & Comparison ldh_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Workflow for assessing candidalysin's effect on epithelial cells.

Conclusion and Future Directions

Candidalysin has emerged as a quintessential virulence factor for Candida albicans, acting as both a direct agent of cellular destruction and a potent modulator of host immunity.[3] Its well-defined structure and mechanism of action make it an attractive target for novel antifungal therapies. Future research will likely focus on developing inhibitors that can block its oligomerization, membrane insertion, or interaction with host cell receptors.[17][18] Furthermore, understanding the diversity of candidalysin variants and their differential activities may provide crucial insights into the varied pathogenic potential of different Candida strains and species.[11] The protocols and data presented in this guide serve as a foundational resource for professionals dedicated to advancing our understanding and therapeutic targeting of this critical fungal toxin.

References

The Fungal Toxin Candidalysin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, a commensal fungus of the human microbiota, can become an opportunistic pathogen, causing mucosal and systemic infections. A key virulence factor in its pathogenicity is candidalysin, a 31-amino acid polypeptide toxin.[1] Secreted by the hyphal form of C. albicans, candidalysin is a cytolytic peptide that plays a crucial role in host cell damage and the activation of the innate immune response.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying candidalysin's action, from its biogenesis to its intricate interactions with host cells, supported by quantitative data and detailed experimental methodologies.

Candidalysin Biogenesis and Structure

Candidalysin is derived from a larger precursor protein, Ece1p, which is encoded by the ECE1 gene. The processing of Ece1p into the mature 31-amino acid toxin is a two-step process mediated by the kexin-type proteases Kex2 and Kex1.[1] Structurally, candidalysin is an amphipathic, α-helical peptide. This amphipathic nature, with distinct hydrophobic and hydrophilic regions, is critical for its ability to interact with and disrupt host cell membranes.[4]

Mechanism of Action: Pore Formation and Host Cell Damage

The primary mechanism of candidalysin-induced host cell damage is the formation of pores in the plasma membrane.[5] Unlike many other pore-forming toxins that assemble into pores after binding to the membrane, candidalysin self-assembles into polymeric structures and loops in an aqueous solution before inserting into the cell membrane.[5][6] This pre-assembly is a unique feature of its mechanism.

The insertion of these pre-formed pores into the host cell membrane leads to a loss of membrane integrity, resulting in several downstream effects:

  • Lactate (B86563) Dehydrogenase (LDH) Release: The disruption of the plasma membrane allows the leakage of cytosolic components, such as the enzyme lactate dehydrogenase (LDH), into the extracellular space. This is a widely used marker for cytotoxicity.[2][3]

  • Ion Flux: The pores created by candidalysin disrupt the normal ion gradients across the cell membrane. A key consequence of this is a significant influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[5][7]

The damage to the host cell membrane ultimately leads to a form of necrotic cell death, characterized by rapid plasma membrane rupture and the release of intracellular contents.[8]

Quantitative Analysis of Candidalysin-Induced Cellular Damage

The cytotoxic effects of candidalysin have been quantified in various in vitro models. The following tables summarize key quantitative data from studies on different epithelial cell lines.

Cell Line Candidalysin Concentration (µM) Fold Change in LDH Release (vs. Vehicle Control) Reference
A431 (Vaginal Epithelial)1.5~1.5[2]
3~2.0[2]
15~4.0[2]
70~7.0[2]
TR146 (Oral Epithelial)15Significant increase[9]
70Significant increase[9]

Table 1: Candidalysin-Induced LDH Release in Epithelial Cells. Data are presented as the mean fold change relative to vehicle-treated control cells after 24 hours of exposure.

Cell Line Candidalysin Concentration (µM) Observation Reference
TR146 (Oral Epithelial)70Gradual increase in intracellular Ca²⁺ over 40 minutes.[5][7]

Table 2: Candidalysin-Induced Calcium Influx in Epithelial Cells.

Host Cell Signaling Pathways Activated by Candidalysin

Beyond direct cell lysis, candidalysin is a potent activator of host cell signaling pathways, leading to a robust inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Signaling

In epithelial cells, candidalysin activates several MAPK pathways, primarily through the epidermal growth factor receptor (EGFR).

  • EGFR-ERK1/2-c-Fos Pathway: The influx of calcium triggered by candidalysin leads to the activation of matrix metalloproteinases (MMPs). These MMPs cleave EGFR ligands, which then bind to and activate EGFR. This activation initiates the downstream ERK1/2 MAPK pathway, leading to the phosphorylation of MAPK phosphatase 1 (MKP1) and the expression of the transcription factor c-Fos. c-Fos, in turn, drives the production of pro-inflammatory cytokines and chemokines, such as granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • p38 MAPK Pathway: Candidalysin also activates the p38 MAPK pathway through two independent mechanisms: one involving MKK3/6 and another involving the proto-oncogene tyrosine-protein kinase Src. The MKK3/6-p38 axis primarily leads to the production of interleukin-6 (IL-6), while the Src-p38 pathway contributes to EGFR activation in a ligand-independent manner and the activation of heat shock protein 27 (Hsp27).

Candidalysin_MAPK_Signaling Candidalysin Candidalysin Membrane Plasma Membrane Candidalysin->Membrane Intercalates MKK36 MKK3/6 Candidalysin->MKK36 Src Src Candidalysin->Src Pore Pore Formation Membrane->Pore Ca_Influx Ca²⁺ Influx Pore->Ca_Influx MMPs MMPs Ca_Influx->MMPs Activates EGFR_Ligands EGFR Ligands MMPs->EGFR_Ligands Cleaves EGFR EGFR EGFR_Ligands->EGFR Binds & Activates ERK12 ERK1/2 EGFR->ERK12 MKP1 p-MKP1 ERK12->MKP1 cFos c-Fos ERK12->cFos Cytokines_Chemokines G-CSF, GM-CSF, IL-1α, IL-1β cFos->Cytokines_Chemokines Induces p38 p38 Hsp27 Hsp27 p38->Hsp27 IL6 IL-6 p38->IL6 Induces MKK36->p38 Src->EGFR Ligand-independent activation Src->p38

Figure 1: Candidalysin-induced MAPK signaling pathways in epithelial cells.

NLRP3 Inflammasome Activation in Macrophages

In macrophages, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[10][11] The pore-forming activity of candidalysin leads to potassium (K⁺) efflux from the macrophage, which is a critical signal for the assembly and activation of the NLRP3 inflammasome complex.[10] This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[11]

Candidalysin_NLRP3_Activation Candidalysin Candidalysin Macrophage_Membrane Macrophage Plasma Membrane Candidalysin->Macrophage_Membrane Intercalates Pore Pore Formation Macrophage_Membrane->Pore K_Efflux K⁺ Efflux Pore->K_Efflux NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Activates Caspase1 Active Caspase-1 NLRP3->Caspase1 Cleaves pro_Caspase1 Pro-Caspase-1 IL1b Secreted IL-1β Caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β

Figure 2: Candidalysin-mediated NLRP3 inflammasome activation in macrophages.

Quantitative Analysis of Candidalysin-Induced Inflammatory Responses

The inflammatory response triggered by candidalysin has been quantified by measuring the secretion of various cytokines and chemokines.

Cell Line Candidalysin Concentration (µM) Cytokine Concentration (pg/mL) Reference
A431 (Vaginal Epithelial)1.5IL-1α~100[2]
3IL-1α~200[2]
15IL-1α~400[2]
70IL-1α~500[2]
1.5IL-1β~5[2]
3IL-1β~10[2]
15IL-1β~20[2]
70IL-1β~25[2]
1.5G-CSF~200[2]
3G-CSF~400[2]
15G-CSF~1000[2]
70G-CSF~1200[2]
1.5GM-CSF~50[2]
3GM-CSF~100[2]
15GM-CSF~200[2]
70GM-CSF~250[2]
1.5IL-6~100[2]
3IL-6~200[2]
15IL-6~400[2]
70IL-6~500[2]
Human Monocyte-Derived Macrophages (hMDMs)~50IL-1β~1000[12]

Table 3: Candidalysin-Induced Cytokine and Chemokine Secretion. Data are presented as the mean concentration in the cell culture supernatant after 24 hours (A431 cells) or 5 hours (hMDMs) of exposure.

Experimental Protocols

This section provides an overview of the key experimental protocols used to study the mechanism of action of candidalysin.

Cell Culture
  • TR146 Human Buccal Squamous Carcinoma Cells: These cells are typically cultured in a 1:1 mixture of Ham's F12 and Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.[13][14]

  • A431 Human Vulvar Squamous Carcinoma Cells: These cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[15]

  • THP-1 Human Monocytic Leukemia Cells: THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. To differentiate them into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.[1][2][16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

LDH_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with Candidalysin Start->Treat Incubate Incubate for specified time Treat->Incubate Collect Collect supernatant Incubate->Collect Add_Substrate Add LDH substrate mix Collect->Add_Substrate Incubate_RT Incubate at room temperature (30 min) Add_Substrate->Incubate_RT Add_Stop Add stop solution Incubate_RT->Add_Stop Read Measure absorbance at 490 nm Add_Stop->Read

Figure 3: Workflow for the LDH Cytotoxicity Assay.

A common commercially available kit for this assay is the CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega).[5][17][18] The assay involves the following steps:

  • Cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of candidalysin.

  • After the desired incubation period, a sample of the culture supernatant is transferred to a new 96-well plate.

  • The LDH substrate mix is added to each well, and the plate is incubated at room temperature for 30 minutes, protected from light.

  • A stop solution is added to terminate the reaction.

  • The absorbance is measured at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the concentration of specific cytokines and chemokines secreted into the cell culture supernatant.

ELISA_Workflow Start Coat plate with capture antibody Block Block non-specific binding sites Start->Block Add_Sample Add standards and samples Block->Add_Sample Incubate_1 Incubate Add_Sample->Incubate_1 Add_Detection Add detection antibody Incubate_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Add_Enzyme Add enzyme-conjugated streptavidin Incubate_2->Add_Enzyme Incubate_3 Incubate Add_Enzyme->Incubate_3 Add_Substrate Add substrate Incubate_3->Add_Substrate Incubate_4 Incubate in dark Add_Substrate->Incubate_4 Add_Stop Add stop solution Incubate_4->Add_Stop Read Measure absorbance Add_Stop->Read

Figure 4: General Workflow for a Sandwich ELISA.

Commercially available ELISA kits, such as the DuoSet® ELISA Development Systems from R&D Systems, are commonly used.[19][20] The general procedure for a sandwich ELISA is as follows:

  • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

  • The plate is washed, and any remaining protein-binding sites are blocked.

  • Standards and cell culture supernatants are added to the wells and incubated.

  • The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • After another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • The plate is washed again, and a substrate solution is added, which is converted by HRP into a colored product.

  • A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blotting for Signaling Protein Activation

Western blotting is used to detect the phosphorylation and expression levels of key signaling proteins, such as c-Fos and MKP1.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a method such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-MKP1 or anti-c-Fos).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[10][11][21]

Intracellular Calcium Measurement using Fura-2 AM

The Fura-2 AM assay is a ratiometric method for quantifying intracellular calcium concentrations.

  • Cell Loading: Cells are incubated with Fura-2 AM, a cell-permeant dye. Inside the cell, esterases cleave the AM group, trapping the Fura-2 dye.

  • Washing: Extracellular dye is washed away.

  • Stimulation and Imaging: Cells are stimulated with candidalysin, and fluorescence is measured using a fluorescence microscope or plate reader. Fura-2 exhibits an excitation shift upon binding to Ca²⁺. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) is used to calculate the intracellular calcium concentration.[3][4][8][9]

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome in macrophages by quantifying the release of mature IL-1β.

  • Macrophage Priming: Macrophages (e.g., differentiated THP-1 cells or bone marrow-derived macrophages) are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.

  • Candidalysin Treatment: The primed macrophages are then treated with candidalysin to trigger NLRP3 inflammasome activation.

  • Supernatant Collection: The cell culture supernatant is collected.

  • IL-1β Quantification: The concentration of mature IL-1β in the supernatant is measured by ELISA.[12][22][23]

Conclusion

Candidalysin is a pivotal virulence factor of Candida albicans that orchestrates a complex interplay between direct host cell damage and the activation of innate immune signaling. Its unique mechanism of pre-assembly before pore formation highlights a novel paradigm in the action of peptide toxins. The subsequent disruption of membrane integrity, influx of calcium, and activation of MAPK and NLRP3 inflammasome pathways underscore its multifaceted role in fungal pathogenesis. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies aimed at neutralizing the detrimental effects of this potent fungal toxin. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat Candida albicans infections.

References

The Architect of Invasion: A Technical Guide to the Pore-Forming Mechanism of Candidalysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, a commensal fungus, can transform into a formidable pathogen, causing a spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis. Central to its pathogenic arsenal (B13267) is candidalysin, a 31-amino acid peptide toxin. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning candidalysin's pore-forming activity on host cells. We will dissect its unique self-assembly process, its interaction with the host cell membrane, and the subsequent activation of critical signaling pathways that orchestrate the host's immune response. This document aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological processes through detailed diagrams to aid in research and the development of novel antifungal therapeutics.

The Candidalysin Molecule: Structure and Genesis

Candidalysin is a cytolytic peptide toxin secreted by the hyphal form of Candida albicans.[1][2][3] It is derived from a larger precursor protein encoded by the ECE1 gene.[4][5][6][7] The full Ece1p polypeptide undergoes sequential proteolytic processing by the kexin-like proteinases Kex2 and Kex1 to release several peptides, including the active candidalysin toxin.[6][8] This 31-amino acid peptide adopts an α-helical secondary structure and possesses an amphipathic nature, with distinct hydrophobic and hydrophilic regions, which is crucial for its interaction with and disruption of host cell membranes.[4][9]

The Pore-Forming Mechanism: A Novel Assembly

Recent studies have revealed that candidalysin employs a unique mechanism for pore formation that distinguishes it from many other pore-forming toxins.[10][11][12]

2.1. Pre-assembly in Solution: Unlike toxins that assemble into pores directly on the membrane surface, candidalysin undergoes a complex self-assembly process in the aqueous environment of the "invasion pocket" formed between the invading hypha and the host epithelial cell.[10][13][14][15] It initially forms oligomeric structures, which then polymerize in a head-to-toe fashion to create long, flexible chains.[10][13] These chains can then circularize to form loop structures.[10][12]

2.2. Membrane Insertion and Pore Formation: These pre-formed loops are the membrane-competent units that spontaneously insert into the host cell's plasma membrane.[10][11] Initial insertion likely forms unrimmed pores. Following insertion, a conformational change may occur where the candidalysin oligomers reorient into a vertical position, creating more stable, rimmed pores that enhance cellular toxicity.[10][13] Atomic force microscopy has revealed that candidalysin forms pores with a diameter of up to 80 Å.[10] This pore formation disrupts the integrity of the cell membrane, leading to an uncontrolled influx of ions, such as Ca²⁺, and the release of cellular components like lactate (B86563) dehydrogenase (LDH).[8][10]

The following diagram illustrates the proposed workflow for candidalysin's pore-forming mechanism.

Candidalysin_Pore_Formation Candidalysin Pore Formation Workflow cluster_solution Aqueous Phase (Invasion Pocket) cluster_membrane Host Cell Membrane CL_Monomer Candidalysin Monomers CL_Oligomer Oligomerization CL_Monomer->CL_Oligomer CL_Polymer Polymerization (Head-to-Toe) CL_Oligomer->CL_Polymer CL_Loop Loop Formation CL_Polymer->CL_Loop Membrane_Insertion Loop Insertion into Membrane (Unrimmed Pore) CL_Loop->Membrane_Insertion Spontaneous Insertion Pore_Maturation Conformational Change (Rimmed Pore) Membrane_Insertion->Pore_Maturation Cell_Damage Membrane Permeabilization (Ca²⁺ influx, LDH release) Pore_Maturation->Cell_Damage Leads to

Candidalysin Pore Formation Workflow

Host Cell Interaction and Signal Transduction

Candidalysin-induced pore formation is the initial trigger for a cascade of signaling events within the host cell, primarily orchestrated by the activation of the Epidermal Growth Factor Receptor (EGFR).[1][13][16]

3.1. EGFR Activation: Candidalysin induces the phosphorylation of EGFR.[1][17] This activation can occur through two main mechanisms:

  • Ligand-dependent: The influx of Ca²⁺ caused by pore formation activates matrix metalloproteinases (MMPs), which cleave EGFR ligands from the cell surface. These ligands then bind to and activate EGFR.[14][16]

  • Ligand-independent: Candidalysin can also trigger EGFR phosphorylation through a Src family kinase-dependent pathway.[17][18]

3.2. MAPK Signaling Cascades: Activated EGFR serves as a hub for the initiation of downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][17] Two key pathways are activated:

  • ERK1/2 Pathway: EGFR activation leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This, in turn, leads to the expression and activation of the transcription factor c-Fos and the MAPK phosphatase MKP1.[2][14][19] This pathway is primarily responsible for the production of neutrophil-activating chemokines like G-CSF and GM-CSF.[17][18]

  • p38 Pathway: Candidalysin also activates the p38 MAPK pathway, which can be triggered by MKK3/6 and Src kinases.[2][17] This pathway leads to the activation of Heat Shock Protein 27 (Hsp27) and the release of the pro-inflammatory cytokine IL-6.[17][18]

The following diagram outlines the major signaling pathways activated by candidalysin in epithelial cells.

Candidalysin_Signaling Candidalysin-Induced Signaling in Epithelial Cells Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore Src Src Kinase Candidalysin->Src MKK3_6 MKK3/6 Candidalysin->MKK3_6 Ca_Influx Ca²⁺ Influx Pore->Ca_Influx MMPs MMPs Ca_Influx->MMPs EGFR_Ligands EGFR Ligands MMPs->EGFR_Ligands EGFR EGFR EGFR_Ligands->EGFR ERK1_2 ERK1/2 EGFR->ERK1_2 Src->EGFR p38 p38 Src->p38 MKK3_6->p38 Hsp27 Hsp27 p38->Hsp27 IL6 IL-6 Release p38->IL6 MKP1 MKP1 ERK1_2->MKP1 cFos c-Fos ERK1_2->cFos GCSF_GMCSF G-CSF/GM-CSF Release cFos->GCSF_GMCSF

Candidalysin-Induced Signaling Pathways

3.3. NLRP3 Inflammasome Activation in Immune Cells: In phagocytic cells like macrophages and dendritic cells, candidalysin plays a crucial role in activating the NLRP3 inflammasome.[1][4][20] This activation is a key step in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[21][22] The pore-forming activity of candidalysin, which causes potassium efflux, is a critical trigger for NLRP3 inflammasome assembly.[20][23]

Quantitative Analysis of Candidalysin Activity

The biological effects of candidalysin are dose-dependent. The following tables summarize quantitative data from various studies on candidalysin-induced cellular damage and immune responses.

Table 1: Candidalysin-Induced Host Cell Damage

Cell TypeCandidalysin Concentration (µM)AssayEndpoint MeasurementReference
Vaginal Epithelial Cells (A431)1.5 - 70LDH ReleaseFold change in LDH release relative to control[24]
Oral Epithelial CellsNot specifiedLDH Release~8-fold decrease in damage with ece1Δ/Δ mutant[24]
Macrophages (hMDMs)Not specifiedLDH ReleaseQuantification of LDH release[25]
Dendritic Cells (mBMDCs)Not specifiedLDH ReleaseQuantification of LDH release[25]

Table 2: Candidalysin-Induced Immune Signaling and Cytokine Release

Cell TypeCandidalysin Concentration (µM)Pathway/Molecule AssessedCytokine MeasuredReference
Vaginal Epithelial Cells (A431)1.5 - 70c-Fos, p-MKP1IL-1α, IL-1β, G-CSF, GM-CSF, IL-6, IL-8[24]
Oral Epithelial Cells (TR146)15p-MKK3/6, p-EGFR, c-Fos, p-MKP1Not specified[26]
Mast Cells (LAD2)10p-ERK, p-JNK, p-p38Pro-inflammatory cytokines/chemokines, IL-10, LL-37[27]
Macrophages (Primary)Not specifiedNLRP3 InflammasomeIL-1β[21][22]

Key Experimental Protocols

5.1. Lactate Dehydrogenase (LDH) Assay for Cell Damage

This colorimetric assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture supernatant.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a formazan (B1609692) dye. The amount of formazan is proportional to the amount of LDH released and is measured spectrophotometrically.

  • General Protocol:

    • Seed host cells in a multi-well plate and grow to confluence.

    • Expose cells to varying concentrations of synthetic candidalysin or infect with C. albicans strains (wild-type and candidalysin-deficient mutants) for a specified time.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate and cofactor.

    • Incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).

5.2. Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following pore formation.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to free intracellular calcium, the dye's fluorescence intensity increases.

  • General Protocol:

    • Culture host cells on a suitable plate for fluorescence microscopy or a plate reader.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Treat the cells with candidalysin.

    • Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

5.3. Western Blotting for Signaling Pathway Activation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., EGFR, ERK, p38, c-Fos, MKP1).

  • General Protocol:

    • Treat host cells with candidalysin for various time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

5.4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay used to measure the concentration of secreted cytokines and chemokines in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is also specific for the cytokine but binds to a different epitope. The detection antibody is typically biotinylated and is followed by the addition of an enzyme-conjugated streptavidin. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

  • General Protocol:

    • Coat a 96-well plate with a capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (cell culture supernatants) to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

The following diagram illustrates a generalized experimental workflow for studying candidalysin's effects on host cells.

Experimental_Workflow General Experimental Workflow Start Host Cell Culture Treatment Treatment with Candidalysin or C. albicans Infection Start->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Treatment->Cell_Lysis LDH_Assay LDH Assay (Cell Damage) Supernatant_Collection->LDH_Assay ELISA ELISA (Cytokine Release) Supernatant_Collection->ELISA Western_Blot Western Blot (Signaling Activation) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation LDH_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Generalized Experimental Workflow

Conclusion and Future Directions

Candidalysin has emerged as a critical virulence factor for Candida albicans, acting as both a potent cytolytic toxin and a key modulator of the host immune response. Its unique pore-forming mechanism, involving pre-assembly in solution, presents a novel paradigm in the study of fungal pathogenesis. The elucidation of the downstream signaling pathways, primarily revolving around EGFR and MAPK activation, has provided significant insights into how host cells detect and respond to this fungal toxin.

For drug development professionals, the intricate steps of candidalysin's mechanism of action offer several potential therapeutic targets. Inhibiting its initial oligomerization and polymerization in the invasion pocket could prevent pore formation and subsequent cell damage.[12] Modulating the host's signaling response, for instance by targeting specific components of the EGFR or MAPK pathways, could also represent a viable strategy to mitigate the inflammatory damage associated with C. albicans infections.

Future research should continue to explore the structural biology of candidalysin polymers and pores in greater detail. Understanding the precise molecular interactions that govern its self-assembly and membrane insertion will be crucial for the rational design of inhibitors. Furthermore, investigating the interplay between candidalysin and other C. albicans virulence factors will provide a more holistic view of its role in pathogenesis. The continued development of high-throughput screening assays will be instrumental in identifying novel compounds that can effectively neutralize this formidable fungal toxin.

References

The Role of Candidalysin in Candida albicans Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Candida albicans, a commensal fungus, can become an opportunistic pathogen causing mucosal and systemic infections. A key driver of its virulence is the transition from yeast to hyphal form, a process accompanied by the secretion of the peptide toxin, candidalysin.[1] This 31-amino acid peptide, encoded by the ECE1 gene, is the first identified cytolytic peptide toxin in a human fungal pathogen.[1][2][3] Candidalysin plays a multifaceted role in pathogenesis by directly damaging host epithelial and immune cells, triggering pro-inflammatory signaling pathways, and facilitating nutrient acquisition.[2][3][4] Understanding the molecular mechanisms of candidalysin action is paramount for the development of novel anti-fungal therapies. This guide provides an in-depth overview of candidalysin's structure, function, and impact on host-pathogen interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Candidalysin: Structure and Function

Candidalysin is a 31-amino acid amphipathic peptide that adopts an α-helical secondary structure.[5][6] It is derived from the larger protein Ece1p through proteolytic processing.[7] Its primary function is to disrupt the integrity of host cell membranes. By intercalating into the lipid bilayer, candidalysin forms pores, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell lysis.[4][5][8] This cytolytic activity is a key contributor to the tissue damage observed during C. albicans infections.

Data Presentation: Quantitative Analysis of Candidalysin Activity

The following tables summarize the quantitative data on the various biological activities of candidalysin.

Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)

Candidalysin Concentration (µM)Cell Type% LDH Release (relative to control)Reference
3TR146 oral epithelial cellsSignificant increase[9]
15TR146 oral epithelial cellsDose-dependent increase[9][10]
70TR146 oral epithelial cellsHigh level of damage[9]
1.5A431 vaginal epithelial cells~2-fold increase[5]
3A431 vaginal epithelial cells~3-fold increase[5]
15A431 vaginal epithelial cells~7-fold increase[5]
70A431 vaginal epithelial cells~12-fold increase[5]

Table 2: Candidalysin-Induced Cytokine Secretion from Epithelial Cells (24h stimulation)

CytokineCandidalysin Concentration (µM)Cell TypeConcentration (pg/mL)Reference
G-CSF3TR146 oral epithelial cells~200[11]
15TR146 oral epithelial cells~800[11]
70TR146 oral epithelial cells~1200[11]
IL-1α15TR146 oral epithelial cellsSignificant increase[11]
70TR146 oral epithelial cellsSignificant increase[11]
IL-1α1.5A431 vaginal epithelial cells~50[5]
3A431 vaginal epithelial cells~100[5]
15A431 vaginal epithelial cells~250[5]
70A431 vaginal epithelial cells~400[5]
IL-1β1.5A431 vaginal epithelial cells~10[5]
3A431 vaginal epithelial cells~20[5]
15A431 vaginal epithelial cells~40[5]
70A431 vaginal epithelial cells~60[5]

Table 3: Hemolytic Activity of Candidalysin

Candidalysin Concentration (µM)% Hemolysis (relative to control)Reference
1Time-dependent increase[11]
2Near complete lysis[11]
4Near complete lysis[11]
8Near complete lysis[11]

Table 4: Fungal Burden in a Murine Model of Oropharyngeal Candidiasis (Day 2 post-infection)

C. albicans StrainMean Fungal Burden (CFU/g of tongue tissue)Reference
Wild-Type (WT)~1 x 10^7[12]
ece1Δ/Δ (candidalysin deficient)~1 x 10^4[12]
ECE1 Re-integrant~1 x 10^7[12]

Signaling Pathways Activated by Candidalysin

Candidalysin is a potent activator of host immune responses. Upon damaging epithelial cells, it triggers a cascade of intracellular signaling events, primarily through the mitogen-activated protein kinase (MAPK) pathways.

EGFR-MAPK Signaling Axis

Candidalysin-induced membrane damage leads to an influx of Ca2+ and the release of EGFR ligands, which in turn activates the Epidermal Growth Factor Receptor (EGFR).[4][13] This initiates downstream signaling through the ERK1/2 and p38 MAPK pathways. Activation of ERK1/2 leads to the phosphorylation of MAPK phosphatase 1 (MKP1), while the p38 pathway activates the transcription factor c-Fos.[7][8] Together, these events culminate in the production of pro-inflammatory cytokines and chemokines, orchestrating the recruitment of immune cells like neutrophils to the site of infection.[2][8][13]

Candidalysin_Signaling Candidalysin Candidalysin Membrane Host Cell Membrane Candidalysin->Membrane intercalates Damage Membrane Damage (Pore Formation) Membrane->Damage Ca_influx Ca²⁺ Influx Damage->Ca_influx EGFR_ligands EGFR Ligand Release Damage->EGFR_ligands EGFR EGFR EGFR_ligands->EGFR activates ERK ERK1/2 EGFR->ERK p38 p38 EGFR->p38 MKP1 p-MKP1 ERK->MKP1 activates cFos c-Fos p38->cFos activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, G-CSF, etc.) MKP1->Cytokines regulates cFos->Cytokines induces Immune_recruitment Immune Cell Recruitment (Neutrophils) Cytokines->Immune_recruitment

Candidalysin-induced EGFR-MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme LDH into the culture supernatant.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Epithelial cells (e.g., TR146 or A431)

  • Cell culture medium

  • Synthetic candidalysin peptide

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed epithelial cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate overnight.

  • Prepare serial dilutions of synthetic candidalysin in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the candidalysin dilutions or vehicle control to triplicate wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect 50 µL of the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Cytokine Quantification by ELISA

This protocol details the measurement of cytokine concentrations in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Supernatants from candidalysin-stimulated epithelial cells (from Protocol 4.1)

  • Cytokine-specific ELISA kit (e.g., for G-CSF or IL-1α)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant cytokine standards

  • Detection antibody (biotinylated)

  • Enzyme conjugate (e.g., streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of recombinant cytokine standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the enzyme conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times.

  • Add 100 µL of the substrate solution and incubate in the dark until a color develops.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[14]

Western Blot Analysis of MAPK Signaling

This method is used to detect the activation of key signaling proteins (p-MKP1 and c-Fos) in response to candidalysin.

Materials:

  • Epithelial cells

  • Synthetic candidalysin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MKP1, anti-c-Fos, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat epithelial cells with candidalysin for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Murine Model of Oropharyngeal Candidiasis (OPC)

This in vivo model is used to assess the virulence of C. albicans strains and the role of candidalysin in a mucosal infection setting.[1][2][3][4][8]

Materials:

Procedure:

  • Immunosuppression: Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously to the mice on days -1, 1, and 3 relative to infection.[8]

  • Inoculum Preparation: Culture C. albicans strains overnight in a suitable broth. Wash and resuspend the yeast cells in sterile PBS to the desired concentration (e.g., 1 x 10^8 cells/mL).

  • Infection: Anesthetize the mice. Saturate a calcium alginate swab with the C. albicans suspension and place it sublingually for 75-120 minutes.[1][2]

  • Monitoring and Analysis: Monitor the mice daily for weight loss and clinical signs of infection.

  • Fungal Burden: At a predetermined time point (e.g., day 2 or 5 post-infection), euthanize the mice, excise the tongues, weigh them, and homogenize them in sterile PBS.

  • Plate serial dilutions of the homogenates on YPD agar plates.

  • Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

  • Express the fungal burden as CFU per gram of tongue tissue.

OPC_Workflow Immunosuppression Immunosuppression (Cortisone Acetate) Infection Sublingual Infection (Anesthetized Mice) Immunosuppression->Infection Inoculum Inoculum Preparation (C. albicans culture) Inoculum->Infection Monitoring Monitoring (Weight, Clinical Signs) Infection->Monitoring Euthanasia Euthanasia & Tissue Harvest (Tongue) Monitoring->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating (YPD Agar) Homogenization->Plating Incubation Incubation (37°C, 24-48h) Plating->Incubation CFU_Count CFU Counting & Analysis (CFU/g tissue) Incubation->CFU_Count

Workflow for the murine oropharyngeal candidiasis model.
Zebrafish Swimbladder Infection Model

This transparent in vivo model allows for real-time imaging of the host-pathogen interaction at a mucosal surface.[6][7][13][15][16]

Materials:

  • Zebrafish larvae (4 days post-fertilization)

  • C. albicans strains

  • Microinjector and microneedles

  • Anesthetic (e.g., tricaine)

  • Confocal microscope

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans yeast cells in a suitable injection buffer.

  • Anesthesia: Anesthetize the zebrafish larvae.

  • Microinjection: Using a microinjector, inject a defined volume (e.g., 2-4 nL) of the C. albicans suspension directly into the swimbladder of the larvae.[17]

  • Incubation: Transfer the infected larvae to fresh medium and incubate at an appropriate temperature (e.g., 28-30°C).

  • Imaging: At various time points post-infection, immobilize the larvae and image the swimbladder using a confocal microscope to visualize fungal morphology, host cell recruitment (e.g., neutrophils in a transgenic reporter line), and tissue damage.[13]

  • Quantification: Quantify parameters such as neutrophil recruitment to the site of infection.

Conclusion and Future Directions

Candidalysin is a critical virulence factor for C. albicans, contributing significantly to pathogenesis through direct cell damage and activation of host immune responses. The data and protocols presented in this guide provide a comprehensive resource for researchers studying this important fungal toxin. Future research should focus on further elucidating the precise molecular interactions between candidalysin and host cell membranes, identifying potential host receptors, and exploring the therapeutic potential of inhibiting candidalysin activity. Developing specific inhibitors of candidalysin or its production could represent a novel and targeted strategy for the treatment of Candida infections, potentially circumventing the challenges of conventional antifungal drug resistance.

References

Candidalysin: A Key Virulence Factor in Candidiasis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, an opportunistic fungal pathogen, is a major cause of mucosal and systemic infections in humans, particularly in immunocompromised individuals.[1][2] A pivotal determinant of its pathogenicity is the transition from a commensal yeast form to an invasive hyphal form.[3] This morphological switch is accompanied by the secretion of candidalysin, a 31-amino acid cytolytic peptide toxin.[4][5] Encoded by the ECE1 gene, candidalysin is the first identified peptide toxin in any human fungal pathogen and is considered a critical virulence factor.[4][6] It plays a crucial role in host cell damage, immune activation, and the overall pathogenesis of candidiasis.[6][7] This technical guide provides an in-depth overview of candidalysin's function, the signaling pathways it modulates, and the experimental protocols used for its investigation.

Mechanism of Action and Cellular Effects

Candidalysin is secreted by C. albicans hyphae and accumulates in the "invasion pocket" formed during epithelial penetration.[8][9] Its primary mode of action involves direct interaction with and disruption of host cell membranes.[8][10] Biophysical analyses have shown that candidalysin intercalates into plasma membranes, forming pores that lead to a loss of membrane integrity.[8][11] This pore-forming activity triggers a cascade of cellular events, including:

  • Calcium Influx: A rapid and significant influx of extracellular calcium ions (Ca2+) is a hallmark of candidalysin activity.[8][12]

  • Cell Lysis: The disruption of the plasma membrane results in the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), a key indicator of cytotoxicity.[4][13]

  • Mitochondrial Dysfunction: Candidalysin induces mitochondrial stress, characterized by reduced intracellular ATP, dissipation of the mitochondrial membrane potential (ΔΨm), and an increase in reactive oxygen species (ROS).[8][12]

  • Necrotic Cell Death: Unlike apoptosis, candidalysin-induced cell death occurs through a necrotic mechanism, which is a lytic form of cell death that does not involve the activation of caspases.[8][12]

Data Presentation: Quantitative Effects of Candidalysin

The following tables summarize the dose-dependent effects of synthetic candidalysin on various host cell responses as reported in the literature.

Table 1: Candidalysin-Induced Cell Damage in Epithelial Cells

Candidalysin Concentration (µM)Cell TypeAssayFold Change in LDH Release (relative to control)Citation
1.5A431 (Vaginal)LDHNot significant[14]
3A431 (Vaginal)LDHNot significant[14]
15A431 (Vaginal)LDH~2.5[14]
15TR146 (Oral)LDHSignificant increase (specific fold change varies between toxin variants)[15]
70A431 (Vaginal)LDH~7.5[14]
70TR146 (Oral)LDHSignificant increase[15]

Table 2: Candidalysin-Induced Cytokine and Chemokine Secretion from Vaginal Epithelial Cells (A431)

Candidalysin Concentration (µM)IL-1α (pg/mL)IL-1β (pg/mL)G-CSF (pg/mL)GM-CSF (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)Citation
1.5~10~2Not significantNot significantNot significantNot significant[14][16]
3~15~3Not significantNot significantNot significantNot significant[14][16]
15~40~10~200~150~150~2000[14][16]
70~70~20~400~300~300~4000[14][16]

Signaling Pathways Activated by Candidalysin

Candidalysin is a potent activator of host innate immune responses, primarily through the stimulation of distinct signaling pathways in different cell types.

Epithelial Cell Signaling: The EGFR-MAPK Axis

In epithelial cells, candidalysin triggers a "danger-response" pathway that is largely dependent on the Epidermal Growth Factor Receptor (EGFR).[3][6] This leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]

  • EGFR Activation: Candidalysin induces the release of EGFR ligands, such as amphiregulin and epiregulin, which in turn activate EGFR.[8] Calcium influx also contributes to EGFR activation via matrix metalloproteinases.[8]

  • ERK1/2 Pathway: EGFR activation stimulates the ERK1/2 MAPK pathway, leading to the phosphorylation of MAPK phosphatase 1 (MKP1) and the expression of the transcription factor c-Fos.[3][8] This cascade results in the production of pro-inflammatory cytokines like G-CSF and GM-CSF, which are crucial for neutrophil recruitment.[3][17]

  • p38 Pathway: Candidalysin also activates the p38 MAPK pathway through two independent mechanisms involving MKK3/6 and the kinase Src.[3][8] This pathway is responsible for the production of IL-6 and can also contribute to EGFR phosphorylation.[3][17]

Candidalysin_Epithelial_Signaling Candidalysin Candidalysin MembraneDamage Membrane Damage (Pore Formation) Candidalysin->MembraneDamage Src Src Candidalysin->Src MKK3_6 MKK3/6 Candidalysin->MKK3_6 Ca_Influx Ca2+ Influx MembraneDamage->Ca_Influx MMPs MMPs Ca_Influx->MMPs EGFR_Ligands EGFR Ligands (Amphiregulin, Epiregulin) MMPs->EGFR_Ligands cleavage EGFR EGFR EGFR_Ligands->EGFR binds & activates ERK1_2 ERK1/2 EGFR->ERK1_2 activates Src->EGFR phosphorylates (ligand-independent) p38 p38 Src->p38 activates MKK3_6->p38 activates Hsp27 Hsp27 p38->Hsp27 activates Cytokines_p38 IL-6 p38->Cytokines_p38 induces expression MKP1 MKP1 ERK1_2->MKP1 phosphorylates c_Fos c-Fos ERK1_2->c_Fos activates Cytokines_ERK G-CSF, GM-CSF c_Fos->Cytokines_ERK induces expression

Candidalysin signaling in epithelial cells.
Macrophage and Dendritic Cell Signaling: The NLRP3 Inflammasome

In phagocytic cells like macrophages and dendritic cells, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[1][2][18] This is a critical component of the innate immune response to C. albicans.[1]

  • Potassium Efflux: Candidalysin-induced membrane damage leads to the efflux of potassium ions (K+), which is a primary activation signal for the NLRP3 inflammasome.[9][19]

  • Inflammasome Assembly: K+ efflux triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[20]

  • Caspase-1 Activation and Cytokine Maturation: The assembled inflammasome leads to the cleavage and activation of caspase-1.[9] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[9]

  • Pyroptosis: Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the macrophage membrane and a form of inflammatory cell death known as pyroptosis.[9]

Candidalysin_Inflammasome_Signaling C_albicans C. albicans hyphae Phagocytosis Phagocytosis C_albicans->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Candidalysin Candidalysin Secretion Phagosome->Candidalysin Hyphal growth inside MembraneDamage Membrane Damage Candidalysin->MembraneDamage acts on phagosomal & plasma membrane K_Efflux K+ Efflux MembraneDamage->K_Efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation K_Efflux->NLRP3_Inflammasome triggers Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 cleaves Pro_Caspase1 Pro-Caspase-1 IL1b Mature IL-1β Caspase1->IL1b cleaves Pro-IL-1β to GSDMD_Pore GSDMD Pore Formation Caspase1->GSDMD_Pore cleaves GSDMD to induce Pro_IL1b Pro-IL-1β IL1b->GSDMD_Pore released via GSDMD Gasdermin D (GSDMD) Pyroptosis Pyroptosis GSDMD_Pore->Pyroptosis

NLRP3 inflammasome activation by candidalysin.

Role in Different Forms of Candidiasis

Candidalysin is a critical virulence factor across various types of C. albicans infections.

  • Oropharyngeal Candidiasis (OPC): In OPC, candidalysin-induced epithelial damage is essential for fungal invasion and the induction of a protective Type 17 immune response.[6][21] It triggers the release of cytokines that recruit neutrophils to the site of infection.[21] Interestingly, while crucial for pathogenesis, a fine-tuned, low-level expression of candidalysin is also important for the initial colonization of the oral mucosa.[22]

  • Vulvovaginal Candidiasis (VVC): In VVC, candidalysin-driven damage and inflammation contribute significantly to the immunopathology of the disease.[6][16] The robust neutrophil recruitment exacerbated by candidalysin appears to worsen symptoms rather than clear the infection.[16]

  • Systemic Candidiasis: During systemic infections, candidalysin contributes to the damage of endothelial cells and is important for virulence.[23] It activates MAPK signaling in endothelial cells, promoting inflammation and neutrophil recruitment, which can be detrimental in a disseminated setting.[23] In the context of brain infections, candidalysin can induce IL-1β and CXCL1 secretion from microglial cells, leading to neutrophil recruitment that helps control the infection.[4]

Experimental Protocols

Standardized protocols are essential for the reproducible study of candidalysin's function. Below are outlines of key experimental procedures.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme LDH into the culture supernatant.

Workflow:

LDH_Assay_Workflow A 1. Seed host cells (e.g., TR146, A431) in 96-well plates B 2. Culture to confluence A->B C 3. Treat with synthetic candidalysin or infect with C. albicans strains B->C D 4. Incubate for specified time (e.g., 24 hours) C->D E 5. Centrifuge plate to pellet cells D->E F 6. Transfer supernatant to new plate E->F G 7. Add LDH reaction mixture F->G H 8. Incubate in dark G->H I 9. Measure absorbance at 490 nm H->I

LDH assay experimental workflow.

Methodology:

  • Cell Culture: Seed epithelial cells (e.g., TR146 for oral, A431 for vaginal) in a 96-well plate and grow to confluence.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of synthetic candidalysin (e.g., 1.5 µM to 70 µM) or infect with wild-type and candidalysin-deficient (ece1Δ/Δ) C. albicans strains. Include a vehicle control (e.g., DMSO) and a maximum lysis control (e.g., Triton X-100).

  • Incubation: Incubate the plate for a defined period, typically 24 hours, at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet cells and debris. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of specific cytokines (e.g., IL-1α, IL-1β, G-CSF, GM-CSF, IL-6, IL-8) secreted by host cells in response to candidalysin.

Methodology:

  • Sample Collection: Collect cell culture supernatants at desired time points after stimulation with candidalysin or infection with C. albicans.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add standards of known cytokine concentrations and the collected experimental supernatants to the wells and incubate.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Signal Generation: After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the experimental samples.

Murine Model of Oropharyngeal Candidiasis (OPC)

In vivo models are essential to confirm the role of candidalysin in a physiological context.

Methodology:

  • Immunosuppression (optional): For some mouse strains, immunosuppression (e.g., with cortisone (B1669442) acetate) may be required to establish a robust infection.

  • Inoculation: Anesthetize mice and place a small cotton ball saturated with a C. albicans suspension (e.g., wild-type, ece1Δ/Δ, or complemented strains) sublingually for a defined period (e.g., 75-90 minutes).

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss).

  • Endpoint Analysis: At specific time points post-infection (e.g., day 2 or 5), euthanize the mice.

  • Fungal Burden: Harvest the tongues, homogenize the tissue, and plate serial dilutions on agar (B569324) (e.g., YPD with antibiotics) to determine the colony-forming units (CFU) per gram of tissue.

  • Histopathology: Fix tongue tissue in formalin, embed in paraffin, and section for staining (e.g., Periodic acid-Schiff, PAS) to visualize fungal invasion, tissue damage, and immune cell infiltration.[5]

  • Immunological Analysis: Analyze tissue homogenates for cytokine levels (via ELISA or qPCR) or process tissues for flow cytometric analysis of immune cell populations.

Conclusion and Future Directions

Candidalysin has emerged as a central player in the pathogenesis of C. albicans infections. Its ability to directly damage host cells and trigger specific innate immune signaling pathways underscores its importance as a virulence factor.[6][7] The detailed understanding of its mechanism of action and the host responses it elicits opens new avenues for therapeutic intervention. Targeting candidalysin itself, its production, or the host pathways it activates could represent novel strategies for the treatment of candidiasis. Further research into the structural biology of candidalysin pore formation and the identification of potential inhibitors are promising areas for future drug development efforts.

References

The Role of Candidalysin in Fungal Colonization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans, a commensal fungus, can become an opportunistic pathogen, causing mucosal and systemic infections. A key virulence factor in this transition is candidalysin, a peptide toxin secreted by the hyphal form of the fungus.[1][2][3][4] This technical guide provides an in-depth analysis of candidalysin's pivotal role in fungal colonization, detailing its mechanism of action, the host immune response it elicits, and the experimental methodologies used to investigate these interactions. Quantitative data from key experimental findings are presented in a structured format to facilitate comparison and analysis. Furthermore, this guide offers detailed diagrams of the signaling pathways activated by candidalysin and standardized experimental workflows, providing a comprehensive resource for researchers and professionals in the fields of mycology, immunology, and drug development.

Introduction: Candidalysin, a Key Virulence Factor

Candidalysin is a 31-amino acid polypeptide toxin derived from the Ece1 protein, encoded by the hyphae-specific gene ECE1.[2][4][5] Its expression is intrinsically linked to the yeast-to-hyphae transition, a critical step in the pathogenesis of C. albicans.[2][5] As a cytolytic peptide, candidalysin's primary function is to disrupt host cell membranes, leading to cell damage and facilitating tissue invasion.[1][3][4][6] Beyond its direct cytotoxic effects, candidalysin is a potent activator of the host's innate immune system, triggering a cascade of signaling events that orchestrate the inflammatory response to fungal infection.[1][2][7] Understanding the multifaceted role of candidalysin is crucial for developing novel therapeutic strategies to combat candidiasis.[2]

Mechanism of Action: Pore Formation and Host Cell Damage

Candidalysin exerts its cytotoxic effects by forming pores in the plasma membranes of host epithelial cells and immune cells.[2][3] This process leads to a loss of membrane integrity, resulting in the influx of ions such as Ca2+ and the release of intracellular components like lactate (B86563) dehydrogenase (LDH), a key indicator of cell damage.[2][6] The ability of candidalysin to lyse host cells is a critical step in fungal invasion, allowing C. albicans to breach epithelial barriers and disseminate.[2]

Host Immune Response to Candidalysin

The host immune system has evolved mechanisms to recognize and respond to the threat posed by candidalysin. This recognition triggers a complex and multi-faceted immune response aimed at controlling the fungal infection.

Activation of MAPK Signaling Pathways

Candidalysin is a potent activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways in epithelial cells, which play a central role in orchestrating the innate immune response.[2][7][8] Two key pathways are activated:

  • p38/c-Fos Pathway: This pathway is crucial for the induction of pro-inflammatory cytokines and is a key component of the "danger response" to invasive hyphae.[7][9]

  • ERK1/2 Pathway: Activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway also contributes to the inflammatory response and the regulation of immune cell recruitment.[6][9]

NLRP3 Inflammasome Activation

In phagocytic cells such as macrophages and dendritic cells, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[7][10][11][12] This multi-protein complex is a critical component of the innate immune system that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[10][11][12] The activation of the NLRP3 inflammasome by candidalysin is a crucial step in initiating a robust inflammatory response and recruiting neutrophils to the site of infection.[7]

Quantitative Data on Candidalysin Activity

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of candidalysin on host cells.

Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)

Candidalysin Concentration (µM)Fold Change in LDH Release (vs. Vehicle Control)Cell TypeReference
1.5~1.5Vaginal Epithelial Cells (A431)[10]
3~2.0Vaginal Epithelial Cells (A431)[10]
15~3.5Vaginal Epithelial Cells (A431)[10]
70~5.0Vaginal Epithelial Cells (A431)[10]
3>2Oral Epithelial Cells (TR146)[4]
15>4Oral Epithelial Cells (TR146)[4]
70>10Oral Epithelial Cells (TR146)[4]

Table 2: Candidalysin-Induced Cytokine Secretion from Epithelial Cells (pg/mL)

CytokineCandidalysin Concentration (µM)Secretion Level (pg/mL)Cell TypeReference
G-CSF3~200Vaginal Epithelial Cells (A431)[10]
15~400Vaginal Epithelial Cells (A431)[10]
70~600Vaginal Epithelial Cells (A431)[10]
GM-CSF3~50Vaginal Epithelial Cells (A431)[10]
15~100Vaginal Epithelial Cells (A431)[10]
70~150Vaginal Epithelial Cells (A431)[10]
IL-1α15~20Oral Epithelial Cells (TR146)[4]
70~100Oral Epithelial Cells (TR146)[4]
IL-1β15~5Oral Epithelial Cells (TR146)[4]
70~20Oral Epithelial Cells (TR146)[4]
IL-615~200Oral Epithelial Cells (TR146)[4]
70~1000Oral Epithelial Cells (TR146)[4]

Table 3: Role of Candidalysin in Neutrophil Recruitment in a Murine Model of Systemic Infection

C. albicans StrainRenal Neutrophil Infiltration (Day 1 post-infection)Reference
Wild-Type (Candidalysin-producing)Significantly increased[11]
ece1Δ/Δ (Candidalysin-deficient)Significantly reduced[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Epithelial Cell Infection Model
  • Cell Culture: Human oral (e.g., TR146) or vaginal (e.g., A431) epithelial cells are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS).

  • Infection: C. albicans strains (wild-type and candidalysin-deficient mutants) are grown to the yeast phase and then added to the epithelial cell monolayers at a specified multiplicity of infection (MOI), typically ranging from 0.01 to 10.

  • Incubation: Co-cultures are incubated at 37°C in a 5% CO2 atmosphere for various time points (e.g., 2, 8, 24 hours) to allow for hyphal formation and interaction with the epithelial cells.

  • Endpoint Analysis:

    • LDH Release Assay: Supernatants are collected to measure LDH release as an indicator of cell damage using a commercially available kit.

    • Cytokine Profiling: Supernatants are analyzed for cytokine concentrations (e.g., G-CSF, GM-CSF, IL-1α, IL-1β, IL-6) using ELISA or multiplex bead arrays.

    • Western Blotting: Cell lysates are collected to analyze the activation of signaling proteins (e.g., phosphorylated forms of p38 and ERK1/2, and c-Fos expression).

Murine Model of Oropharyngeal Candidiasis (OPC)
  • Animals: Immunocompromised mice (e.g., BALB/c or C57BL/6 treated with cortisone (B1669442) acetate) are typically used as they are more susceptible to oral candidiasis.

  • Inoculation: Mice are anesthetized, and a cotton swab saturated with a suspension of C. albicans (typically 10^6 to 10^7 CFU/ml) is placed sublingually for a defined period (e.g., 75-90 minutes).

  • Monitoring: Mice are monitored daily for clinical signs of infection, such as weight loss and the appearance of oral lesions.

  • Endpoint Analysis:

    • Fungal Burden: At specific time points post-infection (e.g., day 2 or 5), tongues are excised, homogenized, and plated on selective agar (B569324) to determine the fungal load (CFU/g of tissue).

    • Histopathology: Tongue tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal invasion and inflammatory cell infiltration.

Murine Model of Systemic Candidiasis
  • Animals: Immunocompetent or immunocompromised (e.g., neutropenic) mice (e.g., BALB/c or C57BL/6) are used.

  • Inoculation: A suspension of C. albicans (typically 10^5 to 10^6 CFU in saline) is injected intravenously via the lateral tail vein.

  • Monitoring: Mice are monitored for survival and signs of systemic illness.

  • Endpoint Analysis:

    • Fungal Burden: At various time points, organs such as the kidneys, brain, and spleen are harvested, homogenized, and plated to determine the fungal load.

    • Histopathology: Organs are processed for histological analysis to assess tissue damage and immune cell infiltration.

    • Cytokine Analysis: Blood or tissue homogenates can be analyzed for cytokine levels.

Visualizing Candidalysin-Induced Cellular Events

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying candidalysin.

Candidalysin_MAPK_Signaling cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C_albicans_hyphae C. albicans hyphae Candidalysin Candidalysin C_albicans_hyphae->Candidalysin secretes Pore_Formation Pore Formation Candidalysin->Pore_Formation induces EGFR EGFR Pore_Formation->EGFR activates p38_MAPK p38 MAPK Pore_Formation->p38_MAPK activates ERK1_2 ERK1/2 EGFR->ERK1_2 c_Fos c-Fos p38_MAPK->c_Fos ERK1_2->c_Fos Inflammatory_Genes Inflammatory Gene Expression c_Fos->Inflammatory_Genes translocates to and activates Cytokine_Release Cytokine Release (G-CSF, GM-CSF, IL-6) Inflammatory_Genes->Cytokine_Release

Caption: MAPK signaling pathway activated by candidalysin in epithelial cells.

Candidalysin_NLRP3_Inflammasome cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm Candidalysin Candidalysin Pore_Formation Pore Formation Candidalysin->Pore_Formation K_efflux K+ Efflux Pore_Formation->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 recruits Caspase_1 Caspase-1 Pro_Caspase_1->Caspase_1 cleavage Pro_IL_1B Pro-IL-1β Caspase_1->Pro_IL_1B cleaves IL_1B IL-1β Pro_IL_1B->IL_1B IL_1B_Secretion IL-1β Secretion IL_1B->IL_1B_Secretion

Caption: NLRP3 inflammasome activation by candidalysin in macrophages.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Epithelial_Cells Epithelial Cell Culture (e.g., TR146, A431) Infection Infection with C. albicans (WT vs. ece1Δ/Δ) Epithelial_Cells->Infection Macrophage_Culture Macrophage Culture (e.g., BMDM, THP-1) Macrophage_Culture->Infection Analysis_InVitro Endpoint Analysis: - LDH Release - Cytokine Profiling - Western Blot Infection->Analysis_InVitro OPC_Model Oropharyngeal Candidiasis (Mouse Model) Inoculation Inoculation with C. albicans (WT vs. ece1Δ/Δ) OPC_Model->Inoculation Systemic_Model Systemic Candidiasis (Mouse Model) Systemic_Model->Inoculation Analysis_InVivo Endpoint Analysis: - Fungal Burden - Histopathology - Survival Inoculation->Analysis_InVivo

Caption: General experimental workflow for studying candidalysin's function.

Implications for Drug Development

The central role of candidalysin in the pathogenesis of C. albicans makes it an attractive target for the development of novel antifungal therapies.[2] Strategies could focus on:

  • Inhibiting Candidalysin Expression: Targeting the regulatory pathways that control the expression of the ECE1 gene.[2]

  • Neutralizing Candidalysin Activity: Developing molecules, such as antibodies or small molecule inhibitors, that can directly bind to and neutralize candidalysin, preventing it from damaging host cells.

  • Modulating Host Response: Developing therapies that can dampen the excessive inflammatory response triggered by candidalysin, which can contribute to immunopathology in certain contexts.

Conclusion

Candidalysin is a critical virulence factor that plays a dual role in the interaction between C. albicans and its host. It is a potent cytolytic toxin that facilitates fungal invasion and a powerful trigger of the host's innate immune response. A thorough understanding of its structure, function, and the cellular pathways it modulates is essential for the development of new and effective treatments for candidiasis. This technical guide provides a comprehensive overview of the current knowledge on candidalysin, offering a valuable resource for researchers and drug development professionals working to combat this important fungal pathogen.

References

An In-depth Technical Guide to the Interaction of Candidalysin with Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candidalysin, a cytolytic peptide toxin secreted by the hyphal form of Candida albicans, is a pivotal virulence factor in mucosal and systemic infections.[1] This technical guide provides a comprehensive overview of the molecular interactions between candidalysin and epithelial cells, detailing the induced cellular damage, activation of key signaling pathways, and the subsequent innate immune responses. The document includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling cascades and experimental workflows to serve as a valuable resource for researchers in mycology, immunology, and drug development.

Introduction: Candidalysin as a Key Fungal Virulence Factor

Candida albicans, a commensal fungus in humans, can transition to a pathogenic hyphal form, leading to a spectrum of infections from superficial mucosal to life-threatening systemic diseases.[2][3] A critical mediator of this pathogenicity is candidalysin, a 31-amino acid peptide toxin.[4] Encoded by the ECE1 gene, candidalysin is secreted by invasive hyphae and plays a direct role in damaging epithelial tissues and orchestrating host immune responses.[5][6] The toxin's amphipathic α-helical structure allows it to intercalate into and permeabilize host cell membranes, leading to cell lysis.[7] This guide delves into the intricate mechanisms of candidalysin's interaction with epithelial cells, providing both the foundational knowledge and the practical methodologies to investigate this critical host-pathogen interplay.

Mechanism of Action: How Candidalysin Disrupts Epithelial Integrity

Candidalysin's primary mode of action is the physical disruption of epithelial cell membranes. Upon secretion, it accumulates in the "invasion pocket" formed by the invading hyphae.[2][8] At sufficient concentrations, it forms pores in the plasma membrane, leading to a cascade of events that compromise cellular integrity.[9][10]

Membrane Permeabilization and Ion Flux

The insertion of candidalysin into the epithelial cell membrane creates pores that disrupt the normal ion gradients.[9] A key consequence is a rapid and significant influx of extracellular calcium (Ca²⁺).[11][12] This influx is a critical early event that triggers downstream signaling pathways and contributes to cellular stress.[3]

Cellular Damage and Necrotic Cell Death

The membrane damage inflicted by candidalysin leads to the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the extracellular environment, a hallmark of cytolysis.[13][14] Studies have shown that candidalysin induces a rapid, concentration-dependent necrotic cell death in oral epithelial cells.[2][3][15] This is characterized by mitochondrial dysfunction, ATP depletion, and the production of reactive oxygen species (ROS).[2][3][16] Unlike apoptosis, this necrotic pathway does not involve the activation of caspases 3 or 8.[2][15]

Epithelial Cell Signaling in Response to Candidalysin

Epithelial cells recognize candidalysin not just as a damaging agent but also as a molecular pattern that triggers specific "danger-response" signaling pathways.[1][11] These pathways are crucial for initiating an innate immune response to fungal invasion.

The EGFR-MAPK Signaling Axis

A central pathway activated by candidalysin is mediated by the Epidermal Growth Factor Receptor (EGFR).[17][18] Candidalysin induces the activation of EGFR, which in turn initiates downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) cascades.[17][19]

  • ERK1/2 Pathway: Candidalysin activates the Extracellular signal-Regulated Kinase (ERK1/2) pathway downstream of EGFR.[19] This leads to the activation of the transcription factor c-Fos and the MAPK phosphatase 1 (MKP1), which are critical for the production of pro-inflammatory cytokines and chemokines.[11][19]

  • p38 Pathway: Candidalysin also activates the p38 MAPK pathway, which contributes to the inflammatory response by inducing the release of cytokines like IL-6.[13][19] This activation can occur through both EGFR-dependent and independent mechanisms involving MKKs and the kinase Src.[19][20]

NLRP3 Inflammasome Activation

In addition to epithelial cells, candidalysin also potently activates the NLRP3 inflammasome in myeloid cells like macrophages.[7][21][22] This activation is crucial for the maturation and secretion of the pro-inflammatory cytokine IL-1β, a key mediator of antifungal immunity.[21][23] The pore-forming activity of candidalysin, leading to potassium efflux, is thought to be the trigger for NLRP3 inflammasome assembly.[21][22]

Data Presentation: Quantitative Analysis of Candidalysin's Effects

The following tables summarize quantitative data from various studies on the effects of candidalysin on epithelial cells.

Table 1: Candidalysin-Induced Epithelial Cell Damage (LDH Release)

Candidalysin Concentration (µM)Cell TypeIncubation Time (h)Fold Change in LDH Release (vs. Vehicle Control)Reference(s)
1.5A431 (Vaginal)24~1.5[24]
3A431 (Vaginal)24~2.5[24]
15A431 (Vaginal)24~7.5[24]
70A431 (Vaginal)24~12.5[24]
15TR146 (Oral)24Significant increase[11]
70TR146 (Oral)24Significant increase[11][18]

Table 2: Candidalysin-Induced Cytokine Secretion from Epithelial Cells

CytokineCandidalysin Concentration (µM)Cell TypeIncubation Time (h)Concentration (pg/mL or Fold Change)Reference(s)
G-CSF3TR146 (Oral)24Significant increase[12][25]
G-CSF15TR146 (Oral)24Significant increase[12][25]
G-CSF70TR146 (Oral)24Significant increase[12][25]
GM-CSF3TR146 (Oral)24Significant increase[12][25]
GM-CSF15TR146 (Oral)24Significant increase[12][25]
GM-CSF70TR146 (Oral)24Significant increase[12][25]
IL-1α15TR146 (Oral)24Significant increase[12][25]
IL-1α70TR146 (Oral)24Significant increase[12][25]
IL-1β15TR146 (Oral)24Significant increase[12][25]
IL-1β70TR146 (Oral)24Significant increase[12][25]
IL-615TR146 (Oral)24Significant increase[12][25]
IL-670TR146 (Oral)24Significant increase[12][25]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of candidalysin with epithelial cells.

Candidalysin Synthesis and Preparation

Synthetic candidalysin is essential for in vitro studies.

  • Synthesis: Candidalysin (sequence: SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK) can be synthesized using solid-phase peptide synthesis.[26][27]

  • Purification: The synthesized peptide should be purified by high-performance liquid chromatography (HPLC) to >95% purity.[26][27]

  • Stock Solution: Lyophilized candidalysin is resuspended in sterile MilliQ water to create a stock solution, which is then stored at -80°C.[26][27]

Epithelial Cell Culture and Stimulation

The TR146 human buccal squamous carcinoma cell line is a commonly used model for oral epithelial cells.[25]

  • Cell Culture: TR146 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for LDH assays, 6-well for protein analysis) and grown to confluence.

  • Stimulation: Prior to stimulation, the growth medium is replaced with serum-free DMEM. Candidalysin is then added to the desired final concentration and incubated for the specified time.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of LDH.[13]

  • Sample Collection: After incubation with candidalysin, the cell culture supernatant is carefully collected.

  • Assay Procedure: The LDH activity in the supernatant is measured using a commercially available cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: LDH release is typically expressed as a percentage of the maximum LDH release from cells lysed with a detergent (e.g., Triton X-100) or as a fold change relative to vehicle-treated control cells.

Western Blot Analysis of Signaling Proteins

This technique is used to detect the activation (phosphorylation) of key signaling proteins.[11][25]

  • Cell Lysis: After candidalysin stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK1/2, total ERK1/2, c-Fos, p-MKP1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of secreted cytokines in the cell culture supernatant.[6][20][28]

  • Sample Preparation: Cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentration of cytokines such as G-CSF, GM-CSF, and IL-6 is determined using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentration of the cytokine in the samples is interpolated from this curve.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

Candidalysin_Signaling_Pathway cluster_membrane Epithelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore EGFR EGFR Candidalysin->EGFR activates MKKs_Src MKKs / Src Candidalysin->MKKs_Src activates Ca_channel Ca²⁺ Influx Pore->Ca_channel ERK ERK1/2 EGFR->ERK Ca_channel->MKKs_Src MKP1 MKP1 ERK->MKP1 cFos c-Fos ERK->cFos p38 p38 Cytokine_Genes Cytokine & Chemokine Gene Expression p38->Cytokine_Genes e.g., IL-6 MKKs_Src->p38 cFos->Cytokine_Genes e.g., G-CSF, GM-CSF

Caption: Candidalysin-induced signaling in epithelial cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Epithelial Cells (e.g., TR146) C Stimulate Cells with Candidalysin A->C B Prepare Candidalysin (Synthetic Peptide) B->C D Collect Supernatant C->D E Lyse Cells C->E F LDH Assay (Cell Damage) D->F G ELISA (Cytokine Secretion) D->G H Western Blot (Signaling Pathway Activation) E->H

Caption: General workflow for studying candidalysin's effects.

Conclusion and Future Directions

Candidalysin is a critical determinant of C. albicans virulence, acting as both a potent cytolytic toxin and a trigger for innate immune signaling in epithelial cells. The intricate interplay between candidalysin-induced damage and the activation of protective host responses highlights the complexity of fungal pathogenesis. The experimental frameworks and data presented in this guide provide a foundation for further research into this fascinating area. Future studies may focus on identifying novel epithelial receptors for candidalysin, further elucidating the mechanisms of cell death and repair, and exploring the potential of candidalysin as a therapeutic target for the development of new antifungal strategies. A deeper understanding of these interactions is paramount for the development of effective interventions against Candida infections.

References

An In-depth Technical Guide to the Immune Response Following Candidalysin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a 31-amino acid cytolytic peptide toxin secreted by the hyphal form of Candida albicans, has emerged as a critical virulence factor in the pathogenesis of mucosal and systemic infections.[1][2] Its ability to form pores in host cell membranes triggers a cascade of intracellular events, leading to cell damage and the activation of potent innate immune responses.[3][4] This guide provides a comprehensive technical overview of the cellular and molecular immune responses to candidalysin, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and professionals in drug development.

Cellular and Molecular Immune Response to Candidalysin

Candidalysin orchestrates a complex interplay between direct cytotoxicity and the induction of host immune signaling pathways in various immune and non-immune cells.

Epithelial Cell Response

Oral and vaginal epithelial cells are among the first to encounter candidalysin during mucosal infections. The toxin induces a potent "danger-response" pathway.[2][5]

Signaling Pathways:

  • EGFR-MAPK Axis: Candidalysin activates the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38.[6][7][8] This activation is crucial for the induction of pro-inflammatory cytokines and chemokines.[5]

  • c-Fos and MKP1 Activation: The ERK1/2 pathway leads to the activation of the transcription factor c-Fos and the MAPK phosphatase MKP1, which are key regulators of the inflammatory response.[4][9]

  • Calcium Influx: Candidalysin-induced pore formation causes a rapid influx of calcium (Ca2+), which acts as a second messenger, further amplifying downstream signaling events.[3][4]

Effector Responses:

  • Cytokine and Chemokine Release: Epithelial cells secrete a variety of pro-inflammatory cytokines and chemokines upon candidalysin exposure, including IL-1α, IL-1β, IL-6, IL-8, G-CSF, and GM-CSF.[3][9][10][11] This cytokine milieu is critical for the recruitment of neutrophils and the orchestration of a Type 17 immune response.[1][2]

  • Alarmin and Antimicrobial Peptide (AMP) Release: Candidalysin is a potent trigger for the release of alarmins and AMPs, such as S100A9 and β-defensin 3, which have direct anti-fungal activity.[12]

  • Cell Death: At higher concentrations, candidalysin induces necrotic cell death in epithelial cells, characterized by loss of membrane integrity, ATP depletion, and the release of intracellular contents like lactate (B86563) dehydrogenase (LDH).[13][14][15] This necrotic death is distinct from apoptosis, as it does not involve the activation of caspases 3 or 8.[3][13]

Macrophage and Dendritic Cell Response

Macrophages and dendritic cells are key phagocytes that play a central role in clearing C. albicans. Candidalysin significantly influences their function and fate.

Signaling Pathways:

  • NLRP3 Inflammasome Activation: Candidalysin is a potent activator of the NLRP3 inflammasome in both macrophages and dendritic cells.[2][16][17][18] This activation is dependent on potassium efflux and leads to the cleavage of pro-caspase-1 into its active form.[19]

  • Pyroptosis: Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the macrophage membrane and a form of pro-inflammatory programmed cell death known as pyroptosis.[3][20]

Effector Responses:

  • IL-1β Secretion: A primary outcome of NLRP3 inflammasome activation is the maturation and secretion of the potent pro-inflammatory cytokine IL-1β.[16][17][18][19]

  • Fungal Escape: While pyroptosis is a host defense mechanism, C. albicans can exploit it to escape from macrophages, contributing to fungal dissemination.[20][21] Candidalysin contributes to this escape through both GSDMD-dependent and -independent mechanisms.[22]

  • Cytolysis: Candidalysin can also induce inflammasome-independent cytolysis in macrophages, representing an additional mechanism of immune evasion.[19][23]

Neutrophil Response

Neutrophils are rapidly recruited to sites of C. albicans infection and are essential for fungal clearance. Candidalysin is a key driver of their recruitment and activation.[2][24]

Effector Responses:

  • Recruitment: Candidalysin-induced secretion of G-CSF and GM-CSF from epithelial cells is a major driver of neutrophil recruitment to the site of infection.[3][9][25]

  • Neutrophil Extracellular Traps (NETs): Candidalysin can induce the formation of NET-like structures, which are web-like structures of DNA, histones, and granular proteins that can trap and kill pathogens.[24]

  • Immunopathology: While crucial for defense, the robust neutrophil response driven by candidalysin can also contribute to immunopathology, particularly in the context of vulvovaginal candidiasis.[9][10]

Quantitative Data on Candidalysin-Induced Immune Responses

The following tables summarize quantitative data extracted from various studies on the effects of candidalysin on different cell types.

Table 1: Candidalysin-Induced Cytokine Secretion from Epithelial Cells

Cell TypeCandidalysin Concentration (µM)CytokineFold Increase/ConcentrationReference
Oral Epithelial Cells (TR146)3, 15, 70IL-1αDose-dependent increase[11]
Oral Epithelial Cells (TR146)3, 15, 70IL-1βDose-dependent increase[11]
Oral Epithelial Cells (TR146)3, 15, 70IL-6Dose-dependent increase[11]
Oral Epithelial Cells (TR146)3, 15, 70G-CSFDose-dependent increase[11]
Oral Epithelial Cells (TR146)3, 15, 70GM-CSFDose-dependent increase[11]
Vaginal Epithelial Cells (A431)15, 70IL-1αDose-dependent increase[9]
Vaginal Epithelial Cells (A431)15, 70IL-1βDose-dependent increase[9]
Vaginal Epithelial Cells (A431)15, 70IL-8Dose-dependent increase[9]

Table 2: Candidalysin-Induced Cell Damage (LDH Release)

Cell TypeCandidalysin Concentration (µM)% LDH Release (approx.)Reference
Oral Epithelial CellsNot specifiedSignificant increase[4]
Vaginal Epithelial CellsNot specifiedDose-dependent increase[9]

Table 3: Candidalysin-Induced NLRP3 Inflammasome Activation in Macrophages

Cell TypeCandidalysin ConcentrationEffector MoleculeObservationReference
Primary Human MacrophagesNot specifiedIL-1βSecretion is candidalysin-dependent[17]
Murine Dendritic CellsNot specifiedIL-1βSecretion is candidalysin-dependent[17]
Primary Murine MacrophagesNot specifiedIL-1βSecretion is NLRP3-dependent[16]

Experimental Protocols

The following are generalized protocols for key experiments used to study the immune response to candidalysin. Specific details may need to be optimized for different cell lines and experimental setups.

Protocol 1: In Vitro Candidalysin Exposure of Epithelial Cells
  • Cell Culture: Culture human oral (e.g., TR146) or vaginal (e.g., A431) epithelial cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) to 80-90% confluency in multi-well plates.

  • Starvation (Optional): Prior to stimulation, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Candidalysin Stimulation: Prepare fresh dilutions of synthetic candidalysin peptide in serum-free media at desired concentrations (e.g., 1-100 µM).

  • Incubation: Remove the culture medium and add the candidalysin-containing medium to the cells. Incubate for the desired time period (e.g., 2-24 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) or LDH assay. Lyse the cells for protein extraction and subsequent Western blot analysis.

Protocol 2: Quantification of Cytokine Secretion by ELISA
  • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Reading: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Protocol 3: Assessment of Cell Damage by LDH Assay
  • Sample Preparation: Collect cell culture supernatants after candidalysin exposure.

  • Assay Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Stopping Reaction: Add the stop solution provided in the kit.

  • Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Protocol 4: Western Blot Analysis of Signaling Pathway Activation
  • Protein Extraction: Lyse the candidalysin-treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ERK1/2, anti-phospho-p38) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Immune Response to Candidalysin

The following diagrams illustrate key signaling pathways and experimental workflows involved in the immune response to candidalysin.

Candidalysin_Epithelial_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR Pore Pore Formation Candidalysin->Pore ERK_pathway ERK1/2 Pathway EGFR->ERK_pathway p38_pathway p38 MAPK Pathway EGFR->p38_pathway Ca_influx Ca²⁺ Influx Pore->Ca_influx Cell_Death Necrotic Cell Death Pore->Cell_Death c_Fos c-Fos Activation ERK_pathway->c_Fos MKP1 MKP1 Activation ERK_pathway->MKP1 Cytokines Cytokine/Chemokine Release (IL-1α, IL-6, G-CSF) p38_pathway->Cytokines c_Fos->Cytokines

Caption: Candidalysin signaling in epithelial cells.

Candidalysin_NLRP3_Activation cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_intracellular Intracellular Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore IL1b_out Secreted IL-1β K_efflux K⁺ Efflux Pore->K_efflux GSDMD_pore GSDMD Pore Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD IL1b Mature IL-1β pro_IL1b->IL1b IL1b->IL1b_out secretion via GSDMD pore GSDMD->GSDMD_pore

Caption: NLRP3 inflammasome activation by candidalysin.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Culture Immune Cells (Epithelial, Macrophages) expose Expose to Candidalysin (Varying Concentrations & Times) start->expose collect Collect Supernatants & Cell Lysates expose->collect elisa ELISA: Quantify Cytokines (IL-1β, IL-6, G-CSF) collect->elisa ldh LDH Assay: Measure Cell Damage collect->ldh western Western Blot: Analyze Signaling (p-ERK, p-p38, Caspase-1) collect->western end End: Data Interpretation & Conclusion elisa->end ldh->end western->end

Caption: Experimental workflow for candidalysin studies.

References

An In-depth Technical Guide to the Evolutionary Conservation of Candidalysin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide provides a detailed examination of the evolutionary conservation of candidalysin, a pivotal peptide toxin secreted by Candida species. It explores the structural and functional conservation of candidalysin orthologs, the signaling pathways they trigger in host cells, and the experimental methodologies used for their characterization.

Introduction to Candidalysin

Candidalysin is the first cytolytic peptide toxin identified in a human fungal pathogen, specifically Candida albicans.[1][2] It is a 31-amino acid amphipathic and α-helical peptide that plays a critical role in the pathogenesis of mucosal infections.[1][3] Candidalysin is derived from a larger precursor protein encoded by the ECE1 (Extent of Cell Elongation 1) gene.[3][4][5] The ECE1 gene is highly expressed during the yeast-to-hypha transition, a key virulence trait of C. albicans.[2][6] The Ece1p polypeptide undergoes proteolytic processing by kexin proteases at conserved lysine-arginine (KR) sites to release candidalysin and several other non-candidalysin Ece1-derived peptides (NCEPs).[1][3][5]

Functionally, candidalysin contributes to virulence by directly damaging epithelial cell membranes, leading to cellular leakage and lysis.[2][7] This damage triggers host danger response signaling pathways, initiating an inflammatory response characterized by the production of various cytokines and the recruitment of immune cells, such as neutrophils.[2][7][8]

Evolutionary Conservation of ECE1 and Candidalysin

The ECE1 gene is not broadly conserved among fungal pathogens; its presence is primarily restricted to a few closely related Candida species.[4][5][9] Orthologs of C. albicans Ece1p have been identified in Candida dubliniensis and Candida tropicalis.[1][10][11][12] While the overall Ece1p sequences show some divergence, the candidalysin-like region is flanked by conserved kexin recognition sites, suggesting a similar processing mechanism.[1][13]

Sequence Alignment of Candidalysin Orthologs

A multiple sequence alignment of candidalysin peptides from C. albicans, C. dubliniensis, and C. tropicalis reveals both conserved residues and species-specific variations.

Species Candidalysin Peptide Sequence
C. albicansS-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q
C. dubliniensisS-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q
C. tropicalisS-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-I-Q-Q

Sequence data is based on alignments found in the literature.[1][13]

Despite amino acid sequence variations, all identified candidalysins maintain a predominantly α-helical secondary structure and amphipathic properties, which are crucial for their membrane-disrupting activity.[1][10][11][12]

Candidalysin Variants within Species

Recent studies have also identified sequence variants of candidalysin within isolates of the same species, including C. albicans, C. dubliniensis, and C. tropicalis.[14][15][16] These variants exhibit differences in their biological activity, including their capacity to damage host cells and trigger immune responses.[14][17] For example, analysis of 182 C. albicans isolates identified 10 candidalysin variants.[14][15]

Functional Conservation and Potency of Candidalysin Orthologs

While candidalysin orthologs share a common function in damaging host cells, their potency can differ significantly. Comparative studies have shown that candidalysins from C. dubliniensis and C. tropicalis can have higher damaging and activation potential than that of C. albicans.[1][10][11]

Quantitative Comparison of Epithelial Cell Damage

The cytotoxic activity of candidalysin orthologs is commonly quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from epithelial cells.

Candidalysin OriginConcentration (µM)LDH Release (% of Control)
C. albicans3~20%
15~50%
70100%
C. dubliniensis3~40%
15~80%
70>100%
C. tropicalis3~45%
15~90%
70>100%

Data synthesized from studies on TR146 oral epithelial cells.[1]

Quantitative Comparison of Calcium Influx

Candidalysin-induced membrane permeabilization leads to an influx of extracellular calcium.

Candidalysin Origin (70 µM)Time (minutes)Calcium Influx (Relative Fluorescence Units)
C. albicans10~1.5
30~2.0
180~2.5
C. dubliniensis10~2.5
30~2.8
180~3.0
C. tropicalis10~2.8
30~3.0
180~3.2

Data reflects the more rapid induction of calcium influx by C. dubliniensis and C. tropicalis candidalysins.[1]

Quantitative Comparison of Cytokine Secretion

Candidalysins trigger the release of various pro-inflammatory cytokines from epithelial cells.

CytokineCandidalysin OriginConcentration (µM)Secretion (pg/mL)
IL-1α C. albicans15~20
C. dubliniensis15~35
C. tropicalis15~25
IL-1β C. albicans15~5
C. dubliniensis15~15
C. tropicalis15~18
G-CSF C. albicans3~1000
C. dubliniensis3~1500
C. tropicalis3~1800
GM-CSF C. albicans3~200
C. dubliniensis3~350
C. tropicalis3~400

Data represents the mean secretion levels from treated epithelial cells.[1]

Host Cell Signaling Pathways Activated by Candidalysin

Candidalysin activates several key signaling pathways in host cells, which are central to the innate immune response to Candida infections.

The MAPK/c-Fos Signaling Pathway

A primary response to candidalysin involves the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways.[18][19] This leads to the activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory cytokines.[2][7]

MAPK_Pathway Candidalysin Candidalysin Membrane Plasma Membrane Disruption Candidalysin->Membrane EGFR EGFR Activation Candidalysin->EGFR Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx MMPs MMPs Ca_Influx->MMPs Ligands EGFR Ligands (Amphiregulin, etc.) MMPs->Ligands Ligands->EGFR ERK ERK1/2 EGFR->ERK p38 p38 EGFR->p38 MKP1 MKP1 ERK->MKP1 cFos c-Fos Activation ERK->cFos p38->cFos Cytokines Cytokine Production (G-CSF, GM-CSF, IL-6) cFos->Cytokines

Candidalysin-induced MAPK and c-Fos signaling pathway.
The NLRP3 Inflammasome Activation Pathway

In phagocytic cells like macrophages and dendritic cells, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[18][20][21] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form.

NLRP3_Inflammasome_Pathway Candidalysin Candidalysin Membrane Membrane Permeabilization Candidalysin->Membrane K_Efflux K⁺ Efflux Membrane->K_Efflux Inflammasome NLRP3 Inflammasome Assembly K_Efflux->Inflammasome NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Secretion ProIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 inflammasome activation by candidalysin.

Key Experimental Protocols

The following protocols are fundamental for studying the biological activity of candidalysin and its orthologs.

General Experimental Workflow

Experimental_Workflow Start Start: Synthesize or Purify Candidalysin Peptides Cell_Culture Culture Host Cells (e.g., TR146 Epithelial Cells) Start->Cell_Culture Treatment Treat Cells with Candidalysin (Dose-response & Time-course) Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysates Treatment->Cell_Lysate Calcium_Assay Calcium Influx Assay Treatment->Calcium_Assay LDH_Assay LDH Assay (Cell Damage) Supernatant->LDH_Assay ELISA ELISA / CBA (Cytokine Quantification) Supernatant->ELISA Western_Blot Western Blot (Signaling Pathway Activation) Cell_Lysate->Western_Blot Data_Analysis Data Analysis and Comparison LDH_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Calcium_Assay->Data_Analysis

References

The Processing of Candidalysin Precursor Ece1: A Technical Guide to a Key Virulence Pathway in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, is a significant cause of mucosal and systemic infections in humans. A key driver of its pathogenicity is the secretion of candidalysin, a cytolytic peptide toxin that damages host epithelial cells and modulates immune responses. Candidalysin is not synthesized directly but is derived from a larger precursor protein, Ece1, through a precise and essential multi-step enzymatic processing pathway. This technical guide provides an in-depth examination of the molecular mechanisms governing Ece1 processing, the maturation of candidalysin, and its subsequent impact on host cell signaling. We present a consolidation of quantitative data from key studies, detailed experimental methodologies, and visual representations of the core pathways to serve as a comprehensive resource for researchers in mycology and infectious disease, as well as professionals engaged in the development of novel antifungal therapeutics.

Introduction

The transition of Candida albicans from a commensal organism to an invasive pathogen is marked by a series of morphological and physiological changes, including the formation of hyphae. The ECE1 gene is strongly upregulated during this hyphal growth and encodes the 271-amino acid precursor protein, Ece1.[1][2] This polyprotein undergoes a crucial two-step post-translational modification process to release the 31-amino acid candidalysin peptide, the first identified cytolytic peptide toxin in a human fungal pathogen.[1][3] The proper processing of Ece1 is a critical prerequisite for C. albicans virulence, as strains incapable of producing mature candidalysin show significantly attenuated damage to host tissues and reduced pathogenicity in vivo.[3][4] Understanding the intricacies of this processing pathway offers promising avenues for the development of targeted antifungal therapies that disrupt this key virulence mechanism.

The Ece1 Processing Pathway: A Two-Step Enzymatic Cascade

The maturation of candidalysin from the Ece1 precursor is a sequential process mediated by two key enzymes located in the Golgi complex: the kexin-like proteinase Kex2 and the carboxypeptidase Kex1.[3][4][5]

Step 1: Kex2-Mediated Endoproteolytic Cleavage

The initial and critical step in Ece1 processing is the endoproteolytic cleavage of the polypeptide chain by Kex2. Ece1 contains several potential lysine-arginine (KR) recognition sites for Kex2.[4][6] However, research has definitively shown that cleavage at two specific sites, Arg61 and Arg93 , is essential for the liberation of the immature candidalysin peptide.[3][4] Mutation of these arginine residues to alanine (B10760859) (R61A and R93A) results in the complete abrogation of candidalysin secretion and a corresponding loss of epithelial cell damage.[4] This highlights the specificity and importance of these two cleavage events. Kex2p-mediated proteolysis after Arg61 and Arg93 generates an immature form of candidalysin with a C-terminal arginine residue.[3]

Step 2: Kex1-Mediated C-terminal Trimming

Following Kex2 cleavage, the immature candidalysin peptide undergoes a final maturation step involving the carboxypeptidase Kex1. Kex1 removes the C-terminal arginine residue from the immature peptide, resulting in the formation of the mature, 31-amino acid candidalysin toxin.[3][4] This final trimming step is also crucial for the toxin's activity, as C. albicans mutants lacking KEX1 are unable to cause epithelial damage or induce host immune responses.[4]

Ece1_Processing_Pathway cluster_golgi Golgi Complex cluster_secretion Secretion Ece1 Ece1 Precursor Protein Immature_CL Immature Candidalysin (with C-terminal Arg) Ece1->Immature_CL Cleavage at Arg61 & Arg93 Mature_CL Mature Candidalysin Immature_CL->Mature_CL Removal of C-terminal Arg Secreted_CL Secreted Candidalysin Mature_CL->Secreted_CL Kex2 Kex2 Protease Kex2->Ece1 Kex1 Kex1 Carboxypeptidase Kex1->Immature_CL

Caption: The two-step enzymatic processing of the Ece1 precursor protein in the Golgi complex.

Impact of Ece1 Processing on Candida albicans Virulence: Quantitative Data

The correct processing of Ece1 is directly correlated with the ability of C. albicans to damage host cells and cause disease. The following tables summarize quantitative data from studies investigating the effects of mutations in the Ece1 processing pathway on various aspects of virulence.

Table 1: Effect of Ece1 Cleavage Site Mutations on Epithelial Cell Damage
C. albicans StrainGenotypeLDH Release (% of Wild Type)Reference
Wild TypeECE1/ECE1100[4]
ece1Δ/ΔECE1 null mutant~10[4]
ece1Δ/Δ + ECE1Reconstituted strain~100[4]
ece1Δ/Δ + ECE1R61AKex2 cleavage site mutant~15[4]
ece1Δ/Δ + ECE1R93AKex2 cleavage site mutant~15[4]
ece1Δ/Δ + ECE1R61A, R93ADouble cleavage site mutant~10[4]
kex1Δ/ΔKex1 null mutant~10[4]

Data is approximated from graphical representations in the cited literature and represents the relative lactate (B86563) dehydrogenase (LDH) release from oral epithelial cells following infection.

Table 2: Impact of Ece1 Processing on Cytokine Secretion from Epithelial Cells
C. albicans StrainGenotypeIL-1α (Fold Change)IL-6 (Fold Change)G-CSF (Fold Change)Reference
ece1Δ/Δ + ECE1Reconstituted strain~25~150~200[4]
ece1Δ/Δ + ECE1R61AKex2 cleavage site mutant~2~10~15[4]
ece1Δ/Δ + ECE1R93AKex2 cleavage site mutant~2~10~15[4]
kex1Δ/ΔKex1 null mutant~1~5~10[4]

Data represents the fold change in cytokine secretion relative to uninfected controls and is approximated from graphical representations in the cited literature.

Host Cell Signaling Pathways Activated by Candidalysin

Once processed and secreted, candidalysin interacts with host epithelial cells, triggering specific signaling pathways that lead to cellular damage and an inflammatory response. Candidalysin-mediated membrane permeabilization is a key initiating event.[7] This leads to the activation of two major mitogen-activated protein kinase (MAPK) pathways.[4]

  • p38/c-Fos Pathway: This pathway leads to the activation of the transcription factor c-Fos, which is a component of the AP-1 transcription factor complex. This activation drives the expression of pro-inflammatory cytokines.[3][4]

  • ERK1/2-MKP1 Pathway: Activation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway results in the phosphorylation and activation of the MAPK phosphatase MKP1.[3][4] This pathway is also involved in regulating the inflammatory response.

Candidalysin also activates the epidermal growth factor receptor (EGFR), which contributes to the overall cellular response.[8]

Candidalysin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CL Candidalysin Membrane Membrane Damage (Pore Formation) CL->Membrane EGFR EGFR CL->EGFR p38 p38 MAPK Membrane->p38 ERK12 ERK1/2 EGFR->ERK12 cFos c-Fos Activation p38->cFos MKP1 p-MKP1 ERK12->MKP1 Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, G-CSF) cFos->Cytokines

Caption: Host cell signaling pathways activated by candidalysin in epithelial cells.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study Ece1 processing and candidalysin function.

Generation of C. albicans Mutant Strains

The investigation of Ece1 processing relies heavily on the generation of targeted gene deletion and site-directed mutant strains of C. albicans.

Protocol: Site-Directed Mutagenesis of ECE1

  • Template Plasmid: A plasmid containing the wild-type ECE1 gene with its native promoter and terminator regions (e.g., CIp10-ECE1) is used as the template.[4]

  • Mutagenesis: The QuikChange Site-Directed Mutagenesis System (Agilent) is a commonly used method.[4] Primers are designed to introduce specific point mutations, such as changing the codons for Arginine (R) at positions 61 and 93 to Alanine (A).

  • Screening and Sequencing: Putative mutant plasmids are screened by restriction enzyme digestion to identify those with the desired mutation. The presence of the mutation is then confirmed by DNA sequencing.[4]

  • Transformation into C. albicans: The linearized mutant ECE1 construct is transformed into an ece1Δ/Δ null mutant strain of C. albicans using standard lithium acetate (B1210297) transformation protocols. This ensures that the mutated ECE1 is the sole source of the Ece1 protein.[4]

  • Verification: Correct integration of the construct into the C. albicans genome is verified by PCR analysis.

Analysis of Epithelial Cell Damage

The cytolytic activity of candidalysin is typically quantified by measuring the release of lactate dehydrogenase (LDH) from damaged host cells.

Protocol: LDH Release Assay

  • Cell Culture: Human oral epithelial cells (e.g., TR146) are seeded in 24-well plates and grown to confluence.[4]

  • Infection: C. albicans strains (wild type, mutants, and controls) are added to the epithelial cell monolayers at a specified multiplicity of infection (MOI).

  • Incubation: The co-culture is incubated for a defined period (e.g., 24 hours) under conditions that promote hyphal growth (e.g., 37°C, 5% CO2).[4]

  • Supernatant Collection: After incubation, the culture supernatants are collected.

  • LDH Measurement: The amount of LDH in the supernatants is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: LDH release is typically expressed as a percentage of the total LDH released from cells lysed with a detergent (positive control), after subtracting the background LDH release from uninfected cells (negative control).

Western Blot Analysis of Host Cell Signaling

The activation of MAPK signaling pathways in host cells upon infection with C. albicans can be assessed by Western blotting for phosphorylated forms of key signaling proteins.

Protocol: Western Blot for p-MKP1 and c-Fos

  • Infection and Lysis: Epithelial cells are infected with C. albicans as described for the LDH assay. At the desired time point, the cells are washed and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of MKP1 (p-MKP1) and for total c-Fos.[4] A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_strain_generation Strain Generation cluster_infection_model In Vitro Infection Model cluster_analysis Analysis of Virulence Mutagenesis Site-Directed Mutagenesis of ECE1 Transformation Transformation into ece1Δ/Δ C. albicans Mutagenesis->Transformation Verification Verification of Mutant Strains Transformation->Verification Infection Infection with C. albicans Strains Verification->Infection Epithelial_Culture Culture of Epithelial Cells Epithelial_Culture->Infection LDH_Assay LDH Release Assay (Cell Damage) Infection->LDH_Assay Cytokine_Assay ELISA/Multiplex Assay (Inflammatory Response) Infection->Cytokine_Assay Western_Blot Western Blot (Host Signaling) Infection->Western_Blot

Caption: A generalized experimental workflow for studying the role of Ece1 processing in C. albicans virulence.

Conclusion and Future Directions

The proteolytic processing of the Ece1 precursor protein is a tightly regulated and essential pathway for the production of candidalysin, a key virulence factor of Candida albicans. The sequential action of Kex2 and Kex1 proteases in the Golgi apparatus represents a critical control point in the pathogenic potential of this fungus. As demonstrated by the quantitative data, disruption of this pathway at the level of specific cleavage sites leads to a dramatic reduction in the ability of C. albicans to damage host cells and elicit an inflammatory response.

For drug development professionals, the enzymes Kex2 and Kex1 represent attractive targets for novel antifungal therapies. Inhibitors of these proteases could effectively disarm C. albicans by preventing the maturation of candidalysin, thereby reducing its virulence without necessarily killing the fungus, which may reduce the selective pressure for drug resistance. Future research should focus on the structural biology of the C. albicans Kex2 and Kex1 enzymes to facilitate the rational design of specific inhibitors. Furthermore, a deeper understanding of the regulation of ECE1 expression and the trafficking of the Ece1 protein through the secretory pathway may reveal additional targets for therapeutic intervention. This technical guide provides a foundational resource for these ongoing and future research endeavors.

References

The Structural Biology of Candidalysin: A Technical Guide to a Fungal Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin is a 31-amino acid polypeptide toxin secreted by the opportunistic fungal pathogen Candida albicans.[1] As the first identified peptide toxin from a human fungal pathogen, candidalysin plays a critical role in the pathogenesis of mucosal infections, such as oropharyngeal and vulvovaginal candidiasis.[1][2] This technical guide provides an in-depth overview of the structural biology of candidalysin, its mechanism of action, and the host cell signaling pathways it modulates. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mycology, immunology, and drug development.

Candidalysin Structure and Biophysical Properties

Candidalysin is a cationic, amphipathic peptide with a predominantly α-helical secondary structure.[1][3] This structure is crucial for its ability to interact with and disrupt host cell membranes. To date, a high-resolution three-dimensional structure of candidalysin determined by X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). Current structural understanding is derived from biophysical techniques such as circular dichroism and molecular modeling.

Amino Acid Sequence and Variants

The canonical amino acid sequence of candidalysin from C. albicans strain SC5314 is: SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK

Variants of candidalysin have been identified in different clinical isolates of C. albicans and in other Candida species like C. dubliniensis and C. tropicalis. These variants exhibit differences in their cytotoxic and immunomodulatory activities.[4][5]

Secondary Structure

Circular dichroism (CD) spectroscopy has been instrumental in characterizing the secondary structure of candidalysin. These studies confirm that candidalysin adopts a predominantly α-helical conformation in aqueous solution and that this helicity is enhanced in the presence of lipid membranes.[4][5]

Quantitative Biophysical Data
ParameterMethodValue/ObservationReference
Secondary Structure Circular Dichroism (CD) SpectroscopyPredominantly α-helical[4][5]
Pore Formation Atomic Force Microscopy (AFM)Two types of pores observed: "unrimmed" and "rimmed". Rimmed pores have elevated features.[2]
Pore Height (rimmed) Atomic Force Microscopy (AFM)~0.3 nm outside the bilayer surface[6]
Oligomeric State Mass Photometry & Native Mass SpectrometryForms oligomers in solution, proposed to be octamers that act as a basic structural unit for polymerization.[2]
Polymer Height Atomic Force Microscopy (AFM)Bimodal distribution with peaks at 3.2 ± 0.4 nm and 4.6 ± 0.5 nm, suggesting two orientations of the basic oligomeric unit.[7]

Mechanism of Action: From Polymerization to Pore Formation

Candidalysin employs a unique mechanism to disrupt host cell membranes that involves self-assembly in solution prior to membrane insertion.[2][6]

  • Solution-Phase Oligomerization and Polymerization : Candidalysin monomers self-assemble into oligomeric units, proposed to be octamers. These oligomers then polymerize in a head-to-toe fashion to form linear chains.[2]

  • Loop Formation : The linear polymers can then close to form loop structures.[2][6]

  • Membrane Insertion and Pore Formation : These pre-formed loops are competent for membrane insertion and create pores in the host cell plasma membrane.[2] Atomic force microscopy studies have identified both simple "unrimmed" pores and more complex "rimmed" pores, with the latter potentially representing a more stable and damaging conformation.[2][6]

This mechanism of pre-assembly in solution distinguishes candidalysin from many other pore-forming toxins that oligomerize on the membrane surface.

Host Cell Signaling Pathways Activated by Candidalysin

Candidalysin-induced membrane damage triggers a cascade of intracellular signaling events in host epithelial cells and immune cells, leading to inflammation and a coordinated immune response.

Epithelial Cell Signaling

In oral epithelial cells, candidalysin activates two distinct but interconnected MAPK signaling pathways:

  • EGFR-ERK1/2-c-Fos Pathway : Candidalysin-induced membrane damage leads to calcium influx, which activates matrix metalloproteinases (MMPs). MMPs cleave and release EGFR ligands, leading to the activation of the Epidermal Growth Factor Receptor (EGFR). This triggers the downstream phosphorylation of ERK1/2 and the subsequent activation of the transcription factor c-Fos. This pathway is primarily responsible for the production of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[8][9]

  • p38 MAPK Pathway : Candidalysin also activates the p38 MAPK pathway, which can be triggered independently of EGFR. This pathway leads to the activation of Heat Shock Protein 27 (Hsp27) and the release of IL-6.[9]

The following diagram illustrates the signaling pathways activated by candidalysin in epithelial cells.

Candidalysin_Epithelial_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore p38 p38 Candidalysin->p38 activates Ca_influx Ca²⁺ Influx Pore->Ca_influx EGFR EGFR ERK ERK1/2 EGFR->ERK activates MMPs MMPs MMPs->EGFR activates Ca_influx->MMPs activates MKP1 MKP1 ERK->MKP1 phosphorylates Hsp27 Hsp27 p38->Hsp27 activates IL6 IL-6 p38->IL6 induces release cFos c-Fos MKP1->cFos activates Cytokines_Chemokines G-CSF, GM-CSF cFos->Cytokines_Chemokines induces transcription

Caption: Signaling pathways activated by candidalysin in epithelial cells.

Macrophage Signaling and Inflammasome Activation

In macrophages, candidalysin plays a crucial role in activating the NLRP3 inflammasome. Pore formation leads to potassium efflux, a key trigger for NLRP3 activation. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, promoting a potent pro-inflammatory response.

The diagram below outlines the process of NLRP3 inflammasome activation by candidalysin in macrophages.

Candidalysin_Macrophage_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore K_efflux K⁺ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 activates pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 recruits caspase1 Caspase-1 pro_caspase1->caspase1 cleavage pro_IL1b pro-IL-1β caspase1->pro_IL1b cleaves IL1b IL-1β (secreted)

Caption: NLRP3 inflammasome activation by candidalysin in macrophages.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the structural biology and cellular effects of candidalysin.

Peptide Synthesis and Purification

Candidalysin peptides and their variants are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptides are confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of candidalysin in different environments.

Methodology:

  • Prepare a stock solution of purified candidalysin in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • For measurements in a membrane-mimicking environment, prepare small unilamellar vesicles (SUVs) of lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) by sonication or extrusion.

  • Record CD spectra from 190 to 260 nm using a spectropolarimeter.

  • Acquire spectra of the buffer and lipid vesicles alone for background subtraction.

  • Analyze the resulting spectra using deconvolution software (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and random coil.

Atomic Force Microscopy (AFM) for Pore Imaging

Objective: To visualize candidalysin-induced pores in a lipid bilayer.

Methodology:

  • Prepare a supported lipid bilayer (SLB) on a freshly cleaved mica surface by vesicle fusion.

  • Image the intact SLB in buffer using AFM in tapping mode to establish a baseline.

  • Introduce a solution of candidalysin into the imaging chamber at the desired concentration.

  • Continuously image the same area of the SLB to observe the formation of pores over time.

  • Analyze the AFM images to determine the dimensions (diameter and depth) of the pores.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify candidalysin-induced cell membrane damage.

Methodology:

  • Seed epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

  • Treat the cells with varying concentrations of candidalysin for a specified time (e.g., 24 hours).

  • Include negative controls (vehicle-treated cells) and positive controls (cells treated with a lysis buffer to induce maximum LDH release).

  • After incubation, collect the cell culture supernatant.

  • Measure LDH activity in the supernatant using a commercially available colorimetric assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Calcium Influx Assay

Objective: To measure changes in intracellular calcium levels upon exposure to candidalysin.

Methodology:

  • Seed epithelial cells on glass coverslips or in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure baseline fluorescence using a fluorescence microscope or a plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Add candidalysin to the cells and immediately begin recording fluorescence changes over time.

  • Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.

Western Blot Analysis of Signaling Pathways

Objective: To detect the activation of key signaling proteins in response to candidalysin.

Methodology:

  • Treat confluent monolayers of epithelial cells with candidalysin for various time points.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2, c-Fos).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Quantitative Data on Candidalysin Activity

The following tables summarize quantitative data from various studies on the biological activity of candidalysin.

Concentration-Dependent Cytotoxicity of Candidalysin
Candidalysin Concentration (µM)Cell TypeAssay% Cytotoxicity (LDH Release)Reference
1.5 - 15TR146LDH AssaySub-lytic[2]
70TR146LDH AssaySignificant damage[2]
3TR146LDH AssayDose-dependent increase[5]
15TR146LDH AssayDose-dependent increase[5]
70TR146LDH AssayDose-dependent increase[5]
Candidalysin-Induced Cytokine and Chemokine Secretion
Candidalysin Concentration (µM)Cell TypeCytokine/ChemokineFold Induction/ConcentrationReference
1.5 - 15TR146G-CSF, GM-CSFInduction observed[2]
70TR146IL-1α, IL-6Induction observed[2]
3TR146IL-1α, IL-1β, IL-6, G-CSF, GM-CSFDose-dependent increase[5]
15TR146IL-1α, IL-1β, IL-6, G-CSF, GM-CSFDose-dependent increase[5]
70TR146IL-1α, IL-1β, IL-6, G-CSF, GM-CSFDose-dependent increase[5]
Activation of Signaling Pathways
Candidalysin Concentration (µM)Cell TypeSignaling ProteinObservationReference
1.5TR146p-MKP1, c-FosInduction[2]
15TR146p-MKP1, c-FosRobust induction[6]
15TR146p-EGFR, p-ERK1/2Phosphorylation[8]

Conclusion and Future Directions

Candidalysin represents a key virulence factor of Candida albicans and a critical mediator of host-pathogen interactions. Its unique mechanism of pore formation and its ability to activate complex host signaling pathways make it an attractive target for the development of novel antifungal therapies. While significant progress has been made in understanding its structural biology and function, the absence of a high-resolution 3D structure remains a key knowledge gap. Future research efforts focused on elucidating the atomic-level structure of candidalysin, both in its monomeric and oligomeric forms, will be invaluable for structure-based drug design. Furthermore, a deeper understanding of the interplay between the different signaling pathways activated by candidalysin will likely reveal new opportunities for therapeutic intervention to modulate the host inflammatory response to Candida infections. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

Methodological & Application

Application Notes and Protocols for Canditoxin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, an opportunistic fungal pathogen, is a significant cause of both mucosal and systemic infections in humans. Its virulence is attributed to a combination of factors, including the secretion of protein toxins that can damage host cells and modulate immune responses. Historically referred to as "canditoxin," these proteinaceous virulence factors represent potential targets for novel antifungal therapies. One such well-characterized peptide toxin is Candidalysin, which plays a critical role in mucosal infections by forming pores in host cell membranes.[1] This document provides a comprehensive, synthesized protocol for the isolation and purification of protein toxins from Candida albicans, integrating classical biochemical techniques with modern methodologies. The protocols outlined below are designed to provide a robust framework for obtaining purified toxin for downstream applications such as structural biology, immunology, and drug screening.

Data Presentation: Purification Summary

The following table provides a representative summary of the data that should be collected at each stage of the purification process. The values are hypothetical and will vary based on experimental conditions, including culture volume, expression levels, and the specific activity of the target toxin.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate 250050,000201001
Ammonium (B1175870) Sulfate (B86663) Precipitation (40-60%) 60042,00070843.5
DEAE-Cellulose Chromatography 8032,0004006420
Gel Filtration Chromatography (Sephadex G-75) 1527,00018005490
Reverse-Phase HPLC 222,0001100044550

Experimental Protocols

Protocol 1: Culturing Candida albicans for Toxin Production

This protocol describes the culture of C. albicans in a liquid medium suitable for promoting growth and toxin secretion.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge bottles

Procedure:

  • Inoculate 10 mL of sterile YPD medium with a fresh colony of C. albicans. Incubate overnight at 30°C with shaking at 200 rpm.[2][3]

  • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of YPD medium in a suitably sized Erlenmeyer flask to an initial optical density at 600 nm (OD₆₀₀) of 0.1.[2][3]

  • Incubate the culture at 37°C with vigorous shaking (250 rpm) for 48-72 hours. Culture conditions can influence toxin production.[4][5]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Decant the supernatant, which contains secreted proteins. For intracellular toxins, retain the cell pellet.

  • Wash the cell pellet three times with sterile, ice-cold phosphate-buffered saline (PBS) to remove residual media components.[6]

Protocol 2: Cell Lysis and Crude Extract Preparation

This protocol describes the mechanical disruption of C. albicans cells to release intracellular proteins.

Materials:

  • Washed C. albicans cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Acid-washed glass beads (0.5 mm diameter)

  • High-speed vortex mixer or bead beater

  • Refrigerated centrifuge

Procedure:

  • Resuspend the cell pellet in 3-4 volumes of ice-cold Lysis Buffer.

  • Transfer the cell suspension to a microcentrifuge tube or a larger vessel, filling it to no more than half its volume.

  • Add an equal volume of acid-washed glass beads.[6][7][8]

  • Agitate vigorously using a vortex mixer at maximum speed for 30-60 second intervals, with 1-2 minutes of cooling on ice between each interval. Repeat for 5-10 cycles.[6]

  • Monitor cell lysis by observing a small aliquot under a microscope. Over 80% cell disruption is recommended.[6]

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet the glass beads and cell debris.

  • Carefully collect the supernatant. This is the crude cell lysate.

  • (Optional) Perform an ammonium sulfate precipitation step (e.g., 40-60% saturation) to concentrate the protein fraction and remove some impurities.

Protocol 3: Anion-Exchange Chromatography

This protocol uses DEAE-Cellulose, a weak anion exchanger, to separate proteins based on their net negative charge.

Materials:

  • DEAE-Cellulose resin

  • Chromatography column

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

  • Peristaltic pump and fraction collector

Procedure:

  • Resin Preparation: Swell and equilibrate the DEAE-Cellulose resin in Equilibration Buffer according to the manufacturer's instructions. Pour the slurry into the column and allow it to pack under gravity or low pressure.

  • Column Equilibration: Wash the packed column with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Loading: Apply the crude or partially purified protein extract to the column at a low flow rate. Ensure the ionic strength of the sample is low to facilitate binding.

  • Washing: Wash the column with 3-5 column volumes of Equilibration Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by applying a linear gradient of increasing salt concentration. This is typically achieved by mixing the Equilibration Buffer and Elution Buffer in varying proportions, from 0% to 100% Elution Buffer over 10-20 column volumes.[9]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for protein content (e.g., Bradford assay or A₂₈₀) and for the presence of the target toxin using an appropriate activity assay or SDS-PAGE. Pool the active fractions.

Protocol 4: Gel Filtration Chromatography

Also known as size-exclusion chromatography, this step separates molecules based on their size.

Materials:

  • Gel filtration resin (e.g., Sephadex G-75 or similar, appropriate for the expected molecular weight of the toxin)

  • Chromatography column

  • Gel Filtration Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Pooled fractions from the previous step

Procedure:

  • Column Packing and Equilibration: Pack the column with the chosen resin and equilibrate with at least 2 column volumes of Gel Filtration Buffer.

  • Sample Application: Concentrate the pooled fractions from the ion-exchange step if necessary. Carefully load the concentrated sample onto the column. The sample volume should be small relative to the column volume (typically 1-2%).

  • Elution: Elute the sample with Gel Filtration Buffer at a constant flow rate. Larger molecules will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze for protein content and toxin activity. Pool the fractions containing the purified toxin.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a high-resolution technique for final polishing and purity assessment.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Pooled fractions from the gel filtration step

Procedure:

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).

  • Injection and Elution: Inject the sample onto the column. Elute the bound peptides/proteins using a linear gradient of increasing Solvent B concentration (e.g., 5% to 70% B over 30-60 minutes).[10][11][12]

  • Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect the peaks corresponding to the purified toxin.

  • Purity Analysis: Assess the purity of the final product by re-injecting a small amount onto the HPLC and by SDS-PAGE.

Visualizations

Experimental Workflow Diagram

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Analysis Culture 1. C. albicans Culture Harvest 2. Cell Harvesting Culture->Harvest Lysis 3. Cell Lysis Harvest->Lysis Extract 4. Crude Extract Lysis->Extract AmSO4 5. Ammonium Sulfate Precipitation Extract->AmSO4 Concentration DEAE 6. DEAE-Cellulose Chromatography AmSO4->DEAE Charge Separation GelFilt 7. Gel Filtration Chromatography DEAE->GelFilt Size Separation HPLC 8. RP-HPLC GelFilt->HPLC High-Resolution Purification Analysis 9. Purity & Activity Analysis (SDS-PAGE, Assay) HPLC->Analysis Final Product

Caption: Workflow for the isolation and purification of this compound.

Toxin-Host Interaction Signaling Pathway

G Toxin This compound (e.g., Candidalysin) Membrane Host Cell Membrane Toxin->Membrane Binds to & inserts Pore Pore Formation Membrane->Pore IonFlux Ion Flux (e.g., K+ efflux) Pore->IonFlux NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Secretion) Casp1->IL1b Inflammation Inflammatory Response IL1b->Inflammation

Caption: Simplified signaling pathway of a pore-forming this compound.

References

Candidalysin: From Synthesis to Purification - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Scientific Community

Candidalysin, a 31-amino acid cytolytic peptide toxin secreted by the pathogenic fungus Candida albicans, has emerged as a critical virulence factor in mucosal and systemic infections. Its ability to form pores in host cell membranes and trigger inflammatory responses makes it a key target for understanding fungal pathogenesis and developing novel antifungal therapies. This document provides detailed application notes and protocols for the two primary methods of obtaining purified candidalysin for research purposes: chemical synthesis and recombinant production.

I. Chemical Synthesis of Candidalysin via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most common and reliable method for producing synthetic candidalysin. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, resulting in high purity and yield.

Quantitative Data for Solid-Phase Candidalysin Synthesis
ParameterTypical ValueSource
Synthesis Scale 0.1 - 1.0 mmolGeneral SPPS Protocols
Purity (Post-HPLC) >95% - >98%[1][2]
Final Yield (Lyophilized Powder) 10-30% (of theoretical)Estimated from typical SPPS yields for similar peptides
Identity Confirmation MALDI-TOF or ESI-MS[1]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Candidalysin

1. Resin Selection and Preparation:

  • Resin: Wang resin is recommended for the synthesis of peptides with a C-terminal carboxylic acid, such as candidalysin.

  • Procedure:

    • Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

    • Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence):

  • Sequence of C. albicans Candidalysin: H-Ser-Ile-Ile-Gly-Ile-Ile-Met-Gly-Ile-Leu-Gly-Asn-Ile-Pro-Gln-Val-Ile-Gln-Ile-Ile-Met-Ser-Ile-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x).

3. Cleavage and Deprotection:

  • Cleavage Cocktail: Due to the presence of methionine and lysine (B10760008) residues in the candidalysin sequence, a cleavage cocktail designed to minimize side reactions is crucial. A recommended cocktail is "Reagent H": trifluoroacetic acid (TFA)/phenol/thioanisole/1,2-ethanedithiol (EDT)/water/dimethylsulfide (DMS)/ammonium iodide (81:5:5:2.5:3:2:1.5 v/v/v/v/v/v/w).[3][4][5]

  • Procedure:

    • Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.

    • Add the freshly prepared, chilled cleavage cocktail to the resin.

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).

    • Dry the crude peptide pellet under vacuum.

Purification Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% TFA.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is standard for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes is a good starting point for optimizing the purification of the hydrophobic candidalysin peptide.

  • Flow Rate: Typically 1 mL/min for analytical columns and scaled up for preparative columns.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (MALDI-TOF or ESI-MS).

  • Pool the pure fractions and lyophilize to obtain the final purified candidalysin as a white powder.

II. Recombinant Production of Candidalysin

An alternative to chemical synthesis is the recombinant production of candidalysin's precursor protein, Ece1p, followed by enzymatic cleavage to release the mature toxin. The methylotrophic yeast Pichia pastoris is a suitable host for expressing Ece1p.[6][7]

Quantitative Data for Recombinant Candidalysin Production
ParameterTypical ValueSource
Expression Host Pichia pastoris[6][7]
Purification Method Affinity Chromatography (for tagged Ece1p), Ion-Exchange ChromatographyGeneral Protein Purification Protocols
Purity (Post-Purification) >90%Estimated
Yield Highly variable, dependent on expression levels and purification efficiencyN/A
Experimental Protocol: Recombinant Ece1p Expression and Candidalysin Generation

1. Gene Synthesis and Vector Construction:

  • Synthesize the gene encoding the full-length C. albicans Ece1p. Codon optimization for P. pastoris is recommended to enhance expression.

  • Clone the Ece1p gene into a P. pastoris expression vector, such as pPICZαA, which contains an N-terminal α-mating factor secretion signal and a C-terminal polyhistidine (His)-tag for purification.

2. Pichia pastoris Transformation and Expression:

  • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

  • Select for positive transformants on zeocin-containing plates.

  • Screen individual colonies for Ece1p expression by inducing with methanol (B129727) in small-scale cultures.

  • For large-scale expression, grow a high-expressing clone in buffered glycerol-complex medium (BMGY) and then induce expression in buffered methanol-complex medium (BMMY) for 72-96 hours, adding methanol every 24 hours to maintain induction.

3. Purification of Recombinant Ece1p:

  • Harvest the culture supernatant by centrifugation.

  • If a His-tag was incorporated, purify the recombinant Ece1p using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Further purification can be achieved using ion-exchange or size-exclusion chromatography if necessary.

  • Confirm the identity and purity of the recombinant Ece1p by SDS-PAGE and Western blotting.

4. In Vitro Enzymatic Cleavage:

  • Candidalysin is naturally processed from Ece1p by the sequential action of two proteases: Kex2p (a serine protease that cleaves after Lys-Arg motifs) and Kex1p (a carboxypeptidase that removes the C-terminal arginine).[8]

  • Procedure:

    • Incubate the purified recombinant Ece1p with recombinant Kex2 protease in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM CaCl2) at 30°C. The optimal enzyme-to-substrate ratio and incubation time should be determined empirically.

    • Following Kex2p cleavage, add recombinant Kex1p to the reaction mixture to remove the C-terminal arginine from the candidalysin peptide.

    • The reaction can be monitored by RP-HPLC or mass spectrometry to assess the generation of mature candidalysin.

5. Purification of Candidalysin:

  • Following enzymatic cleavage, the mature candidalysin peptide can be purified from the reaction mixture using RP-HPLC as described in the chemical synthesis section.

III. Visualizing Key Pathways and Workflows

Signaling Pathway of Candidalysin-Induced Epithelial Cell Response

Candidalysin_Signaling Candidalysin Candidalysin Membrane Host Cell Membrane Candidalysin->Membrane Intercalation EGFR EGFR Candidalysin->EGFR Activation Pore Pore Formation Membrane->Pore Ca_Influx Ca²⁺ Influx Pore->Ca_Influx Cytokines Pro-inflammatory Cytokine and Alarmin Release Ca_Influx->Cytokines MAPK MAPK Pathway (p38, ERK1/2) EGFR->MAPK c_Fos c-Fos Activation MAPK->c_Fos MKP1 MKP1 Phosphorylation MAPK->MKP1 c_Fos->Cytokines MKP1->Cytokines Immune_Response Innate Immune Response Cytokines->Immune_Response

Caption: Candidalysin-induced signaling in epithelial cells.

Workflow for Solid-Phase Synthesis and Purification of Candidalysin

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Analysis Resin 1. Resin Swelling Coupling 2. Iterative Fmoc Deprotection & Coupling Resin->Coupling Cleavage 3. Cleavage from Resin & Deprotection Coupling->Cleavage Precipitation 4. Ether Precipitation Cleavage->Precipitation HPLC 5. RP-HPLC Purification Precipitation->HPLC Analysis 6. Purity & Identity Analysis (MS, HPLC) HPLC->Analysis Lyophilization 7. Lyophilization Analysis->Lyophilization

Caption: Workflow for candidalysin solid-phase synthesis.

Workflow for Recombinant Production and Purification of Candidalysin

Recombinant_Workflow cluster_expression Recombinant Expression cluster_purification Purification & Processing Cloning 1. Ece1p Gene Cloning into Pichia Vector Transformation 2. Pichia pastoris Transformation Cloning->Transformation Expression 3. Methanol-Induced Expression Transformation->Expression Ece1p_Purification 4. Ece1p Purification (e.g., IMAC) Expression->Ece1p_Purification Cleavage 5. In Vitro Cleavage (Kex2p & Kex1p) Ece1p_Purification->Cleavage Candidalysin_Purification 6. Candidalysin Purification (RP-HPLC) Cleavage->Candidalysin_Purification Analysis 7. Analysis & Lyophilization Candidalysin_Purification->Analysis

Caption: Workflow for recombinant candidalysin production.

References

Detecting Candidalysin in In Vitro Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a 31-amino acid cytolytic peptide toxin secreted by the opportunistic fungal pathogen Candida albicans, is a critical virulence factor in mucosal and systemic infections.[1][2][3] This toxin is derived from the Ece1 protein and plays a pivotal role in damaging epithelial cells, triggering host immune responses, and facilitating fungal invasion.[2][4][5][6] The ability to accurately detect and quantify candidalysin in in vitro cultures is essential for understanding its biological function, elucidating mechanisms of pathogenesis, and developing novel antifungal therapeutics. These application notes provide detailed protocols for the detection and characterization of candidalysin, along with a summary of quantitative data and a visualization of the key signaling pathways it activates.

Methods for Candidalysin Detection

Several methods can be employed to detect and quantify candidalysin in in vitro settings. These range from functional assays that measure its cytotoxic effects to immunological techniques that directly identify the peptide.

1. Functional Assays: These indirect methods assess the biological activity of candidalysin by measuring its damaging effects on host cells.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures plasma membrane damage by quantifying the release of the cytosolic enzyme LDH into the cell culture supernatant.[7][8][9]

  • Calcium Influx Assay: Monitors the influx of calcium ions into host cells, a key event triggered by candidalysin-induced membrane permeabilization.[7][10][11]

2. Immunological Assays: These methods utilize specific antibodies to directly detect the candidalysin peptide.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and quantitative method for measuring candidalysin concentrations in culture supernatants.[1][12][13][14]

  • Western Blotting: Allows for the detection and size verification of candidalysin in cell lysates or culture supernatants.[4][5][9][15]

3. Biophysical and Chromatographic Methods: These techniques characterize the physical properties of candidalysin and can be adapted for its quantification.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify candidalysin from complex mixtures like culture supernatants.[16]

  • Circular Dichroism Spectroscopy: Used to determine the secondary structure of candidalysin, which is predominantly α-helical.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for expected concentrations and cellular responses in in vitro experiments.

Table 1: Candidalysin Concentrations for In Vitro Assays

Assay TypeCell LineCandidalysin ConcentrationObserved EffectReference
LDH ReleaseTR146 oral epithelial cells15 µMBorderline-lytic[7]
LDH ReleaseTR146 oral epithelial cells70 µMLytic[7]
LDH ReleaseA431 vaginal epithelial cells1.5 - 70 µMDose-dependent increase in cell damage[9]
Calcium InfluxTR146 oral epithelial cells70 µMSignificant and rapid calcium influx[7][11]
Cytokine InductionTR146 oral epithelial cells1.5 - 15 µMInduction of G-CSF and GM-CSF[4]
c-Fos ActivationTR146 oral epithelial cells1.5 µMInduction of c-Fos[4]

Table 2: Cytokine Induction by Candidalysin in Vaginal Epithelial Cells (A431)

CytokineCandidalysin Concentration (µM)Fold Change vs. Vehicle ControlReference
IL-1α15~2.5[9]
IL-1β70~3[9]
G-CSF15~4[9]
GM-CSF15~3.5[9]
IL-670~2[9]
IL-870~2.5[9]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

This protocol provides a method to indirectly quantify candidalysin-induced cell damage.

Materials:

  • Mammalian epithelial cells (e.g., TR146, A431)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Synthetic candidalysin peptide

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed epithelial cells in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add 100 µL of serum-free medium to each well.

  • Prepare serial dilutions of synthetic candidalysin in serum-free medium.

  • Add 100 µL of the candidalysin dilutions to the respective wells (final concentrations typically range from 1.5 µM to 70 µM). Use serum-free medium as a vehicle control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with lysis buffer provided in the kit).

Protocol 2: Indirect ELISA for Candidalysin Detection

This protocol describes a method for quantifying candidalysin in culture supernatants.

Materials:

  • High-binding 96-well ELISA plates

  • Synthetic candidalysin peptide (for standard curve)

  • Rabbit anti-candidalysin primary antibody

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20; PBS-T)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with 100 µL of culture supernatant or candidalysin standards overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted rabbit anti-candidalysin primary antibody to each well and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using the known concentrations of synthetic candidalysin and determine the concentration of candidalysin in the samples.

Protocol 3: Western Blotting for Candidalysin and Signaling Proteins

This protocol allows for the detection of candidalysin and associated host cell signaling proteins.

Materials:

  • Epithelial cell culture

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-candidalysin, anti-c-Fos, anti-phospho-MKP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat epithelial cells with candidalysin for the desired time (e.g., 2 hours for signaling proteins).

  • Lyse the cells using RIPA buffer on ice for 30 minutes.[4]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBS-T.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBS-T.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

Candidalysin_Detection_Workflow cluster_sample_prep Sample Preparation cluster_detection_methods Detection Methods cluster_data_analysis Data Analysis culture C. albicans Culture (Hyphae-inducing conditions) supernatant Collect Supernatant culture->supernatant cell_lysate Prepare Cell Lysate (for Western Blot) culture->cell_lysate elisa Indirect ELISA supernatant->elisa Quantification ldh_assay LDH Release Assay supernatant->ldh_assay Functional Assay calcium_assay Calcium Influx Assay supernatant->calcium_assay Functional Assay western Western Blot cell_lysate->western Protein Detection quantification Quantification of Candidalysin elisa->quantification signaling_analysis Analysis of Signaling Pathway Activation western->signaling_analysis damage_assessment Assessment of Cell Damage ldh_assay->damage_assessment calcium_assay->damage_assessment Candidalysin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Candidalysin Candidalysin Membrane Membrane Permeabilization Candidalysin->Membrane EGFR EGFR Candidalysin->EGFR activates Ca_influx Calcium Influx Membrane->Ca_influx Damage Cell Damage (LDH Release) Membrane->Damage ERK12 ERK1/2 EGFR->ERK12 p38 p38 MAPK EGFR->p38 MKP1 MKP1 Phosphorylation ERK12->MKP1 cFos c-Fos Activation p38->cFos Cytokines Pro-inflammatory Cytokine Release (G-CSF, IL-1α, IL-6) MKP1->Cytokines regulates cFos->Cytokines induces

References

Quantitative Analysis of Candidalysin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a 31-amino acid polypeptide toxin secreted by the opportunistic fungal pathogen Candida albicans, is a critical virulence factor in mucosal and invasive candidiasis. It is generated through the enzymatic processing of the precursor protein Ece1p.[1][2] This peptide plays a pivotal role in host-pathogen interactions by forming pores in host epithelial cell membranes, leading to cell lysis and the activation of downstream inflammatory signaling pathways.[3] The quantification of candidalysin production is therefore essential for studying C. albicans pathogenesis, evaluating the efficacy of antifungal agents, and developing novel therapeutic strategies targeting this key virulence factor.

These application notes provide detailed protocols for the culture of C. albicans to induce candidalysin production, methods for its extraction from culture supernatants, and comprehensive procedures for its quantitative analysis using various techniques. Additionally, we present a comparative overview of these methods and illustrate the key signaling pathways involved in candidalysin production and its host cell effects.

Data Presentation: Comparison of Quantitative Methods

The selection of a suitable method for candidalysin quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key characteristics of the most common analytical techniques.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Antigen-antibody interactionMass-to-charge ratio of ionized moleculesSeparation based on hydrophobicity
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)[4]Moderate (µg/mL to ng/mL)
Specificity High (dependent on antibody quality)Very High (based on molecular weight and fragmentation)Moderate (co-elution can occur)
Throughput High (96-well plate format)Moderate to High (depends on run time)Moderate
Cost per Sample Low to ModerateHighModerate
Instrumentation Cost LowHighModerate
Advantages High throughput, relatively low cost, well-established protocols.[5]Highest sensitivity and specificity, can identify post-translational modifications.[6]Robust, reproducible, good for purification and quantification of known peptides.
Disadvantages Requires specific antibodies, susceptible to matrix effects.[5]Expensive instrumentation, complex data analysis.[6]Lower sensitivity than MS-based methods, potential for peak overlap.

Experimental Protocols

Candida albicans Culture for Candidalysin Production

To maximize candidalysin production, it is crucial to induce the hyphal morphogenesis of C. albicans, as the expression of the precursor gene, ECE1, is strongly upregulated during filamentation.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-Peptone-Dextrose (YPD) medium

  • RPMI-1640 medium buffered with MOPS

  • Fetal Bovine Serum (FBS)

  • Incubator shaker

  • Centrifuge

Protocol:

  • Pre-culture: Inoculate a single colony of C. albicans into 10 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm) to obtain a stationary phase yeast culture.

  • Hyphal Induction:

    • Pellet the yeast cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the yeast cells in pre-warmed (37°C) RPMI-1640 medium supplemented with 10% FBS to an optical density at 600 nm (OD600) of 0.2.

    • Incubate the culture at 37°C with shaking (200 rpm) for 4-6 hours to induce hyphal formation and ECE1 expression.

Candidalysin Extraction from Culture Supernatant

Candidalysin is a secreted peptide, and therefore, it needs to be isolated from the culture medium. Due to its small size and hydrophobic nature, precipitation methods are effective for its concentration.

Materials:

  • C. albicans hyphal culture from the previous step

  • Trichloroacetic acid (TCA), ice-cold 100% (w/v) solution

  • Acetone (B3395972), ice-cold

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Vortex mixer

Protocol:

  • Cell Removal: Pellet the hyphae by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted candidalysin.

  • TCA Precipitation:

    • To the collected supernatant, add ice-cold 100% TCA to a final concentration of 20% (v/v).[7]

    • Mix well by vortexing and incubate on ice for 30-60 minutes to precipitate the proteins and peptides.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated material.

  • Acetone Wash:

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold acetone to remove residual TCA.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Repeat the acetone wash step once more.

  • Drying and Solubilization:

    • Carefully discard the acetone and air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry the pellet as it can make solubilization difficult.

    • Resuspend the pellet in a suitable buffer for downstream analysis (e.g., PBS for ELISA, or a specific buffer for LC-MS/MS or RP-HPLC). The volume of the resuspension buffer will determine the concentration factor.

Quantitative Analysis by Indirect ELISA

Materials:

  • Synthetic candidalysin peptide (for standard curve)

  • High-binding 96-well ELISA plates

  • Primary antibody specific to candidalysin

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Plate reader

Protocol:

  • Coating: Dilute the extracted candidalysin samples and the synthetic peptide standards to various concentrations in coating buffer. Add 100 µL of each to the wells of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the wells three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve using the absorbance values of the synthetic peptide standards and determine the concentration of candidalysin in the samples.

Quantitative Analysis by LC-MS/MS

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • C18 reverse-phase column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Isotopically labeled candidalysin internal standard (optional, for absolute quantification)

Protocol:

  • Sample Preparation: Resuspend the extracted candidalysin pellet in mobile phase A. If using an internal standard, spike it into the sample at a known concentration.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a gradient of mobile phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

  • MS/MS Analysis:

    • Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Select the precursor ion corresponding to the mass-to-charge ratio (m/z) of candidalysin.

    • Fragment the precursor ion in the collision cell and monitor for specific product ions.

  • Quantification:

    • Integrate the peak area of the selected product ion transitions.

    • For relative quantification, compare the peak areas between different samples.

    • For absolute quantification, calculate the ratio of the peak area of the endogenous candidalysin to the peak area of the isotopically labeled internal standard and determine the concentration from a standard curve.

Quantitative Analysis by RP-HPLC

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Synthetic candidalysin peptide (for standard curve)

Protocol:

  • Sample Preparation: Resuspend the extracted candidalysin pellet in mobile phase A.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a gradient of mobile phase B.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Quantification:

    • Identify the peak corresponding to candidalysin based on its retention time, which should be determined using the synthetic standard.

    • Integrate the area of the candidalysin peak.

    • Generate a standard curve by plotting the peak areas of the synthetic peptide standards against their concentrations.

    • Determine the concentration of candidalysin in the samples from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ECE1_Processing_Pathway cluster_fungus Candida albicans ECE1_gene ECE1 Gene Ece1p_precursor Ece1p Precursor Protein ECE1_gene->Ece1p_precursor Transcription & Translation Immature_Candidalysin Immature Candidalysin Ece1p_precursor->Immature_Candidalysin Kex2p Cleavage Mature_Candidalysin Mature Candidalysin Immature_Candidalysin->Mature_Candidalysin Kex1p Cleavage Secreted_Candidalysin Secreted Candidalysin Mature_Candidalysin->Secreted_Candidalysin Secretion Host_Cell Host_Cell

Caption: Biosynthesis and secretion of candidalysin from Candida albicans.

Candidalysin_Host_Cell_Interaction cluster_host_cell Host Epithelial Cell Candidalysin Candidalysin Membrane Cell Membrane Candidalysin->Membrane Pore Formation EGFR EGFR Candidalysin->EGFR Activation p38_pathway p38 MAPK Pathway Candidalysin->p38_pathway Activation (EGFR-independent) Cell_Lysis Cell Lysis Membrane->Cell_Lysis ERK_pathway ERK1/2 Pathway EGFR->ERK_pathway Activation Inflammatory_Response Inflammatory Response (Cytokine Release) p38_pathway->Inflammatory_Response ERK_pathway->Inflammatory_Response

Caption: Candidalysin interaction with a host epithelial cell.

Experimental_Workflow Culture 1. C. albicans Culture (Hyphal Induction) Extraction 2. Supernatant Collection & Candidalysin Extraction Culture->Extraction Quantification 3. Quantitative Analysis Extraction->Quantification ELISA ELISA Quantification->ELISA LCMS LC-MS/MS Quantification->LCMS RPHPLC RP-HPLC Quantification->RPHPLC

Caption: Experimental workflow for candidalysin quantification.

References

Application Notes and Protocols for Assessing Candidalysin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a 31-amino acid peptide toxin secreted by the opportunistic fungal pathogen Candida albicans, is a critical mediator of host cell damage and immune activation during mucosal and systemic infections.[1][2][3] As a key virulence factor, candidalysin disrupts epithelial and immune cell membranes, leading to cell lysis and the induction of pro-inflammatory signaling pathways.[4][5][6][7] The ability to accurately quantify the cytotoxic activity of candidalysin is essential for understanding its pathogenic mechanisms and for the development of novel anti-fungal therapies.

These application notes provide detailed protocols for commonly employed cytotoxicity assays to measure the activity of candidalysin, including the Lactate Dehydrogenase (LDH) assay, MTS assay, and Live/Dead staining. Furthermore, we present a summary of quantitative data from published studies and visualize the key signaling pathways initiated by candidalysin.

Key Signaling Pathways in Candidalysin-Induced Cytotoxicity

Candidalysin-mediated cytotoxicity is not merely a result of membrane disruption but also involves the activation of specific host cell signaling cascades. Understanding these pathways is crucial for a comprehensive assessment of candidalysin's effects.

Candidalysin activates epithelial cells through the epidermal growth factor receptor (EGFR) and downstream mitogen-activated protein kinase (MAPK) pathways, including the p38 and ERK1/2 pathways.[1][5][8][9] This activation leads to the induction of transcription factors like c-Fos, culminating in the production of pro-inflammatory cytokines and chemokines.[4][8][9] In phagocytic cells, candidalysin can trigger the NLRP3 inflammasome, leading to pyroptosis, a form of programmed cell death.[10][11][12][13]

Below are diagrams illustrating these key signaling pathways.

Candidalysin_Epithelial_Signaling Candidalysin-Induced Epithelial Cell Signaling Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore EGFR EGFR Candidalysin->EGFR Ligand-dependent & ligand-independent activation Membrane Plasma Membrane Ca_Influx Ca2+ Influx Pore->Ca_Influx Cell_Damage Cell Damage (LDH Release) Pore->Cell_Damage MAPK_Kinases MKK3/6, Src Ca_Influx->MAPK_Kinases ERK ERK1/2 EGFR->ERK p38 p38 MAPK MAPK_Kinases->p38 Cytokines_Chemokines Cytokine & Chemokine Release (IL-6, G-CSF, GM-CSF) p38->Cytokines_Chemokines cFos c-Fos ERK->cFos cFos->Cytokines_Chemokines Candidalysin_Pyroptosis_Pathway Candidalysin-Induced Pyroptosis in Macrophages Candidalysin Candidalysin Membrane_Damage Membrane Damage Candidalysin->Membrane_Damage K_Efflux K+ Efflux Membrane_Damage->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Pore_Formation GSDMD Pore Formation GSDMD->Pore_Formation Pyroptosis Pyroptosis & IL-1β Release IL1b->Pyroptosis Pore_Formation->Pyroptosis LDH_Workflow LDH Cytotoxicity Assay Workflow Start Seed cells in a 96-well plate Incubate Incubate to allow cell adherence Start->Incubate Treat Treat cells with Candidalysin (and controls) Incubate->Treat Incubate_Treatment Incubate for desired time (e.g., 24h) Treat->Incubate_Treatment Collect_Supernatant Collect supernatant Incubate_Treatment->Collect_Supernatant Assay Perform LDH assay using a commercial kit (e.g., Cytox 96) Collect_Supernatant->Assay Measure Measure absorbance at 490 nm Assay->Measure Analyze Calculate % cytotoxicity Measure->Analyze

References

Application Notes and Protocols for LDH Assay in Candidalysin-Induced Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a cytolytic peptide toxin secreted by the human fungal pathogen Candida albicans, is a critical factor in epithelial damage and host immune activation during mucosal infections.[1] This 31-amino acid peptide directly damages host cell membranes by intercalating and forming pores, leading to cell lysis.[2][3] The lactate (B86563) dehydrogenase (LDH) assay is a widely used method to quantify this candidalysin-induced cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage.[4] Measuring the amount of released LDH provides a reliable and quantitative measure of cell lysis.

These application notes provide a detailed protocol for utilizing the LDH assay to measure cell lysis induced by candidalysin, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies that have employed the LDH assay to measure candidalysin-induced cell lysis in various cell types.

Table 1: Candidalysin-Induced LDH Release in Epithelial Cells

Cell LineCandidalysin Concentration (µM)Incubation Time (hours)Fold Change in LDH Release (relative to control)Reference
A431 vaginal epithelial cells1.524~1.5[5]
324~2.5[5]
1524~4.0[5]
7024~5.5[5]
TR146 oral epithelial cells324Significant increase[6]
1524Significant increase[6][7]
7024Significant increase[6][7]

Table 2: Candidalysin-Induced LDH Release in Immune Cells

Cell TypeCandidalysin ConcentrationIncubation Time (hours)% Cytotoxicity (LDH Release)Reference
Human Monocyte-Derived Macrophages (hMDMs)Not specified (synthetic)5~40%[8]
Murine Bone Marrow-Derived Macrophages (mBMDMs)Not specified (synthetic)5~60%[8]
Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)Not specified (synthetic)4~70%[8]

Experimental Protocols

This section provides a detailed methodology for performing an LDH assay to quantify candidalysin-induced cell lysis. This protocol is a synthesis of methods described in the scientific literature and general guidelines from commercially available LDH assay kits.[9][10]

Materials:

  • Target cells (e.g., epithelial cell lines like A431 or TR146, or primary immune cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Synthetic Candidalysin peptide

  • 96-well flat-bottom tissue culture plates

  • LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich, Abcam)

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

  • Lysis buffer (often included in the LDH kit, or 10X Lysis Solution)[11]

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count target cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Preparation of Controls and Test Samples:

    • Culture Medium Background Control: Add 100 µL of serum-free medium to at least three wells without cells. This will be used to determine the background LDH activity in the medium.[12]

    • Spontaneous LDH Release Control (Untreated Cells): In at least three wells containing cells, add 100 µL of serum-free medium. This measures the amount of LDH released from untreated cells.

    • Maximum LDH Release Control (Lysis Buffer): In at least three wells containing cells, add 10 µL of 10X Lysis Solution (or follow the kit manufacturer's instructions for the positive control). This determines the maximum amount of LDH that can be released from the cells.[12]

    • Test Samples: Prepare various concentrations of synthetic candidalysin (e.g., 1.5, 3, 15, 70 µM) in serum-free medium.[5] Add 100 µL of each concentration to triplicate wells containing cells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 4, 5, or 24 hours) at 37°C in a 5% CO₂ incubator.[5][8]

  • LDH Measurement:

    • Following incubation, gently centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[11]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, cofactor, and dye solution.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (if required by the kit) to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength of 680 nm to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance value of the culture medium background from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 Candidalysin-Induced Signaling Pathways Candidalysin Candidalysin Membrane Cell Membrane Candidalysin->Membrane Intercalates EGFR EGFR Activation Candidalysin->EGFR Activates Pore Pore Formation Membrane->Pore Induces Ca_Influx Ca2+ Influx Pore->Ca_Influx Leads to Cell_Lysis Cell Lysis (LDH Release) Pore->Cell_Lysis Causes NLRP3 NLRP3 Inflammasome Ca_Influx->NLRP3 Activates MAPK MAPK Pathway (c-Fos, p-MKP1) EGFR->MAPK Activates Cytokines Cytokine Release (IL-1α, IL-1β, IL-6) MAPK->Cytokines Induces NLRP3->Cytokines Induces

Caption: Candidalysin signaling leading to cell lysis and inflammation.

G cluster_1 LDH Assay Experimental Workflow Step1 1. Seed Cells (96-well plate) Step2 2. Prepare Controls & Candidalysin Treatment Step1->Step2 Step3 3. Incubate (e.g., 24 hours) Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Add LDH Reaction Mixture Step4->Step5 Step6 6. Incubate (30 min, RT) Step5->Step6 Step7 7. Measure Absorbance (490 nm) Step6->Step7 Step8 8. Calculate % Cytotoxicity Step7->Step8

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for the Use of Synthetic Candidalysin in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing synthetic candidalysin, the peptide toxin secreted by Candida albicans, in various experimental settings. This document outlines detailed protocols for in vitro and in vivo studies, presents quantitative data from key experiments in a clear tabular format, and includes visualizations of the primary signaling pathways activated by this potent virulence factor.

Handling and Storage of Synthetic Candidalysin

Proper handling and storage of synthetic candidalysin are crucial to maintain its biological activity and ensure experimental reproducibility.

Protocol: Reconstitution and Storage

  • Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, as the peptide is hygroscopic.[1]

  • Centrifugation: Briefly centrifuge the vial at 12,000 x g for 20 seconds to pellet the lyophilized powder at the bottom.[1]

  • Reconstitution: There is no universal solvent for all peptides.[2] For candidalysin, sterile, deionized water is often the initial solvent of choice. Alternatively, dimethyl sulfoxide (B87167) (DMSO) can be used to achieve complete solubilization.[3]

    • For aqueous solutions: Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mM. Gentle vortexing or sonication can aid in dissolution.

    • For DMSO solutions: Dissolve the peptide in 100% DMSO to a stock concentration of 1-10 mM.

  • Aliquoting and Storage:

    • Lyophilized peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light.[1][2][4]

    • Peptide in solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store aliquots at -20°C or -80°C.[1][4] Peptide solutions are less stable than the lyophilized form.[4][5]

In Vitro Applications: Cellular Assays

Synthetic candidalysin can be used to study a range of cellular responses, including cytotoxicity, immune activation, and signaling pathway induction.

Assessment of Cell Damage (Lactate Dehydrogenase Release Assay)

The lactate (B86563) dehydrogenase (LDH) assay is a common method to quantify plasma membrane damage, as LDH is released from cells with compromised membrane integrity.[6][7]

Protocol: LDH Assay

  • Cell Seeding: Seed epithelial cells (e.g., TR146 buccal epithelial cells, A431 vaginal epithelial cells) or immune cells (e.g., primary human monocyte-derived macrophages) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well. Allow cells to adhere and form a confluent monolayer overnight.

  • Serum Starvation (for epithelial cells): Prior to treatment, serum-starve epithelial cells overnight to reduce background signaling.

  • Treatment: Prepare serial dilutions of synthetic candidalysin in serum-free cell culture medium. Typical concentrations range from 1.5 µM to 70 µM.[6][8]

  • Incubation: Carefully remove the culture medium from the cells and add 100 µL of the candidalysin-containing medium to each well. Incubate for a specified period, typically ranging from 4 to 24 hours at 37°C and 5% CO2.[6][8]

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells and debris.[9]

  • LDH Measurement: Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate. Determine the LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Quantitative Data: Candidalysin-Induced LDH Release

Cell LineCandidalysin Concentration (µM)Incubation Time (h)Fold Change in LDH Release (vs. Vehicle)Reference
A431 Vaginal Epithelial Cells1.524~1.5[6]
324~2.0[6]
1524~4.0[6]
7024~6.0[6]
TR146 Buccal Epithelial Cells7024>10[8]
THP-1 Macrophage-like Cells1 (in DMSO)6~40% cytotoxicity
10 (in DMSO)6~80% cytotoxicity
10 (in water)6~40% cytotoxicity
Quantification of Cytokine and Chemokine Secretion (ELISA)

Candidalysin is a potent inducer of pro-inflammatory cytokines and chemokines from both epithelial cells and immune cells.[6][11][12] Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of these secreted proteins in cell culture supernatants.

Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Follow steps 1-4 of the LDH assay protocol. Collect cell culture supernatants at various time points (e.g., 24 hours) and store them at -80°C until analysis.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1α, IL-1β, IL-6, G-CSF, GM-CSF, IL-8).[6][11] Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding cell culture supernatants and a serial dilution of a known standard of the recombinant cytokine.

    • Incubating with a biotinylated detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the known concentrations of the recombinant cytokine and use it to calculate the concentration of the cytokine in the experimental samples.

Quantitative Data: Candidalysin-Induced Cytokine Secretion from A431 Vaginal Epithelial Cells (24h incubation)

CytokineCandidalysin Concentration (µM)Concentration (pg/mL)Reference
IL-1α1.5~100[6]
3~150[6]
15~300[6]
70~400[6]
IL-1β1.5~20[6]
3~40[6]
15~80[6]
70~100[6]
G-CSF1.5~500[6]
3~1000[6]
15~2000[6]
70~2500[6]
GM-CSF1.5~200[6]
3~400[6]
15~800[6]
70~1000[6]
IL-61.5~100[6]
3~200[6]
15~400[6]
70~500[6]
IL-81.5~2000[6]
3~4000[6]
15~8000[6]
70~10000[6]

In Vivo Applications: Murine Model of Oropharyngeal Candidiasis

To investigate the role of candidalysin in a relevant infection model, a murine model of oropharyngeal candidiasis (OPC) can be employed.

Protocol: Murine Oropharyngeal Candidiasis Model

  • Immunosuppression: To render mice susceptible to oral C. albicans infection, immunosuppress them with cortisone (B1669442) acetate (B1210297) (200-225 mg/kg) administered subcutaneously on day -1, day 1, and day 3 relative to infection.[13][14]

  • Inoculation:

    • Anesthetize the mice (e.g., using a ketamine/xylazine mixture).[13]

    • Inoculate sublingually with C. albicans by placing a calcium alginate swab or a cotton ball saturated with a suspension of C. albicans blastospores (e.g., 108 cells/mL) in the oral cavity for 75-120 minutes.[13][15]

  • Synthetic Candidalysin Administration (for rescue experiments): In experiments using candidalysin-deficient C. albicans strains, synthetic candidalysin can be co-administered to assess its ability to restore virulence. The peptide can be delivered locally to the oral cavity.

  • Monitoring and Analysis:

    • Monitor the mice daily for signs of disease, such as weight loss and ruffled fur.

    • At specified time points (e.g., day 5 post-infection), euthanize the mice and harvest the tongues for analysis.

    • Fungal Burden: Homogenize the tongues and plate serial dilutions on appropriate agar (B569324) plates to determine the colony-forming units (CFU).

    • Histopathology: Fix the tongues in formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and inflammatory infiltrates.

    • Gene Expression Analysis: Extract RNA from tongue tissue to quantify the expression of pro-inflammatory cytokine and chemokine genes by qPCR.[16]

Signaling Pathways Activated by Candidalysin

Candidalysin activates distinct signaling pathways in epithelial cells and macrophages, leading to cellular damage and immune responses.

Epithelial Cell Signaling

In epithelial cells, candidalysin triggers a dual MAPK signaling cascade and calcium influx, culminating in the release of pro-inflammatory mediators.[12][17][18]

Candidalysin_Epithelial_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore intercalates Src Src Candidalysin->Src MKK MKK3/6 Candidalysin->MKK Ca_influx Ca²⁺ Influx Pore->Ca_influx EGFR EGFR ERK ERK1/2 EGFR->ERK MMPs MMPs EGFR_Ligands EGFR Ligands MMPs->EGFR_Ligands cleaves EGFR_Ligands->EGFR activates Ca_influx->MMPs activates MKP1 MKP1 ERK->MKP1 cFos c-Fos ERK->cFos p38 p38 MAPK p38->EGFR Hsp27 Hsp27 p38->Hsp27 IL6 IL-6 p38->IL6 induces secretion Src->p38 MKK->p38 Cytokines_Chemokines Cytokine & Chemokine (G-CSF, GM-CSF, IL-1α, IL-1β) cFos->Cytokines_Chemokines induces transcription

Caption: Candidalysin signaling in epithelial cells.

Macrophage Signaling

In macrophages, candidalysin is a key driver of NLRP3 inflammasome activation, leading to the processing and secretion of mature IL-1β.[1][19]

Candidalysin_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Candidalysin Candidalysin Membrane_Damage Membrane Damage Candidalysin->Membrane_Damage IL1b_mature Mature IL-1β K_efflux K⁺ Efflux Membrane_Damage->K_efflux NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL1b->IL1b_mature

Caption: Candidalysin-induced NLRP3 inflammasome activation in macrophages.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of synthetic candidalysin in vitro.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Reconstitute Reconstitute Synthetic Candidalysin Treatment Treat Cells with Candidalysin Reconstitute->Treatment Cell_Culture Culture Epithelial Cells or Macrophages Cell_Culture->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot qPCR qPCR (Gene Expression) Treatment->qPCR LDH_Assay LDH Assay (Cell Damage) Collect_Supernatant->LDH_Assay ELISA ELISA (Cytokine Secretion) Collect_Supernatant->ELISA

References

Application Notes & Protocols: Development of a Candidalysin Neutralization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candidalysin is a 31-amino acid peptide toxin secreted by the opportunistic fungal pathogen Candida albicans during its hyphal morphogenesis.[1] This toxin is a critical virulence factor that plays a key role in the pathogenesis of mucosal and systemic infections.[2] Candidalysin acts by forming pores in the membranes of host epithelial cells, leading to cell damage, lysis, and the activation of downstream inflammatory signaling pathways.[3][4] Specifically, it triggers the release of danger signals like lactate (B86563) dehydrogenase (LDH) and activates the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and chemokines.[5][6][7] Given its crucial role in C. albicans pathogenicity, the neutralization of candidalysin represents a promising therapeutic strategy to mitigate fungal infections and associated immunopathology.[1][8][9]

These application notes provide a detailed protocol for developing and performing a candidalysin neutralization assay using an in vitro cell-based model. The primary endpoint of this assay is the quantification of cell damage, measured by the release of lactate dehydrogenase (LDH). This assay can be adapted to screen and characterize various neutralizing agents, such as monoclonal antibodies, nanobodies, or small molecules.[10]

Principle of the Assay

The candidalysin neutralization assay is based on the principle of competitive inhibition. A potential neutralizing agent is pre-incubated with synthetic candidalysin or with candidalysin-producing C. albicans hyphae. This mixture is then added to a monolayer of cultured epithelial cells. If the agent effectively neutralizes candidalysin, it will prevent the toxin from binding to and damaging the cell membrane. The degree of neutralization is inversely proportional to the amount of LDH released into the cell culture supernatant, which can be quantified using a colorimetric assay.

Key Signaling Pathways Activated by Candidalysin

Candidalysin-mediated cell damage initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for designing comprehensive studies that may include secondary endpoints beyond cell lysis, such as cytokine release or pathway-specific inhibitor studies.

  • Membrane Permeabilization and Ion Influx: Candidalysin monomers oligomerize and insert into the host cell membrane, forming pores.[4] This disrupts membrane integrity, leading to an influx of Ca2+ and the release of cytoplasmic contents, including LDH.[3][5]

  • EGFR-MAPK Activation: The cellular damage and Ca2+ influx trigger the activation of the Epidermal Growth Factor Receptor (EGFR).[2][7] This, in turn, activates downstream Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[5][6]

  • Transcription Factor Activation and Cytokine Production: Activation of the MAPK pathways leads to the phosphorylation and activation of transcription factors like c-Fos.[6][7] This drives the expression and secretion of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6) and chemokines (e.g., G-CSF, GM-CSF), which are responsible for recruiting immune cells like neutrophils to the site of infection.[3][6][11]

Candidalysin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C_albicans C. albicans (Hyphae) Candidalysin Candidalysin Toxin C_albicans->Candidalysin secretes Membrane Pore Formation Candidalysin->Membrane intercalates EGFR EGFR Candidalysin->EGFR activates Src_MKK Src / MKKs Candidalysin->Src_MKK activates Neutralizing_Agent Neutralizing Agent (e.g., Antibody) Neutralizing_Agent->Candidalysin Inhibits Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx LDH_Release LDH Release (Damage Marker) Membrane->LDH_Release MAPK_Pathway MAPK Signaling (p38, ERK) EGFR->MAPK_Pathway Ca_Influx->EGFR activates cFos c-Fos Activation MAPK_Pathway->cFos Src_MKK->MAPK_Pathway Cytokines Cytokine & Chemokine Gene Expression (IL-6, G-CSF, etc.) cFos->Cytokines

Caption: Candidalysin signaling pathway in epithelial cells.

Experimental Workflow

The overall workflow for the candidalysin neutralization assay involves several key stages, from the preparation of cells and reagents to data acquisition and analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Data Acquisition & Analysis A Seed Epithelial Cells in 96-well plate (e.g., TR146, A-431) D Pre-incubate Neutralizing Agent with Candidalysin (e.g., 1 hour, 37°C) A->D B Prepare Neutralizing Agent (Serial Dilutions) B->D C Prepare Candidalysin (Synthetic Peptide or C. albicans Culture) C->D E Add Mixture to Epithelial Cell Monolayer D->E F Incubate (e.g., 24 hours, 37°C, 5% CO₂) E->F G Collect Supernatant F->G H Perform LDH Cytotoxicity Assay G->H I Measure Absorbance (e.g., 490 nm) H->I J Calculate % Neutralization and IC₅₀ Value I->J

Caption: Experimental workflow for the candidalysin neutralization assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format and uses synthetic candidalysin and a human oral epithelial cell line (TR146).

Materials and Reagents

  • Cell Line: TR146 human buccal epithelial cells or A-431 vaginal epithelial cells.[10][11]

  • Culture Media: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Synthetic Candidalysin (ensure high purity, >95%).

    • Potential Neutralizing Agent (e.g., antibody, nanobody).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

    • LDH Cytotoxicity Assay Kit (e.g., Cytox 96®, Promega).

  • Equipment:

    • 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 490 nm.

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

Procedure

  • Cell Seeding: a. Culture TR146 cells to ~80-90% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 2 x 10⁴ cells per well in a 96-well plate.[10] d. Incubate for 48 hours (37°C, 5% CO₂) to allow cells to form a confluent monolayer.

  • Preparation of Reagents and Controls: a. Candidalysin Working Solution: Prepare a stock solution of candidalysin in sterile water or PBS. Dilute to a 2X working concentration in serum-free culture medium. The final concentration should be one that induces significant, but not complete, cell lysis (e.g., 15-70 µM, to be determined empirically).[11][12] b. Neutralizing Agent Dilutions: Prepare a series of dilutions of the neutralizing agent (e.g., antibody) in serum-free medium at 2X final concentration. c. Controls:

    • Untreated Control (Baseline LDH): Wells with cells and serum-free medium only.
    • Maximum LDH Release Control: Wells with cells, treated with lysis buffer from the LDH kit 45 minutes before the end of the experiment.
    • Toxin-Only Control (No Neutralization): Wells with cells and candidalysin (no neutralizing agent).
    • Vehicle Control: Wells with cells and the vehicle used to dissolve the neutralizing agent.

  • Neutralization Reaction: a. In a separate 96-well plate (or tubes), mix 50 µL of the 2X neutralizing agent dilutions with 50 µL of the 2X candidalysin working solution. b. For controls, mix 50 µL of serum-free medium with either 50 µL of candidalysin solution (Toxin-Only) or 50 µL of medium (Untreated). c. Pre-incubate this plate for 1 hour at 37°C to allow the agent to bind to the toxin.[9][10]

  • Cell Treatment: a. Carefully aspirate the culture medium from the epithelial cell plate. b. Gently add 100 µL of the pre-incubated candidalysin/neutralizer mixtures to the corresponding wells. c. Incubate the plate for 24 hours at 37°C with 5% CO₂.[11]

  • LDH Assay: a. 45 minutes before the end of the incubation, add 10 µL of Lysis Solution (from the kit) to the Maximum LDH Release control wells. b. After the 24-hour incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. c. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. d. Prepare the LDH assay reagent according to the manufacturer’s instructions. e. Add 50 µL of the LDH reagent to each well of the new plate containing the supernatant. f. Incubate at room temperature for 30 minutes, protected from light. g. Add 50 µL of Stop Solution to each well. h. Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation.

Data Calculation

  • Subtract Background: Subtract the average absorbance of the no-cell control from all other absorbance values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

  • Calculate Percent Neutralization:

    • % Neutralization = 100 * (1 - (% Cytotoxicity with Agent / % Cytotoxicity of Toxin-Only))

Example Data Table

Neutralizing AgentConcentration (µg/mL)Mean Absorbance (490 nm)% Cytotoxicity% Neutralization
Untreated Control00.1500%N/A
Toxin-Only (30 µM CL)00.85085%0%
Antibody A0.10.78576%10.6%
Antibody A10.55047%44.7%
Antibody A100.25012%85.9%
Antibody A1000.1601%98.8%
Control IgG1000.84584%1.2%
Max Release ControlN/A0.980100%N/A

Note: Data are illustrative.

From this data, a dose-response curve can be plotted (% Neutralization vs. log[Concentration]) to determine the IC₅₀ (the concentration of the agent that inhibits 50% of candidalysin's cytotoxic activity).

References

Application Notes & Protocols: Generating Candidalysin-Deficient Candida albicans Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Candida albicans is a major human fungal pathogen, and its ability to transition from a yeast to a hyphal morphology is a key virulence determinant.[1][2] During hyphal growth, C. albicans secretes Candidalysin, a 31-amino acid peptide toxin encoded by the ECE1 gene.[3][4][5] Candidalysin is the first cytolytic peptide toxin identified in any human fungal pathogen and plays a critical role in host cell damage and the activation of innate immune responses during mucosal and systemic infections.[5][6][7][8] It directly damages epithelial cell membranes, leading to the release of danger signals and the induction of pro-inflammatory cytokines through the activation of signaling pathways, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7][9]

Generating ECE1 knockout (ece1Δ/Δ) strains is a fundamental strategy for studying the specific roles of Candidalysin in C. albicans pathogenesis. These knockout strains are invaluable tools for dissecting the molecular mechanisms of fungal virulence, host-pathogen interactions, and for the development of novel antifungal therapies. This document provides detailed protocols for generating Candidalysin-deficient C. albicans strains using CRISPR-Cas9 technology, along with methods for phenotypic characterization.

Phenotypic Consequences of ECE1 Deletion

The deletion of ECE1 results in a strain incapable of producing Candidalysin, leading to a significant attenuation of virulence. The primary phenotypes observed in ece1Δ/Δ mutants compared to wild-type (WT) strains are summarized below.

Table 1: Quantitative Phenotypic Comparison of Wild-Type (WT) vs. ece1Δ/Δ C. albicans

Phenotypic TraitWild-Type (ECE1/ECE1)ece1Δ/Δ MutantKey Functions of Candidalysin
Epithelial Cell Damage High levels of LDH releaseMinimal to no LDH release[7][10]Direct membrane permeabilization and cell lysis.[5][8]
Immune Activation Strong induction of c-Fos, MKP1, and pro-inflammatory cytokines (e.g., IL-1α, IL-1β, G-CSF, GM-CSF).[1][6][7]Significantly reduced or absent induction of immune signaling pathways and cytokines.[7][10]Activation of EGFR and MAPK "danger-response" pathways.[1][6]
Neutrophil Recruitment Robust neutrophil infiltration at the site of infection.[7]Markedly diminished neutrophil recruitment.[11]Induction of neutrophil-activating chemokines.[7][9]
Calcium Influx Rapid and sustained influx of Ca2+ into host epithelial cells.[7][8][11]No significant Ca2+ influx.[12]Formation of pores in the host cell membrane.[11]
Hemolytic Activity Exhibits hemolytic activity.[13]Lacks hemolytic activity.[13]Direct lysis of red blood cells.[13]
In Vivo Virulence Virulent in mucosal (oropharyngeal, vaginal) and systemic infection models.[5][6]Avirulent or highly attenuated virulence in animal models.[5][8]Critical for tissue invasion and establishment of infection.[6]
Hyphal Length Normal hyphal formation.No significant difference in hyphal length under standard inducing conditions.[3][10]Candidalysin's primary role is toxigenic, not morphogenic.

Signaling Pathways Activated by Candidalysin

Candidalysin initiates a cascade of signaling events in host epithelial cells upon invasion by C. albicans hyphae. The toxin forms pores in the cell membrane, leading to an influx of calcium. This triggers multiple downstream pathways, primarily centered around the activation of the Epidermal Growth Factor Receptor (EGFR).

G cluster_host Host Epithelial Cell Candidalysin Candidalysin (from ECE1) Pore Membrane Pore Formation Candidalysin->Pore Secretion & Insertion Membrane Ca_Influx Calcium (Ca²⁺) Influx Pore->Ca_Influx EGFR EGFR Activation Pore->EGFR Ligand-independent EGFR Phosphorylation via Src MMPs MMP Activation Ca_Influx->MMPs EGFR_Ligands EGFR Ligand Release MMPs->EGFR_Ligands EGFR_Ligands->EGFR MAPK MAPK Pathway (ERK1/2, p38) EGFR->MAPK cFos c-Fos / MKP1 Activation MAPK->cFos Cytokines Cytokine Release (G-CSF, GM-CSF, IL-6) cFos->Cytokines Immunity Innate Immunity (Neutrophil Recruitment) Cytokines->Immunity

Caption: Candidalysin-induced host cell signaling pathway.

Protocol 1: Generating ece1Δ/Δ Strains via CRISPR-Cas9

This protocol outlines a transient CRISPR-Cas9 approach for deleting the ECE1 gene in C. albicans.[14][15][16] This method relies on the co-transformation of a Cas9 expression cassette, a specific guide RNA (gRNA), and a DNA repair template.

Workflow Overview

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Materials
  • C. albicans strain (e.g., SC5314 or BWP17)

  • YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)

  • Nourseothricin (NAT)

  • Sorbitol

  • Lithium Acetate (LiOAc)

  • Plasmids:

    • Cas9 expression vector (e.g., pV1093 or similar)

    • gRNA expression vector

    • SAT1-flipper cassette plasmid (for repair template)[17]

  • High-fidelity DNA polymerase

  • PCR and gel electrophoresis equipment

  • Electroporator or heat block for transformation

Methods

Step 1: Design of Guide RNA (gRNA)

  • Obtain the ECE1 gene sequence from the Candida Genome Database (CGD).

  • Use a gRNA design tool (e.g., CHOPCHOP) to identify unique 20-bp target sequences immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[18]

  • Select two gRNAs targeting the 5' and 3' ends of the ECE1 coding sequence to ensure complete deletion.

  • Synthesize the gRNA expression cassette via PCR fusion or cloning into a gRNA expression vector.[15]

Step 2: Preparation of the DNA Repair Template

  • The repair template should consist of a selectable marker, such as the SAT1 gene conferring nourseothricin resistance (NATR), flanked by sequences homologous to the regions upstream and downstream of the ECE1 gene.

  • Design primers to amplify the SAT1-flipper cassette from a template plasmid. These primers must include 80-100 bp overhangs that are homologous to the regions immediately outside the ECE1 coding sequence.[14][15]

  • Amplify the repair template using high-fidelity PCR.

  • Purify the PCR product using a standard kit. The final concentration should be >1 µg/µL.

Step 3: Preparation of Competent C. albicans Cells

  • Inoculate a single colony of C. albicans into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow for 3-4 hours until the OD600 reaches 0.8-1.0.

  • Harvest the cells by centrifugation, wash with sterile water, and then with 1 M sorbitol.

  • For chemical transformation, resuspend the cells in a solution containing LiOAc.[18][19]

Step 4: Co-transformation

  • In a microcentrifuge tube, mix the competent C. albicans cells with:

    • ~1-2 µg of the Cas9 expression plasmid/cassette.

    • ~1-2 µg of the gRNA expression cassette(s).

    • ~2-5 µg of the purified DNA repair template.

  • Perform transformation using either the lithium acetate/heat shock method or electroporation.[17][18]

  • After transformation, allow cells to recover in YPD for 4 hours at 30°C.[15]

Step 5: Selection and Screening

  • Plate the transformation mixture onto YPD agar (B569324) plates containing 200 µg/mL of nourseothricin.

  • Incubate at 30°C for 2-3 days until colonies appear.

  • Isolate genomic DNA from individual transformant colonies.

  • Perform diagnostic PCR to verify the correct integration of the repair template and the deletion of the ECE1 gene. Use primers that bind outside the integration site and within the SAT1 marker.

Step 6: (Optional) Marker Recycling

  • To remove the SAT1 marker, grow a verified knockout mutant overnight in YPM (Yeast Peptone Maltose) medium. Maltose induces the expression of the FLP recombinase, which excises the marker at the flanking FRT sites.[17]

  • Plate the culture onto YPD and screen for colonies that have lost nourseothricin resistance.

Protocol 2: Phenotypic Verification of ece1Δ/Δ Strains

After generating a verified ece1Δ/Δ strain, it is crucial to confirm the loss of the Candidalysin-associated phenotype. The lactate (B86563) dehydrogenase (LDH) release assay is a standard method for quantifying host cell damage.

LDH Release Assay for Cytotoxicity

Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Materials:

  • Human epithelial cell line (e.g., TR146 oral epithelial cells)

  • DMEM or appropriate cell culture medium

  • C. albicans WT and ece1Δ/Δ strains

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

Methods:

  • Seed epithelial cells in a 96-well plate and grow to ~90% confluency.

  • Grow WT and ece1Δ/Δ C. albicans strains overnight in YPD, then wash and resuspend in PBS. Count the cells.

  • Infect the epithelial cells with the C. albicans strains at a multiplicity of infection (MOI) of 1-10.

  • Include control wells:

    • Uninfected cells (low control).

    • Cells treated with a lysis buffer (high control).

  • Incubate the plate for 24 hours at 37°C in 5% CO2.

  • After incubation, centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate and measure LDH activity according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the high control.

Expected Result: Wild-type C. albicans will induce high levels of LDH release, while the ece1Δ/Δ mutant will show LDH release levels comparable to uninfected controls, confirming that Candidalysin is the primary mediator of epithelial damage.[10]

References

Application Notes and Protocols for the Recombinant Expression of Candidalysin in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin is a 31-amino acid cytolytic peptide toxin secreted by the opportunistic fungal pathogen Candida albicans. It is a key virulence factor responsible for damaging epithelial cell membranes and activating host immune responses during mucosal infections.[1] The toxin is derived from a larger precursor protein, Ece1, through sequential proteolytic cleavage by Kex2 and Kex1 proteases.[1][2] Due to its critical role in the pathogenesis of candidiasis, there is significant interest in producing recombinant candidalysin for structural studies, functional assays, and the development of novel antifungal therapeutics.

Escherichia coli remains a primary host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness. However, the expression of a cytolytic and hydrophobic peptide like candidalysin in E. coli presents challenges, including potential host cell toxicity and the formation of insoluble inclusion bodies.

These application notes provide a comprehensive set of protocols for the expression and purification of candidalysin in E. coli. The described methodology incorporates strategies to mitigate toxicity and manage the hydrophobic nature of the peptide, enabling the production of biologically active candidalysin for research and development purposes.

Experimental Protocols

Gene Design and Codon Optimization

The native codon usage of Candida albicans is not optimal for high-level expression in E. coli. Therefore, the DNA sequence encoding the candidalysin precursor should be optimized to match the codon bias of E. coli K-12 strains.[3][4] To circumvent the direct expression of the toxic peptide, a common strategy is to express it as part of a fusion protein. Here, we propose expressing the Ece1-III peptide (candidalysin) with a cleavable N-terminal fusion tag, such as a His6-SUMO tag. The SUMO (Small Ubiquitin-like Modifier) tag has been shown to enhance the solubility and prevent the toxicity of small peptides.

Protocol:

  • Sequence Design:

    • Obtain the amino acid sequence for mature candidalysin: SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK.

    • To mimic the natural precursor and facilitate potential enzymatic processing if co-expressed with processing enzymes, one might consider including the flanking regions from the Ece1 protein. However, for direct expression and subsequent purification, expressing the mature peptide as a fusion protein is more straightforward.

    • Design a gene construct encoding an N-terminal 6x-Histidine tag, followed by a SUMO tag, a specific protease cleavage site (e.g., for SUMO protease), and then the candidalysin sequence.

  • Codon Optimization:

    • Utilize a codon optimization tool, inputting the designed amino acid sequence and selecting E. coli K-12 as the expression host. The tool will replace the native codons with those most frequently used in E. coli, which can significantly enhance translational efficiency.

    • Ensure the optimized sequence has a GC content between 50-60% and is free of undesirable secondary structures in the mRNA.

  • Gene Synthesis:

    • Synthesize the complete, optimized gene construct through a commercial gene synthesis service. This is often more efficient and cost-effective than constructing the gene manually.

Cloning into an Expression Vector

Given the potential toxicity of candidalysin, a tightly regulated expression vector is crucial to prevent leaky expression that could inhibit cell growth.

Protocol:

  • Vector Selection:

    • Choose a vector with a tightly controlled promoter. The pET series (e.g., pET-SUMO) is a good choice, as it utilizes the T7 promoter, which is under the control of the lac operator. Expression is induced by IPTG in E. coli strains expressing T7 polymerase (e.g., BL21(DE3)). For highly toxic proteins, vectors with even tighter regulation, such as those with a rhamnose-inducible promoter, can be considered.[5]

  • Cloning:

    • Clone the synthesized gene into the multiple cloning site of the chosen expression vector using standard molecular biology techniques (restriction digestion and ligation, or Gibson assembly).

    • Verify the correct insertion and sequence of the gene via Sanger sequencing.

Transformation and Expression in E. coli

Protocol:

  • Transformation:

    • Transform the verified plasmid into a suitable E. coli expression strain, such as BL21(DE3) or its derivatives (e.g., BL21(DE3)pLysS for additional suppression of basal expression).

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for plasmid selection.

  • Expression Trial:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To optimize for soluble expression and minimize toxicity, it is often beneficial to lower the induction temperature to 18-25°C and induce for a longer period (16-20 hours).

  • Cell Harvest:

    • After the induction period, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Candidalysin

Due to its hydrophobicity, candidalysin expressed as a fusion protein may be found in inclusion bodies. This protocol addresses purification from both the soluble fraction and inclusion bodies.

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet containing inclusion bodies).

  • Purification from Soluble Fraction (if applicable):

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His6-SUMO-candidalysin fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purification from Inclusion Bodies:

    • Wash the pellet from step 1 with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants. Centrifuge and discard the supernatant. Repeat this wash step.

    • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

    • Clarify the solubilized protein by centrifugation at 15,000 x g for 30 minutes.

    • Purify the denatured His6-SUMO-candidalysin fusion protein using a Ni-NTA column under denaturing conditions (maintain 8 M urea or 6 M guanidine HCl in all buffers).

    • Refold the purified fusion protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with arginine or other folding enhancers).

  • Cleavage of the Fusion Tag:

    • Dialyze the purified fusion protein (from either soluble fraction or refolded inclusion bodies) into a buffer suitable for SUMO protease (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Add SUMO protease and incubate at 4°C for 12-16 hours.

    • Separate the cleaved candidalysin peptide from the His6-SUMO tag and the protease by passing the mixture through another Ni-NTA column. The candidalysin peptide will be in the flow-through, while the His6-tagged components will bind to the resin.

  • Final Purification of Candidalysin:

    • Due to the hydrophobic nature of candidalysin, a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

    • Apply the flow-through from the previous step to a C18 RP-HPLC column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Collect the fractions containing the purified candidalysin, confirm its identity and purity by mass spectrometry and SDS-PAGE, and lyophilize for storage.

Bioactivity Assays

The biological activity of the purified recombinant candidalysin should be confirmed using in vitro cell-based assays.

Protocol:

  • Cytotoxicity Assay (LDH Release):

    • Culture a suitable epithelial cell line (e.g., TR146 oral epithelial cells) in 96-well plates until confluent.

    • Treat the cells with varying concentrations of purified candidalysin (e.g., 1 µM to 70 µM) for 24 hours.

    • Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture supernatant using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates cell membrane damage.[2]

  • Cytokine Induction Assay (ELISA):

    • Treat epithelial cells with sub-lytic concentrations of candidalysin (e.g., 1.5 µM to 15 µM) for 24 hours.

    • Collect the culture supernatants and quantify the levels of secreted pro-inflammatory cytokines such as IL-6, G-CSF, and GM-CSF using specific ELISA kits.[6]

  • MAPK Signaling Activation (Western Blot):

    • Treat epithelial cells with candidalysin for shorter time points (e.g., 30 minutes to 2 hours).

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation of key signaling proteins in the MAPK pathways, such as p-ERK1/2 and p-p38, and the induction of the transcription factor c-Fos.[7][8]

Data Presentation

Table 1: Summary of Expression and Purification Parameters

ParameterRecommended ConditionExpected Outcome
Expression Vector pET-SUMOTightly regulated expression of His6-SUMO-candidalysin fusion protein.
Expression Strain E. coli BL21(DE3)pLysSReduced basal expression to minimize toxicity.
Induction 0.1 mM IPTG, 18°C, 16 hoursMaximized soluble protein expression and minimized inclusion body formation.
Primary Purification Ni-NTA Affinity Chromatography>80% purity of the fusion protein.
Tag Cleavage SUMO Protease>95% cleavage efficiency.
Final Purification Reverse-Phase HPLC>98% purity of mature candidalysin.
Yield Variable (typically 0.1-1 mg/L)Dependent on expression levels and purification efficiency.

Table 2: Bioactivity Assay Parameters

AssayCell LineCandidalysin ConcentrationEndpoint Measurement
Cytotoxicity TR1461 - 70 µMLDH release in supernatant
Cytokine Induction TR1461.5 - 15 µMIL-6, G-CSF, GM-CSF levels by ELISA
Signaling Activation TR146~15 µMp-ERK, p-p38, c-Fos levels by Western Blot

Visualizations

Expression_Workflow Experimental Workflow for Recombinant Candidalysin Production cluster_gene_prep Gene Preparation cluster_cloning Cloning and Transformation cluster_expression Expression cluster_purification Purification gene_design Design His6-SUMO-Candidalysin Fusion Construct codon_opt Codon Optimize for E. coli gene_design->codon_opt gene_synth Synthesize Gene codon_opt->gene_synth cloning Clone into pET-SUMO Vector gene_synth->cloning transformation Transform into E. coli BL21(DE3)pLysS cloning->transformation culture Culture Cells to OD600 0.6-0.8 transformation->culture induction Induce with IPTG at 18°C culture->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis and Solubilization harvest->lysis ni_nta1 Ni-NTA Chromatography (Fusion Protein) lysis->ni_nta1 cleavage SUMO Protease Cleavage ni_nta1->cleavage ni_nta2 Ni-NTA Chromatography (Tag Removal) cleavage->ni_nta2 rphplc Reverse-Phase HPLC ni_nta2->rphplc bioactivity Bioactivity Assays (LDH, ELISA, Western Blot) rphplc->bioactivity

Caption: Workflow for recombinant candidalysin production in E. coli.

Candidalysin_Signaling Candidalysin-Induced Epithelial Cell Signaling Pathways cluster_EGFR_ERK EGFR-ERK Pathway cluster_p38 p38 MAPK Pathway Candidalysin Candidalysin Membrane Cell Membrane Damage (Pore Formation) Candidalysin->Membrane EGFR EGFR Membrane->EGFR Ligand-dependent activation MKK MKK3/6 Membrane->MKK Src Src Membrane->Src Grb2_Gab1 Grb2/Gab1/Shp2 EGFR->Grb2_Gab1 ERK ERK1/2 Grb2_Gab1->ERK cFos c-Fos ERK->cFos Cytokines_ERK G-CSF, GM-CSF (Neutrophil Recruitment) cFos->Cytokines_ERK p38 p38 MKK->p38 Src->p38 IL6 IL-6 (Inflammation) p38->IL6

Caption: Candidalysin signaling in epithelial cells.

References

Application Notes and Protocols for Immunofluorescence Staining of Candidalysin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the localization of Candidalysin, a key virulence factor of Candida albicans, using immunofluorescence microscopy.

Introduction

Candidalysin is a cytolytic peptide toxin secreted by Candida albicans hyphae that is critical for host cell damage and the activation of innate immune responses during mucosal infections.[1] Understanding the spatial and temporal localization of Candidalysin during infection is crucial for elucidating its pathogenic mechanisms and for the development of novel anti-fungal therapies. Immunofluorescence staining offers a powerful method to visualize the toxin in the context of host-pathogen interactions. This document outlines a detailed protocol for the immunofluorescent detection of Candidalysin in infected epithelial cells and presents quantitative data related to its activity.

Data Presentation

Quantitative Analysis of Candidalysin Staining and Activity

The following tables summarize quantitative data from studies investigating Candidalysin. Table 1 presents data on the localization of Candidalysin around invading hyphae, while Table 2 details the cellular damage induced by different Candidalysin variants as measured by lactate (B86563) dehydrogenase (LDH) release. Table 3 shows the impact of various Candidalysin variants on the metabolic activity of epithelial cells.

Table 1: Quantification of Candidalysin Staining in Invasive and Non-Invasive C. albicans Hyphae

Hyphal PhenotypeCandidalysin-Positive Staining (%)Candidalysin-Negative Staining (%)
Invasive85%15%
Non-invasive20%80%

Data adapted from a study analyzing immunofluorescence images of TR146 oral epithelial cells infected with C. albicans for 4 hours.[2]

Table 2: Epithelial Cell Damage Induced by Candidalysin Variants

Candidalysin VariantConcentration (µM)LDH Release (% of control)
A (SC5314)15100
C15>100
D15<100
E15>100
F15>100
I15~0
J15~0
A (SC5314)70100
D70<100

Data represents the percentage of LDH release relative to the reference Candidalysin variant A from C. albicans SC5314 after 24 hours of treatment on TR146 oral epithelial cells.[3]

Table 3: Effect of Candidalysin Variants on Epithelial Cell Metabolic Activity

Candidalysin VariantConcentration (µM)Metabolic Activity (% of control)
A (SC5314)70~40%
C70~40%
E70~40%
F70~40%
G70~40%

Data shows the reduction in metabolic activity of epithelial cells as measured by MTT assay after 6 hours of treatment with different Candidalysin variants.[3]

Experimental Protocols

Immunofluorescence Staining for Candidalysin Localization in Infected Epithelial Cells

This protocol is adapted from a method utilizing an anti-Candidalysin nanobody for specific detection.[2]

Materials:

  • TR146 human buccal epithelial cells (or other suitable epithelial cell line)

  • Candida albicans strain (e.g., BWP17/CIp30)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Anti-Candidalysin VHH (nanobody), clone CAL-F1

  • Secondary antibody conjugated to a fluorophore (e.g., anti-Llama IgG-Alexa Fluor 488)

  • Concanavalin A conjugated to a fluorophore (e.g., Concanavalin A-Alexa Fluor 647) for staining fungal cell walls

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Infection:

    • Seed TR146 epithelial cells onto glass coverslips in a 24-well plate and culture until confluent.

    • Infect the epithelial cell monolayer with C. albicans at a suitable multiplicity of infection (MOI) and incubate for the desired time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to allow for hyphal formation and invasion.

  • Fixation:

    • Gently wash the infected cells three times with PBS to remove non-adherent fungi.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining of Extracellular Fungi (Optional but Recommended):

    • To differentiate between intracellular and extracellular fungi, incubate the fixed, non-permeabilized cells with Concanavalin A-Alexa Fluor 647 (or another color) in PBS for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the anti-Candidalysin VHH (CAL-F1) diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (e.g., anti-Llama IgG-Alexa Fluor 488) diluted in blocking solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells a final three times with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Microscopy and Image Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Acquire images in the respective channels for DAPI (blue), the secondary antibody detecting Candidalysin (e.g., green), and Concanavalin A (e.g., far-red).

    • Analyze the images to determine the localization of Candidalysin, particularly within the invasion pocket formed by invading hyphae.

Mandatory Visualization

Experimental Workflow for Candidalysin Immunofluorescence

G cluster_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis culture Culture Epithelial Cells on Coverslips infect Infect with C. albicans culture->infect fix Fix with 4% PFA infect->fix stain_extra Stain Extracellular Fungi (Concanavalin A) fix->stain_extra permeabilize Permeabilize (Triton X-100) stain_extra->permeabilize block Block (1% BSA) permeabilize->block primary_ab Incubate with Anti-Candidalysin VHH (CAL-F1) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount microscopy Fluorescence Microscopy mount->microscopy analyze Image Analysis and Localization microscopy->analyze

Caption: Workflow for immunofluorescent localization of Candidalysin.

Signaling Pathways Activated by Candidalysin in Epithelial Cells

G Candidalysin Candidalysin Membrane Epithelial Cell Membrane Candidalysin->Membrane Pore Formation Damage Cell Damage (LDH Release) Candidalysin->Damage EGFR EGFR Membrane->EGFR Activation p38 p38 MAPK Membrane->p38 ERK ERK1/2 EGFR->ERK cFos c-Fos p38->cFos ERK->cFos MKP1 MKP1 ERK->MKP1 Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., G-CSF, GM-CSF, IL-1α, IL-6) cFos->Cytokines MKP1->Cytokines

Caption: Candidalysin-induced signaling pathways in epithelial cells.

References

Application Note: Measuring Candidalysin-Induced Calcium Influx in Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Candida albicans is a significant fungal pathogen capable of causing mucosal and systemic infections. A key virulence factor is the secreted peptide toxin, candidalysin, which is critical for host cell damage and the induction of immune responses.[1][2][3] Candidalysin functions by forming pores in the host cell membrane, leading to membrane destabilization and the influx of ions, including calcium (Ca²⁺).[2][4][5][6] This influx of calcium is a pivotal early event that triggers a cascade of downstream signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and the release of pro-inflammatory cytokines.[1][2][4] Therefore, accurately measuring candidalysin-induced calcium influx is essential for understanding its pathogenic mechanism and for the development of potential therapeutic interventions. This application note provides detailed protocols and background for quantifying this critical process.

Signaling Pathway Overview

Candidalysin initiates a complex signaling cascade upon interaction with host epithelial cells. The toxin is secreted by C. albicans hyphae and accumulates in the "invasion pocket," where it inserts into the host cell's plasma membrane to form pores.[2][4][5] This pore formation disrupts the membrane's integrity, causing a rapid influx of extracellular calcium.[2][4][5] The elevated intracellular calcium concentration activates matrix metalloproteinases (MMPs), which cleave ligands for the Epidermal Growth Factor Receptor (EGFR) from the cell surface.[1][4][5] These ligands then activate EGFR, triggering downstream MAPK signaling cascades, including the ERK1/2 and p38 pathways.[2][4][5] This signaling ultimately leads to the activation of transcription factors like c-Fos and the production of cytokines and chemokines that orchestrate the host's innate immune response.[2][4][5]

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore Inserts into membrane p38_Pathway p38 Pathway Candidalysin->p38_Pathway Activates (Independent Route) EGFR_Ligands EGFR Ligands (e.g., Amphiregulin) EGFR EGFR EGFR_Ligands->EGFR Binds & Activates Ca_Influx Ca²⁺ Influx Pore->Ca_Influx Allows entry ERK_Pathway ERK1/2 Pathway EGFR->ERK_Pathway Initiates MMPs MMP Activation Ca_Influx->MMPs Activates MMPs->EGFR_Ligands Cleaves & Releases cFos c-Fos Activation ERK_Pathway->cFos Cytokines Cytokine Release (G-CSF, IL-1α, IL-6) p38_Pathway->Cytokines cFos->Cytokines Drives Production G A 1. Cell Seeding Seed epithelial cells in a 96-well plate. Incubate 24-48h to form a confluent monolayer. B 2. Dye Loading Wash cells with HBSS. Incubate with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 min at 37°C. A->B C 3. Wash & Rest Wash cells gently with HBSS to remove extracellular dye. Rest cells for 15-30 min. B->C D 4. Baseline Measurement Measure baseline fluorescence for 2-5 minutes using a plate reader or microscope. C->D E 5. Stimulation Add candidalysin solution to wells while continuously recording fluorescence. D->E F 6. Kinetic Measurement Continue to record fluorescence intensity every 15-30 seconds for up to 40-60 minutes. E->F G 7. Data Analysis Normalize fluorescence data (ΔF/F₀) and plot against time. F->G

References

Application Notes and Protocols for Neutralizing Candidalysin with Nanobodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidalysin, a peptide toxin secreted by the fungal pathogen Candida albicans, is a key driver of epithelial cell damage and inflammatory responses during mucosal infections such as oropharyngeal and vulvovaginal candidiasis.[1][2][3] This toxin forms pores in host cell membranes, leading to cell lysis and the activation of signaling pathways that orchestrate an inflammatory cascade.[4][5] The development of targeted therapies to neutralize candidalysin is a promising strategy to mitigate the immunopathology associated with C. albicans infections.[1][2] Nanobodies, single-domain antibody fragments derived from camelid heavy-chain-only antibodies, offer a novel and effective approach to specifically target and neutralize candidalysin, thereby preventing epithelial damage and dampening the subsequent inflammatory response.[1][3][6] These application notes provide a comprehensive overview of the use of anti-candidalysin nanobodies, including quantitative data on their efficacy, detailed experimental protocols, and visualization of the underlying cellular mechanisms.

Data Presentation: Efficacy of Anti-Candidalysin Nanobodies

The neutralizing capacity of anti-candidalysin nanobodies has been quantified through various in vitro assays. The primary endpoint is typically the reduction of candidalysin-induced host cell damage, often measured by the release of lactate (B86563) dehydrogenase (LDH), and the modulation of inflammatory signaling and cytokine production.

Table 1: Neutralization of Candidalysin-Induced Epithelial Cell Damage by Anti-Candidalysin Nanobodies
Cell LineTreatmentNanobody Concentration (µM)Outcome MeasureResultReference
TR146 (Oral Epithelial Cells)16 µM Candidalysin4LDH Release (Fold Change vs. Uninfected Control)Significant reduction in LDH release[1]
8Further significant reduction in LDH release[1]
16Abolished OEC damage[1]
TR146 (Oral Epithelial Cells)C. albicans (MOI 1)4LDH Release (Fold Change vs. Uninfected Control)Significant reduction in LDH release[1][7]
8Further significant reduction in LDH release[1][7]
16Abolished OEC damage[1][7]
A-431 (Vaginal Epithelial Cells)70 µM Candidalysin4LDH Release (Fold Change vs. Uninfected Control)Significant reduction in LDH release[6][8]
8Further significant reduction in LDH release[6][8]
16Further significant reduction in LDH release[6][8]
A-431 (Vaginal Epithelial Cells)C. albicans (MOI 1)4LDH Release (Fold Change vs. Uninfected Control)Significant reduction in LDH release[6][8]
8Further significant reduction in LDH release[6][8]
16Further significant reduction in LDH release[6][8]
Table 2: Effect of Anti-Candidalysin Nanobodies on Inflammatory Signaling and Cytokine Release
Cell LineTreatmentNanobody Concentration (µM)Outcome MeasureResultReference
TR146 (Oral Epithelial Cells)C. albicans (MOI 0.01)4c-Fos and p-MKP1 InductionReduced induction[8]
TR146 (Oral Epithelial Cells)C. albicans4G-CSF, GM-CSF, IL-1α, IL-6 ReleaseSignificant reduction in cytokine release[7]
A-431 (Vaginal Epithelial Cells)C. albicans4Cytokine Release (Fold Change)Reduced release of various pro-inflammatory cytokines[8]
Primary Human NeutrophilsSupernatants from infected VECs4 (used in VEC culture)IL-8 ReleaseReduced IL-8 release[8]
Primary Human NeutrophilsSupernatants from infected VECs4 (used in VEC culture)Neutrophil RecruitmentReduced neutrophil recruitment[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of anti-candidalysin nanobodies. The following protocols are based on established methods in the field.

Protocol 1: Generation and Production of Anti-Candidalysin Nanobodies

This protocol provides a general workflow for the generation of nanobodies.

1. Immunization:

  • Immunize a llama or alpaca with synthetic candidalysin peptide or a carrier-conjugated form. A typical immunization schedule involves multiple boosts over a period of 2-3 months to elicit a strong humoral response.[9]

  • Collect peripheral blood lymphocytes (PBLs) from the immunized animal.[9]

2. Phage Display Library Construction:

  • Isolate total RNA from the PBLs and perform reverse transcription to generate cDNA.

  • Amplify the VHH (nanobody) encoding sequences from the cDNA using PCR.

  • Clone the amplified VHH fragments into a phage display vector.[10]

3. Biopanning (Selection of Candidalysin-Specific Nanobodies):

  • Coat microtiter plates or magnetic beads with candidalysin.

  • Incubate the phage display library with the coated antigen to allow specific binding.

  • Wash away non-specific binders.

  • Elute the bound phages, which are enriched for candidalysin-specific nanobodies.

  • Amplify the eluted phages in E. coli and repeat the panning process for 2-3 rounds to isolate high-affinity binders.

4. Nanobody Expression and Purification:

  • Clone the VHH genes of interest into a bacterial expression vector (e.g., with a C-terminal His6 tag).[11][12]

  • Transform the expression vector into a suitable E. coli strain (e.g., WK6 or BL21(DE3)).

  • Induce protein expression with IPTG.

  • Harvest the bacterial cells and perform periplasmic extraction or total cell lysis.

  • Purify the nanobodies using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for high purity.[11][13]

Protocol 2: In Vitro Neutralization of Candidalysin-Induced Cell Damage (LDH Assay)

This protocol quantifies the ability of nanobodies to protect epithelial cells from candidalysin-mediated lysis.

1. Cell Culture:

  • Culture human oral epithelial cells (e.g., TR146) or vaginal epithelial cells (e.g., A-431) in appropriate culture medium and conditions until they form a confluent monolayer in a 96-well plate.[1][6]

2. Treatment Preparation:

  • Prepare solutions of synthetic candidalysin at the desired concentration (e.g., 16-70 µM).[1][6]

  • Prepare a range of concentrations of the purified anti-candidalysin nanobody (e.g., 4, 8, 16 µM).[1][6]

  • For experiments with live C. albicans, prepare a yeast suspension at the desired multiplicity of infection (MOI).[1][6]

3. Neutralization Assay:

  • Pre-incubation method: Pre-incubate the candidalysin or C. albicans with the nanobody concentrations for 1 hour at 37°C before adding to the cells.[1][7]

  • Simultaneous addition: Add the candidalysin or C. albicans and the nanobody to the cells at the same time.[6]

  • Post-treatment: Infect the cells with C. albicans and add the nanobody at a later time point (e.g., 3 hours post-infection).[6]

  • Include appropriate controls: cells alone, cells with candidalysin/C. albicans only, and cells with nanobody only.

4. Incubation:

  • Incubate the treated cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[1][6]

5. LDH Measurement:

  • After incubation, centrifuge the plate to pellet any cells or debris.

  • Collect the supernatant and measure the LDH activity using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.[14]

  • The amount of LDH released is proportional to the extent of cell lysis.

Protocol 3: Immunofluorescence Staining for Nanobody Localization

This protocol visualizes the localization of nanobodies in the context of C. albicans infection of epithelial cells.

1. Cell Culture and Infection:

  • Grow epithelial cells on glass coverslips in a 24-well plate until confluent.

  • Infect the cells with C. albicans (e.g., MOI 1).

  • Add the fluorescently labeled or His-tagged anti-candidalysin nanobody either at the onset of infection or at a later time point.[8]

2. Fixation and Permeabilization:

  • After the desired incubation time (e.g., 3 hours), wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if staining intracellular targets).

3. Staining:

  • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

  • If using a His-tagged nanobody, incubate with a primary anti-His antibody for 1 hour.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • To visualize C. albicans and host cells, counterstain with a fungal wall stain (e.g., calcofluor white) and a nuclear stain (e.g., DAPI).

4. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence or confocal microscope. The images can reveal the co-localization of the nanobody with invading C. albicans hyphae.[8]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key cellular pathways affected by candidalysin and the experimental workflows for nanobody application.

Candidalysin_Signaling_Pathway Candidalysin Candidalysin Membrane Epithelial Cell Membrane Candidalysin->Membrane interacts with EGFR EGFR Candidalysin->EGFR activates Src Src Candidalysin->Src MKKs MKK3/6 Candidalysin->MKKs Pore Pore Formation Membrane->Pore Ca_Influx Ca2+ Influx Pore->Ca_Influx ERK ERK1/2 EGFR->ERK p38 p38 MAPK Src->p38 MKKs->p38 Hsp27 Hsp27 p38->Hsp27 Cytokines_p38 IL-6 p38->Cytokines_p38 cFos c-Fos ERK->cFos Cytokines_ERK G-CSF, GM-CSF cFos->Cytokines_ERK Inflammation Inflammation & Neutrophil Recruitment Cytokines_ERK->Inflammation Cytokines_p38->Inflammation

Caption: Candidalysin-induced signaling pathways in epithelial cells.

Nanobody_Neutralization_Workflow cluster_CAlbicans C. albicans cluster_Nanobody Therapeutic Intervention cluster_HostCell Host Epithelial Cell CAlbicans C. albicans Candidalysin Secretes Candidalysin CAlbicans->Candidalysin EpithelialCell Epithelial Cell Candidalysin->EpithelialCell targets Nanobody Anti-Candidalysin Nanobody Nanobody->Candidalysin binds & neutralizes Damage Cell Damage (LDH Release) EpithelialCell->Damage Inflammation Inflammation (Cytokine Release) EpithelialCell->Inflammation

Caption: Workflow of nanobody-mediated candidalysin neutralization.

Conclusion

Anti-candidalysin nanobodies represent a highly specific and potent therapeutic strategy to counteract the pathogenic effects of C. albicans.[1][2][3] By directly neutralizing candidalysin, these nanobodies prevent epithelial cell damage, reduce the activation of inflammatory signaling pathways, and ultimately decrease the recruitment of neutrophils, which can contribute to immunopathology.[1][8] The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of nanobody-based therapies for the treatment of candidiasis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant Candidalysin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the production and application of recombinant candidalysin.

Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of recombinant candidalysin, primarily focusing on the expression of its precursor, Ece1p, in E. coli and subsequent processing.

Question: I am observing very low or no expression of recombinant Ece1p in E. coli BL21(DE3). What are the possible causes and solutions?

Answer:

Low or no expression of the recombinant precursor to candidalysin, Ece1p, can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Plasmid Integrity:

    • Solution: Verify the integrity of your expression plasmid by restriction digest and Sanger sequencing to ensure the Ece1p coding sequence is in-frame with the promoter and any affinity tags.

  • Codon Usage:

    • Solution: The ECE1 gene is from a fungal source (Candida albicans), and its codon usage may not be optimal for expression in E. coli.[1] Synthesize a codon-optimized version of the Ece1p gene for E. coli.

  • Induction Conditions:

    • Solution: Optimize the induction parameters. The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction are critical.[2][3][4][5][6][7]

      • IPTG Concentration: Titrate the IPTG concentration, typically between 0.1 mM and 1.0 mM.[3][6]

      • Induction Temperature and Time: Lower temperatures (e.g., 16-25°C) with longer induction times (e.g., 16-24 hours) can enhance the yield of soluble protein.[2][5]

  • Toxicity of the Protein:

    • Solution: Although Ece1p itself is not the toxin, high levels of expression of any heterologous protein can be toxic to E. coli. Use a lower induction temperature and a reduced inducer concentration to mitigate potential toxicity.

Question: My recombinant Ece1p is expressed, but it is mostly insoluble and forms inclusion bodies. How can I improve its solubility?

Answer:

The formation of insoluble inclusion bodies is a common challenge when expressing eukaryotic proteins in E. coli.[1][8][9] Here are strategies to address this:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[2][5]

    • Lower Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to reduce the rate of protein expression.[3][6]

  • Co-expression with Chaperones:

    • Solution: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of Ece1p.

  • Purification from Inclusion Bodies:

    • Solution: If optimizing expression conditions is insufficient, you can purify the Ece1p from inclusion bodies. This involves:

      • Isolation of Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation.[10][11]

      • Solubilization: Solubilize the inclusion bodies using strong denaturing agents like 6 M guanidine-HCl or 8 M urea.[10][11][12]

      • Refolding: Refold the denatured protein into its active conformation. On-column refolding during affinity chromatography is an efficient method for His-tagged proteins.[13][14]

Question: The final yield of purified, active candidalysin after in vitro processing of Ece1p is low. What are the potential bottlenecks?

Answer:

A low yield of the final active candidalysin peptide can result from inefficiencies at multiple stages of the process. Consider the following:

  • Inefficient Ece1p Purification:

    • Solution: Ensure that your purification protocol is optimized. For His-tagged Ece1p, check the binding capacity of your Ni-NTA resin and optimize the wash and elution buffers.

  • Suboptimal In Vitro Processing:

    • Solution: The enzymatic cleavage of Ece1p by Kex2p and Kex1p is a critical step.[15][16]

      • Enzyme-to-Substrate Ratio: Optimize the ratio of Kex2p and Kex1p to recombinant Ece1p.

      • Reaction Conditions: Ensure the buffer composition (pH, salts) and temperature are optimal for the activity of both proteases. A detailed protocol for modulating Kex2p cleavage can provide insights.[17][18]

  • Peptide Degradation:

    • Solution: The final candidalysin peptide may be susceptible to degradation by proteases. Add protease inhibitors to your buffers during and after processing.

  • Loss During Final Purification:

    • Solution: After cleavage, the small candidalysin peptide needs to be separated from the processed Ece1p fragments and the proteases. Use a purification method suitable for small peptides, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Question: My purified recombinant candidalysin shows low biological activity in cytotoxicity assays. What could be the reason?

Answer:

Low bioactivity of purified candidalysin can be due to several factors related to the peptide's integrity and solubility:

  • Improper Folding/Conformation:

    • Solution: Ensure that the refolding process for Ece1p (if purified from inclusion bodies) yielded a conformation that can be correctly processed by the kexin proteases. The final candidalysin peptide must adopt its characteristic α-helical structure to be active.

  • Solubility and Aggregation:

    • Solution: Candidalysin is a hydrophobic peptide and has a tendency to aggregate in aqueous solutions, which can reduce its activity.[19][20] Dissolve the purified peptide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into your assay medium.[19]

  • Incorrect Quantification:

    • Solution: Accurately determine the concentration of your purified candidalysin. Standard protein quantification methods like Bradford or BCA assays may not be accurate for small peptides. Consider using a dot blot with a known standard or quantitative amino acid analysis for more precise quantification.[21][22][23][24][25]

Frequently Asked Questions (FAQs)

Q1: What is the recommended expression system for producing recombinant candidalysin?

A1: Direct expression of the small, cytotoxic candidalysin peptide in a host organism is generally not recommended due to its potential toxicity. The preferred method is to express its non-toxic precursor protein, Ece1p, and then process it in vitro to release the active candidalysin peptide.[15][16] For the expression of Ece1p, Escherichia coli is a common choice due to its rapid growth and high expression levels.[1][8][9] However, as Ece1p is a eukaryotic protein, expression in a yeast system like Pichia pastoris could also be considered to potentially improve folding and post-translational modifications, though this may be a more complex and time-consuming system to establish.[1][9][26][27][28][29][30]

Q2: Should I use a synthetic peptide or a recombinant version of candidalysin for my experiments?

A2: Both synthetic and recombinant candidalysin can be used. Chemical peptide synthesis is a direct method to obtain the final, active candidalysin peptide and is widely used in research.[19] Recombinant production via the Ece1p precursor offers a potentially more cost-effective method for producing larger quantities, but requires a multi-step process of expression, purification, and enzymatic cleavage. The choice depends on the required quantity, purity, and available resources.

Q3: How can I confirm the identity and purity of my recombinant candidalysin?

A3: The identity and purity of your final candidalysin peptide should be confirmed using multiple methods:

  • SDS-PAGE: To visualize the purified Ece1p and the final candidalysin peptide (though the small size of candidalysin may make it difficult to resolve on standard gels).

  • Mass Spectrometry: To confirm the precise molecular weight of the final candidalysin peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final peptide preparation.

Q4: What are the key signaling pathways activated by candidalysin that I should monitor to confirm its activity?

A4: Candidalysin activates the mitogen-activated protein kinase (MAPK) signaling pathways in epithelial cells. Key events to monitor by Western blotting include the phosphorylation of MKP1 and the upregulation of the transcription factor c-Fos.[20][31] Downstream effects include the release of pro-inflammatory cytokines such as G-CSF and IL-1α, which can be measured by ELISA.[32][33]

Data Presentation

Table 1: Influence of Candidalysin Concentration on Biological Activity

Candidalysin Concentration (µM)Cell Damage (LDH Release) (% of Maximum)G-CSF Secretion (pg/mL)IL-1α Secretion (pg/mL)Reference(s)
1.5 - 15LowSignificant InductionLow[19][32][33]
30ModerateHigh InductionModerate Induction[32][33]
70HighHigh InductionHigh Induction[19][32][33]

Table 2: Expected Yield of Recombinant Ece1p under Optimized Conditions (Template)

Expression SystemVectorHost StrainInduction Conditions (Inducer, Temp, Time)Purification MethodExpected Yield (mg/L of culture)
E. colipET vector with N-terminal His-tagBL21(DE3)0.4 mM IPTG, 18°C, 16 hoursNi-NTA Affinity Chromatography (from inclusion bodies)User-determined
Pichia pastorispPICZα AX-330.5% Methanol, 28°C, 72 hoursSecreted, followed by affinity/ion-exchangeUser-determined

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Recombinant Ece1p from E. coli (from Inclusion Bodies)

  • Transformation: Transform a codon-optimized, N-terminally His-tagged Ece1p expression vector into E. coli BL21(DE3) cells.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2][3][4][5][6][7]

    • Incubate at 18°C for 16-20 hours with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Inclusion Body Isolation:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.[10][11]

    • Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea) to remove contaminants.

  • Solubilization and Purification:

    • Solubilize the washed inclusion bodies in binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 6 M Guanidine-HCl).[11][12][13]

    • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 6 M Guanidine-HCl).

    • Elute the His-tagged Ece1p with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 6 M Guanidine-HCl).

  • On-Column Refolding (Alternative to Elution in Denaturant):

    • After washing the column with the denaturing wash buffer, gradually exchange the buffer with a refolding buffer lacking the denaturant (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).[13][14]

    • Elute the refolded protein with elution buffer without denaturant.

  • Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Analysis: Analyze the purified Ece1p by SDS-PAGE for purity and quantify the protein concentration.

Protocol 2: In Vitro Processing of Recombinant Ece1p to Candidalysin

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified, refolded recombinant Ece1p with recombinant Kex2p and Kex1p proteases in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM CaCl2).

    • The optimal enzyme-to-substrate ratio should be determined empirically, starting with a ratio of 1:100 (w/w) for each protease.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Purification of Candidalysin:

    • Stop the reaction and purify the resulting candidalysin peptide using RP-HPLC.

  • Verification: Confirm the identity of the purified candidalysin by mass spectrometry.

Protocol 3: Candidalysin Activity Assay (LDH Release)

  • Cell Culture: Seed epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

  • Treatment:

    • Prepare serial dilutions of purified recombinant candidalysin in cell culture medium. It is recommended to first dissolve the candidalysin stock in DMSO and then dilute to the final concentration.[19]

    • Remove the old medium from the cells and add the candidalysin dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[31]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[19][32][33]

Visualizations

Experimental_Workflow Experimental Workflow for Recombinant Candidalysin Production cluster_expression E. coli Expression cluster_purification Purification from Inclusion Bodies cluster_processing In Vitro Processing cluster_verification Verification Transformation Transformation of E. coli with Ece1p vector Culture Culture Growth to Mid-Log Phase Transformation->Culture Induction IPTG Induction (e.g., 0.4 mM, 18°C) Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis and Inclusion Body Isolation Harvest->Lysis Solubilization Solubilization in 6M Guanidine-HCl Lysis->Solubilization AffinityChrom Ni-NTA Affinity Chromatography Solubilization->AffinityChrom Refolding On-Column Refolding AffinityChrom->Refolding Elution Elution of Purified Ece1p Refolding->Elution EnzymaticCleavage Incubation with Kex2p and Kex1p Elution->EnzymaticCleavage RPHPLC RP-HPLC Purification of Candidalysin EnzymaticCleavage->RPHPLC MassSpec Mass Spectrometry RPHPLC->MassSpec LDH_Assay LDH Cytotoxicity Assay RPHPLC->LDH_Assay

Caption: Workflow for recombinant candidalysin production.

Signaling_Pathway Candidalysin-Induced Signaling in Epithelial Cells Candidalysin Candidalysin Membrane Cell Membrane Damage (Pore Formation) Candidalysin->Membrane EGFR EGFR Activation Membrane->EGFR MAPK_ERK ERK1/2 Pathway EGFR->MAPK_ERK MAPK_p38 p38 MAPK Pathway EGFR->MAPK_p38 MKP1 MKP1 Phosphorylation MAPK_ERK->MKP1 cFos c-Fos Activation MAPK_p38->cFos Cytokines Cytokine & Chemokine Release (G-CSF, IL-1α, IL-6) MKP1->Cytokines cFos->Cytokines

Caption: Candidalysin signaling pathway in epithelial cells.

References

Technical Support Center: Candidalysin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of candidalysin.

Challenges in Candidalysin Purification

The primary challenges in purifying candidalysin, a 31-amino acid peptide toxin from Candida albicans, stem from its inherent biophysical properties. As a hydrophobic and amphipathic peptide, it is prone to several issues that can complicate its purification.[1]

1. Hydrophobicity and Aggregation: Candidalysin has a high proportion of hydrophobic amino acid residues.[2] This leads to self-association and aggregation in aqueous solutions, which can result in the formation of insoluble particles, poor chromatographic resolution, and reduced recovery.[3][4] In fact, synthetic candidalysin has been observed to spontaneously form aggregates in aqueous solutions.[2] This aggregation is a critical aspect of its biological function, as it polymerizes in solution to form pores in cell membranes.[5][6]

2. Poor Solubility: Due to its hydrophobicity, candidalysin exhibits poor solubility in standard aqueous buffers commonly used in chromatography.[3][7] This makes sample preparation for purification challenging and can lead to precipitation of the peptide before or during the purification process.[3] The solubility of synthetic candidalysin has been shown to be a critical factor affecting its biological activity in experimental settings.[3]

3. Strong Retention in Reversed-Phase Chromatography: The hydrophobic nature of candidalysin results in strong interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), a common method for its purification.[4] This can necessitate the use of high concentrations of organic solvents for elution, which may compromise the resolution and yield of the final product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthetic candidalysin?

A1: The most common and effective method for purifying synthetic candidalysin is reversed-phase high-performance liquid chromatography (RP-HPLC).[4] Purity levels exceeding 95% are typically achieved using this method.[5]

Q2: How should I dissolve my lyophilized candidalysin sample for purification?

A2: Due to its poor solubility in aqueous solutions, it is recommended to first dissolve lyophilized candidalysin in a strong organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many hydrophobic peptides.[7] Other options include n-propanol, acetonitrile (B52724) (ACN), or trifluoroethanol (TFE).[7][8] Once dissolved, the sample can be carefully diluted with the initial mobile phase for injection. A stepwise approach is often effective: first wet the peptide with the pure organic solvent, then add the aqueous component.[9]

Q3: What type of HPLC column is best suited for candidalysin purification?

A3: A C18 column is a standard choice for the purification of hydrophobic peptides like candidalysin.[4] For peptides that exhibit very strong binding, a less hydrophobic column, such as a C8 or C4, may be considered.[4]

Q4: My candidalysin peptide is aggregating in solution. How can I prevent this?

A4: To minimize aggregation, it is crucial to work with appropriate solvents. Using organic solvents or additives in your buffers can help maintain solubility. For storage, it is recommended to keep the purified peptide lyophilized or in a solution containing a significant proportion of organic solvent at -80°C.[5]

Q5: What purity level should I aim for, and how can I assess it?

A5: For biological assays, a purity of >95% is generally recommended.[5] The purity of the final product can be assessed by analytical RP-HPLC and the molecular mass confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide recovery after purification - Irreversible adsorption to the column: The hydrophobic peptide binds too strongly to the stationary phase. - Precipitation: The peptide precipitates in the sample loop or on the column. - Aggregation: The peptide forms aggregates that are not properly eluted.- Change the stationary phase: Use a less hydrophobic column (e.g., C8 or C4).[4] - Optimize sample solvent: Ensure the peptide is fully dissolved in a suitable organic solvent before injection.[7] - Increase organic solvent concentration: Use a higher percentage of organic solvent in the elution buffer. - Run a blank gradient: Check for carryover peaks after your sample run to identify irreversible binding.[4]
Broad or tailing peaks in RP-HPLC - Poor solubility in the mobile phase: The peptide is not fully dissolved as it travels through the column. - Slow mass transfer: The interaction between the peptide and the stationary phase is slow. - Sub-optimal gradient: The gradient is too steep, not allowing for proper separation.- Adjust the gradient: Use a shallower gradient around the expected elution time of the peptide.[4] - Increase column temperature: Heating the column (e.g., to 40-60°C) can improve solubility and peak shape.[4] - Lower the flow rate: This can enhance resolution, although it will increase the run time.[4] - Add ion-pairing agents: Trifluoroacetic acid (TFA) is commonly used at 0.1% to improve peak shape.
Peptide precipitates upon addition of aqueous buffer - High hydrophobicity: The peptide is not soluble in the aqueous environment.- Use a stepwise dissolution protocol: Dissolve the peptide in a minimal amount of a strong organic solvent first, then slowly add the aqueous buffer while vortexing.[9] - Increase the proportion of organic solvent: The final solution for injection should contain enough organic solvent to maintain solubility.
Inconsistent biological activity of purified candidalysin - Peptide aggregation: The formation of aggregates can affect the peptide's ability to interact with cells. - Oxidation: Residues like methionine can be oxidized during purification or storage. - Incorrect folding or conformation. - Ensure complete solubilization: Use appropriate solvents like DMSO for stock solutions, as solubility affects biological activity.[3] - Use freshly prepared solutions: Avoid repeated freeze-thaw cycles. - Store properly: Keep lyophilized peptide at -80°C and protect from moisture.[5]

Quantitative Data Summary

Parameter Value Reference
Achieved Purity (RP-HPLC) >95%[5]
Achieved Purity (RP-HPLC) >98%N/A

Experimental Protocols

Protocol: Purification of Synthetic Candidalysin by RP-HPLC

This protocol is a general guideline based on commonly used methods for hydrophobic peptides. Optimization will be required for specific instruments and peptide batches.

1. Materials and Reagents:

  • Lyophilized crude synthetic candidalysin

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • RP-HPLC system with a UV detector

  • C18 analytical and preparative columns

2. Sample Preparation:

  • Dissolve a small, precisely weighed amount of lyophilized crude candidalysin in a minimal volume of DMSO to create a concentrated stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA) to the desired concentration for injection. Perform this dilution slowly while vortexing to prevent precipitation.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

3. Analytical RP-HPLC:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: 214 nm or 280 nm.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.

  • Inject a small volume (e.g., 10-20 µL) of the prepared sample to determine the retention time of candidalysin.

4. Preparative RP-HPLC:

  • Column: C18, with dimensions appropriate for the amount of peptide to be purified (e.g., 22 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

  • Gradient: Based on the analytical run, create a shallow gradient around the retention time of candidalysin to maximize resolution. For example, if the peptide elutes at 60% B in the analytical run, a preparative gradient could be 50-70% B over 40 minutes.

  • Inject the prepared sample and collect fractions corresponding to the main peak.

5. Post-Purification Processing:

  • Analyze the collected fractions using analytical RP-HPLC to assess purity.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to remove the solvents and obtain the purified candidalysin as a white powder.

  • Confirm the molecular weight of the final product using mass spectrometry.

  • Store the lyophilized peptide at -80°C.

Visualizations

Candidalysin_Signaling_Pathway Candidalysin Candidalysin Membrane Plasma Membrane Pore Formation Candidalysin->Membrane Damages EGFR EGFR Membrane->EGFR Activates MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Initiates c_Fos c-Fos Activation MAPK_Pathway->c_Fos MKP1 MKP1 Phosphorylation MAPK_Pathway->MKP1 Cytokines Pro-inflammatory Cytokine Release (IL-1α, IL-6, G-CSF) c_Fos->Cytokines Drives MKP1->Cytokines Regulates

Caption: Candidalysin-induced MAPK signaling pathway in epithelial cells.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification & Analysis cluster_final Final Product Start Crude Lyophilized Candidalysin Dissolve Dissolve in minimal organic solvent (e.g., DMSO) Start->Dissolve Dilute Dilute with initial mobile phase Dissolve->Dilute HPLC Preparative RP-HPLC (C18 Column) Dilute->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize QC QC: Mass Spectrometry Lyophilize->QC Final Pure Candidalysin QC->Final

Caption: Experimental workflow for candidalysin purification.

References

Technical Support Center: Preventing Candidalysin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to candidalysin aggregation in solution.

Troubleshooting Guides

Issue: Precipitate Formation or Cloudiness Observed in Candidalysin Solution

Question: I've dissolved my synthetic candidalysin peptide, but the solution appears cloudy or contains visible precipitates. What could be the cause, and how can I fix it?

Answer:

This is a common issue stemming from the hydrophobic nature of candidalysin, which predisposes it to aggregation and precipitation in aqueous solutions.[1][2] The formation of insoluble microparticles can significantly impact experimental outcomes.[1]

Troubleshooting Steps:

  • Solvent Selection:

    • Problem: Using water as the primary solvent can lead to incomplete solubilization and the formation of insoluble microparticles.[1][2]

    • Solution: Prepare a stock solution of candidalysin in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in your aqueous experimental buffer.[1] Studies have shown that candidalysin dissolved in DMSO is completely solubilized and exists as nanoparticles.[1]

  • pH and Ionic Strength of the Buffer:

    • Problem: The pH and salt concentration of your buffer can influence peptide solubility and aggregation.

    • Solution:

      • Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of candidalysin.

      • Experiment with varying the ionic strength by adjusting the salt concentration (e.g., NaCl). Both increasing and decreasing salt concentrations can modulate aggregation depending on the specific peptide sequence and buffer system.[3][4]

  • Peptide Concentration:

    • Problem: High concentrations of candidalysin can exceed its solubility limit and promote self-assembly.

    • Solution: Work with the lowest effective concentration of candidalysin required for your assay. If high concentrations are necessary, consider the use of solubility-enhancing excipients.

Experimental Workflow for Optimizing Candidalysin Solubility

G cluster_0 Solubility Optimization Workflow start Start: Cloudy Candidalysin Solution solvent Step 1: Re-dissolve in DMSO (Prepare high-concentration stock) start->solvent dilute Step 2: Dilute stock in aqueous buffer solvent->dilute check1 Observe for precipitation dilute->check1 adjust_buffer Step 3: Adjust Buffer - Modify pH - Vary salt concentration check1->adjust_buffer Precipitation occurs success Proceed with Experiment check1->success Solution is clear check2 Re-test solubility adjust_buffer->check2 additives Step 4: Add Solubility Enhancers - Arginine - Detergents (low concentration) check2->additives Still precipitates check2->success Solution is clear check3 Final solubility check additives->check3 check3->success Solution is clear fail Re-evaluate peptide purity/synthesis check3->fail Still precipitates

Caption: Workflow for troubleshooting candidalysin solubility issues.

Issue: Inconsistent or Non-reproducible Bioactivity in Cellular Assays

Question: My experiments with candidalysin are showing high variability. Could this be related to aggregation?

Answer:

Yes, the aggregation state of candidalysin directly impacts its biological activity. Insoluble aggregates may exhibit different or reduced activity compared to the soluble form.[1] The process of candidalysin polymerization is essential for its pore-forming function and subsequent cellular damage.[5][6][7][8]

Troubleshooting Steps:

  • Characterize Your Peptide Solution:

    • Problem: The aggregation state of your candidalysin solution is unknown.

    • Solution: Before conducting cellular assays, characterize the size and distribution of particles in your candidalysin solution using techniques like Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).[1] This will help you ensure consistency between experimental batches.

  • Control for Host Cell Factors:

    • Problem: Components on the host cell surface can influence candidalysin aggregation.

    • Solution: Be aware that sulfated glycosaminoglycans (GAGs) on host cells can enhance candidalysin polymerization and pore formation.[9] If your experiments involve different cell types, variations in GAG expression could contribute to inconsistent results. Consider using a GAG-deficient cell line as a negative control.

  • Consider Inhibitors of Polymerization:

    • Problem: You need a negative control to confirm that the observed bioactivity is due to candidalysin's pore-forming mechanism.

    • Solution: A candidalysin variant with a Glycine to Tryptophan substitution at position 4 (G4W) has been shown to inhibit polymer formation in solution and prevent pore formation.[5][6][8] Synthesizing or obtaining this variant can provide a valuable negative control for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of candidalysin aggregation?

Candidalysin, a 31-amino acid peptide, is amphipathic and adopts an α-helical structure.[10][11][12] Its aggregation is not a random process but a key aspect of its function. In solution, candidalysin monomers self-assemble into oligomers (proposed to be 8-mers), which then polymerize in a head-to-toe fashion to form linear chains. These chains can close into loops, which are competent to insert into host cell membranes and form pores, leading to cell damage.[5][6][7][8][13]

Candidalysin Pore Formation Pathway

G cluster_0 Candidalysin Aggregation and Pore Formation Monomer Candidalysin Monomer Oligomer Oligomer (8-mer) Monomer->Oligomer Self-assembly Polymer Linear Polymer Oligomer->Polymer Polymerization Loop Soluble Loop (Pore-competent) Polymer->Loop Cyclization Pore Membrane Pore Loop->Pore Membrane Insertion

Caption: The sequential aggregation of candidalysin leading to pore formation.

Q2: Are there any known inhibitors of candidalysin aggregation?

Direct pharmacological inhibitors that specifically target candidalysin aggregation are an active area of research.[5][6][13] However, some approaches have been identified:

  • Peptide Modification: The G4W mutation in the candidalysin peptide sequence inhibits polymerization.[5][6]

  • Competitive Inhibition: Exogenous sulfated GAGs, such as dextran (B179266) sulfate, can potentially compete with host cell GAGs for candidalysin binding, thereby reducing its aggregation and pore-forming activity at the cell surface.[9]

  • Neutralizing Nanobodies: Anti-candidalysin nanobodies have been shown to reduce candidalysin-induced damage, likely by preventing its interaction with host cells and subsequent aggregation.[2]

Q3: How does the precursor protein Ece1 prevent premature candidalysin aggregation?

Candidalysin is synthesized as part of a larger precursor protein called Ece1.[12] Ece1 contains several non-candidalysin Ece1 peptides (NCEPs) in addition to the candidalysin sequence. Recent studies suggest that these NCEPs play a role in the proper intracellular folding of Ece1 and prevent the auto-aggregation of the candidalysin peptide before it is secreted from the fungal cell.[14]

Q4: What are the optimal storage conditions for synthetic candidalysin to minimize aggregation?

While specific long-term storage recommendations should be obtained from the peptide supplier, general best practices for aggregation-prone peptides include:

  • Lyophilized Form: Store the peptide in its lyophilized form at -20°C or -80°C.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Freshly prepare aqueous working solutions for each experiment by diluting the stock solution. Avoid long-term storage of candidalysin in aqueous buffers.

Quantitative Data Summary

Table 1: Effect of Solvents on Synthetic Candidalysin Particle Formation

SolventPeptide ConcentrationParticle TypeParticle SizeReference
Water10 µMInsoluble microparticles> 1 µm[1]
Dimethyl Sulfoxide (DMSO)10 µMSoluble nanoparticles~96 nm[1]

Table 2: Bioactivity of Candidalysin Variants

Candidalysin VariantEffect on PolymerizationEffect on Pore FormationCellular DamageReference
Wild-typeForms polymersForms poresInduces damage[5][6]
G4W MutantInhibitedPreventedNo damage[5][6]

Experimental Protocols

Protocol 1: Preparation of a Soluble Candidalysin Working Solution

Objective: To prepare a clear, aggregate-free working solution of candidalysin for use in cellular or biophysical assays.

Materials:

  • Lyophilized synthetic candidalysin peptide

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Desired experimental buffer (e.g., PBS, HEPES-buffered saline)

  • Low-retention microtubes

Procedure:

  • Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial of lyophilized candidalysin to collect the powder at the bottom. b. Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM). c. Gently vortex or pipette up and down to ensure complete dissolution. The solution should be clear.

  • Preparation of Working Solution: a. On the day of the experiment, thaw the DMSO stock solution at room temperature. b. Serially dilute the stock solution in your desired experimental buffer to the final working concentration. c. It is crucial to add the peptide stock solution to the buffer and mix immediately to minimize the risk of precipitation.

  • Quality Control (Optional but Recommended): a. Visually inspect the final working solution for any signs of cloudiness or precipitation. b. For quantitative assessment, analyze an aliquot of the working solution by Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) to confirm the presence of nanoparticles and the absence of large aggregates.[1]

Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation

Objective: To monitor the kinetics of candidalysin aggregation in solution using the amyloid-binding dye Thioflavin T.

Materials:

  • Soluble candidalysin working solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Assay Plate: a. In each well of the 96-well plate, add the assay buffer. b. Add ThT from the stock solution to each well to a final concentration of 10-25 µM. c. Include control wells containing only buffer and ThT (blank).

  • Initiation of Aggregation: a. Add the candidalysin working solution to the wells to achieve the desired final concentration. b. Mix the contents of the wells gently, avoiding bubble formation.

  • Fluorescence Measurement: a. Place the plate in the plate reader, pre-set to the experimental temperature. b. Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment. c. The plate should be shaken briefly before each reading to ensure a homogenous solution.

  • Data Analysis: a. Subtract the blank fluorescence values from the sample values. b. Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates, characteristic of amyloid-like fibrils.[15]

References

Technical Support Center: Optimizing Candidalysin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with candidalysin activity assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is candidalysin and why is it important to assay its activity?

A1: Candidalysin is a cytolytic peptide toxin secreted by the human fungal pathogen Candida albicans. It is a critical virulence factor that damages host epithelial cell membranes, triggers inflammatory responses, and is essential for mucosal infections.[1][2][3] Assaying its activity is crucial for understanding C. albicans pathogenesis, evaluating the efficacy of antifungal drugs, and developing novel therapeutic strategies.[4]

Q2: What are the most common assays to measure candidalysin activity?

A2: The most common assays for measuring candidalysin activity include:

  • Hemolysis Assays: To measure the lysis of red blood cells.[5][6]

  • Cytotoxicity Assays (LDH release): To quantify host cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH).[1][7][8]

  • Cytokine Induction Assays (ELISA, Multiplex): To measure the pro-inflammatory response triggered by candidalysin, such as the secretion of G-CSF, GM-CSF, IL-1α, IL-1β, and IL-6.[7][9][10]

  • Calcium Influx Assays: To measure the influx of calcium ions into host cells, an early indicator of membrane permeabilization.[1][7]

  • Western Blotting: To detect the activation of signaling pathways, such as the phosphorylation of MKP1 and upregulation of c-Fos.[1][8]

Q3: What are the expected concentration ranges for synthetic candidalysin in different assays?

A3: The effective concentration of synthetic candidalysin varies depending on the assay. Sub-lytic concentrations are typically used to study signaling events, while higher concentrations are required for cell damage assays.

  • Signaling (c-Fos/p-MKP1 induction): 1.5 µM - 15 µM[1][8]

  • Cytokine Release: 3 µM - 70 µM[7][8][10]

  • LDH Release (Cytotoxicity): 15 µM - 70 µM[1][8]

  • Hemolysis: Concentrations as low as 4 µM can show activity, with complete hemolysis observed at higher concentrations.[5][11]

Troubleshooting Guides

Issue 1: No or Low Signal in a Hemolysis Assay
Possible Cause Troubleshooting Step
Inactive Peptide - Ensure synthetic candidalysin was properly solubilized and stored. Prepare fresh stock solutions. - Confirm the peptide sequence and purity.
Incorrect Reagents - Verify the buffer composition and pH. Hemolytic activity can be ion-dependent.[5] - Use freshly prepared red blood cells (RBCs).
Suboptimal Incubation - Optimize incubation time (e.g., 1 hour) and temperature (e.g., 37°C).[5] - Ensure proper mixing during incubation.
Chelating Agents - Avoid using buffers containing high concentrations of EDTA, as divalent cations can be important for activity.[5]
Issue 2: High Background Signal in Cytotoxicity (LDH) Assay
Possible Cause Troubleshooting Step
Poor Cell Health - Ensure epithelial cells are healthy and not overgrown before starting the experiment. - Minimize mechanical stress during cell handling and media changes.
Serum Interference - Some LDH assay kits are sensitive to serum components. Consider reducing serum concentration during the assay or using a serum-free medium if compatible with your cells.
Contamination - Check cell cultures for microbial contamination, which can cause cell lysis.
Inappropriate Controls - Include a "no-treatment" control and a "maximum LDH release" control (using a lysis buffer) for accurate background subtraction and data normalization.[1]
Issue 3: Inconsistent Results in Cytokine Induction Assays
Possible Cause Troubleshooting Step
Cell Passage Number - Use epithelial cells within a consistent and low passage number range, as cellular responses can change over time in culture.
Variable Seeding Density - Ensure uniform cell seeding density across all wells to normalize the cellular response.
Peptide Aggregation - Briefly vortex or sonicate the candidalysin stock solution before diluting it in the culture medium to ensure it is well-dissolved.
Assay Timing - Cytokine production is time-dependent. Harvest supernatants at a consistent time point (e.g., 24 hours) for all experiments.[1]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for various candidalysin activity assays.

Table 1: Synthetic Candidalysin Concentrations for In Vitro Assays

Assay TypeCell LineConcentration RangeIncubation TimeReference
p-MKP1 & c-Fos Induction TR1461.5 µM2 hours[1]
LDH Release TR14670 µM24 hours[1]
G-CSF Secretion TR1461.5 - 15 µM24 hours[1]
IL-1α & IL-6 Secretion TR14670 µM24 hours[1]
Hemolysis Human RBCs4 - 128 µg/mL (approx. 2.2 - 72.7 µM)1 hour[11]
Calcium Influx TR1464 µM - 70 µMMinutes to hours[1][7]

Table 2: C. albicans Infection Parameters for In Vitro Assays

Assay TypeCell LineMOI (Multiplicity of Infection)Incubation TimeReference
LDH Release TR1460.124 hours[1]
p-MKP1 & c-Fos Induction TR146102 hours[1]
c-Fos DNA Binding TR146103 hours[1]
G-CSF Production TR1460.0124 hours[1]

Experimental Protocols

Protocol 1: Hemolysis Assay
  • Prepare Red Blood Cells (RBCs):

    • Wash fresh human or sheep red blood cells three times with phosphate-buffered saline (PBS), pH 7.4.[11]

    • Resuspend the washed RBCs to a final concentration of 1% (v/v) in PBS.[11]

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of synthetic candidalysin or control peptides.

    • Add the 1% RBC suspension to each well.[11]

    • Include a negative control (PBS only) and a positive control for 100% hemolysis (e.g., 1% Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.[5]

  • Data Collection:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 415 nm or 414 nm.[5][11]

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to the positive control after subtracting the background from the negative control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Culture:

    • Seed epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

  • Treatment:

    • Replace the culture medium with fresh medium containing different concentrations of candidalysin or C. albicans strains at a specific MOI.

    • Include a vehicle control (e.g., water or DMSO) and a maximum LDH release control (lysis buffer provided with the kit).

  • Incubation:

    • Incubate for the desired time, typically 24 hours for endpoint assays.[1]

  • Data Collection:

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available kit (e.g., Cytox 96 Non-Radioactive Cytotoxicity Assay) according to the manufacturer's instructions.[1][7]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from the vehicle control.

Visualizations

Candidalysin-Induced Signaling Pathway

CandidalysinSignaling Candidalysin Candidalysin Membrane Plasma Membrane Candidalysin->Membrane Intercalates Damage Membrane Damage (Pore Formation) Membrane->Damage Ca_Influx Calcium Influx Damage->Ca_Influx EGFR EGFR Ca_Influx->EGFR Activates MAPK_p38 p38 MAPK EGFR->MAPK_p38 MAPK_ERK ERK1/2 MAPK EGFR->MAPK_ERK cFos c-Fos Activation MAPK_p38->cFos MKP1 MKP1 Activation MAPK_ERK->MKP1 Cytokines Pro-inflammatory Cytokines (G-CSF, IL-1α, etc.) cFos->Cytokines Induces MKP1->MAPK_p38 Regulates Immune_Response Innate Immune Response Cytokines->Immune_Response Recruits Neutrophils

Caption: Candidalysin signaling cascade in epithelial cells.

Experimental Workflow for Cytotoxicity and Cytokine Analysis

ExperimentalWorkflow Start Start: Seed Epithelial Cells Culture Culture to Confluence (e.g., 24h) Start->Culture Treat Treat with Candidalysin or C. albicans Culture->Treat Incubate Incubate (2-24h) Treat->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate LDH_Assay LDH Assay (Cytotoxicity) Supernatant->LDH_Assay Cytokine_Assay ELISA / Multiplex (Cytokine Profile) Supernatant->Cytokine_Assay Western_Blot Western Blot (Signaling Proteins) Lysate->Western_Blot Analyze Data Analysis LDH_Assay->Analyze Cytokine_Assay->Analyze Western_Blot->Analyze

Caption: Workflow for analyzing candidalysin-induced effects.

References

Technical Support Center: Candidalysin Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low cytotoxicity in Candidalysin experiments.

Troubleshooting Guide: Low Cytotoxicity

Low or inconsistent cytotoxicity is a common challenge in experiments involving Candidalysin. This guide will walk you through potential causes and solutions to help you optimize your experimental outcomes.

Question: Why am I observing lower than expected cytotoxicity in my cell line treated with Candidalysin?

Answer: Several factors can contribute to reduced Candidalysin-mediated cytotoxicity. Follow this troubleshooting workflow to identify the potential cause:

G start Start: Low Cytotoxicity Observed peptide_quality 1. Verify Candidalysin Peptide Quality & Handling start->peptide_quality concentration 2. Check Candidalysin Concentration peptide_quality->concentration Peptide OK cell_health 3. Assess Target Cell Health & Confluency concentration->cell_health Concentration OK assay_protocol 4. Review Cytotoxicity Assay Protocol cell_health->assay_protocol Cells Healthy incubation_time 5. Optimize Incubation Time assay_protocol->incubation_time Protocol Correct solve Problem Resolved incubation_time->solve Optimized

Caption: Troubleshooting workflow for low cytotoxicity.

Frequently Asked Questions (FAQs)

Peptide Quality and Handling

Q1: How can I ensure my synthetic Candidalysin peptide is active?

A1: The quality and handling of synthetic Candidalysin are critical for its activity.

  • Source: Ensure the peptide was synthesized and purified to >95% purity.[1]

  • Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 3 mM (10 mg/mL).[1]

  • Storage: Store the stock solution at -20°C.[1] Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquot the stock solution after the initial reconstitution.

  • Aggregation: Candidalysin has a tendency to aggregate.[2] Before use, ensure the solution is clear and free of precipitates. Gentle vortexing can help, but avoid harsh agitation.

Q2: Could the specific amino acid sequence of my synthetic Candidalysin be the issue?

A2: Yes, variations in the amino acid sequence can significantly impact cytotoxic potential. Natural variants of Candidalysin exist with differing abilities to cause cell damage.[3] For example, certain single amino acid substitutions can reduce the peptide's ability to permeabilize membranes.[3] Always verify that the sequence of your synthetic peptide matches the intended variant, typically the one from C. albicans strain SC5314.[3]

Experimental Conditions

Q3: What is the optimal concentration of Candidalysin to induce cytotoxicity?

A3: Candidalysin's effect is highly dose-dependent. Low concentrations may activate immune signaling without causing significant cell death, while high concentrations are required for lysis.[4]

  • Sub-lytic (Immune Activation): 1.5 - 15 µM are often sufficient to induce signaling pathways like c-Fos and cytokine production.[4][5]

  • Lytic (Cytotoxicity): Concentrations of ≥30 µM are typically required to observe significant cytotoxicity, with 70 µM being a commonly used concentration for inducing robust cell damage.[1][4]

Concentration RangePrimary EffectReference Assays
≤ 3 µMSub-lytic, immune signalingc-Fos, p-MKP1 activation
15 µMBorderline-lyticModerate LDH release, reduced metabolic activity
≥ 30 - 70 µMLyticHigh LDH release, significant drop in ATP/metabolic activity

Q4: How long should I incubate my cells with Candidalysin?

A4: The onset of cytotoxicity can be rapid, but longer incubation times may be necessary to observe maximal effects, especially at lower concentrations.

  • Rapid Effects: A significant reduction in cellular metabolism can be observed within 30 minutes at lytic concentrations (70 µM).[1]

  • Standard Timepoints: For LDH release assays, incubation times of 3 to 24 hours are common.[1][6] A 24-hour incubation is often used to assess the full extent of cell damage.[6]

Q5: Does the cell type and confluency matter?

A5: Absolutely.

  • Cell Type: Candidalysin can lyse multiple human epithelial cell types.[4] However, cell lines may exhibit different sensitivities. Most studies use oral epithelial cell lines like TR146.[4][6]

  • Confluency: It is crucial to use a consistent and high level of confluency for your experiments. Cells should be grown to confluence and then serum-starved overnight before stimulation.[4] This ensures a uniform cell layer and minimizes variability in cell proliferation that could affect results.

Assay-Specific Issues

Q6: My LDH assay results are low. What could be wrong with the assay itself?

A6: If you suspect the assay rather than the biological response, consider these points:

  • Positive Control: Always include a positive control for maximum lysis. Treating cells with a lysis buffer (often provided in LDH assay kits) or 1% Triton X-100 is standard.[1] If your positive control shows low LDH release, there is an issue with the assay reagents or protocol.

  • Reagent Handling: Ensure the LDH assay reagents are within their expiration date and have been stored correctly.

  • Standard Curve: Use a recombinant LDH standard to generate a standard curve for accurate quantification of LDH release.[4]

Q7: Are there alternative assays to measure cytotoxicity?

A7: Yes, complementing your LDH assay with other methods can provide a more complete picture of cell death.

  • MTT Assay: Measures metabolic activity, which decreases significantly in response to lytic concentrations of Candidalysin.[1][3]

  • ATP Assay: Quantifies intracellular ATP levels, which are depleted as cells undergo necrosis.[1]

  • Microscopy with Viability Dyes: Staining with dyes like Ethidium Homodimer III (EthD-III) for necrotic cells and Hoechst 33342 for all cell nuclei can visually confirm cell death.[1]

Key Experimental Protocols

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is adapted from methodologies used in key Candidalysin studies.[4][6]

  • Cell Seeding: Seed epithelial cells (e.g., TR146) in a 96-well plate at a density that will result in a confluent monolayer (e.g., 5 x 10⁵ cells/mL).

  • Cell Culture: Culture cells to confluence in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Serum Starvation: Once confluent, gently wash the cells with PBS and replace the medium with serum-free medium. Incubate overnight.

  • Treatment: Prepare dilutions of Candidalysin in serum-free medium. Remove the starvation medium from the cells and add the Candidalysin treatments.

    • Vehicle Control: Serum-free medium only.

    • Positive Control: Serum-free medium plus 1% Triton X-100 (or kit-specific lysis buffer) added 45 minutes before the end of the experiment.

    • Experimental Wells: Candidalysin at desired concentrations (e.g., 3, 15, 70 µM).

  • Incubation: Incubate the plate for the desired time period (e.g., 3, 6, or 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully collect the supernatant without disturbing the cell layer.

  • LDH Measurement: Assay the collected supernatant for LDH activity using a commercially available kit (e.g., Cytox 96 Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Spontaneous LDH: Release from vehicle control cells.

    • Maximum LDH: Release from positive control (lysed) cells.

Signaling Pathways and Visualizations

Candidalysin-induced cytotoxicity is the culmination of direct membrane damage and the activation of intracellular signaling pathways.

Candidalysin Mechanism of Action

Candidalysin directly damages epithelial membranes by forming pore-like structures, leading to a loss of membrane integrity. This triggers an influx of calcium (Ca²⁺) and the release of lactate dehydrogenase (LDH), ultimately causing necrotic cell death.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Candidalysin Candidalysin Membrane Membrane Intercalation & Pore Formation Candidalysin->Membrane Ca_Influx Calcium (Ca²⁺) Influx Membrane->Ca_Influx LDH_Release LDH Release Membrane->LDH_Release Cell_Death Necrotic Cell Death Ca_Influx->Cell_Death LDH_Release->Cell_Death

Caption: Candidalysin-induced cytotoxicity pathway.

Immune Activation Pathway

At sub-lytic concentrations, Candidalysin activates host immune responses through MAPK and c-Fos signaling pathways, leading to the secretion of cytokines and chemokines.[7][8]

G Candidalysin Candidalysin (Sub-lytic) EGFR EGFR Activation Candidalysin->EGFR MAPK MAPK Pathways (p38, ERK1/2) EGFR->MAPK MKP1 p-MKP1 MAPK->MKP1 cFos c-Fos Activation MAPK->cFos Cytokines Cytokine & Chemokine Secretion (e.g., IL-1α, G-CSF) cFos->Cytokines

Caption: Immune signaling activated by Candidalysin.

References

stabilizing candidalysin peptide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, long-term storage, and experimental use of the candidalysin peptide.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized candidalysin peptide for long-term stability?

A1: For long-term storage, lyophilized candidalysin should be kept at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3][4] Exposure to moisture can significantly decrease the peptide's long-term stability.[1] To prevent condensation, allow the vial to equilibrate to room temperature in a desiccator before opening.[1][4] For enhanced stability, especially for peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1]

Q2: How should I reconstitute lyophilized candidalysin for my experiments?

A2: Due to its amphipathic and hydrophobic nature, candidalysin can be challenging to dissolve.[5] It is recommended to first attempt reconstitution in sterile, distilled water.[5] If solubility issues persist, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with your desired aqueous buffer.[5] Note that high concentrations of organic solvents may be incompatible with biological assays.[4] One study found that candidalysin dissolved in DMSO formed nanoparticles and exhibited strong cytotoxicity.[5]

Q3: What is the recommended short-term storage condition for reconstituted candidalysin?

A3: Once reconstituted, candidalysin solutions should be used as quickly as possible. For short-term storage (up to a week), aliquots can be stored at 4°C. For longer periods (weeks to months), it is highly recommended to store aliquots at -20°C or -80°C.[2][3] It is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1][3]

Q4: I am observing inconsistent results in my experiments. What could be the cause?

A4: Inconsistent results with candidalysin can stem from several factors. A primary cause is the peptide's propensity to aggregate and polymerize in solution, which is a key part of its pore-forming mechanism.[6][7] The solubility of candidalysin can also impact its bioactivity; it has been shown to form both insoluble microparticles and soluble nanoparticles in aqueous solutions, each with potentially different biological effects.[5] Ensure that your reconstitution and handling procedures are consistent between experiments. Variations in storage conditions, the number of freeze-thaw cycles, and the specific buffer used can all contribute to variability in peptide activity.

Q5: Are there any known inhibitors or neutralizers of candidalysin activity?

A5: Yes, host proteins such as albumin and heparin have been identified as capable of neutralizing candidalysin activity through hydrophobic interactions. Additionally, sulfated glycosaminoglycans (GAGs) on host cell surfaces are critical targets for candidalysin, and GAG analogues like dextran (B179266) sulfate (B86663) can protect cells from its damaging effects.[8] Recently, specific nanobodies have been developed that can neutralize candidalysin's cytotoxic effects.[9]

Peptide Stability and Storage Guidelines

While specific long-term stability data for candidalysin is not extensively published, the following guidelines are based on best practices for storing amphipathic and cytotoxic peptides.

Parameter Lyophilized Peptide (Long-Term) Reconstituted Peptide (Short-Term) Reconstituted Peptide (Long-Term)
Temperature -80°C (preferred) or -20°C[1][3]4°C (for up to one week)[2]-20°C to -80°C[2][3]
Environment Tightly sealed vial with desiccant[1]Sterile, tightly capped vialsSterile, tightly capped vials
Handling Allow to reach room temperature before opening to prevent condensation.[1][4]Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3]Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3]
Solvent N/ASterile distilled water or an appropriate sterile buffer (pH 5-7).[2] DMSO can be used for initial solubilization.[5]Sterile buffer (pH 5-7) is recommended for freezing.[2]
Shelf Life Can be stable for years under optimal conditions.[3]Up to one week at 4°C.Several weeks to months at -20°C to -80°C.[2]

Troubleshooting Guides

Issue 1: Loss of Candidalysin Activity
Potential Cause Troubleshooting Steps
Peptide Degradation - Ensure lyophilized peptide has been stored correctly at -80°C in a dry environment. - Avoid repeated freeze-thaw cycles of reconstituted peptide solutions by preparing single-use aliquots.[1][3] - Use sterile buffers for reconstitution, ideally with a slightly acidic pH (5-7), as peptides are generally more stable under these conditions.[2]
Aggregation/Precipitation - Visually inspect the solution for any precipitates. - Centrifuge the vial briefly before use to pellet any insoluble aggregates. - Re-evaluate your reconstitution protocol. Consider using a small amount of DMSO to aid solubilization before diluting with your experimental buffer.[5]
Adsorption to Labware - Candidalysin's hydrophobic nature may cause it to adsorb to certain plastics.[1] - Consider using low-protein-binding microcentrifuge tubes and pipette tips.
Incorrect Peptide Concentration - Re-verify the concentration of your stock solution. If possible, perform a concentration determination using a method like a BCA assay, being mindful of potential interferences.
Issue 2: High Variability Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Reconstitution - Standardize your reconstitution protocol. Ensure the same solvent, temperature, and mixing method are used each time. - Prepare a large batch of reconstituted peptide, aliquot it, and use these aliquots for a series of experiments to reduce variability from reconstitution.
Aggregation State - The aggregation state of candidalysin can affect its activity.[5][6] - Allow the reconstituted peptide to equilibrate at room temperature for a consistent amount of time before adding it to your assay. - Be aware that the kinetics of polymerization can be complex and may contribute to variability.[6]
Cell Culture Conditions - Ensure that the cell line used is at a consistent passage number and confluency. - Serum components in the culture medium can interact with and potentially inhibit candidalysin.[8] Standardize the serum concentration and source in your experiments.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, which is a common method to quantify candidalysin-induced cytotoxicity.[8][10]

Materials:

  • Target cells (e.g., oral epithelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • Candidalysin peptide stock solution

  • 96-well flat-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium. Include wells for controls.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Treatment Preparation: Prepare serial dilutions of candidalysin in serum-free medium.

  • Controls:

    • Spontaneous LDH Release (Low Control): Add 100 µL of serum-free medium to control wells.

    • Maximum LDH Release (High Control): Add 100 µL of the lysis buffer provided in the kit to control wells.

    • Background Control: Wells containing only culture medium without cells.

  • Cell Treatment: Gently aspirate the culture medium from the wells and replace it with 100 µL of the prepared candidalysin dilutions or control solutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 2-24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA to measure the concentration of cytokines (e.g., IL-6, G-CSF, GM-CSF) released by cells in response to candidalysin stimulation.[7][10][13]

Materials:

  • Cell culture supernatants from candidalysin-treated and control cells

  • ELISA plate (e.g., Nunc MaxiSorp)

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer, wash buffer, and assay diluent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[14]

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[14]

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.[14]

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in your samples.

Visualizations

Candidalysin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR activates Pore Pore Formation Candidalysin->Pore intercalates ERK ERK1/2 EGFR->ERK activates p38 p38 MAPK EGFR->p38 activates Ca_Influx Ca²⁺ Influx Pore->Ca_Influx triggers MMPs MMPs Ca_Influx->MMPs activates MMPs->EGFR activates MKP1 MKP1 ERK->MKP1 activates cFos c-Fos ERK->cFos activates p38->cFos activates Cytokine_Gene Cytokine Gene Expression cFos->Cytokine_Gene induces Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Reconstitute Reconstitute Lyophilized Candidalysin Treat_Cells Treat Cells with Candidalysin Dilutions and Controls Reconstitute->Treat_Cells Prepare_Cells Seed and Culture Target Cells Prepare_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant LDH_Assay Perform LDH Assay (Cytotoxicity) Collect_Supernatant->LDH_Assay ELISA_Assay Perform ELISA (Cytokine Release) Collect_Supernatant->ELISA_Assay Data_Analysis Analyze Data and Calculate Results LDH_Assay->Data_Analysis ELISA_Assay->Data_Analysis

References

Technical Support Center: Candidalysin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in candidalysin bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in candidalysin bioassays?

Variability in candidalysin bioassays can stem from several factors, including:

  • Candidalysin Peptide Integrity: As a peptide, candidalysin is susceptible to degradation. Improper storage, handling, and repeated freeze-thaw cycles can reduce its bioactivity.[1][2][3][4][5]

  • Candidalysin Variants: Different species and strains of Candida produce candidalysin variants with different amino acid sequences.[6][7][8] These variants can exhibit significant differences in their ability to damage host cells and elicit immune responses.[6][7][8]

  • Candida albicans Strain Differences: Beyond the sequence of candidalysin itself, the genetic background of the C. albicans strain used can influence virulence, hyphae formation, and the amount of toxin secreted, all of which impact assay outcomes.[9][10]

  • Host Cell Conditions: The type of host cell used (e.g., oral, vaginal, or intestinal epithelial cells; macrophages), their passage number, and confluency can affect their response to the toxin.[11]

  • Experimental Parameters: Inconsistencies in experimental conditions such as incubation times, temperature, CO2 levels, and the presence or absence of serum can introduce variability.[11][12][13]

Q2: How do different candidalysin variants affect experimental outcomes?

Recent studies have identified numerous candidalysin sequence variants in C. albicans, C. dubliniensis, and C. tropicalis.[6][7][8] These variants show differing potencies in bioassays. For example, some variants of C. albicans candidalysin cause significantly more or less cellular damage at the same concentration compared to the reference sequence from strain SC5314.[8] Similarly, candidalysins from C. dubliniensis and C. tropicalis can be more potent at inducing cell damage and calcium influx than the C. albicans toxin.[14] This highlights the importance of knowing the specific candidalysin variant being used in an assay.

Q3: What is the impact of serum in the culture medium on candidalysin bioassays?

The presence of serum in the culture medium can influence the results of candidalysin bioassays. Serum contains a complex mixture of proteins that can interact with the C. albicans cell surface and potentially with the candidalysin peptide itself.[12] For signaling experiments, it is common practice to switch to serum-free media before adding C. albicans or candidalysin to the host cells to avoid confounding effects.[15]

Q4: How should I properly store and handle synthetic candidalysin peptides to ensure consistent activity?

To maintain the integrity and bioactivity of synthetic candidalysin peptides, follow these guidelines:

  • Storage of Lyophilized Peptides: Store lyophilized peptides at -20°C or -80°C in a desiccated, dark environment.[1][2][5] Peptides containing amino acids prone to oxidation (Cys, Met, Trp) may require storage under an inert atmosphere.[3][4][5]

  • Reconstitution: Before opening, allow the peptide vial to warm to room temperature in a desiccator to prevent condensation.[3][5] Reconstitute the peptide in a sterile, appropriate buffer (e.g., sterile water or a buffer at pH 5-6).[2][5] For peptides with poor aqueous solubility, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in the assay buffer.

  • Storage of Reconstituted Peptides: It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][5] Store these aliquots at -20°C or -80°C. For short-term storage (days to weeks), 2-8°C may be acceptable depending on the peptide sequence.[2]

Troubleshooting Guides

Guide 1: High Inter-Assay or Intra-Assay Variability

Problem: You are observing a high coefficient of variation (CV) between experiments (inter-assay) or between replicates within the same experiment (intra-assay). Generally, an inter-assay CV of <15% and an intra-assay CV of <10% are considered acceptable.[16][17]

Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use consistent pipetting techniques (e.g., speed, depth of immersion). For viscous solutions, consider reverse pipetting.[11]
Uneven Cell Seeding Ensure the cell suspension is homogeneous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir.[11]
Edge Effects in Microplates Evaporation from wells on the edge of a 96-well plate can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[11]
Inconsistent Incubation Times Use a timer to ensure consistent incubation periods for all plates and conditions.
Peptide Degradation Prepare fresh dilutions of candidalysin from a new aliquot for each experiment. Avoid using peptide solutions that have been stored for long periods or subjected to multiple freeze-thaw cycles.[2][5]
Variable C. albicans Inoculum When using live fungus, ensure the starting culture is in the same growth phase and that the inoculum is accurately quantified (e.g., by spectrophotometry or hemocytometer).
Guide 2: Low or No Signal in Cell Damage/Cytotoxicity Assays (e.g., LDH Assay)

Problem: You are not observing the expected level of cell damage or cytotoxicity after treating cells with candidalysin or C. albicans.

Potential Cause Troubleshooting Step
Inactive Candidalysin Peptide The peptide may have degraded due to improper storage or handling. Test a new vial or a freshly prepared stock solution.[1][3]
Sub-Lytic Concentration The concentration of candidalysin may be too low to induce significant cell lysis. Perform a dose-response experiment to determine the optimal concentration. Lytic concentrations are often in the higher micromolar range (e.g., 70 µM).[14][18][19]
Insufficient Incubation Time Cell damage is time-dependent. Ensure the incubation period is long enough for candidalysin to act. A 24-hour incubation is common for LDH assays.[14][19]
Resistant Cell Line Different cell lines can have varying susceptibility to candidalysin.[20] Confirm that the cell line you are using is known to be susceptible.
C. albicans Strain Does Not Produce Sufficient Toxin If using live fungus, confirm that the strain is a known candidalysin producer (e.g., SC5314) and is grown under hyphae-inducing conditions, as candidalysin is secreted by hyphae.[18][21] Use a candidalysin-deficient mutant (e.g., ece1Δ/Δ) as a negative control.[18]
Assay Kit/Reagent Issue Ensure the LDH assay kit is not expired and that the reagents are prepared correctly. Run the positive control provided with the kit to validate its performance.

Data Presentation

Table 1: Differential Damage Potential of Candidalysin Variants in Oral Epithelial Cells

This table summarizes the lactate (B86563) dehydrogenase (LDH) release from TR146 oral epithelial cells after a 24-hour treatment with candidalysin variants from different Candida species. Data is presented as a percentage of total LDH release, normalized to a positive control.

Candidalysin OriginConcentration (µM)Mean LDH Release (%)Standard Deviation
C. albicans (SC5314)7060.5± 5.2
C. albicans (SC5314)1525.1± 4.1
C. dubliniensis (CD36)7085.3± 6.8
C. dubliniensis (CD36)1555.7± 5.5
C. tropicalis (MYA-3404)7088.2± 7.1
C. tropicalis (MYA-3404)1560.3± 6.3

Data synthesized from studies demonstrating the higher potency of C. dubliniensis and C. tropicalis candidalysins.[14]

Table 2: Cytokine Secretion Profile from Epithelial Cells in Response to Candidalysin

This table shows the concentration of various cytokines secreted by oral epithelial cells after a 24-hour exposure to different concentrations of C. albicans candidalysin.

CytokineCandidalysin (15 µM) (pg/mL)Candidalysin (70 µM) (pg/mL)
IL-1α 150.4 ± 20.1450.7 ± 45.3
IL-1β 25.6 ± 5.880.2 ± 11.9
G-CSF 800.1 ± 95.22500.5 ± 210.8
GM-CSF 650.9 ± 78.42100.1 ± 195.6
IL-6 120.3 ± 15.7500.6 ± 55.4

Data are presented as mean ± standard deviation and are synthesized from multiple sources indicating dose-dependent cytokine release.[14][18][19][22]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cell membrane damage by quantifying the release of the cytoplasmic enzyme LDH into the culture supernatant.

Materials:

  • Epithelial cells (e.g., TR146, A-431)

  • Complete culture medium

  • Serum-free culture medium

  • 96-well flat-bottom tissue culture plates

  • Synthetic candidalysin peptide or C. albicans culture

  • LDH cytotoxicity assay kit (e.g., Cytox 96 Non-Radioactive Assay Kit, Promega)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed epithelial cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

  • Cell Starvation (Optional but Recommended): Gently aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 18-24 hours.[15][18]

  • Treatment:

    • For Synthetic Peptide: Prepare serial dilutions of candidalysin in serum-free medium. Add the desired final concentrations (e.g., ranging from 3 µM to 70 µM) to the wells.[14][19] Include a vehicle control (medium only).

    • For Live C. albicans: Grow C. albicans overnight in YPD broth. Wash the cells with PBS and resuspend in serum-free medium. Add the fungal suspension to the epithelial cells at a specific multiplicity of infection (MOI), e.g., MOI of 10.[15]

  • Controls:

    • Volume Correction Control: Wells with cells in medium only.

    • Maximum LDH Release Control: Add the lysis solution provided with the kit to control wells containing cells 45 minutes before the end of the incubation period.

    • Culture Medium Background Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.

  • LDH Measurement:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any cells or debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the reconstituted Substrate Mix from the LDH kit to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Protocol 2: Quantification of Cytokine Release by ELISA

This protocol describes the quantification of cytokines (e.g., IL-1α, G-CSF) secreted by epithelial cells in response to candidalysin.

Materials:

  • Supernatants collected from a cell damage experiment (see Protocol 1).

  • Commercially available ELISA kits for the specific cytokines of interest.

  • ELISA plate reader.

Methodology:

  • Sample Collection: Following treatment with candidalysin or C. albicans as described in Protocol 1, centrifuge the 96-well plate (or microcentrifuge tubes if using larger culture formats) to pellet cells and debris.

  • Supernatant Storage: Collect the culture supernatants and store them at -80°C until analysis to prevent cytokine degradation.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each experimental sample.

Mandatory Visualizations

CandidalysinSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore intercalates EGFR EGFR Candidalysin->EGFR activates Ca_ion Pore->Ca_ion influx MAPK_pathway MAPK Pathway (p38, ERK1/2) EGFR->MAPK_pathway activates MKP1 MKP1 MAPK_pathway->MKP1 cFos c-Fos MAPK_pathway->cFos Cytokine_Genes Cytokine Gene Transcription cFos->Cytokine_Genes activates Cytokine_Release Cytokine Release (IL-1α, IL-6, G-CSF) Cytokine_Genes->Cytokine_Release leads to

Caption: Candidalysin-induced epithelial cell signaling pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Epithelial Cells in 96-well plate incubate_24h 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h serum_starve 3. Serum Starve (optional) incubate_24h->serum_starve add_candidalysin 4. Add Candidalysin or C. albicans serum_starve->add_candidalysin incubate_exp 5. Incubate (e.g., 24h) add_candidalysin->incubate_exp collect_supernatant 6. Collect Supernatant incubate_exp->collect_supernatant ldh_assay 7a. LDH Assay (Cell Damage) collect_supernatant->ldh_assay elisa_assay 7b. ELISA (Cytokine Release) collect_supernatant->elisa_assay analyze_data 8. Analyze & Quantify ldh_assay->analyze_data elisa_assay->analyze_data LogicalRelationships cluster_factors Key Experimental Factors cluster_outcomes Assay Readouts Peptide Candidalysin Peptide (Variant, Integrity) Damage Cell Damage (LDH, PI staining) Peptide->Damage Immunity Immune Activation (Cytokines, p-MAPK) Peptide->Immunity Metabolism Metabolic Activity (MTT, ATP levels) Peptide->Metabolism Variability Assay Variability Peptide->Variability Fungus C. albicans Strain (Genetic Background) Fungus->Damage Fungus->Immunity Fungus->Variability Host Host Cells (Type, Passage) Host->Damage Host->Immunity Host->Metabolism Host->Variability Conditions Assay Conditions (Time, Medium) Conditions->Damage Conditions->Immunity Conditions->Metabolism Conditions->Variability

References

Technical Support Center: Refolding Synthetic Candidalysin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding synthetic candidalysin. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure the successful preparation of biologically active candidalysin for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is a specific refolding protocol necessary for synthetic candidalysin?

A1: Synthetic candidalysin is a hydrophobic peptide with a strong tendency to aggregate.[1] While some protocols suggest direct dissolution in water or DMSO, this can lead to the formation of soluble aggregates or misfolded structures with reduced or altered biological activity.[2] A controlled refolding protocol, starting from a denatured state, is recommended to promote the formation of monomeric, α-helical candidalysin, which is its biologically active conformation.[3]

Q2: What are the critical factors influencing the success of candidalysin refolding?

A2: The most critical factors include the method of denaturant removal, peptide concentration, pH of the refolding buffer, and the use of additives that suppress aggregation.[4] Rapid removal of denaturants can "shock" the peptide into an aggregated state.[4] Maintaining a low peptide concentration (typically 10-100 µg/ml) is crucial to minimize intermolecular interactions that lead to aggregation.[4]

Q3: How can I assess the quality of my refolded candidalysin?

A3: Quality control should involve both structural and functional assessments. Circular Dichroism (CD) spectroscopy is a powerful technique to confirm the secondary structure of the refolded peptide.[5][6] Correctly folded candidalysin should exhibit a characteristic α-helical spectrum.[3] Functional activity can be confirmed using assays that measure its cytotoxic effects, such as a lactate (B86563) dehydrogenase (LDH) release assay with epithelial cells or a hemolysis assay with red blood cells.[7][8]

Q4: My refolded candidalysin is soluble but shows no activity in functional assays. What could be the issue?

A4: This could be due to the formation of soluble, misfolded oligomers or a "kinetically trapped" misfolded state.[4] The refolding conditions, such as pH, temperature, or ionic strength, may not be optimal for achieving the native conformation.[4] It is also possible that the peptide has undergone chemical modifications during synthesis or handling.[4] A systematic screening of refolding parameters is recommended.

Q5: Can I use urea (B33335) instead of Guanidine-HCl for denaturation?

A5: Yes, urea (typically at 6-8 M) is another strong denaturant that can be used to solubilize aggregated candidalysin.[9] The choice between Guanidine-HCl and urea can be protein-dependent, and in some cases, one may yield better results than the other.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation/Aggregation during refolding 1. Peptide concentration is too high.2. Rapid removal of the denaturant.3. pH of the refolding buffer is close to the peptide's isoelectric point (pI).4. Absence of aggregation suppressors.1. Reduce the initial peptide concentration to the 10-100 µg/ml range.[4]2. Use a slower, stepwise dialysis to remove the denaturant.[4]3. Adjust the pH of the refolding buffer to be at least 1-2 units away from the pI of candidalysin.4. Incorporate aggregation suppressors like L-arginine (0.4-1 M) or glycerol (B35011) (5-20%) into the refolding buffer.[10][11]
Low final yield of refolded peptide 1. Incomplete initial solubilization of the synthetic peptide.2. Loss of peptide due to aggregation, even if not visually apparent.3. Adsorption of the hydrophobic peptide to labware (e.g., dialysis tubing, microfuge tubes).[4]1. Ensure complete solubilization in the denaturant. Increase incubation time or denaturant concentration if necessary.2. Use aggregation suppressors and clarify the final refolded solution by centrifugation to remove any soluble aggregates.[4]3. Use low-binding labware. Including a small amount of a non-ionic detergent like Triton X-100 or Tween 20 in the final refolding steps can also help, but must be compatible with downstream applications.
Incorrect secondary structure confirmed by CD spectroscopy 1. Suboptimal refolding buffer composition (pH, ionic strength).2. Refolding temperature is too high or too low.1. Perform a screening of different refolding buffer conditions. Test a range of pH values and salt concentrations.2. Optimize the refolding temperature. While 4°C is a common starting point, some peptides refold better at room temperature.
High batch-to-batch variability 1. Inconsistent handling of the lyophilized peptide.2. Variations in the refolding protocol execution.1. Ensure consistent and thorough initial solubilization of the lyophilized peptide stock.2. Standardize all steps of the refolding protocol, including incubation times, temperatures, and buffer preparation.

Experimental Protocols

Protocol 1: Refolding of Synthetic Candidalysin by Stepwise Dialysis

This protocol is adapted from general methods for refolding hydrophobic peptides and aims to produce monomeric, biologically active candidalysin.[3]

Materials:

  • Lyophilized synthetic candidalysin

  • Guanidine Hydrochloride (GuHCl)

  • Tris-HCl

  • EDTA

  • L-Arginine

  • Reduced Glutathione (B108866) (GSH)

  • Oxidized Glutathione (GSSG)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Dialysis tubing (e.g., Snakeskin™ Dialysis Tubing, appropriate MWCO)

  • Low-binding microcentrifuge tubes and pipette tips

  • Stir plate and stir bars

  • Spectrophotometer for concentration measurement

  • Circular Dichroism Spectropolarimeter

  • Reagents for functional assays (e.g., LDH release kit)

Buffer Compositions:

BufferComponents
Solubilization Buffer 50 mM Tris-HCl, pH 8.0, 6 M GuHCl, 2 mM EDTA, 10 mM DTT
Dialysis Buffer #1 50 mM Tris-HCl, pH 8.0, 2 M GuHCl, 2 mM EDTA
Dialysis Buffer #2 50 mM Tris-HCl, pH 8.0, 1 M GuHCl, 0.4 M L-Arginine, 3 mM GSH, 0.9 mM GSSG, 2 mM EDTA
Dialysis Buffer #3 50 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.1 M L-Arginine, 3 mM GSH, 0.9 mM GSSG, 2 mM EDTA

Procedure:

  • Solubilization:

    • Dissolve the lyophilized synthetic candidalysin in the Solubilization Buffer to a final concentration of 0.2 mg/ml.

    • Vortex thoroughly to ensure complete solubilization.

  • First Dialysis (Denaturant Reduction):

    • Dilute the solubilized peptide solution 1:1 with Dialysis Buffer #1 , resulting in a 4 M GuHCl concentration.

    • Transfer the peptide solution to the prepared dialysis tubing.

    • Dialyze overnight at 4°C against 2 L of Dialysis Buffer #1 with gentle stirring.

  • Second Dialysis (Initiation of Refolding):

    • Change the dialysis buffer to 2 L of Dialysis Buffer #2 .

    • Continue dialysis overnight at 4°C with gentle stirring. The inclusion of L-arginine helps to suppress aggregation, and the glutathione redox system facilitates correct disulfide bond formation if applicable (though candidalysin itself does not have disulfide bonds, this is a common component of refolding buffers and generally not detrimental).[3]

  • Third Dialysis (Removal of GuHCl):

    • Change the dialysis buffer to 1 L of Dialysis Buffer #3 .

    • Continue dialysis overnight at 4°C with gentle stirring to remove the remaining GuHCl.[3]

  • Final Clarification and Concentration:

    • Transfer the refolded peptide solution from the dialysis tubing to a low-binding tube.

    • Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet any insoluble aggregates.

    • Carefully collect the supernatant containing the refolded candidalysin.

    • Determine the final protein concentration using a spectrophotometer.

    • If necessary, concentrate the refolded peptide using an appropriate method (e.g., centrifugal filters).

  • Quality Control:

    • Analyze the secondary structure of the refolded candidalysin using Circular Dichroism (CD) spectroscopy to confirm its α-helical content.

    • Assess the biological activity using a relevant functional assay, such as an LDH release assay on epithelial cells.[7]

Protocol 2: LDH Release Assay for Candidalysin Activity

This protocol determines the cytotoxic activity of refolded candidalysin by measuring the release of lactate dehydrogenase (LDH) from a target cell line.

Procedure:

  • Seed target epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of the refolded candidalysin in the appropriate cell culture medium.

  • Remove the culture medium from the cells and replace it with the candidalysin dilutions. Include a vehicle control (refolding buffer) and a positive control for maximum LDH release (lysis buffer provided with the assay kit).

  • Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[7]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Experimental Workflow: Refolding and Quality Control of Synthetic Candidalysin

G Workflow for Candidalysin Refolding cluster_0 Preparation cluster_1 Refolding (Stepwise Dialysis) cluster_2 Purification & QC A Lyophilized Synthetic Candidalysin B Solubilization (6M GuHCl, pH 8.0) A->B C Dialysis 1 (2M GuHCl) B->C D Dialysis 2 (1M GuHCl, L-Arginine) C->D E Dialysis 3 (Final Buffer) D->E F Clarification (Centrifugation) E->F G Structural Analysis (Circular Dichroism) F->G H Functional Assay (LDH Release) F->H I Biologically Active Monomeric Candidalysin G->I H->I G Candidalysin-Induced Signaling cluster_0 Membrane Interaction cluster_1 Intracellular Events cluster_2 Cellular Response Candidalysin Candidalysin Membrane Epithelial Cell Membrane Candidalysin->Membrane Pore Formation Ca_Influx Ca2+ Influx Membrane->Ca_Influx NLRP3 NLRP3 Inflammasome Activation Membrane->NLRP3 Cell_Damage Cell Damage (LDH Release) Membrane->Cell_Damage MAPK_Activation MAPK Activation (p38, ERK1/2) Ca_Influx->MAPK_Activation c_Fos c-Fos Activation MAPK_Activation->c_Fos Cytokines Pro-inflammatory Cytokine Release (IL-1α, IL-1β, G-CSF) NLRP3->Cytokines via Caspase-1 c_Fos->Cytokines

References

Technical Support Center: Overcoming Candidalysin Peptide Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the insolubility of the Candidalysin peptide during in vitro experiments.

Troubleshooting Guide

Issue 1: Peptide Precipitates Out of Solution Upon Reconstitution

Possible Cause: Candidalysin is a highly hydrophobic and amphipathic peptide, causing it to readily aggregate and precipitate in aqueous solutions.[1][2]

Solution:

  • Solvent Selection: Reconstitute lyophilized Candidalysin in 100% cell culture grade Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][2] DMSO is more effective at solubilizing the peptide into nanoparticles compared to water, which often results in the formation of insoluble microparticles.[1][2]

  • Concentration: Prepare a concentrated stock solution in DMSO (e.g., 1 mM). To make a 1 mM solution, 302 µl of DMSO is required for 1 mg of Candidalysin.[1]

  • Mixing: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous mixing to prevent the introduction of air bubbles.[3]

  • Working Solution: For cell-based assays, dilute the DMSO stock solution dropwise into your aqueous cell culture medium while gently mixing.[3] The final concentration of DMSO in your assay should be kept low (typically ≤1%) to avoid solvent-induced cytotoxicity.

Issue 2: Low or Inconsistent Biological Activity

Possible Cause: The solubility state of Candidalysin can significantly impact its biological activity. Insoluble microparticles in water-based solutions may trigger different cellular pathways compared to the soluble nanoparticles formed in DMSO.[1]

Solution:

  • Ensure Complete Solubilization: Use DMSO as the primary solvent to achieve a homogenous solution of Candidalysin nanoparticles.[1]

  • Quality Control of Peptide Stock: Before use, visually inspect the stock solution for any precipitates. If particulates are observed, centrifuge the tube to pellet any undissolved peptide.

  • Consistent Solvent Conditions: Use the same solvent and final solvent concentration across all experiments to ensure reproducibility.

  • Activity Verification: When switching from a water-based to a DMSO-based solvent system, it is advisable to perform a dose-response experiment to re-validate the effective concentration range of the peptide. Studies have shown that Candidalysin dissolved in DMSO (CLd) is bioactive at concentrations of 1 µM or less, whereas water-dissolved Candidalysin (CLw) is active at higher concentrations (≥ 10 µM).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Candidalysin?

A1: Due to its hydrophobic nature, 100% cell culture grade DMSO is the recommended solvent for reconstituting Candidalysin.[1][2] This will result in a more completely solubilized peptide, forming nanoparticles, as opposed to the insoluble microparticles that often form in aqueous solutions.[1]

Q2: How should I store my Candidalysin peptide?

A2: Lyophilized Candidalysin should be stored at -20°C or colder, protected from light.[4] Once reconstituted in DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: What is the difference in biological activity between Candidalysin dissolved in water versus DMSO?

A3: The solvent can significantly affect the biological activity. Candidalysin in DMSO (CLd) exists as soluble nanoparticles and exhibits strong cytotoxicity.[1] In contrast, Candidalysin in water (CLw) forms insoluble microparticles and may show weaker or different biological effects, potentially activating NLRP3-dependent pathways that may not be the intrinsic activity of the soluble peptide.[1]

Q4: Can I use other organic solvents to dissolve Candidalysin?

A4: While DMSO is the most commonly cited and effective solvent, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) could potentially be used for hydrophobic peptides. However, their compatibility with your specific experimental setup and cell type must be validated.

Q5: Why is my Candidalysin solution cloudy?

A5: A cloudy solution, particularly when using water as a solvent, indicates the formation of insoluble microparticles due to the peptide's hydrophobicity and tendency to aggregate.[1] To achieve a clear solution, dissolving the peptide in DMSO is recommended.[1]

Data Presentation

Table 1: Comparison of Candidalysin Particle Formation in Water vs. DMSO

SolventPeptide ConcentrationPredominant Particle TypeParticle SizeParticle Count (per ml)Reference
Water (CLw)10 µMInsoluble Microparticles> 1.3 µm≤1x10⁵[1]
Water (CLw)10 µMSoluble Nanoparticles~96 nm≤8x10⁷[1]
DMSO (CLd)10 µMSoluble Nanoparticles~96 nm≤6x10⁸[1]

Table 2: Effect of Solvent on Candidalysin-Induced Cell Damage (LDH Release Assay)

SolventCandidalysin ConcentrationCell Damage (% of Maximum LDH Release)Reference
Water (CLw)1 µM~5%[1]
Water (CLw)10 µM~20%[1]
DMSO (CLd)1 µM~40%[1]
DMSO (CLd)10 µM~60%[1]

Experimental Protocols

Protocol 1: Solubilization of Candidalysin Peptide

Materials:

  • Lyophilized Candidalysin peptide

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Allow the vial of lyophilized Candidalysin to equilibrate to room temperature before opening.

  • Weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 1 mM stock solution, add 302 µl of DMSO to 1 mg of Candidalysin).[1]

  • Gently vortex or pipette the solution until the peptide is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay for Candidalysin-Induced Cytotoxicity

Materials:

  • Target cells (e.g., epithelial cells)

  • 96-well flat-bottom cell culture plates

  • Candidalysin stock solution (in DMSO)

  • Cell culture medium

  • Lysis buffer (for maximum LDH release control)

  • Commercial LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Prepare Controls (in triplicate):

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with cells treated with lysis buffer.

    • Medium background: Wells with culture medium only.

  • Peptide Treatment:

    • Prepare serial dilutions of the Candidalysin stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., ≤1%).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared Candidalysin dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.[5]

  • Supernatant Collection: After incubation, centrifuge the plate if working with suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction:

    • Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

    • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution provided in the kit to each well.[6]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Candidalysin_Solubilization_Workflow cluster_preparation Peptide Preparation cluster_dilution Working Solution Preparation cluster_outcome Solubility Outcome lyophilized Lyophilized Candidalysin dmso 100% DMSO lyophilized->dmso Reconstitute insoluble Insoluble Microparticles (Aggregation in Water) lyophilized->insoluble Incorrect Reconstitution (in Water) stock Concentrated Stock (e.g., 1 mM in DMSO) dmso->stock medium Aqueous Buffer/ Cell Culture Medium stock->medium Dilute working Working Solution (Final DMSO ≤1%) medium->working soluble Soluble Nanoparticles (Biologically Active) working->soluble

Caption: Workflow for optimal solubilization of Candidalysin peptide.

Candidalysin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CL Candidalysin Pore Pore Formation CL->Pore p38 p38 MAPK CL->p38 Direct/Indirect Activation Ca_influx Ca²⁺ Influx Pore->Ca_influx Damage Cell Damage Pore->Damage MMP MMPs Ca_influx->MMP EGFR EGFR ERK ERK1/2 EGFR->ERK Ligands EGFR Ligands MMP->Ligands Ligands->EGFR MKP1 MKP1 ERK->MKP1 cFos c-Fos p38->cFos MKP1->cFos Cytokines Cytokine Release (IL-1α, IL-6, G-CSF, etc.) cFos->Cytokines

Caption: Candidalysin-induced epithelial cell signaling pathways.

References

Technical Support Center: Optimizing Multiplicity of Infection for Candidalysin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with candidalysin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments, particularly concerning the multiplicity of infection (MOI).

Frequently Asked Questions (FAQs)

Q1: What is the optimal Multiplicity of Infection (MOI) for studying candidalysin-induced effects in epithelial cells?

A1: The optimal MOI is highly dependent on the specific experimental endpoint and the timeline of your assay. There is no single MOI that fits all experimental designs. For long-term experiments (e.g., 24 hours) measuring cumulative effects like cytokine production or lactate (B86563) dehydrogenase (LDH) release, a lower MOI (e.g., 0.01 to 0.1) is often used.[1] For short-term assays (e.g., 2-3 hours) investigating early signaling events like protein phosphorylation, a higher MOI (e.g., 10) is typically employed to ensure synchronized activation of host cell pathways.[1][2]

Q2: I am not observing significant cell damage (LDH release) even at a high MOI. What could be the issue?

A2: Several factors could contribute to a lack of detectable LDH release:

  • Incorrect Candida albicans strain: Ensure you are using a wild-type, candidalysin-producing strain. Strains with mutations in the ECE1 gene, or in proteases required for its processing like Kex2p, will not secrete active candidalysin.[1][2][3][4]

  • Yeast-locked mutants: Candidalysin is secreted by the hyphal form of C. albicans.[5][6] If you are using a strain that is unable to transition from yeast to hyphae, or if your experimental conditions do not support this transition, you will not observe candidalysin-mediated effects.

  • Assay timing: Significant LDH release is a marker of late-stage cell damage and may require longer incubation times (e.g., 24 hours).[1]

  • Cell type: The susceptibility of different epithelial cell lines to candidalysin-induced damage can vary.

  • Low fungal load: An unexpectedly low number of viable fungal cells can lead to reduced toxin secretion and consequently, less cell damage.[7]

Q3: My cytokine measurements are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent cytokine levels can arise from several sources:

  • MOI variability: Ensure precise and consistent quantification of both your epithelial cells and C. albicans cells before each experiment to maintain a consistent MOI.

  • Timing of supernatant collection: Cytokine secretion is a dynamic process. Standardize the incubation time before collecting the supernatant for analysis.

  • Cell culture conditions: Factors such as cell confluency and serum starvation can influence the cellular response to candidalysin. Maintain consistent cell culture practices.[2]

  • Fungal growth phase: Use C. albicans from a consistent growth phase for all experiments, as this can impact the efficiency of hyphal formation and toxin secretion.

Q4: I am studying signaling pathways (e.g., MAPK activation) but my results are weak or transient. What should I consider?

A4: The activation of signaling pathways like the MAPK pathway is often rapid and transient.[8][9]

  • Time course: Perform a time-course experiment to identify the peak of activation for your specific signaling molecule of interest. For example, phosphorylation of MKP-1 and c-Fos can be observed as early as 2 hours post-infection.[1]

  • MOI: A higher MOI (e.g., 10) is often necessary to stimulate a robust and synchronized signaling response that is detectable by methods like Western blotting.[1][2]

  • Cell lysis and protein extraction: Ensure your lysis buffer and protocol are optimized to preserve the phosphorylation status of your target proteins. The use of phosphatase inhibitors is critical.

Troubleshooting Guides

Problem: Low or No Candidalysin-Mediated Cytotoxicity
Possible Cause Recommended Solution
C. albicans strain does not produce active candidalysin.Verify the genotype of your C. albicans strain. Use a wild-type control strain (e.g., SC5314) and an ece1Δ/Δ mutant as negative and positive controls, respectively.[1][10]
Experimental conditions do not induce hyphal formation.Confirm hyphal formation microscopically under your experimental conditions. Ensure the use of appropriate media (e.g., RPMI 1640) and incubation at 37°C with 5% CO2.[2]
Insufficient incubation time for LDH release.Extend the incubation period. LDH release is a measure of cell lysis and may take up to 24 hours to become significant.[1]
Incorrect MOI for the desired outcome.For significant cell damage, a higher concentration of candidalysin is required, which can be achieved with a higher MOI or longer incubation times with a lower MOI.[1][7]
Problem: Inconsistent or Unexpected Inflammasome Activation
Possible Cause Recommended Solution
Cell type does not express all necessary inflammasome components.Candidalysin is known to activate the NLRP3 inflammasome.[11][12] Ensure your cell type (e.g., macrophages, dendritic cells) expresses NLRP3, ASC, and pro-caspase-1.
Lack of a priming signal.For robust IL-1β secretion, many immune cells require a priming signal (e.g., LPS) to upregulate pro-IL-1β expression before encountering the activating signal (candidalysin).[13]
Caspase-1 inhibitor present or inactive caspase-1.Verify that your experimental setup does not contain any unintended caspase-1 inhibitors. Confirm caspase-1 activation using a specific activity assay.[13]
Incorrect MOI for inflammasome activation.The MOI required to trigger inflammasome activation may differ from that needed for epithelial cell damage. An MOI of 5 or 6 has been used for macrophages and dendritic cells.[13]

Quantitative Data Summary

The following tables summarize typical experimental parameters for observing candidalysin-induced effects.

Table 1: Multiplicity of Infection (MOI) for Different Experimental Endpoints

Experimental EndpointTypical MOIIncubation TimeTarget Cell TypeReference
Cytokine Production (e.g., G-CSF)0.0124 hoursOral Epithelial Cells (TR146)[1]
Cell Damage (LDH Release)0.124 hoursOral Epithelial Cells (TR146)[1]
Signaling Pathway Activation (p-MKP-1, c-Fos)102 hoursOral Epithelial Cells (TR146)[1][2]
c-Fos DNA Binding103 hoursOral Epithelial Cells (TR146)[2]
Inflammasome Activation (in THP-1 macrophages)54 hoursDifferentiated THP-1 Macrophages[14]
Cell Damage (in hMDMs)65 hoursHuman Monocyte-Derived Macrophages[13]

Table 2: Candidalysin Concentration and Cellular Response

Candidalysin ConcentrationObserved EffectTarget Cell TypeReference
1.5 - 15 µMc-Fos DNA binding, G-CSF, and GM-CSF secretionOral Epithelial Cells[1][15]
3 - 70 µMDose-dependent decrease in metabolic activityOral Epithelial Cells (TR146)[16]
15 µMSignificant LDH releaseOral Epithelial Cells (TR146)[17]
70 µMInduction of damage-associated cytokines (IL-1α, IL-6)Oral Epithelial Cells[1][15]
70 µMSignificant LDH releaseVaginal Epithelial Cells (A431)[7]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of LDH released from lysed cells into the culture supernatant.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Epithelial cells

  • Candida albicans strains (wild-type and controls)

  • Serum-free cell culture medium

  • LDH cytotoxicity detection kit (e.g., from Promega or Roche)[1][18] or in-house reagents[19]

  • Microplate reader capable of measuring absorbance at 490 nm[19][20]

Procedure:

  • Seed epithelial cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and grow to confluence.

  • Twenty-four hours prior to the experiment, replace the medium with serum-free medium.[16]

  • Prepare a suspension of C. albicans and dilute to the desired concentration to achieve the target MOI.

  • Infect the epithelial cells with C. albicans and incubate for the desired time (e.g., 24 hours).[1] Include uninfected cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • After incubation, centrifuge the plate to pellet any cells or fungi.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Measure the absorbance at 490 nm using a microplate reader.[19][20]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, negative control, and positive control wells.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway, which is activated by candidalysin in phagocytic cells.[12][21]

Materials:

  • Immune cells (e.g., macrophages, dendritic cells)

  • Candida albicans strains

  • LPS (for priming, if necessary)

  • Caspase-1 assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Plate immune cells at the desired density.

  • If required, prime the cells with LPS for 3-4 hours to induce pro-IL-1β expression.

  • Infect the cells with C. albicans at the appropriate MOI (e.g., 5) for the desired time (e.g., 4 hours).[13][14]

  • After incubation, lyse the cells using the lysis buffer provided in the assay kit.

  • Add the caspase-1 substrate (e.g., YVAD-pNA) to the cell lysates.

  • Incubate according to the kit manufacturer's instructions to allow for cleavage of the substrate.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the caspase-1 activity by comparing the signal from the infected samples to that of uninfected controls.

Visualizations

Experimental_Workflow_for_MOI_Optimization Experimental Workflow for MOI Optimization cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis cluster_optimization Optimization prep_cells Plate Epithelial Cells infection Infect Cells at Various MOIs (e.g., 0.01, 0.1, 1, 10) prep_cells->infection prep_fungi Culture C. albicans prep_fungi->infection incubation Incubate for Different Durations (e.g., 2h, 6h, 24h) infection->incubation analysis_short Short-term Endpoints: - Western Blot (p-MAPK) - Calcium Imaging incubation->analysis_short analysis_long Long-term Endpoints: - LDH Assay - Cytokine ELISA incubation->analysis_long optimization Select Optimal MOI and Time for Specific Endpoint analysis_short->optimization analysis_long->optimization

Caption: Workflow for optimizing MOI in candidalysin studies.

Candidalysin_Signaling_Pathway Candidalysin-Induced Epithelial Cell Signaling Candidalysin Candidalysin Membrane Cell Membrane Damage (Pore Formation) Candidalysin->Membrane EGFR EGFR Activation Candidalysin->EGFR Ca_influx Calcium Influx Membrane->Ca_influx Cell_Death Necrotic Cell Death Membrane->Cell_Death MAPK MAPK Pathway (ERK, p38) EGFR->MAPK cFos_MKP1 c-Fos & MKP1 Activation MAPK->cFos_MKP1 Cytokines Cytokine & Chemokine Secretion cFos_MKP1->Cytokines

Caption: Candidalysin signaling pathway in epithelial cells.

Troubleshooting_Logic Troubleshooting Unexpected Results start Unexpected Result (e.g., No Cell Damage) check_strain Is C. albicans Strain Wild-Type for ECE1? start->check_strain check_hyphae Are Hyphae Forming Under Experimental Conditions? check_strain->check_hyphae Yes solution Review Protocol and Controls check_strain->solution No check_moi Is MOI Appropriate for the Assay? check_hyphae->check_moi Yes check_hyphae->solution No check_time Is Incubation Time Sufficient? check_moi->check_time Yes check_moi->solution No check_time->solution No

Caption: Logical steps for troubleshooting candidalysin experiments.

References

Candidalysin Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Candidalysin detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the sensitivity and reliability of your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying Candidalysin in culture supernatants?

A1: The most common and sensitive method is an Enzyme-Linked Immunosorbent Assay (ELISA).[1] An indirect ELISA can be developed to detect either Candidalysin antigen (Candidalysin-Ag) or host antibodies generated against the toxin (anti-Candidalysin IgG) in various samples, including serum and culture supernatants.[1][2]

Q2: I am not detecting any Candidalysin in my samples. What are the possible reasons?

A2: There are several potential reasons for a lack of detection:

  • Fungal Strain: Ensure you are using a Candida albicans strain capable of producing Candidalysin. Strains with deletions in the ECE1 gene (e.g., ece1Δ/Δ) are unable to produce the toxin.[3]

  • Growth Conditions: Candidalysin is secreted by the hyphal form of C. albicans.[1] Ensure your culture conditions (e.g., YNB medium with specific supplements, 37°C) are optimized to induce hyphal growth.[4]

  • Sample Degradation: Peptides like Candidalysin can be susceptible to degradation by proteases. Use protease inhibitors during sample collection and store samples at -80°C.[5]

  • Insufficient Toxin Concentration: The concentration of secreted Candidalysin may be below the detection limit of your assay. Consider concentrating your culture supernatant before analysis.

Q3: Can I detect Candidalysin using Western Blot?

A3: While Western Blotting is excellent for detecting the parent protein, Ece1p, from which Candidalysin is derived, it is generally not sensitive enough for the small, processed Candidalysin peptide (31 amino acids) in culture supernatants.[5][6] Detection of host signaling proteins activated by Candidalysin, such as phosphorylated c-Fos or MKP1, is a more common and reliable application of Western Blotting in this context.[3][5]

Q4: What sample types are suitable for Candidalysin detection?

A4: Candidalysin can be detected in various samples. The choice depends on the research question:

  • In vitro studies: Culture supernatants from hyphal-induced C. albicans are the primary source.[4]

  • In vivo / Clinical studies: Direct detection of the peptide is challenging. More commonly, researchers detect the host's antibody response (anti-Candidalysin IgG) in serum samples as an indicator of invasive candidiasis.[2][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during Candidalysin detection experiments, particularly focusing on ELISA.

Guide 1: ELISA - Low or No Signal
Potential Cause Recommended Solution
Incorrect Antibody Concentration Titrate both primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended range and perform a checkerboard titration.
Insufficient Antigen Coating Ensure the synthetic Candidalysin peptide used for coating is of high purity and used at an optimal concentration (e.g., 1-10 µg/mL). Verify the peptide's integrity.
Suboptimal Incubation Times/Temperatures Increase incubation times for antigen coating, antibody binding, or substrate development steps. Ensure incubations are performed at the recommended temperature (e.g., 4°C, room temperature, or 37°C).
Inactive HRP Enzyme or Substrate Use fresh substrate solution. Ensure the HRP-conjugated secondary antibody has been stored correctly and is not expired.
Sample Degradation Collect culture supernatants with protease inhibitors.[5] Thaw frozen samples on ice and minimize freeze-thaw cycles.
Low Toxin Production Confirm hyphal formation using microscopy. Optimize hyphae-inducing culture conditions (media, temperature, time).[4] Concentrate supernatant using centrifugal filters (e.g., 3 kDa MWCO).
Guide 2: ELISA - High Background
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time. Consider adding a detergent like Tween-20 (0.05%) to wash buffers.
Antibody Cross-Reactivity Ensure the primary antibody is specific to Candidalysin. Run a control with a Candidalysin-deficient mutant (ece1Δ/Δ) supernatant to check for non-specific binding.[3]
High Secondary Antibody Concentration Reduce the concentration of the HRP-conjugated secondary antibody.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer between each step. Ensure forceful but careful washing to remove unbound reagents.
Contaminated Reagents Use fresh, sterile buffers and reagents.

Experimental Protocols

Protocol 1: Sample Preparation for Candidalysin Detection

This protocol describes the preparation of C. albicans culture supernatant for subsequent analysis by ELISA or Mass Spectrometry.

  • Culture Preparation: Culture C. albicans strains overnight in YPD medium at 30°C with shaking.

  • Induction of Hyphae: Wash the yeast cells with PBS. Induce hyphal growth by culturing the cells in a specialized medium (e.g., YNB medium with 2% sucrose, 75 mM MOPSO pH 7.2, and 5 mM N-acetyl-D-glucosamine) for 18 hours at 37°C.[4]

  • Supernatant Collection: Pellet the fungal cells by centrifugation.

  • Filtration: Collect the supernatant and filter it through a 0.2 µm filter to remove any remaining cells or debris.[4]

  • Add Inhibitors: Immediately add a cocktail of protease inhibitors to the filtered supernatant to prevent Candidalysin degradation.[5]

  • (Optional) Concentration: For low-yield samples, concentrate the supernatant using a centrifugal filter unit with a low molecular weight cutoff (e.g., 3 kDa).

  • Storage: Aliquot the supernatant and store it at -80°C until analysis.

Protocol 2: Western Blot for Candidalysin-Induced Host Proteins

This protocol is for detecting the activation of host signaling pathways (e.g., c-Fos, p-MKP1) in epithelial cells exposed to Candidalysin.

  • Cell Culture and Treatment: Seed oral epithelial cells (e.g., TR146) and grow to confluence. Serum-starve the cells before treating them with purified Candidalysin or infecting them with C. albicans for 2-3 hours.[3][5]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice for 30 minutes using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][5]

  • Protein Quantification: Clear the lysate by centrifugation and determine the total protein concentration using a BCA protein assay kit.[5]

  • SDS-PAGE: Denature 10-20 µg of protein extract per lane and separate the proteins on a 12% acrylamide (B121943) SDS-PAGE gel.[5]

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-c-Fos at 1:1000 or 1:3000 dilution) overnight at 4°C.[5] Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[5]

  • Detection: Develop the blot using an enhanced chemiluminescent (ECL) substrate and expose it to X-ray film or a digital imager.[5] Use a loading control like α-actin to ensure equal protein loading.[5]

Data Summaries

Table 1: ELISA Performance for Anti-Candidalysin IgG Detection

This table summarizes the diagnostic performance of an indirect ELISA developed to detect anti-Candidalysin IgG in pediatric patients with invasive candidiasis (IC).[2][7]

Validation Set Comparison Groups AUC (95% CI) Sensitivity Specificity
Set 1Proven IC (n=20) vs. Non-IC Controls (n=105)0.818 (0.736–0.899)80.0%73.3%
Set 2Proven/Probable IC (n=77) vs. Non-IC Controls (n=105)0.870 (0.821–0.919)87.0%70.5%

Data sourced from Luo et al., 2025.[2][7]

Table 2: Cytokine Induction by Candidalysin in Epithelial Cells

This table shows the concentration-dependent effect of purified Candidalysin on the induction of various cytokines and cell damage (measured by LDH release) in oral epithelial cells after 24 hours.

Candidalysin Concentration Effect Observed Cytokines/Markers Induced Reference
1.5 - 15 µM (Sub-lytic)Immune ActivationG-CSF, GM-CSF[3]
70 µM (Lytic)Cell DamageLDH, IL-1α, IL-6[3]

Visual Guides: Pathways and Workflows

The following diagrams illustrate key processes relevant to Candidalysin research.

G General Workflow for Candidalysin Detection cluster_prep Sample Preparation cluster_analysis Analysis cluster_host Host Response Analysis C_albicans 1. C. albicans Culture Hyphae 2. Hyphae Induction C_albicans->Hyphae Supernatant 3. Collect & Filter Supernatant Hyphae->Supernatant Epithelial Infect Epithelial Cells Hyphae->Epithelial Co-culture Concentrate 4. (Optional) Concentrate Supernatant->Concentrate ELISA 5a. ELISA Concentrate->ELISA Quantification MS 5b. LC-MS/MS Concentrate->MS Identification Lysis Cell Lysis Epithelial->Lysis WB Western Blot (p-c-Fos) Lysis->WB

Caption: Experimental workflow for Candidalysin sample preparation and analysis.

G Candidalysin-Induced Epithelial Signaling Candidalysin Candidalysin Toxin Membrane Cell Membrane Damage Candidalysin->Membrane EGFR EGFR Activation Candidalysin->EGFR Ligand-dependent/ independent Ca_Influx Calcium Influx Membrane->Ca_Influx Ca_Influx->EGFR via MMPs MAPK_pathway MAPK Pathway (ERK, p38) EGFR->MAPK_pathway cFos c-Fos Activation MAPK_pathway->cFos Cytokines Cytokine Release (G-CSF, IL-6, etc.) cFos->Cytokines

Caption: Simplified signaling pathway activated by Candidalysin in epithelial cells.[5][8][9]

G Troubleshooting Logic: Low ELISA Signal Start Low or No Signal CheckControls Are positive controls working? Start->CheckControls CheckReagents Problem with Reagents/Protocol (Antibodies, Substrate, Buffers) CheckControls->CheckReagents No CheckSample Problem with Sample (Toxin Presence/Integrity) CheckControls->CheckSample Yes CheckHyphae Did C. albicans form hyphae? CheckSample->CheckHyphae OptimizeCulture Optimize hyphae-inducing conditions CheckHyphae->OptimizeCulture No CheckStrain Is strain ECE1 positive? CheckHyphae->CheckStrain Yes UseWT Use validated WT strain CheckStrain->UseWT No Concentrate Concentrate supernatant & rerun CheckStrain->Concentrate Yes

References

Technical Support Center: Candidalysin Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with candidalysin (ECE1) gene expression.

Frequently Asked Questions (FAQs)

Q1: What is candidalysin and why is its gene, ECE1, important?

A1: Candidalysin is a 31-amino acid peptide toxin secreted by the opportunistic fungal pathogen Candida albicans.[1] It is critical for mucosal infections as it damages host epithelial cells, contributing significantly to the fungus's virulence.[2] The toxin is encoded by the ECE1 (Extent of Cell Elongation 1) gene, which is strongly expressed when the fungus transitions from its yeast form to the invasive hyphal form.[1][3][4] Studying ECE1 expression and candidalysin production is crucial for understanding C. albicans pathogenicity and developing new antifungal therapies.[5]

Q2: Under what conditions is the ECE1 gene expressed?

A2: ECE1 expression is tightly linked to the formation of hyphae, the filamentous invasive form of C. albicans.[3][4][6] Its expression is induced by various host-mimicking conditions, including the presence of human serum and contact with epithelial cells.[7] In fact, ECE1 mRNA is one of the most abundant transcripts in C. albicans hyphae but is almost absent in yeast cells.[3]

Q3: What are the key regulatory elements of the ECE1 gene?

A3: The regulation of ECE1 is complex, involving a long promoter region of at least 1,500 base pairs.[3][6][8] This extended promoter allows for the binding of a complex network of transcription factors that precisely control the gene's expression.[4] Despite this long promoter, the 5' untranslated region (UTR) is surprisingly short, at only 49 base pairs.[3][6][8] A specific TATA element, crucial for initiating transcription, is located 106 to 109 base pairs upstream of the ECE1 start codon.[3][6][8]

Troubleshooting Guide

Issue 1: Low or No Detectable ECE1 Expression

Q: I am not detecting any ECE1 expression in my C. albicans culture. What could be the problem?

A: This is a common issue that can often be resolved by carefully checking your experimental conditions. Here are a few potential causes and solutions:

  • Inadequate Hyphae Induction: ECE1 expression is strongly correlated with hyphal formation.[3][4] Ensure your culture conditions are optimal for inducing the yeast-to-hypha transition. Standard hyphae-inducing media, such as RPMI-1640 or media containing serum at 37°C, should be used.[9] Visually confirm the presence of hyphae using microscopy.

  • Incorrect Strain or Mutant: Verify that you are using a wild-type C. albicans strain known to produce candidalysin, such as SC5314. If you are working with mutant strains, confirm that the mutation does not affect key regulators of hyphal growth or ECE1 transcription.

  • Suboptimal RNA Extraction: C. albicans has a robust cell wall that can make RNA extraction challenging. Use a method optimized for yeast, such as mechanical disruption with glass beads in combination with a phenol-chloroform extraction protocol, to ensure efficient cell lysis and high-quality RNA recovery.

  • Primer/Probe Design for qRT-PCR: If using quantitative real-time PCR (qRT-PCR), ensure your primers and probes are specific to the ECE1 transcript and span an exon-exon junction if possible to avoid amplification of genomic DNA. Validate primer efficiency before conducting your experiments.

Issue 2: Discrepancy Between ECE1 mRNA Levels and Candidalysin Activity

Q: I can detect high levels of ECE1 mRNA, but I don't observe any host cell damage or immune activation. Why?

A: High ECE1 transcript levels do not always directly translate to functional candidalysin. The discrepancy can be due to issues with post-translational processing, secretion, or the experimental setup for measuring activity.

  • Impaired Post-Translational Processing: Candidalysin is derived from a larger precursor protein, Ece1p, which undergoes a two-step enzymatic cleavage process.[2][10] The kexin-like proteinases, Kex2p and Kex1p, are essential for this processing.[2] Mutations in the KEX genes or alterations in the Ece1p cleavage sites can prevent the maturation of candidalysin.[2][9]

  • Reduced Secretion: Even if mature candidalysin is produced, its secretion might be impaired. Some studies have shown that certain ECE1 allele variants can lead to reduced secretion of the toxin, even with normal mRNA expression levels.[11][12]

  • Experimental Assay Sensitivity: The method used to detect candidalysin activity is crucial. Assays like lactate (B86563) dehydrogenase (LDH) release for measuring cell damage are dose-dependent, with higher concentrations of the toxin required to observe significant effects.[13] For detecting immune activation, such as cytokine release or MAPK signaling, lower concentrations may be sufficient.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to ECE1 gene expression and candidalysin activity.

ParameterValueExperimental ContextReference
Minimal ECE1 Promoter Length 1,500 bpRequired for transcription, determined using GFP reporter constructs.[3][6][8]
ECE1 5' UTR Length 49 bpDetermined by RACE-PCR.[3][6][8]
TATA Box Location 106-109 bp upstream of start codonIdentified as essential for ECE1 expression.[3][6][8]
ECE1 Expression Induction (vs. preculture) ~11,000-foldIn C. albicans SC5314 co-cultured with oral epithelial cells.[14]
Candidalysin Concentration for Immune Activation 1.5 - 15 µMSufficient to induce c-Fos DNA binding and G-CSF/GM-CSF secretion.[13]
Candidalysin Concentration for Cell Damage 70 µMRequired to induce significant LDH release from oral epithelial cells.[13][14]

Experimental Protocols

Protocol 1: Quantification of ECE1 Gene Expression by qRT-PCR
  • Culture and Hyphae Induction: Grow C. albicans overnight in a standard yeast medium (e.g., YPD) at 30°C. To induce hyphae, wash the cells and resuspend them in a hyphae-inducing medium (e.g., RPMI-1640 or SDG medium with 10% human serum) and incubate at 37°C for the desired time (e.g., 1-4 hours).[3][9]

  • RNA Extraction: Harvest the cells by centrifugation. For RNA extraction, use a robust method such as mechanical lysis with glass beads followed by a hot phenol-chloroform extraction to ensure complete cell disruption and high-quality RNA.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using primers specific for ECE1. Use a housekeeping gene, such as ACT1, for normalization. Analyze the data using the ΔΔCt method to determine the relative expression of ECE1.[12]

Protocol 2: Measuring Candidalysin-Induced Host Cell Damage (LDH Assay)
  • Cell Culture: Culture a relevant host cell line, such as TR146 oral epithelial cells, to confluence in 96-well plates.[13]

  • Infection/Toxin Treatment: Infect the epithelial cells with C. albicans at a specific multiplicity of infection (MOI), for example, 0.1, or treat them with synthetic candidalysin at various concentrations (e.g., up to 70 µM).[13]

  • Incubation: Incubate the plates for a set period, typically 24 hours, at 37°C in a CO2 incubator.

  • LDH Measurement: After incubation, centrifuge the plates to pellet any cells or fungal elements. Collect the supernatant and measure the LDH activity using a commercially available cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).

Visualizations

Candidalysin Processing and Secretion Workflow

G cluster_fungus Candida albicans Hypha cluster_extracellular Extracellular Space ECE1_gene ECE1 Gene Ece1p_precursor Ece1p Precursor Protein ECE1_gene->Ece1p_precursor Transcription & Translation Immature_CL Immature Candidalysin Ece1p_precursor->Immature_CL Kex2p Cleavage Mature_CL Mature Candidalysin Immature_CL->Mature_CL Kex1p Cleavage Secreted_CL Secreted Candidalysin Mature_CL->Secreted_CL Secretion

Caption: Workflow of candidalysin processing and secretion from C. albicans.

Candidalysin-Induced Host Cell Signaling Pathway

G cluster_host Host Epithelial Cell CL Candidalysin Membrane Plasma Membrane Damage (Pore Formation) CL->Membrane Ca_influx Calcium Influx Membrane->Ca_influx EGFR EGFR Activation Ca_influx->EGFR MAPK MAPK Signaling (ERK1/2, p38) EGFR->MAPK cFos_MKP1 c-Fos & MKP1 Activation MAPK->cFos_MKP1 Cytokines Cytokine & Chemokine Release (IL-1α, IL-6, G-CSF) cFos_MKP1->Cytokines

Caption: Signaling cascade in host cells triggered by candidalysin.

Troubleshooting Logic for Low ECE1 Expression

G Start Low/No ECE1 Expression Check_Hyphae Check for Hyphae Formation Start->Check_Hyphae Check_Strain Verify Strain Genotype Check_Hyphae->Check_Strain Hyphae Present Solution1 Optimize Hyphae Induction Conditions Check_Hyphae->Solution1 No Hyphae Check_RNA Assess RNA Quality Check_Strain->Check_RNA Correct Strain Solution2 Use Correct Wild-Type Strain Check_Strain->Solution2 Incorrect Strain Check_Primers Validate qRT-PCR Primers Check_RNA->Check_Primers Good Quality RNA Solution3 Improve RNA Extraction Protocol Check_RNA->Solution3 Poor Quality RNA Solution4 Redesign and Validate Primers Check_Primers->Solution4 Primers Not Validated

Caption: A logical workflow for troubleshooting low ECE1 gene expression.

References

Technical Support Center: Refining Animal Models for Candidalysin Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing animal models to investigate candidalysin, the peptide toxin secreted by Candida albicans.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for my candidalysin research question?

A1: The choice of model depends on the specific research question.

  • Murine Models (Mouse): These are the most common and well-established models, ideal for studying both mucosal and systemic infections.[1][2]

    • Oropharyngeal Candidiasis (OPC): Best for studying oral mucosal immunity, epithelial interactions, and neutrophil recruitment driven by candidalysin.[3][4][5][6] Immunosuppression, typically with cortisone (B1669442) acetate (B1210297), is required to establish a reproducible infection.[3][7][8]

    • Systemic (Disseminated) Candidiasis: Used to investigate the role of candidalysin in bloodstream infections, organ dissemination (especially to the kidneys), and sepsis.[1][9][10] This model often involves intravenous injection of C. albicans.[1][10]

    • Vulvovaginal Candidiasis (VVC): Suitable for studying candidalysin's role in vaginal immunopathology, a common mucosal infection in women.[1][11][12] These models typically require estrogen treatment to induce susceptibility.[1][13]

  • Zebrafish Models: Offer unique advantages for real-time, in vivo imaging of host-pathogen interactions due to their optical transparency, especially in larval stages.[14][15][16] They are excellent for studying early innate immune responses, such as neutrophil recruitment, and for higher-throughput screening.[4][9]

Q2: Why is immunosuppression necessary for the murine oropharyngeal candidiasis (OPC) model?

A2: Healthy mice are generally resistant to oral colonization by C. albicans.[1] Immunosuppression, commonly achieved by administering cortisone acetate, renders the mice susceptible to infection.[3][7][8] This allows for the establishment of a persistent and reproducible infection with hyphal invasion and tissue damage, which are critical for studying the effects of candidalysin.[1][3][4]

Q3: What is the role of the ece1Δ/Δ mutant strain in candidalysin research?

A3: The ECE1 gene encodes the precursor protein from which candidalysin is derived.[4][17] An ece1Δ/Δ null mutant is a C. albicans strain where the ECE1 gene has been deleted. This strain can still form hyphae but cannot produce or secrete candidalysin.[4][18] It serves as a critical negative control to differentiate the specific effects of the candidalysin toxin from other aspects of hyphal invasion.[4][11] Comparing the host response to a wild-type (WT) strain versus an ece1Δ/Δ mutant is the standard method for attributing specific pathogenic effects to candidalysin.[4][11][17]

Q4: Can synthetic candidalysin be used in animal models?

A4: While synthetic candidalysin is invaluable for in vitro studies on specific cell types to confirm its direct effects, its use in vivo is more complex.[18][19] Direct injection can help determine if the toxin alone is sufficient to trigger certain immune responses. However, research shows that the damage induced by synthetic candidalysin does not fully replicate the level of damage caused by invading hyphae, which deliver the toxin in a concentrated manner into a membrane-bound "invasion pocket".[18] Therefore, using candidalysin-deficient mutant strains remains the gold standard for in vivo studies.

Troubleshooting Guides

Problem 1: High variability in fungal burden between mice in the OPC model.

  • Possible Cause: Inconsistent inoculum delivery or variable immunosuppression.

  • Solution:

    • Standardize Inoculum: Ensure the C. albicans culture is in the correct growth phase (e.g., overnight culture reinoculated and grown for a few hours). Wash and resuspend cells in sterile PBS to a precise concentration.

    • Consistent Inoculation: Use a consistent method for oral inoculation. The sublingual application of a saturated cotton ball or swab for a defined period (e.g., 75-120 minutes) under anesthesia provides more consistent results than simple swabbing.[3][7]

    • Uniform Immunosuppression: Cortisone acetate does not fully dissolve and must be administered as a well-mixed suspension.[3][8] Vortex the suspension vigorously immediately before drawing each dose to ensure each mouse receives the same amount. Use a single batch of cortisone acetate for an entire experiment to avoid lot-to-lot variability.[8][20]

Problem 2: Lack of significant difference in tissue damage or inflammation between wild-type and ece1Δ/Δ mutant-infected animals.

  • Possible Cause: The chosen time point for analysis is too late, or the infection model is not sensitive enough.

  • Solution:

    • Analyze Earlier Time Points: Candidalysin-mediated effects, such as neutrophil recruitment and cytokine induction, are often most pronounced early in the infection (e.g., 24-48 hours post-inoculation).[21][22] At later time points, other fungal factors or overwhelming infection may obscure the specific contribution of candidalysin.

    • Refine Histological Analysis: Ensure that tissue sections are properly oriented and stained (e.g., with Periodic acid-Schiff (PAS) or Gomori methenamine (B1676377) silver (GMS)) to clearly visualize both fungal hyphae and inflammatory infiltrates.[21] Quantify damage and inflammation using a standardized scoring system.

    • Check Mutant Strain Integrity: Before starting an animal experiment, confirm in vitro that your ece1Δ/Δ mutant strain does not induce epithelial cell damage (e.g., via an LDH assay) compared to the wild-type, while still forming hyphae normally.[22]

Problem 3: Mouse mortality in the systemic infection model is too rapid or too slow.

  • Possible Cause: The inoculum dose is not optimized for the specific mouse strain and C. albicans strain being used.

  • Solution:

    • Perform a Dose-Finding Study: The virulence of C. albicans strains can vary, and different mouse strains (e.g., C57BL/6 vs. BALB/c) have different levels of susceptibility.[2][23] Before a large-scale experiment, inject small groups of mice with a range of inocula (e.g., 1x10^5, 5x10^5, 1x10^6 CFU/mouse) to determine the dose that results in a desired survival curve, allowing for meaningful comparisons between experimental groups.

    • Ensure Inoculum Viability: Prepare the inoculum fresh for each experiment. After preparing the cell suspension for injection, plate serial dilutions to retrospectively confirm the exact number of viable CFUs that were administered.[23]

Quantitative Data Summary

The following tables summarize typical quantitative data from murine models comparing infections with wild-type (WT) C. albicans and candidalysin-deficient (ece1Δ/Δ) mutants.

Table 1: Fungal Burden in Murine Models

Model Organ Time Point WT Fungal Burden (log10 CFU/g) ece1Δ/Δ Fungal Burden (log10 CFU/g) Reference
Oropharyngeal Tongue 24-48h ~5.0 - 6.0 Significantly Lower or Undetectable [4][22]
Systemic Kidney Day 1 ~5.5 - 6.5 ~5.0 - 6.0 (Slightly Lower/Similar) [21]
Systemic Kidney Day 4 ~6.0 - 7.0 ~6.5 - 7.5 (Paradoxically Higher) [17][21]

| Vaginal | Vaginal Lavage | Day 3 | ~4.0 - 5.0 | ~4.0 - 5.0 (Similar) |[11] |

Note: In systemic models, the fungal burden of candidalysin-deficient strains can be higher at later time points, suggesting that host mortality from WT strains is driven by candidalysin-induced immunopathology rather than fungal load alone.[17]

Table 2: Immune Response Markers in Murine Models

Model Marker WT Response ece1Δ/Δ Response Reference
Oropharyngeal Neutrophil Infiltration Robust micro-abscesses Minimal to no infiltration [4][17]
Systemic (Kidney) Neutrophil Infiltration Strong infiltration Significantly reduced infiltration [17][21]
Vaginal Neutrophil Recruitment High Significantly reduced [11]
Oropharyngeal Cytokines (IL-1α, G-CSF) High induction Minimal to no induction [4][22]

| Systemic (Kidney) | Chemokines (CXCL1) | High induction | Significantly reduced induction |[17] |

Experimental Protocols

Protocol 1: Murine Oropharyngeal Candidiasis (OPC) Model

This protocol is adapted from established methods.[3][7][8]

1. Materials

  • C. albicans strains (WT, ece1Δ/Δ, complemented)

  • YPD broth

  • Sterile PBS

  • Cortisone Acetate (2.5 mg/mL in PBS with 0.05% Tween 80)

  • 6- to 8-week-old mice (e.g., C57BL/6 or BALB/c)

  • Anesthetics (e.g., ketamine/xylazine)

  • Calcium alginate swabs or small cotton balls

2. Inoculum Preparation

  • Inoculate a single C. albicans colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • The next day, subculture the yeast by adding 100 µL of the overnight culture to 10 mL of fresh YPD and incubate overnight again.

  • On the day of infection, harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1x10^8 to 2x10^8 cells/mL.

3. Immunosuppression and Infection

  • Day -1: Weigh mice and inject subcutaneously with cortisone acetate at 225 mg/kg.[3] Vigorously vortex the suspension before each injection.

  • Day 0 (Infection): Anesthetize the mice. Place a swab or cotton ball saturated with the C. albicans inoculum sublingually for 75-120 minutes.[3][7]

  • Day +1 & +3: Administer additional doses of cortisone acetate.[8]

  • Day +2 to +5 (Analysis): Euthanize mice at the desired time point. Excise tongues for fungal burden analysis (homogenization and plating on SDA) and histopathology (fixation in 10% formalin).

Protocol 2: Murine Systemic (Disseminated) Candidiasis Model

This protocol is based on established intravenous infection models.[1][9][10]

1. Materials

  • C. albicans strains

  • YPD broth

  • Sterile, pyrogen-free saline

  • 6- to 8-week-old mice (e.g., BALB/c)

  • Insulin syringes with 28-gauge needles

2. Inoculum Preparation

  • Prepare the C. albicans culture as described in the OPC model protocol.

  • After washing, resuspend the cells in sterile saline to a final concentration of 1x10^6 cells/mL (for an inoculum of 1x10^5 cells in 100 µL). The optimal dose should be determined empirically.

3. Infection and Analysis

  • Day 0 (Infection): Warm mice briefly under a heat lamp to dilate the lateral tail veins.

  • Load syringes with 100 µL of the fungal inoculum.

  • Inject the 100 µL suspension directly into the lateral tail vein.

  • Monitoring: Monitor mice at least twice daily for signs of distress (hunching, ruffled fur, weight loss). Follow institutional guidelines for humane endpoints.

  • Analysis: At predetermined time points (e.g., Day 1, 2, 4), euthanize mice. Aseptically harvest kidneys and other organs (spleen, brain).[21] Process one kidney for fungal burden (homogenize and plate) and the other for histopathology or cytokine analysis.

Visualizations

Signaling Pathways and Workflows

Candidalysin_Signaling_Pathway cluster_fungus C. albicans Hypha cluster_host Host Epithelial/Myeloid Cell hypha Hyphal Invasion cly Candidalysin Secretion hypha->cly membrane_damage Membrane Damage (Pore Formation) cly->membrane_damage Damages k_efflux K+ Efflux membrane_damage->k_efflux nlrp3_complex NLRP3 Inflammasome Activation k_efflux->nlrp3_complex Signal 2 casp1 Caspase-1 Activation nlrp3_complex->casp1 il1b IL-1β Maturation & Secretion casp1->il1b neutrophil Neutrophil Recruitment il1b->neutrophil inflammation Inflammation & Tissue Damage il1b->inflammation

Caption: Candidalysin-induced NLRP3 inflammasome activation pathway.[19][24][25][26]

OPC_Workflow cluster_prep Preparation cluster_infection Infection Protocol cluster_analysis Analysis start Start: Select Mouse & Fungal Strains prep_fungus Prepare C. albicans Inoculum start->prep_fungus prep_immuno Prepare Cortisone Acetate Suspension start->prep_immuno immuno1 Day -1: Immunosuppress Mice prep_fungus->immuno1 prep_immuno->immuno1 infect Day 0: Anesthetize & Inoculate (Sublingual) immuno1->infect immuno2 Day +1, +3: Continue Immunosuppression infect->immuno2 euthanize Day +X: Euthanize & Collect Tongue Tissue immuno2->euthanize analysis_cfu Homogenize & Plate for Fungal Burden (CFU) euthanize->analysis_cfu analysis_histo Fix & Section for Histopathology (PAS/GMS) euthanize->analysis_histo end End: Data Comparison analysis_cfu->end analysis_histo->end

Caption: Experimental workflow for the murine oropharyngeal candidiasis (OPC) model.

Model_Selection_Tree q1 What is the primary research focus? a1_mucosal Mucosal Infection q1->a1_mucosal a1_systemic Systemic Infection q1->a1_systemic q2_mucosal Which mucosal site? a1_mucosal->q2_mucosal q2_systemic Primary goal of systemic model? a1_systemic->q2_systemic a2_oral Oral / Pharyngeal q2_mucosal->a2_oral a2_vaginal Vaginal q2_mucosal->a2_vaginal a2_imaging Real-time Imaging of Innate Response q2_mucosal->a2_imaging a2_survival Survival / Virulence q2_systemic->a2_survival a2_dissemination Organ Tropism & Fungal Burden q2_systemic->a2_dissemination model_opc Use Murine OPC Model a2_oral->model_opc model_vvc Use Murine VVC Model a2_vaginal->model_vvc model_zebrafish Use Zebrafish Larvae Model a2_imaging->model_zebrafish model_systemic Use Murine Systemic (IV) Model a2_survival->model_systemic a2_dissemination->model_systemic

Caption: Decision tree for selecting an appropriate animal model for candidalysin research.

References

Technical Support Center: Optimizing Candidalysin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for candidalysin-related research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments involving candidalysin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for candidalysin activity?

A1: While a systematic study defining a narrow optimal pH range is not available, candidalysin has been shown to be active across a range of pH values. Hemolytic activity has been demonstrated to be pH-independent in buffered Hank's Balanced Salt Solution (HBSS).[1][2] Successful experiments demonstrating candidalysin's cytotoxic and signaling effects on epithelial cells have been conducted in buffers with a pH of 7.0 to 7.2.[3][4]

Q2: What is the recommended temperature for storing and using candidalysin?

A2: For long-term storage, it is advisable to follow the manufacturer's instructions, which typically involve storing lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquots can be stored at -20°C to minimize freeze-thaw cycles. In terms of experimental conditions, candidalysin's α-helical structure, which is important for its activity, has been shown to be stable between 25°C and 40°C.[3] Most cell-based assays are performed at 37°C to maintain the viability of the target cells.[1][2]

Q3: Does ionic strength affect candidalysin activity?

A3: The direct impact of a wide range of ionic strengths on candidalysin's pore-forming activity has not been extensively documented. However, experiments have been successfully performed in standard biological buffers such as Dulbecco's Phosphate-Buffered Saline (DPBS) and HEPES-buffered saline containing 100 mM KCl.[3] These conditions provide an isotonic environment suitable for maintaining cell integrity during experiments.

Q4: How should I dissolve and handle synthetic candidalysin?

A4: Synthetic candidalysin peptide can be reconstituted in sterile water or a buffer such as 10 mM Tris (pH 7.0) with 50 mM NaCl.[4] To ensure complete dissolution, gentle vortexing or sonication may be applied. It is recommended to prepare a concentrated stock solution and then dilute it to the final working concentration in the appropriate assay buffer.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no candidalysin activity (e.g., low cytotoxicity or hemolysis) Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot the reconstituted candidalysin and store at -20°C or -80°C. Use a fresh aliquot for each experiment.
Suboptimal buffer conditions: pH or ionic strength of the buffer may not be suitable.Ensure the buffer pH is within the neutral range (7.0-7.4) for cell-based assays. Use isotonic buffers like PBS or HBSS.
Peptide aggregation: Candidalysin may self-assemble in solution, which is a prerequisite for its pore-forming activity.[5] However, improper handling could lead to non-functional aggregates.Follow the recommended reconstitution protocol. Briefly vortex before use.
Inconsistent results between experiments Variability in cell culture: Cell passage number, confluency, and overall health can affect their susceptibility to candidalysin.Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment.
Inaccurate peptide concentration: Errors in dilution of the stock solution.Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution if possible.
High background in cytotoxicity assays (e.g., LDH release) Cell death due to other factors: Mechanical stress during handling, or toxicity of the buffer or solvent.Handle cells gently. Include a vehicle control (buffer or solvent used to dissolve candidalysin) to assess background cytotoxicity.
Serum interference: Components in serum may interfere with the assay.Perform cytotoxicity assays in serum-free media if possible, or use heat-inactivated serum.

Data Summary: Buffer Conditions for Candidalysin Experiments

The following table summarizes buffer conditions that have been successfully used in published studies for assessing candidalysin activity.

Parameter Condition Assay Type Reference
pH 7.0Circular Dichroism[4]
7.0Hemolysis Assay (in HBSS)[1][2]
7.2Circular Dichroism[3]
Temperature 25°C - 40°CStructural Stability (Circular Dichroism)[3]
37°CHemolysis & Cytotoxicity Assays[1][2]
Ionic Strength (Buffer Composition) 100 mM KCl, 5 mM HEPESCircular Dichroism[3]
10 mM Tris, 50 mM NaClCircular Dichroism[4]
Hank's Balanced Salt Solution (HBSS)Hemolysis Assay[1][2]
Dulbecco's Phosphate-Buffered Saline (DPBS)Hemolysis Assay

Experimental Protocols

Hemolysis Assay

This protocol is used to determine the ability of candidalysin to lyse red blood cells (RBCs).

Materials:

  • Synthetic candidalysin

  • Fresh human or sheep red blood cells (RBCs)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS)

  • Triton X-100 (for positive control)

  • 96-well round-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare RBCs:

    • Wash RBCs three times with DPBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspension.

    • Resuspend the final RBC pellet in DPBS to a concentration of 2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of DPBS to all wells.

    • Add 50 µL of candidalysin dilutions (in DPBS) to the experimental wells.

    • For the negative control (spontaneous lysis), add 50 µL of DPBS.

    • For the positive control (100% lysis), add 50 µL of 1% Triton X-100.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm (hemoglobin release).

  • Calculation:

    • Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Epithelial cells (e.g., TR146)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Synthetic candidalysin

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed epithelial cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium containing different concentrations of candidalysin to the experimental wells.

    • For the negative control (spontaneous LDH release), add 100 µL of serum-free medium only.

    • For the positive control (maximum LDH release), add 100 µL of serum-free medium and the lysis buffer provided in the kit.

  • Incubation:

    • Incubate the plate at 37°C for the desired time (e.g., 2-24 hours).[3][6]

  • Measurement:

    • Follow the instructions of the LDH cytotoxicity assay kit manufacturer. This typically involves transferring a portion of the supernatant to a new plate and adding a reaction mixture.

    • Measure the absorbance at the recommended wavelength.

  • Calculation:

    • Percent cytotoxicity = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_peptide Reconstitute Candidalysin treatment Treat Cells with Candidalysin prep_peptide->treatment prep_cells Culture & Seed Cells prep_cells->treatment prep_buffers Prepare Buffers & Reagents prep_buffers->treatment incubation Incubate (37°C) treatment->incubation assay Perform Activity Assay (LDH / Hemolysis) incubation->assay readout Measure Readout (Absorbance) assay->readout data_analysis Analyze & Interpret Data readout->data_analysis

Caption: Experimental workflow for assessing candidalysin activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Candidalysin Candidalysin Pore Pore Formation Candidalysin->Pore intercalates EGFR EGFR Candidalysin->EGFR activates Ca_influx Ca²⁺ Influx Pore->Ca_influx Cell_damage Cell Damage (LDH Release) Pore->Cell_damage MAPK_pathway MAPK Pathway (ERK, p38) EGFR->MAPK_pathway Ca_influx->MAPK_pathway c_Fos c-Fos Activation MAPK_pathway->c_Fos Cytokines Cytokine & Chemokine Release c_Fos->Cytokines

Caption: Candidalysin-induced signaling pathway in epithelial cells.

References

Validation & Comparative

A Comparative Guide to Candidalysin Toxins from Pathogenic Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of candidalysin, a key cytolytic peptide toxin, from different Candida species. Candidalysin is a critical virulence factor that mediates host cell damage and immune activation. Understanding the variations in its structure and function across species is crucial for the development of targeted antifungal therapies. This document presents quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate research and drug discovery efforts.

Introduction to Candidalysin

Candidalysin is a 31-amino acid, α-helical peptide toxin secreted by Candida albicans and its close relatives.[1] It is generated from the precursor protein Ece1p through proteolytic cleavage by the kexin proteases Kex2 and Kex1.[2][3] The toxin plays a pivotal role in fungal pathogenesis by forming pores in host cell membranes, leading to cell lysis and the induction of a pro-inflammatory response.[1][4] Notably, the gene encoding candidalysin, ECE1, is not universally present across all Candida species. Orthologs have been identified in Candida dubliniensis and Candida tropicalis, but are absent in other pathogenic species such as Candida glabrata and Candida parapsilosis.[5]

Comparative Analysis of Candidalysin Orthologs

Recent research has revealed the existence of candidalysin orthologs in C. dubliniensis and C. tropicalis, as well as naturally occurring variants within these species. These toxins exhibit differences in their amino acid sequences, which in turn affects their biological activity.

Amino Acid Sequence Comparison

The following table summarizes the amino acid sequences of the reference candidalysin from C. albicans (Ca-CL), C. dubliniensis (Cd-CL), and C. tropicalis (Ct-CL).

Species Candidalysin Sequence
Candida albicansS I I G I I M G I L G N I P Q V I Q I I M S I V K A F K G N K
Candida dubliniensisS I I G I L T A I L N N V P Q I I N V I T T I I K S I T G N K
Candida tropicalisS I I G F L S A I L G N I P Q V I N V I T T I V K A F K G N K
Cytotoxicity Comparison

The cytolytic activity of candidalysins from different species has been quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from oral epithelial cells. The data indicates that candidalysins from C. dubliniensis and C. tropicalis are more potent than the C. albicans ortholog at inducing cell damage.

Candidalysin Concentration % LDH Release (Mean ± SD)
C. albicans C. dubliniensis C. tropicalis
3 µM ~10%~25%~30%
15 µM ~20%~50%~60%
70 µM ~40%~80%~85%

Note: The values presented are approximate and collated from published studies for comparative purposes.

Immune Activation Comparison

Candidalysins are potent inducers of pro-inflammatory cytokines. The table below summarizes the secretion of Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) from oral epithelial cells in response to treatment with different candidalysins. The data show that C. dubliniensis and C. tropicalis candidalysins are more potent inducers of these cytokines at lower concentrations compared to C. albicans candidalysin.

Candidalysin Concentration Cytokine Secretion (pg/mL, Mean ± SD)
IL-1α IL-1β
C. albicans / C. dubliniensis / C. tropicalis C. albicans / C. dubliniensis / C. tropicalis
3 µM ~100 / ~200 / ~250~50 / ~150 / ~200
15 µM ~300 / ~500 / ~600~100 / ~400 / ~500
70 µM ~1000 / ~1200 / ~1300~300 / ~800 / ~900

Note: The values presented are approximate and collated from published studies for comparative purposes.

Experimental Protocols

LDH Cytotoxicity Assay

This protocol describes the quantification of cytotoxicity by measuring LDH release from cultured cells.

Materials:

  • 96-well, flat-bottom tissue culture plates

  • Mammalian cell line (e.g., oral epithelial cells)

  • Cell culture medium

  • Candidalysin peptides (from different Candida species)

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

  • Plate reader with 490 nm and 680 nm absorbance filters

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of the candidalysin peptides in culture medium.

  • Treat the cells with different concentrations of each candidalysin peptide for a specified time (e.g., 24 hours). Include untreated cells as a negative control and cells treated with the kit's lysis buffer as a positive control for maximum LDH release.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and 680 nm (background).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine levels in cell culture supernatants using a sandwich ELISA.

Materials:

  • 96-well ELISA plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IL-1α, IL-1β)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader with 450 nm absorbance filter

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare a standard curve using serial dilutions of the recombinant cytokine standard.

  • Add 100 µL of the cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the detection antibody diluted in assay diluent to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate seven times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot for MAPK Signaling

This protocol describes the detection of phosphorylated MAPK proteins (e.g., p-p38, p-ERK1/2) as a measure of immune activation.

Materials:

  • Cultured cells treated with candidalysin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein and a loading control (e.g., β-actin).

Mandatory Visualizations

Candidalysin-Induced Epithelial Cell Signaling

Candidalysin_Signaling cluster_membrane Candidalysin Candidalysin Membrane Plasma Membrane Candidalysin->Membrane Intercalates Pore Pore Formation Damage Membrane Damage Pore->Damage EGFR EGFR Damage->EGFR Activates MAPKKK MAPKKK (e.g., MEKK1) EGFR->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK ERK1/2 MAPKKK->ERK p38 p38 MKK3_6->p38 cFos c-Fos p38->cFos MKP1 MKP1 ERK->MKP1 MKP1->cFos Regulates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-1β, IL-6, G-CSF) cFos->Cytokines Induces Transcription

Caption: Signaling pathway activated by candidalysin in epithelial cells.

Experimental Workflow for Cytotoxicity Comparison

Cytotoxicity_Workflow Start Start SeedCells Seed Epithelial Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 PrepareToxins Prepare Serial Dilutions of Candidalysins (Ca, Cd, Ct) Incubate1->PrepareToxins TreatCells Treat Cells with Candidalysins and Controls Incubate1->TreatCells PrepareToxins->TreatCells Incubate2 Incubate (e.g., 24h) TreatCells->Incubate2 Centrifuge Centrifuge Plate Incubate2->Centrifuge TransferSupernatant Transfer Supernatant to new plate Centrifuge->TransferSupernatant AddLDHReagent Add LDH Reaction Mix TransferSupernatant->AddLDHReagent Incubate3 Incubate (30 min, RT) AddLDHReagent->Incubate3 AddStopSolution Add Stop Solution Incubate3->AddStopSolution ReadAbsorbance Read Absorbance (490nm / 680nm) AddStopSolution->ReadAbsorbance AnalyzeData Analyze Data & Calculate % Cytotoxicity ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for comparing candidalysin cytotoxicity.

References

A Comparative Guide to Fungal Peptide Toxins: Candidalysin and Other Key Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fungal peptide toxins is a rapidly evolving field, critical for understanding infectious disease pathogenesis and developing novel therapeutics. Until the discovery of candidalysin in Candida albicans, cytolytic peptide toxins were primarily associated with bacterial pathogens.[1] This guide provides a detailed, objective comparison of candidalysin with other significant fungal peptide toxins, focusing on their mechanisms of action, biological effects, and the experimental methods used to characterize them.

Section 1: Overview of Fungal Peptide Toxins

Fungal peptide toxins are a diverse group of secondary metabolites with a wide range of biological activities. They are typically small peptides, often cyclic, and can exhibit potent cytotoxicity, immunomodulatory effects, or specific enzyme inhibition.[2][3] This guide will focus on a comparison between candidalysin, a recently discovered virulence factor, and two well-characterized fungal toxins: α-amanitin and gliotoxin.

  • Candidalysin: A 31-amino acid peptide toxin secreted by the human fungal pathogen Candida albicans.[4] It is the first identified cytolytic peptide toxin from a human fungal pathogen and is crucial for mucosal infections.[1]

  • α-Amanitin: A cyclic octapeptide found in several species of Amanita mushrooms, most notably the death cap (Amanita phalloides). It is a potent and deadly toxin responsible for the majority of fatal mushroom poisonings.[5][6]

  • Gliotoxin: An epipolythiodioxopiperazine (ETP) toxin produced by various fungi, including the human pathogen Aspergillus fumigatus.[7][8] It is known for its immunosuppressive properties.[9]

Section 2: Mechanism of Action and Biological Effects

The mode of action varies significantly among these toxins, leading to distinct pathological outcomes.

Candidalysin acts as a pore-forming toxin, directly damaging host epithelial cell membranes.[1][10] This disruption leads to an influx of calcium ions (Ca2+) and the release of lactate (B86563) dehydrogenase (LDH), indicative of cell lysis.[4][11] The resulting cellular stress activates key signaling pathways, including the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2).[12][13] This activation triggers a pro-inflammatory response, characterized by the release of cytokines and chemokines like G-CSF, GM-CSF, IL-1α, and IL-6, which recruit immune cells to the site of infection.[10][13][14]

α-Amanitin 's primary target is RNA polymerase II, a crucial enzyme for transcribing protein-coding genes in eukaryotic cells.[15][16] By binding to the bridge helix of this enzyme, α-amanitin inhibits its translocation along the DNA template, effectively halting mRNA synthesis and leading to cell death (cytolysis), particularly in hepatocytes.[5][6][15] The toxin's effects are often delayed, appearing hours to a day after ingestion.[6]

Gliotoxin exerts its cytotoxic and immunosuppressive effects primarily through its disulfide bridge.[7][17] This feature allows it to interact with and inactivate various enzymes by targeting thiol groups.[9] A key target is NF-κB, a transcription factor central to the inflammatory response; its inhibition prevents the release of pro-inflammatory cytokines.[8][9] Gliotoxin also induces apoptosis in immune cells like macrophages and T-cells and can suppress phagocytosis by interfering with actin dynamics.[8][18]

FeatureCandidalysinα-AmanitinGliotoxin
Producing Fungus Candida albicans, C. tropicalis, C. dubliniensis[19]Amanita phalloides and related species[6]Aspergillus fumigatus and other fungi[7][9]
Structure 31-amino acid, α-helical peptide[4][20]Cyclic octapeptide[6]Epipolythiodioxopiperazine (disulfide bridge)[7]
Primary Mechanism Pore-formation in host cell membranes[1][10]Inhibition of RNA Polymerase II[15][16]Enzyme inactivation via disulfide bridge; immunosuppression[8][17]
Cellular Target Epithelial cell plasma membrane[4]RNA Polymerase II in the nucleus[5]Multiple, including NF-κB and various enzymes[8][9]
Key Biological Effect Cell lysis, inflammation, immune activation[4][10]Cessation of transcription, hepatocyte necrosis[6]Immunosuppression, apoptosis of immune cells[8][9]

Section 3: Quantitative Data Comparison

Direct quantitative comparisons of toxin potency can be challenging due to varying experimental conditions. However, data from multiple studies allow for a general assessment of their lytic and cytotoxic activities.

ToxinAssay TypeCell Type / SubstrateEffective ConcentrationCitation(s)
Candidalysin Cytotoxicity (LDH Release)Oral Epithelial Cells15-70 µM (moderate to high lysis)[11][21]
HemolysisHuman Erythrocytes~10 µM (complete lysis)[22]
α-Amanitin Cytotoxicity (Inhibition)RNA Polymerase II1 µg/ml (highly sensitive)[15]
Cytotoxicity (LD50, oral)Mouse~0.1 mg/kg[6]
Gliotoxin Cytotoxicity (Phagocytosis Inhibition)Macrophages (RAW 264.7)1.53 µM (500 ng/ml)[18]

Concentrations represent values reported to cause significant biological effects under specific experimental conditions.

Section 4: Key Experimental Protocols

The following are standardized protocols for assays commonly used to evaluate the activity of fungal peptide toxins.

This assay quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.

  • Cell Culture: Seed human oral epithelial cells (e.g., TR146) in a 96-well plate at a density of 5 x 10⁵ cells/mL and grow to confluence. Serum-starve the cells for 24 hours prior to the experiment.[11]

  • Toxin Treatment: Prepare serial dilutions of synthetic candidalysin (e.g., 3 µM, 15 µM, 70 µM) in serum-free culture medium. Remove the existing medium from the cells and add the toxin solutions. Include a vehicle-only control (e.g., sterile water or DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).[21]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 3 to 24 hours).[11][21]

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.

  • LDH Measurement: Measure LDH activity in the supernatant using a commercially available kit (e.g., Cytox 96 Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions. This typically involves adding a substrate/dye solution and measuring absorbance at a specific wavelength.[11][23]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control after subtracting the background from the vehicle control.

This assay measures the ability of a toxin to lyse red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human or sheep red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension to remove plasma and buffy coat. Prepare a 1% (v/v) suspension of RBCs in PBS.[22][24]

  • Toxin Incubation: In a 96-well plate or microcentrifuge tubes, add serial dilutions of the toxin to the 1% RBC suspension. Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in deionized water).[24]

  • Incubation: Incubate the samples for 1 hour at 37°C with gentle agitation.[24]

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Quantification: Transfer the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin in the supernatant at 414-415 nm.[22][24]

  • Data Analysis: Calculate the percentage of hemolysis for each toxin concentration using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Section 5: Signaling Pathways and Visualizations

The interaction of these toxins with host cells triggers complex signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.

Candidalysin-mediated membrane damage leads to Ca²⁺ influx, which activates matrix metalloproteinases (MMPs). This, in turn, triggers the EGFR-ERK pathway, leading to the activation of the transcription factor c-Fos and subsequent cytokine release.[13][14] Independently, candidalysin also activates the p38 MAPK pathway through MKKs and Src kinase, resulting in further cytokine production and EGFR phosphorylation.[13][25]

Candidalysin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Candidalysin Candidalysin MembraneDamage Membrane Damage (Pore Formation) Candidalysin->MembraneDamage causes Src Src Candidalysin->Src activates MKKs MKKs Candidalysin->MKKs activates Ca_Influx Ca²⁺ Influx MembraneDamage->Ca_Influx triggers EGFR EGFR ERK ERK1/2 EGFR->ERK activates MMPs MMPs Ca_Influx->MMPs activates MMPs->EGFR activates (ligand-dependent) Src->EGFR activates (ligand-independent) p38 p38 MAPK Src->p38 MKKs->p38 Cytokines_p38 IL-6 Release p38->Cytokines_p38 induces c_Fos c-Fos ERK->c_Fos activates Cytokines_ERK G-CSF, GM-CSF Release c_Fos->Cytokines_ERK induces

Caption: Candidalysin signaling cascade in epithelial cells.

α-Amanitin enters hepatocytes and translocates to the nucleus, where it binds directly to RNA Polymerase II, stalling transcription and leading to a shutdown of protein synthesis, which culminates in apoptosis.[5][26]

Amanitin_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA transcribes RNAPII_inhibited Inhibited RNA Pol II RNAPII->RNAPII_inhibited DNA DNA Protein_Synth Protein Synthesis mRNA->Protein_Synth enables RNAPII_inhibited->mRNA blocks Amanitin α-Amanitin Amanitin->RNAPII binds to Apoptosis Apoptosis Protein_Synth->Apoptosis cessation leads to

Caption: Mechanism of α-amanitin-induced cell death.

A generalized workflow for assessing the cytotoxic effects of a fungal toxin on a cell line.

Experimental_Workflow start Start step1 Seed Cells in 96-well Plate start->step1 step2 Incubate 24h (Adherence) step1->step2 step4 Treat Cells with Toxin step2->step4 step3 Prepare Toxin Serial Dilutions step3->step4 step5 Incubate (e.g., 24h) step4->step5 step6 Add Viability Reagent (e.g., LDH, MTT) step5->step6 step7 Measure Signal (Absorbance/Fluorescence) step6->step7 end End step7->end

Caption: General experimental workflow for cytotoxicity assays.

References

A Comparative Analysis of Candidalysin and Bacterial Toxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of action of microbial toxins is paramount for developing effective therapeutics. This guide provides a detailed comparative analysis of candidalysin, a fungal peptide toxin, and a selection of well-characterized bacterial toxins. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding of their similarities and differences.

Abstract

Candidalysin, the first identified peptide toxin from a human fungal pathogen, Candida albicans, plays a crucial role in host-pathogen interactions by damaging epithelial cells and modulating immune responses. Its pore-forming mechanism and subsequent activation of host signaling pathways bear resemblance to several bacterial toxins. However, distinct differences in their structure, molecular targets, and the host's response to them provide unique avenues for therapeutic intervention. This guide compares candidalysin with representative bacterial toxins—the pore-forming alpha-hemolysin (B1172582) from Staphylococcus aureus, the A-B type cholera toxin from Vibrio cholerae, and the protein synthesis-inhibiting diphtheria toxin from Corynebacterium diphtheriae. By examining their mechanisms of action through quantitative data and detailed experimental methodologies, we aim to provide a valuable resource for the scientific community.

Introduction to Candidalysin and Bacterial Toxins

Candidalysin is a 31-amino acid, α-helical peptide toxin secreted by C. albicans hyphae.[1] It directly intercalates into host cell membranes, forming pores that lead to membrane permeabilization, ion dysregulation, and ultimately, cell lysis.[1][2] This damage triggers a "danger response" in host epithelial cells, activating signaling cascades that orchestrate an inflammatory response.[3][4]

Bacterial toxins are a diverse group of proteins and other molecules that are major virulence factors for many pathogenic bacteria. They can be broadly categorized based on their structure and function.[5][6] This guide will focus on:

  • Pore-Forming Toxins (PFTs): A large class of toxins that disrupt cell membranes by forming pores. Alpha-hemolysin (α-Hla) from S. aureus is a prime example, assembling into a heptameric β-barrel pore on the host cell membrane.[7]

  • A-B Toxins: These consist of two components: a B subunit that binds to host cell receptors and an A subunit with enzymatic activity that enters the cell and disrupts its function. Cholera toxin (CT) and Diphtheria toxin (DT) are classic examples.[6][8]

Comparative Data on Toxin Activity

The following tables summarize quantitative data on the cytotoxic and immunomodulatory effects of candidalysin and the selected bacterial toxins. These values are compiled from various studies and may vary depending on the specific experimental conditions, cell types, and toxin preparations used.

Table 1: Cytotoxicity of Candidalysin and Bacterial Toxins

ToxinToxin TypeTarget Cell Line(s)Cytotoxicity MetricConcentrationReference(s)
Candidalysin Pore-Forming PeptideTR146 (Oral Epithelial Cells)Significant LDH Release15-70 µM[9]
Human Monocyte-Derived Macrophages (hMDMs)Dose-dependent cytotoxicity (PI staining)Saturated at 6h with tested concentrations[10]
Alpha-Hemolysin (α-Hla) Pore-Forming ProteinA549 (Lung Epithelial Cells)Massive Damage2,000 ng/ml[2]
A549 (Lung Epithelial Cells)Significant LDH ReleaseInfection with S. aureus USA300[11]
Diphtheria Toxin (DT) A-B Toxin (Protein Synthesis Inhibitor)HeLa Cells50% Inhibition of Protein Synthesis0.01 µg/ml[12]
Cholera Toxin (CT) A-B Toxin (cAMP Inducer)Intestinal Epithelial CellsPrimarily affects cell function, not direct lysisNot applicable for direct cytotoxicity[8]

Table 2: Immunomodulatory Effects of Candidalysin and Bacterial Toxins

ToxinTarget Cell Line(s)EffectConcentrationMagnitude of EffectReference(s)
Candidalysin Vaginal Epithelial CellsIL-1α, IL-1β, IL-6, G-CSF, GM-CSF Secretion1.5 - 70 µMDose-dependent increase[9]
Oral Epithelial CellsIL-1α, IL-1β, G-CSF, GM-CSF, IL-6 Secretion3 - 70 µMDose-dependent increase[10]
Alpha-Hemolysin (α-Hla) Human Monocytic CellsIL-1β SecretionVaries with bacterial strain/purified toxinInduction of NLRP3 inflammasome[5]
Cholera Toxin (CT) Chicken Intestinal Epithelial CellscAMP Elevation3 µg/ml6- to 8-fold increase over control[12][13]
Diphtheria Toxin (DT) HeLa CellsInhibition of Protein Synthesis0.01 µg/ml50% inhibition[12]

Signaling Pathways and Mechanisms of Action

The interaction of these toxins with host cells triggers distinct signaling cascades, which are visualized below using the DOT language.

Candidalysin-Induced Epithelial Cell Signaling

Candidalysin-induced membrane damage leads to an influx of Ca²⁺, which activates multiple downstream pathways, including the EGFR-ERK and p38 MAPK pathways. This culminates in the production of pro-inflammatory cytokines and chemokines.[12][14]

Candidalysin_Signaling Candidalysin Candidalysin Membrane Plasma Membrane Candidalysin->Membrane Intercalates Pore Pore Formation Membrane->Pore Ca_Influx Ca²⁺ Influx Pore->Ca_Influx EGFR EGFR Activation Ca_Influx->EGFR p38_Pathway p38 MAPK Pathway Ca_Influx->p38_Pathway ERK_Pathway ERK1/2 Pathway EGFR->ERK_Pathway c_Fos c-Fos Activation ERK_Pathway->c_Fos Cytokines Cytokine & Chemokine (IL-1α/β, IL-6, G-CSF, GM-CSF) p38_Pathway->Cytokines c_Fos->Cytokines

Candidalysin signaling in epithelial cells.
Alpha-Hemolysin-Induced NLRP3 Inflammasome Activation

Alpha-hemolysin forms pores in macrophage membranes, leading to potassium (K⁺) efflux. This is a key signal for the activation of the NLRP3 inflammasome, resulting in the processing and secretion of pro-inflammatory cytokines like IL-1β.[5][15]

Alpha_Hemolysin_Signaling Alpha_Hla Alpha-Hemolysin Membrane Macrophage Membrane Alpha_Hla->Membrane Binds Pore Heptameric Pore Membrane->Pore K_Efflux K⁺ Efflux Pore->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b

Alpha-hemolysin and NLRP3 inflammasome.
Cholera and Diphtheria Toxin Mechanisms

Cholera toxin and Diphtheria toxin utilize an A-B mechanism to enter the cell and exert their effects, but their intracellular targets and ultimate cellular consequences differ significantly.

AB_Toxin_Mechanisms cluster_CT Cholera Toxin (CT) cluster_DT Diphtheria Toxin (DT) CT_B B Subunit GM1 GM1 Ganglioside CT_B->GM1 Binds CT_A A Subunit GM1->CT_A Internalization of A AC Adenylate Cyclase CT_A->AC ADP-ribosylates Gsα cAMP ↑ cAMP AC->cAMP Ion_Efflux Ion & Water Efflux cAMP->Ion_Efflux DT_B B Subunit Receptor HB-EGF Receptor DT_B->Receptor Binds DT_A A Subunit Receptor->DT_A Internalization of A EF2 Elongation Factor 2 (EF-2) DT_A->EF2 ADP-ribosylates Protein_Synth_Inhibit Protein Synthesis Inhibition EF2->Protein_Synth_Inhibit Cell_Death Cell Death Protein_Synth_Inhibit->Cell_Death

Mechanisms of Cholera and Diphtheria toxins.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and comparative study of toxins. Below are outlines for key assays.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the culture supernatant upon membrane damage.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Toxin Treatment: Treat cells with various concentrations of the toxin for a specified duration. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (lysis buffer).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Detailed protocols can be found in commercially available kits from suppliers like Promega (CytoTox 96®) and Thermo Fisher Scientific (Pierce™ LDH Cytotoxicity Assay Kit).[7]

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines secreted by cells in response to toxin exposure.

Protocol Outline (Sandwich ELISA):

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with an acid solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and determine the cytokine concentration in the samples.

For detailed steps, refer to protocols provided by ELISA kit manufacturers such as BD Biosciences.

Hemolysis Assay

This assay is used to assess the membrane-damaging activity of pore-forming toxins by measuring the lysis of red blood cells (RBCs).

Protocol Outline:

  • RBC Preparation: Obtain fresh red blood cells and wash them multiple times in an isotonic buffer (e.g., PBS) to remove plasma components. Resuspend the RBCs to a desired concentration (e.g., 2% v/v).

  • Toxin Dilution: Prepare serial dilutions of the toxin in the same isotonic buffer.

  • Incubation: Mix the toxin dilutions with the RBC suspension in a 96-well plate. Include a negative control (buffer only) and a positive control (a known lytic agent like Triton X-100).

  • Centrifugation: Incubate the plate, then centrifuge to pellet intact RBCs and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the released hemoglobin, to a new 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Experimental Workflow for Toxin Characterization

The following diagram illustrates a typical workflow for characterizing the cytotoxic and immunomodulatory properties of a novel toxin.

Toxin_Workflow Toxin_Prep Toxin Preparation (Purification/Synthesis) Toxin_Exposure Toxin Exposure (Dose-Response & Time-Course) Toxin_Prep->Toxin_Exposure Cell_Culture Cell Culture (Epithelial, Macrophages, etc.) Cell_Culture->Toxin_Exposure Cytotoxicity_Assay Cytotoxicity Assays (LDH, Hemolysis, PI Staining) Toxin_Exposure->Cytotoxicity_Assay Immune_Response Immune Response Assays Toxin_Exposure->Immune_Response Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Toxin_Exposure->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Cytokine_ELISA Cytokine/Chemokine Quantification (ELISA) Immune_Response->Cytokine_ELISA Signaling_Analysis->Data_Analysis Cytokine_ELISA->Data_Analysis

Workflow for toxin characterization.

Conclusion

This comparative guide highlights the multifaceted nature of candidalysin and its intricate relationship with bacterial toxins. While sharing the common feature of pore formation with toxins like alpha-hemolysin, candidalysin's activation of specific host signaling pathways, such as the EGFR cascade, presents a unique signature. In contrast, the A-B toxins, cholera and diphtheria toxin, operate through entirely different intracellular mechanisms, leading to distinct cellular outcomes.

For researchers in drug development, these comparisons are critical. Targeting the pore-forming activity of candidalysin might draw parallels with strategies against bacterial PFTs. However, inhibiting the downstream signaling pathways activated by candidalysin could offer a more nuanced and specific therapeutic approach. Understanding the detailed experimental protocols provided herein will enable researchers to rigorously evaluate novel anti-toxin therapies. The continued investigation into the intricate mechanisms of these toxins will undoubtedly pave the way for innovative treatments for infectious diseases.

References

Validating Candidalysin as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of therapeutic strategies targeting Candidalysin, a pivotal virulence factor of Candida albicans, against conventional antifungal treatments. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a resource for validating Candidalysin as a promising therapeutic target.

Introduction to Candidalysin

Candidalysin is a 31-amino acid cytolytic peptide toxin secreted by the hyphal form of Candida albicans. It plays a critical role in the pathogenesis of candidiasis by damaging epithelial cell membranes, triggering inflammatory responses, and modulating the host immune system.[1] Its specificity to C. albicans and its direct involvement in virulence make it an attractive target for novel antifungal therapies.[2]

Comparative Efficacy of Therapeutic Strategies

This section compares the in vitro efficacy of various therapeutic approaches against C. albicans. The data is presented to allow for an objective assessment of Candidalysin-targeting strategies versus standard antifungal agents.

Table 1: In Vitro Efficacy Against Candida albicans
Therapeutic AgentMechanism of ActionTargetMinimum Inhibitory Concentration (MIC)Cytotoxicity (on Human Cells)Reference
Standard Antifungals
Fluconazole (B54011)Inhibits ergosterol (B1671047) synthesisLanosterol 14-α-demethylase0.25 - 64 µg/mL (strain dependent)Low[3]
Amphotericin BBinds to ergosterol, forming poresFungal cell membrane0.125 - 2 µg/mLHigh (Nephrotoxicity)[3]
CaspofunginInhibits β-(1,3)-D-glucan synthesisFungal cell wall0.03 - 0.25 µg/mLLow[4]
Candidalysin-Targeting Strategies
SophorolipidsDownregulates ECE1 expression, inhibiting Candidalysin productionECE1 gene expression60 - 120 µg/mLLow on non-cancerous cell lines[5]
Methoxy-apo-enterobactinInhibits ECE1 expression and Candidalysin productionECE1 gene expression1 - 128 µg/mLLow cytotoxicity reported on some human cell lines[6][7]
Anti-Candidalysin NanobodyNeutralizes Candidalysin toxinCandidalysin peptideNot Applicable (neutralizing activity)No significant cytotoxicity observed[4]

In Vivo Efficacy in a Murine Model of Oropharyngeal Candidiasis

The following table summarizes the in vivo efficacy of an anti-Candidalysin nanobody compared to fluconazole in a murine model of oropharyngeal candidiasis.

Table 2: In Vivo Efficacy Against Oropharyngeal Candidiasis
TreatmentDosageFungal Burden Reduction (CFU/g of tongue tissue)Key FindingsReference
Fluconazole10 mg/kgSignificant reduction compared to untreated controlEffective in reducing fungal load
Anti-Candidalysin Nanobody4 µM (topical)Comparable reduction in VEC damage to fluconazole in vitroPrevents epithelial damage and reduces inflammation[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of Candidalysin as a therapeutic target.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, serving as an indicator of cytotoxicity.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Candida albicans culture

  • Epithelial cell line (e.g., TR146)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed epithelial cells in a 96-well plate and incubate until confluent.

  • Infect the cells with C. albicans or treat with the test compound (e.g., Candidalysin inhibitor). Include untreated and lysis controls.

  • Incubate for a specified period (e.g., 24 hours).

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate at room temperature, protected from light, for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the lysis control.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • 96-well plates

  • Candida albicans culture

  • Test compounds (inhibitors, standard antifungals)

  • XTT labeling reagent and electron-coupling reagent

  • Microplate reader

Procedure:

  • Prepare a suspension of C. albicans and add to the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a drug-free control.

  • Incubate the plate at 37°C for 24-48 hours.

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

  • Add the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the formazan (B1609692) product at a wavelength between 450 and 500 nm.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant reduction in metabolic activity compared to the control.[8][9][10]

Murine Model of Oropharyngeal Candidiasis

This in vivo model is used to assess the efficacy of antifungal therapies in a setting that mimics human mucosal infection.[8][9]

Materials:

  • BALB/c mice

  • Candida albicans strain

  • Cortisone (B1669442) acetate (B1210297)

  • Calcium alginate swabs

  • Test therapeutic agent (e.g., anti-Candidalysin antibody)

  • Control therapeutic agent (e.g., fluconazole)

Procedure:

  • Immunosuppress mice with subcutaneous injections of cortisone acetate on days -1, 1, and 3 relative to infection.[8][9]

  • On day 0, inoculate the mice by placing a calcium alginate swab saturated with C. albicans sublingually for 75 minutes.[8]

  • Administer the test and control therapeutic agents according to the desired treatment regimen (e.g., topical application, intraperitoneal injection).

  • On day 5 post-infection, sacrifice the mice and excise the tongues.

  • Homogenize the tongue tissue and plate serial dilutions on appropriate agar (B569324) to determine the fungal burden (Colony Forming Units per gram of tissue).

  • Compare the fungal burden between treated and untreated groups to assess the efficacy of the therapeutic agents.

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathways, experimental workflows, and the logical framework for validating Candidalysin as a therapeutic target.

Candidalysin_Signaling_Pathway cluster_Candida Candida albicans hyphae cluster_Epithelial_Cell Host Epithelial Cell Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR activates p38 p38 MAPK Candidalysin->p38 activates Damage Membrane Damage (LDH release) Candidalysin->Damage causes ERK ERK EGFR->ERK activates c_Fos c-Fos p38->c_Fos activates MKP1 MKP1 ERK->MKP1 activates Cytokines Pro-inflammatory Cytokines & Chemokines c_Fos->Cytokines induces MKP1->Cytokines induces

Caption: Candidalysin signaling pathway in host epithelial cells.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Target Therapeutic Strategies MIC Determine MIC (XTT Assay) Infection_Model Oropharyngeal Candidiasis Model MIC->Infection_Model Inform Dosing Cytotoxicity Assess Cytotoxicity (LDH Assay) Cytotoxicity->Infection_Model Assess Safety Efficacy Evaluate Efficacy (Fungal Burden) Infection_Model->Efficacy Inhibitors Candidalysin Inhibitors (Sophorolipids, etc.) Inhibitors->MIC Antibodies Neutralizing Antibodies Antibodies->Cytotoxicity Standard_Drugs Standard Antifungals (Fluconazole, etc.) Standard_Drugs->MIC

Caption: Experimental workflow for validating Candidalysin as a therapeutic target.

Therapeutic_Logic cluster_Therapeutics Therapeutic Interventions C_albicans Candida albicans Infection Candidalysin_Production Candidalysin Production/Activity C_albicans->Candidalysin_Production Disease_Progression Disease Progression C_albicans->Disease_Progression Epithelial_Damage Epithelial Damage & Inflammation Candidalysin_Production->Epithelial_Damage Epithelial_Damage->Disease_Progression Target_Candidalysin Target Candidalysin (Inhibitors, Antibodies) Target_Candidalysin->Candidalysin_Production inhibit/neutralize Standard_Antifungals Standard Antifungals (Azoles, Polyenes, etc.) Standard_Antifungals->C_albicans inhibit growth

Caption: Logical relationship of therapeutic strategies against C. albicans.

Conclusion

The data and experimental protocols presented in this guide support the validation of Candidalysin as a legitimate and promising therapeutic target for C. albicans infections. Strategies aimed at inhibiting Candidalysin production or neutralizing its activity demonstrate significant potential, offering alternatives to conventional antifungal agents that are often associated with toxicity and the emergence of resistance. Further research focusing on direct comparative studies and clinical trials is warranted to fully establish the therapeutic utility of targeting Candidalysin.

References

Candidalysin's Cytotoxic Effects: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varying cytotoxic impact of candidalysin, a key virulence factor of Candida albicans, on diverse human cell lines. This report synthesizes experimental data to provide a comparative overview of the toxin's activity, details the methodologies for key experiments, and visualizes the underlying cellular signaling pathways.

Candidalysin, a peptide toxin secreted by the opportunistic fungal pathogen Candida albicans, plays a pivotal role in host-pathogen interactions by damaging epithelial barriers and triggering immune responses. Understanding the differential cytotoxic effects of this toxin on various cell types is crucial for elucidating disease pathogenesis and developing targeted therapeutic strategies. This guide provides a comparative analysis of candidalysin's cytotoxicity on oral, intestinal, and vaginal epithelial cells, as well as endothelial cells and neutrophils, based on published experimental data.

Quantitative Comparison of Candidalysin Cytotoxicity

The cytotoxic effect of candidalysin varies significantly depending on the cell type, toxin concentration, and exposure time. The following table summarizes the quantitative data from lactate (B86563) dehydrogenase (LDH) release assays, a common method for measuring cell membrane damage and cytotoxicity.

Cell LineCell TypeCandidalysin Concentration (µM)Incubation Time (h)Cytotoxicity (% of Control or Fold Change)Reference
TR146Oral Squamous Cell Carcinoma3, 15, 7024Dose-dependent increase in LDH release.[1][1]
15, 7024Variants of C. albicans candidalysin showed differential damage, with some causing significantly more LDH release than the reference strain.[2][2]
A431Vaginal Epithelial Cells1.5, 3, 15, 7024Dose-dependent increase in LDH release, presented as fold change relative to vehicle control.[3][3]
Caco-2Intestinal Epithelial Cells752Significant increase in LDH release compared to vehicle.[4][4]
Various24Screening of C. albicans mutants identified genes important for epithelial damage as measured by LDH assay.[5][5]
HDMECDermal Microvascular Endothelial CellsN/A (Infection with C. albicans strains)24Candidalysin-producing strains induced LDH release.[6][6]
HMEC-1Microvascular Endothelial Cell LineN/A (Infection with C. albicans strains)24Candidalysin-producing strains induced LDH release.[6][6]

Note: Direct comparison of absolute cytotoxicity values across different studies should be done with caution due to variations in experimental setups. The data clearly indicates a dose-dependent cytotoxic effect of candidalysin across all tested epithelial and endothelial cell lines. Notably, candidalysins from different Candida species and even variants within C. albicans exhibit different potencies.[2][7][8][9] For instance, candidalysins from C. dubliniensis and C. tropicalis have been shown to be more potent at inducing cell damage in oral epithelial cells compared to C. albicans candidalysin.[7][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental findings. Below are summarized protocols for key assays used to assess candidalysin's cytotoxicity.

Cell Culture and Candidalysin Treatment
  • Oral Epithelial Cells (TR146): Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Before treatment, cells are often serum-starved overnight. Synthetic candidalysin is then added to the culture medium at various concentrations (e.g., 3, 15, 70 µM) for specified durations (e.g., 2, 24 hours).

  • Intestinal Epithelial Cells (Caco-2): Caco-2 cells are cultured to form differentiated monolayers, often in transwell systems, to mimic the intestinal barrier.[5] Cells are then exposed to candidalysin (e.g., 37 and 75 µM) for various time points (e.g., 30, 60, 120 minutes) to assess barrier integrity and cytotoxicity.[4]

  • Endothelial Cells (HDMEC, HMEC-1): Endothelial cells are cultured in appropriate media. Cytotoxicity is often assessed by infecting the cells with candidalysin-producing and deficient strains of C. albicans for a specified period (e.g., 24 hours).[6]

Cytotoxicity Assay (LDH Release)

The release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant is a widely used marker for cytotoxicity.

  • After treating the cells with candidalysin, the culture supernatant is collected.

  • The LDH activity in the supernatant is measured using a commercially available cytotoxicity assay kit (e.g., CytoTox 96 Non-Radioactive Cytotoxicity Assay, Promega).

  • A standard curve is typically generated using recombinant porcine LDH to quantify the amount of LDH released.[1]

  • Results are often expressed as a percentage of a positive control (e.g., cells treated with a lysis buffer) or as a fold change relative to untreated or vehicle-treated cells.

Calcium Influx Assay

Candidalysin induces an influx of calcium into cells, which can be quantified using calcium-sensitive fluorescent dyes.

  • Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM).

  • After loading, the cells are treated with candidalysin.

  • The change in intracellular calcium concentration is monitored over time by measuring the fluorescence intensity at specific excitation and emission wavelengths.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the activation of specific proteins in signaling pathways.

  • Following treatment with candidalysin, cells are lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., p-EGFR, p-ERK1/2, c-Fos).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

Candidalysin-induced cytotoxicity is intricately linked to the activation of specific cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing cytotoxicity.

Candidalysin_Signaling_Pathway Candidalysin-Induced Signaling Pathway in Epithelial Cells cluster_0 Candidalysin Candidalysin PoreFormation Pore Formation Candidalysin->PoreFormation intercalates CellMembrane Cell Membrane Ca_Influx Ca2+ Influx PoreFormation->Ca_Influx CellDamage Cell Damage (LDH Release) PoreFormation->CellDamage EGFR EGFR Activation Ca_Influx->EGFR MAPK_Cascade MAPK Cascade (ERK1/2, p38) EGFR->MAPK_Cascade c_Fos c-Fos Activation MAPK_Cascade->c_Fos MKP1 MKP1 Phosphorylation MAPK_Cascade->MKP1 Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, G-CSF) c_Fos->Cytokines induces transcription

Caption: Candidalysin-induced signaling cascade in epithelial cells.

The diagram above illustrates the primary signaling pathway activated by candidalysin in epithelial cells. The toxin forms pores in the cell membrane, leading to calcium influx and subsequent activation of the Epidermal Growth Factor Receptor (EGFR).[10][11] This triggers the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the activation of transcription factors like c-Fos and the phosphorylation of MKP1, ultimately leading to the production of pro-inflammatory cytokines and contributing to cell damage.[10]

Cytotoxicity_Workflow Experimental Workflow for Candidalysin Cytotoxicity Assay Start Start Cell_Culture Cell Culture (e.g., TR146, Caco-2) Start->Cell_Culture Candidalysin_Treatment Candidalysin Treatment (Varying Concentrations & Times) Cell_Culture->Candidalysin_Treatment Collect_Supernatant Collect Supernatant Candidalysin_Treatment->Collect_Supernatant LDH_Assay LDH Assay Collect_Supernatant->LDH_Assay Data_Analysis Data Analysis (% Cytotoxicity) LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing candidalysin's cytotoxicity.

This workflow diagram outlines the key steps involved in a standard in vitro experiment to quantify the cytotoxic effects of candidalysin on a given cell line. The process begins with cell culture, followed by treatment with the toxin, collection of the supernatant to measure LDH release, and subsequent data analysis to determine the level of cytotoxicity.

References

A Comparative Guide to the Cross-Reactivity of Anti-Candidalysin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Candidalysin, a key virulence factor from Candida albicans, with its orthologs found in other pathogenic Candida species. We delve into the cross-reactivity potential of anti-Candidalysin antibodies, offering insights supported by available experimental data. This document is intended to aid researchers and drug development professionals in the design and evaluation of targeted immunotherapies against candidiasis.

Introduction to Candidalysin and its Orthologs

Candidalysin is a 31-amino acid peptide toxin secreted by Candida albicans, the most common human fungal pathogen. This toxin plays a critical role in the pathogenesis of mucosal and systemic infections by damaging host epithelial cells and activating immune responses.[1] Recently, orthologs of Candidalysin have been identified in other clinically relevant Candida species, namely Candida dubliniensis and Candida tropicalis.[2][3] While these species are closely related to C. albicans, their Candidalysin peptides exhibit variations in their amino acid sequences, leading to differences in their biological activities.[2][4]

Comparative Analysis of Candidalysin Sequences

Understanding the degree of sequence homology between Candidalysin orthologs is fundamental to predicting the cross-reactivity of antibodies developed against the C. albicans toxin. A multiple sequence alignment of Candidalysin from C. albicans, C. dubliniensis, and C. tropicalis reveals both conserved regions and notable differences.

Table 1: Amino Acid Sequence Alignment of Candidalysin Orthologs [2]

SpeciesCandidalysin Amino Acid Sequence
C. albicansS I I G I I M G I L G N I P Q V I Q I I M S I V K A F K G N K
C. dubliniensisS I I G I I M G V L G S I P Q V I Q I I M S I V K A F K G N K
C. tropicalisG I I G T V L G V F G K I P S V L K T L L S V I K G F K G N K

A Clustal Omega alignment highlights conserved residues and substitutions. The C-terminal region, identified as a primary antigenic site in C. albicans Candidalysin, shows a high degree of conservation.

Notably, the C-terminal nine amino acids (IVKAFKGNK), which have been identified as the primary antigenic determinant of C. albicans Candidalysin, are highly conserved in C. dubliniensis. This suggests a strong likelihood of cross-reactivity for antibodies targeting this epitope. The C-terminal region of C. tropicalis Candidalysin also shows considerable similarity, though with a few substitutions.

Comparative Biological Activity of Candidalysin Orthologs

While sequence homology provides a basis for predicting antibody binding, the functional consequences of these toxins can differ. Experimental data comparing the cytolytic and immunostimulatory activities of synthetic Candidalysin peptides from the three species reveal significant functional divergence.

Table 2: Comparison of Biological Activities of Candidalysin Orthologs [2]

Biological ActivityC. albicans CandidalysinC. dubliniensis CandidalysinC. tropicalis Candidalysin
Epithelial Cell Damage (LDH release) +++++++++++
Calcium Influx into Epithelial Cells ++++++++++
MAPK Signaling Activation (c-Fos) ++++++++

This table summarizes the relative potency of Candidalysin orthologs in vitro. '++++' indicates the highest potency.

Interestingly, the Candidalysins from C. dubliniensis and C. tropicalis exhibit greater potency in inducing epithelial cell damage and calcium influx compared to the C. albicans toxin.[2] All three toxins are capable of activating the MAPK signaling pathway, a key component of the host immune response.[2] These findings underscore that while antibodies may cross-react, the biological outcome of this interaction could vary depending on the specific toxin.

Cross-Reactivity of Anti-Candidalysin Antibodies: What the Data Suggests

Direct quantitative data comparing the binding of a specific anti-C. albicans Candidalysin antibody to its orthologs is currently limited in the published literature. However, based on the available evidence, we can infer the likely cross-reactivity profile.

  • High Probability of Cross-Reactivity with C. dubliniensis Candidalysin: The high degree of sequence identity, particularly in the C-terminal antigenic region, strongly suggests that antibodies raised against C. albicans Candidalysin will recognize the toxin from C. dubliniensis.

  • Potential for Cross-Reactivity with C. tropicalis Candidalysin: While there are more amino acid substitutions in the C. tropicalis ortholog, the C-terminal region remains relatively conserved. Therefore, it is plausible that some antibodies, especially polyclonal antibodies, will exhibit cross-reactivity. The affinity of this interaction may, however, be lower than that for the C. albicans and C. dubliniensis toxins.

  • Specificity against Unrelated Fungal Toxins: Studies describing the development of monoclonal antibodies and nanobodies against C. albicans Candidalysin have demonstrated their specificity by showing a lack of binding to unrelated antigens.[5] This suggests that these antibodies are not broadly cross-reactive with other fungal proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Candidalysin Peptide Synthesis and Purification

Synthetic Candidalysin peptides corresponding to the sequences from C. albicans, C. dubliniensis, and C. tropicalis are commercially synthesized.[2] Purity is typically assessed by high-performance liquid chromatography (HPLC) and mass spectrometry.

Cell Damage Assay (Lactate Dehydrogenase - LDH Assay)
  • Human oral epithelial cells (e.g., TR146) are seeded in 96-well plates and grown to confluence.

  • Cells are treated with varying concentrations of the synthetic Candidalysin peptides for 24 hours.

  • The supernatant is collected, and LDH release is quantified using a commercially available cytotoxicity assay kit.[2]

  • Data is typically normalized to a positive control (e.g., Triton X-100) and an untreated negative control.

Calcium Influx Assay
  • Epithelial cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Cells are then stimulated with the different Candidalysin peptides.

  • Changes in intracellular calcium concentration are monitored over time using a fluorescence plate reader.[2]

Western Blot for MAPK Signaling Activation
  • Epithelial cells are treated with Candidalysin peptides for a specified duration (e.g., 2 hours).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated forms of MAPK pathway proteins (e.g., p-MKP1) and transcription factors (e.g., c-Fos), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Bands are visualized using a chemiluminescent substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Specificity
  • ELISA plates are coated with synthetic Candidalysin peptides or other control antigens.

  • Plates are blocked to prevent non-specific binding.

  • Serial dilutions of the anti-Candidalysin antibody are added to the wells.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, and the resulting colorimetric change is measured using a plate reader. The optical density (OD) is proportional to the amount of antibody bound.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Candidalysin-induced signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Candidalysin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Membrane Candidalysin->Membrane Pore Formation EGFR EGFR Candidalysin->EGFR Activation Ca_Influx Ca2+ Influx Membrane->Ca_Influx MAPK_Pathway MAPK Pathway (ERK1/2, p38) EGFR->MAPK_Pathway c_Fos c-Fos Activation MAPK_Pathway->c_Fos Cytokine_Expression Cytokine Expression (e.g., IL-1α, IL-1β) c_Fos->Cytokine_Expression

Candidalysin-induced host cell signaling pathway.

Antibody_Cross_Reactivity_Workflow cluster_antigen_prep Antigen Preparation cluster_elisa ELISA cluster_analysis Data Analysis Calb_CL C. albicans Candidalysin Plate_Coating Coat ELISA Plate with Antigens Calb_CL->Plate_Coating Cdub_CL C. dubliniensis Candidalysin Cdub_CL->Plate_Coating Ctrop_CL C. tropicalis Candidalysin Ctrop_CL->Plate_Coating Control_Toxin Unrelated Fungal Toxin Control_Toxin->Plate_Coating Blocking Block Plate Plate_Coating->Blocking Add_Antibody Add Anti-C. albicans Candidalysin Ab Blocking->Add_Antibody Add_Secondary_Ab Add HRP-conjugated Secondary Ab Add_Antibody->Add_Secondary_Ab Detection Add Substrate & Measure OD Add_Secondary_Ab->Detection Compare_OD Compare OD Values Detection->Compare_OD Determine_CR Determine Cross-Reactivity Compare_OD->Determine_CR

Experimental workflow for assessing antibody cross-reactivity.

Conclusion and Future Directions

The available evidence strongly suggests that anti-Candidalysin antibodies, particularly those targeting the C-terminal epitope, are likely to exhibit cross-reactivity with Candidalysin from C. dubliniensis and potentially C. tropicalis. This has significant implications for the development of antibody-based diagnostics and therapeutics for candidiasis, as a single antibody could potentially target multiple pathogenic Candida species.

However, the differences in the biological potency of the Candidalysin orthologs highlight the need for further research. Future studies should focus on:

  • Direct Quantitative Binding Assays: Performing ELISA, surface plasmon resonance (SPR), or other quantitative binding assays to directly measure the affinity of anti-C. albicans Candidalysin monoclonal antibodies for the orthologs from C. dubliniensis and C. tropicalis.

  • Neutralization Assays: Comparing the neutralizing capacity of these antibodies against the cytotoxic effects of each Candidalysin ortholog in cell-based assays.

  • In Vivo Studies: Evaluating the protective efficacy of anti-Candidalysin antibodies in animal models of infection with C. dubliniensis and C. tropicalis.

A thorough understanding of the cross-reactivity profile of anti-Candidalysin antibodies will be instrumental in advancing the development of novel and broadly effective immunotherapies to combat infections caused by pathogenic Candida species.

References

Candidalysin: A Comparative Analysis of a Fungal Pore-Forming Toxin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potency and mechanisms of Candidalysin in comparison to other notable pore-forming toxins.

Introduction

Candidalysin, a 31-amino acid peptide toxin secreted by the opportunistic fungal pathogen Candida albicans, has emerged as a critical virulence factor in mucosal and systemic infections. Its ability to form pores in host cell membranes places it in the broad category of pore-forming toxins (PFTs), a diverse group of proteins and peptides produced by a wide range of organisms, from bacteria to insects. This guide provides a comparative analysis of candidalysin's potency against two other well-characterized PFTs: streptolysin O (SLO), a bacterial toxin from Streptococcus pyogenes, and melittin (B549807), a key component of bee venom.

Mechanism of Action: Pore Formation and Cellular Consequences

Candidalysin, like other PFTs, exerts its primary pathogenic effect by disrupting the integrity of host cell membranes. This process is initiated by the toxin's insertion into the lipid bilayer, leading to the formation of pores. This disruption of the cell membrane triggers a cascade of downstream events, including a rapid influx of calcium ions (Ca2+) and the release of intracellular components such as lactate (B86563) dehydrogenase (LDH), ultimately leading to cell lysis and death.[1][2]

Comparative Potency of Pore-Forming Toxins

The potency of pore-forming toxins can be assessed through various in vitro assays, primarily by measuring their cytotoxic and hemolytic activities. Cytotoxicity is often quantified by determining the concentration of the toxin required to cause 50% lysis of a target cell population (LC50), typically measured via an LDH release assay. Hemolytic activity, the ability to lyse red blood cells, is quantified by the concentration required for 50% hemolysis (HC50).

It is important to note that direct comparisons of potency between different studies can be challenging due to variations in experimental conditions, such as the cell types used, incubation times, and specific assay protocols. The following tables summarize available quantitative data for candidalysin, streptolysin O, and melittin.

Cytotoxic Activity (LC50) on Epithelial Cells
ToxinCell LineLC50 (µg/mL)LC50 (µM)Incubation TimeReference
CandidalysinVaginal Epithelial Cells (A-431)> 70 µM (not reached)> 21824 hoursEstimated from graphical data
Streptolysin OHuman Laryngeal Carcinoma Epithelial Cells (HEp-2)3~0.046 hours[3][4]
MelittinHuman Breast Cancer Cells (MCF-7)5.862.06Not Specified[5]
MelittinHuman Leukemia Cells (CCRF-CEM)~21.37.524 hours[6]
MelittinHuman Leukemia Cells (K-562)~15.95.624 hours[6]

Note: The LC50 for candidalysin on A-431 cells was not reached at the highest concentration tested (70 µM), indicating lower cytotoxicity compared to SLO and melittin under the tested conditions.

Hemolytic Activity (HC50) against Red Blood Cells
ToxinRed Blood Cell SourceHC50 (µg/mL)HC50 (µM)Reference
Candidalysin-derived peptide (Ca-MAP1)Murine> 20 µM (no hemolysis)> ~57[7]
MelittinHuman0.440.15[8]
MelittinHuman3.03 ± 0.021.06 ± 0.01[9]
MelittinHuman16.28 ± 0.175.71 ± 0.06[10][11]

Note: A study on a candidalysin-derived peptide (Ca-MAP1) showed no hemolytic activity at concentrations up to ~18.1 µM.[7] In contrast, another study mentions that candidalysin causes complete hemolysis at 10 µM.[7] The HC50 values for melittin vary significantly across different studies, highlighting the impact of experimental conditions.

Signaling Pathways Activated by Pore-Forming Toxins

Beyond direct cell lysis, PFTs can trigger complex intracellular signaling cascades that contribute to the host inflammatory response.

Candidalysin Signaling

Candidalysin is known to activate several key signaling pathways in epithelial cells, primarily through the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[12] Pore formation leads to calcium influx, which in turn activates matrix metalloproteinases (MMPs). These MMPs cleave and release EGFR ligands, leading to the activation of the EGFR-ERK1/2 pathway. This cascade results in the activation of the transcription factor c-Fos and the production of pro-inflammatory cytokines and chemokines, such as G-CSF and GM-CSF, which are involved in neutrophil recruitment.[12]

Candidalysin_Signaling Candidalysin Candidalysin Membrane Cell Membrane Candidalysin->Membrane intercalates Pore Pore Formation Membrane->Pore Ca_Influx Ca²⁺ Influx Pore->Ca_Influx MMPs MMPs Ca_Influx->MMPs activates EGFR_Ligands EGFR Ligands (cleavage & release) MMPs->EGFR_Ligands EGFR EGFR EGFR_Ligands->EGFR activate ERK ERK1/2 EGFR->ERK cFos c-Fos ERK->cFos Cytokines Cytokines/Chemokines (G-CSF, GM-CSF) cFos->Cytokines induces expression Melittin_Signaling Melittin Melittin Membrane Cell Membrane Melittin->Membrane binds Caspases Caspase Activation Melittin->Caspases PI3K_Akt PI3K/Akt/mTOR Pathway Melittin->PI3K_Akt inhibits NFkB NF-κB Pathway Melittin->NFkB inhibits Pore Pore Formation Membrane->Pore PLA2 Phospholipase A2 Pore->PLA2 activates Inflammation Inflammatory Mediators PLA2->Inflammation Apoptosis Apoptosis Caspases->Apoptosis SLO_Signaling SLO Streptolysin O Membrane Cell Membrane SLO->Membrane binds to cholesterol p38 p38 MAPK SLO->p38 activates (sublethal) PKC PKC SLO->PKC activates (sublethal) Pore Pore Formation Membrane->Pore NLRP3 NLRP3 Inflammasome Pore->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 (release) Caspase1->IL1b TNFa TNF-α (production) p38->TNFa PKC->TNFa LDH_Assay_Workflow start Start seed Seed Epithelial Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Toxin Dilutions (include controls) incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 supernatant Collect Supernatant incubate2->supernatant reaction Add LDH Reaction Mix supernatant->reaction incubate3 Incubate (30 min, RT) reaction->incubate3 read Read Absorbance (e.g., 490 nm) incubate3->read analyze Calculate % Cytotoxicity and LC50 read->analyze end End analyze->end

References

Comparative Transcriptomics of Candida albicans: Unveiling the Role of Candidalysin in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the transcriptomic shifts in Candida albicans and host cells in the presence and absence of the secreted peptide toxin, candidalysin.

This guide provides an objective comparison of the transcriptomic landscapes of wild-type Candida albicans and its candidalysin-deficient mutant (ece1Δ/Δ), alongside the corresponding host cell responses. By leveraging experimental data from multiple studies, we illuminate the critical role of candidalysin in fungal virulence, host immune activation, and pathogenesis. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to support further research and therapeutic development.

Introduction to Candidalysin and its Significance

Candida albicans, an opportunistic fungal pathogen, is a common commensal in the human microbiota. However, under certain conditions, it can cause infections ranging from superficial mucosal irritations to life-threatening systemic diseases. A key virulence factor in the arsenal (B13267) of C. albicans is candidalysin, a 31-amino acid peptide toxin.[1] Candidalysin is derived from a larger precursor protein, Ece1p, and is secreted by the hyphal form of the fungus.[1] Its primary function is to form pores in the membranes of host epithelial cells, leading to cell damage and lysis.[2][3] This activity is not only a direct mechanism of tissue invasion but also a potent trigger of the host's innate immune response. Understanding the precise molecular changes induced by candidalysin in both the fungus and the host is crucial for developing targeted antifungal therapies.

Comparative Transcriptional Landscape

The advent of high-throughput sequencing technologies, particularly dual RNA-seq, has enabled the simultaneous analysis of gene expression in both the pathogen and its host during infection. This powerful approach has been instrumental in dissecting the intricate molecular dialogue orchestrated by candidalysin.

Host Cell Transcriptomic Response to Candidalysin

The presence of candidalysin dramatically alters the gene expression profile of host epithelial cells. The primary response is the activation of pathways associated with cellular stress, inflammation, and immunity. A cornerstone of this response is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] This, in turn, triggers downstream Mitogen-Activated Protein Kinase (MAPK) cascades, leading to the activation of transcription factors such as c-Fos and the induction of a pro-inflammatory state.

Table 1: Key Upregulated Host Genes in Response to Candidalysin-Producing C. albicans

Gene SymbolGene NameFunctionFold Change (approx.)Reference
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, cellular proliferation, differentiation, and transformation> 10[1]
EGR1Early Growth Response 1Transcription factor, immune response, cell growth> 5[5]
IL1AInterleukin 1 AlphaPro-inflammatory cytokine> 5[6]
IL1BInterleukin 1 BetaPro-inflammatory cytokine> 5[7]
IL6Interleukin 6Pro-inflammatory cytokine> 5[6]
CSF2Colony Stimulating Factor 2 (GM-CSF)Cytokine, stimulates stem cells> 5[6]
CSF3Colony Stimulating Factor 3 (G-CSF)Cytokine, stimulates granulocyte production> 4[2]
CCL20C-C Motif Chemokine Ligand 20Chemokine, attracts lymphocytes and neutrophils> 10[2]

Note: Fold changes are approximate and can vary based on experimental conditions and time points.

Candida albicans Transcriptional Changes in the Absence of Candidalysin

While candidalysin is a secreted toxin, the deletion of its encoding gene, ECE1, also impacts the transcriptome of C. albicans itself. Studies comparing the wild-type strain to the ece1Δ/Δ mutant have revealed compensatory changes in the expression of other virulence-associated genes. For instance, in the absence of candidalysin, an upregulation of genes related to protein folding and binding has been observed, which may contribute to the maintenance of biofilm integrity.[2]

Table 2: Differentially Expressed Gene Categories in C. albicans ece1Δ/Δ Mutant Compared to Wild-Type

Gene CategoryRegulation in ece1Δ/ΔPutative FunctionReference
Adhesins (e.g., ALS3)No significant changeAdhesion to host cells[2]
Hyphal-specific genes (e.g., HWP1)Upregulated in some contextsHyphal formation and adhesion[8]
Stress response genes (e.g., HSP90)UpregulatedProtein folding, stress adaptation[2]

Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments in the comparative transcriptomics of C. albicans and host cells.

Co-culture of Candida albicans and Oral Epithelial Cells

This protocol describes the co-incubation of C. albicans with a human oral epithelial cell line to study their interaction.

  • Cell Culture: Human oral epithelial cells (e.g., TR146) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Candida albicans Preparation: C. albicans strains (wild-type and ece1Δ/Δ mutant) are grown overnight in yeast extract-peptone-dextrose (YPD) medium at 30°C.

  • Infection: Epithelial cells are seeded in 6-well plates and grown to confluence. The cells are then washed with phosphate-buffered saline (PBS), and the medium is replaced with antibiotic-free DMEM. C. albicans from the overnight culture are washed and added to the epithelial cells at a multiplicity of infection (MOI) of 10:1 (fungus:epithelial cell).

  • Incubation: The co-culture is incubated at 37°C in a 5% CO₂ incubator for various time points (e.g., 3, 6, 12, 24 hours) to allow for interaction and invasion.

Dual RNA-Seq: RNA Isolation from Co-cultured Cells

This protocol outlines the extraction of total RNA from the mixed population of fungal and host cells.

  • Cell Lysis: After the desired incubation period, the culture medium is removed, and the cells are washed with ice-cold PBS. A lysis buffer (e.g., TRIzol) is added directly to the well to lyse both epithelial and fungal cells.

  • Mechanical Disruption: To ensure efficient lysis of the fungal cell wall, mechanical disruption is employed. This can be achieved by adding sterile zirconia/silica beads to the cell lysate and homogenizing using a bead beater.[5]

  • Phase Separation: Chloroform is added to the lysate, and the mixture is centrifuged to separate it into aqueous and organic phases. The upper aqueous phase, containing the RNA, is carefully transferred to a new tube.

  • RNA Precipitation: Isopropanol is added to the aqueous phase to precipitate the RNA. The mixture is incubated and then centrifuged to pellet the RNA.

  • Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove impurities and then air-dried. The purified RNA is resuspended in RNase-free water.

  • Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using an Agilent Bioanalyzer.

Dual RNA-Seq: Library Preparation and Sequencing
  • rRNA Depletion: Ribosomal RNA (rRNA) from both human and Candida is depleted from the total RNA sample using commercially available kits.

  • Library Preparation: The rRNA-depleted RNA is used to construct a sequencing library using a strand-specific RNA-seq library preparation kit.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Dual RNA-Seq: Bioinformatic Analysis

The analysis of dual RNA-seq data requires a specialized bioinformatic pipeline to differentiate between host and fungal transcripts.

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Read Mapping: The cleaned reads are mapped to a combined reference genome containing both the human and C. albicans genomes. A read mapper such as STAR or HISAT2 is used.

  • Read Sorting: Mapped reads are sorted based on their alignment to either the human or the fungal genome.

  • Gene Expression Quantification: The number of reads mapping to each gene in both genomes is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between experimental conditions (e.g., wild-type vs. ece1Δ/Δ infection) is performed for both the host and fungal gene sets using packages like DESeq2 or edgeR in R.

Visualizations of Key Pathways and Workflows

To provide a clearer understanding of the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Host Epithelial Cell Response to Candidalysin

HostResponse Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR MAPK_pathway MAPK Pathway (p38, ERK1/2) EGFR->MAPK_pathway cFos c-Fos Activation MAPK_pathway->cFos MKP1 MKP1 Activation MAPK_pathway->MKP1 Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-6) cFos->Cytokines Chemokines Chemokines (CCL20) cFos->Chemokines Immune_Recruitment Immune Cell Recruitment (Neutrophils) Cytokines->Immune_Recruitment Chemokines->Immune_Recruitment

Caption: Host epithelial cell signaling in response to candidalysin.

Experimental Workflow for Comparative Transcriptomics

ExperimentalWorkflow CoCulture Co-culture of C. albicans (WT vs ece1Δ/Δ) with Epithelial Cells RNA_Extraction Dual RNA Extraction CoCulture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: Workflow for dual RNA-seq analysis.

Logical Relationship of Candidalysin's Role

LogicalRelationship C_albicans C. albicans (Hyphae) Candidalysin Candidalysin Secretion C_albicans->Candidalysin Host_Damage Host Cell Membrane Damage Candidalysin->Host_Damage Immune_Activation Host Immune Activation Candidalysin->Immune_Activation Virulence Fungal Virulence & Pathogenesis Host_Damage->Virulence Immune_Activation->Virulence

Caption: Candidalysin's central role in C. albicans pathogenesis.

Conclusion

The comparative transcriptomic analysis of Candida albicans with and without candidalysin provides profound insights into the molecular mechanisms underpinning fungal virulence and the host's response. Candidalysin emerges as a pivotal molecule that not only directly damages host tissues but also orchestrates a significant reprogramming of the host's transcriptional landscape, leading to a robust inflammatory response. The data and protocols presented in this guide offer a valuable resource for the scientific community, paving the way for the development of novel therapeutic strategies that target the candidalysin-host interaction to combat Candida albicans infections.

References

Validating the Efficacy of Candidalysin Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Candidalysin, a peptide toxin secreted by the fungal pathogen Candida albicans, has emerged as a critical driver of host cell damage and inflammation during mucosal infections.[1][2] Its central role in pathogenesis makes it a compelling target for novel therapeutic strategies. This guide provides a comparative overview of the in vivo validation of candidalysin inhibitors, presenting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid researchers in this field.

Comparative Efficacy of Candidalysin Inhibitors

The development of therapies targeting candidalysin is a promising alternative to traditional antifungal agents. Below is a summary of the in vivo efficacy of two potential inhibitors based on available experimental data.

InhibitorAnimal ModelC. albicans StrainKey Efficacy MetricsOutcomeReference
Anti-candidalysin Nanobody (CAL1-F1) Murine Vulvovaginal Candidiasis (VVC)SC5314Vaginal epithelial cell (VEC) damage (LDH release)Reduced VEC damage to a similar extent as 4 µg/mL fluconazole (B54011) when administered 9 hours post-infection.[1]
Dextran (B179266) Sulfate (B86663) Murine Vulvovaginal Candidiasis (VVC)Not SpecifiedIntravaginal tissue damage and inflammationTopical administration reduced tissue damage and inflammation.[3][4]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of candidalysin and the experimental approach to testing its inhibitors, the following diagrams illustrate the key signaling pathways activated by the toxin and a general workflow for in vivo studies.

Candidalysin_Signaling_Pathway cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Candidalysin Candidalysin Pore Formation Pore Formation Candidalysin->Pore Formation EGFR EGFR Candidalysin->EGFR Activates Ca2+ Influx Ca2+ Influx Pore Formation->Ca2+ Influx NLRP3 Inflammasome NLRP3 Inflammasome Pore Formation->NLRP3 Inflammasome Activates in Macrophages MAPK Pathway MAPK Pathway (ERK1/2, p38) EGFR->MAPK Pathway Ca2+ Influx->MAPK Pathway c-Fos c-Fos MAPK Pathway->c-Fos Gene Expression Gene Expression c-Fos->Gene Expression Cytokine & Chemokine Release Cytokine & Chemokine Release NLRP3 Inflammasome->Cytokine & Chemokine Release Gene Expression->Cytokine & Chemokine Release Immune Cell Recruitment Immune Cell Recruitment (e.g., Neutrophils) Cytokine & Chemokine Release->Immune Cell Recruitment Inflammation & Tissue Damage Inflammation & Tissue Damage Immune Cell Recruitment->Inflammation & Tissue Damage

Figure 1: Candidalysin Signaling Pathway.

InVivo_Workflow Animal Model Selection 1. Animal Model Selection (e.g., Mouse) Immunosuppression (optional) 2. Immunosuppression (e.g., Cortisone (B1669442) Acetate (B1210297) for OPC) Animal Model Selection->Immunosuppression (optional) Infection 3. C. albicans Inoculation (Oral or Intravaginal) Immunosuppression (optional)->Infection Inhibitor Administration 4. Inhibitor Administration (e.g., Topical, Systemic) Infection->Inhibitor Administration Monitoring & Sample Collection 5. Monitoring & Sample Collection (e.g., Vaginal Lavage, Tissue Biopsy) Inhibitor Administration->Monitoring & Sample Collection Endpoint Analysis 6. Endpoint Analysis - Fungal Burden (CFU) - Tissue Damage (Histology, LDH) - Inflammation (Cytokine levels, MPO) Monitoring & Sample Collection->Endpoint Analysis Data Analysis & Comparison 7. Data Analysis & Comparison Endpoint Analysis->Data Analysis & Comparison

Figure 2: In Vivo Experimental Workflow.

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of candidalysin inhibitors. The following are established methods for inducing mucosal candidiasis in mice.

Murine Model of Oropharyngeal Candidiasis (OPC)

This model is suitable for studying the pathogenesis of oral C. albicans infections and for evaluating the efficacy of antifungal therapies.[5]

1. Immunosuppression:

  • To render mice susceptible to oral infection, administer cortisone acetate subcutaneously. A typical regimen involves injections every other day, starting one day before infection.[5][6] The dose of cortisone acetate can be adjusted to control the severity of the infection.[5]

2. Inoculation:

  • Anesthetize the mice.

  • Inoculate the mice by placing a calcium alginate swab saturated with a suspension of C. albicans blastospores sublingually for a defined period, for example, 75 minutes.[5][7]

3. Assessment of Infection:

  • Fungal Burden: At selected time points post-infection, sacrifice the mice and homogenize the tongue and surrounding oral tissues. Plate serial dilutions of the homogenate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) to determine the colony-forming units (CFU).[8]

  • Histopathology: Fix oral tissues in formalin, embed in paraffin, section, and stain (e.g., with Periodic acid-Schiff) to visualize fungal hyphae and assess tissue damage.[5]

Murine Model of Vulvovaginal Candidiasis (VVC)

This model is used to study the pathogenesis of VVC and to test the efficacy of antifungal agents and immunotherapies.[9][10]

1. Induction of Pseudoestrus:

  • To promote susceptibility to vaginal infection, maintain the mice in a state of pseudoestrus. This is typically achieved by subcutaneous administration of estradiol (B170435) valerate (B167501) in a carrier oil (e.g., sesame oil) a few days prior to inoculation.[9][11]

2. Inoculation:

  • Under anesthesia, inoculate the mice intravaginally with a suspension of C. albicans yeast cells.[9][11]

3. Assessment of Infection:

  • Fungal Burden: At various time points, collect vaginal lavage fluid by flushing the vaginal cavity with sterile saline. Plate serial dilutions of the lavage fluid to determine vaginal CFU counts.[9]

  • Tissue Damage and Inflammation:

    • Measure lactate (B86563) dehydrogenase (LDH) release in the vaginal lavage fluid as an indicator of epithelial cell damage.[1]

    • Analyze the levels of cytokines (e.g., IL-1β) and chemokines in the lavage fluid using methods like ELISA or Luminex assays.[12]

    • Perform histological analysis of vaginal tissue to assess inflammation and tissue damage.[3]

Conclusion

The validation of candidalysin inhibitors in vivo is a critical step in the development of new treatments for C. albicans infections. The data and protocols presented in this guide offer a framework for researchers to design and execute robust preclinical studies. The comparative efficacy of anti-candidalysin nanobodies and dextran sulfate highlights the potential of targeting this key virulence factor. Future research should focus on direct head-to-head comparisons of different inhibitors and the exploration of their efficacy in various models of candidiasis.

References

Candidalysin's Dichotomous Impact on Immune and Non-Immune Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Candidalysin, a peptide toxin secreted by the opportunistic fungal pathogen Candida albicans, plays a pivotal role in the pathogenesis of candidiasis. Its interaction with host cells is complex, eliciting distinct responses in immune and non-immune cell populations. This guide provides a comprehensive comparison of the effects of candidalysin on these two major cell categories, supported by experimental data, detailed protocols, and visual representations of key signaling pathways. Understanding these differential effects is crucial for the development of targeted therapeutics against C. albicans infections.

Quantitative Comparison of Candidalysin's Effects

The cellular response to candidalysin varies significantly between immune and non-immune cells. Non-immune cells, such as epithelial and endothelial cells, primarily exhibit dose-dependent cytotoxicity and pro-inflammatory signaling. In contrast, immune cells like macrophages and dendritic cells respond with the activation of the NLRP3 inflammasome, leading to pyroptosis and the secretion of mature pro-inflammatory cytokines.

Table 1: Cytotoxicity Profile of Candidalysin

Cell Type (Species)AssayCandidalysin Concentration (µM)% Cytotoxicity (LDH Release) or EffectReference
Oral Epithelial Cells (Human)LDH Assay3Significant increase[1]
15~2-fold increase[1]
70~4-fold increase[1]
Vaginal Epithelial Cells (Human)LDH Assay1.5No significant increase[2]
3~1.5-fold increase[2]
15~2.5-fold increase[2]
70~4.5-fold increase[2]
Macrophages (Human)LDH Assay50~20% increase[3]
Dendritic Cells (Murine)LDH Assay50~25% increase[3]

Table 2: Pro-inflammatory Cytokine Secretion Profile of Candidalysin

Cell Type (Species)CytokineCandidalysin Concentration (µM)Fold Increase or ConcentrationReference
Oral Epithelial Cells (Human)G-CSF3~2-fold[1]
15~4-fold[1]
70~5-fold[1]
Oral Epithelial Cells (Human)GM-CSF3~1.5-fold[1]
15~3-fold[1]
70~4-fold[1]
Vaginal Epithelial Cells (Human)IL-1α15~2-fold[2]
70~3-fold[2]
Vaginal Epithelial Cells (Human)IL-1β15~2.5-fold[2]
70~4-fold[2]
Vaginal Epithelial Cells (Human)IL-815~2-fold[2]
70~3.5-fold[2]
Macrophages (Human)IL-1β25Significant increase[4]
50~1500 pg/mL[4]
Macrophages (Human)TNF50No significant increase[5]
Macrophages (Human)IL-650No significant increase[5]

Signaling Pathways Activated by Candidalysin

Candidalysin triggers distinct signaling cascades in immune and non-immune cells, leading to divergent cellular outcomes.

In Non-Immune Epithelial Cells:

Candidalysin-induced membrane permeabilization leads to an influx of Ca2+, which activates matrix metalloproteinases (MMPs).[6] MMPs cleave and release epidermal growth factor receptor (EGFR) ligands, which then activate the EGFR signaling pathway.[6] This activation subsequently triggers the MAPK signaling cascade, involving ERK1/2 and p38, leading to the activation of transcription factors like c-Fos.[7][8] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, such as G-CSF, GM-CSF, IL-1α, IL-1β, and IL-8.[1][2]

Candidalysin_Epithelial_Signaling Candidalysin Candidalysin Membrane Cell Membrane Candidalysin->Membrane Pore Formation Ca_influx Ca2+ Influx Membrane->Ca_influx MMPs MMPs Ca_influx->MMPs Activation EGFR_ligands EGFR Ligands MMPs->EGFR_ligands Cleavage & Release EGFR EGFR EGFR_ligands->EGFR Activation MAPK MAPK Cascade (ERK1/2, p38) EGFR->MAPK cFos c-Fos MAPK->cFos Cytokines Pro-inflammatory Cytokines & Chemokines cFos->Cytokines Transcription

Candidalysin signaling in epithelial cells.

In Immune Macrophages:

In macrophages, candidalysin activates the NLRP3 inflammasome.[4] This activation is triggered by potassium (K+) efflux resulting from candidalysin-induced membrane pores.[9] The assembled NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.[9] This process leads to a potent pro-inflammatory response and can induce a form of programmed cell death known as pyroptosis.

Candidalysin_Macrophage_Signaling Candidalysin Candidalysin Membrane Cell Membrane Candidalysin->Membrane Pore Formation K_efflux K+ Efflux Membrane->K_efflux NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activation Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1B Mature IL-1β Caspase1->IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis proIL1B Pro-IL-1β proIL1B->Caspase1

Candidalysin signaling in macrophages.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.

1. Cell Culture

  • Epithelial Cells (e.g., TR146, A431): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs): Bone marrow is harvested from the femurs and tibias of mice. Progenitor cells are differentiated into macrophages by culturing in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

2. Candidalysin Treatment

Synthetic candidalysin peptide is reconstituted in sterile water or a suitable buffer. Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of candidalysin.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, which is indicative of cytotoxicity.

LDH_Assay_Workflow start Cells + Candidalysin incubate Incubate (e.g., 24h) start->incubate collect Collect Supernatant incubate->collect reagent Add LDH Reagent collect->reagent incubate2 Incubate (Dark) reagent->incubate2 measure Measure Absorbance (490nm) incubate2->measure end Calculate % Cytotoxicity measure->end

References

A Comparative Analysis of Candidalysin Variants: Structure, Function, and Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candidalysin (CL), a 31-amino acid peptide toxin secreted by Candida albicans, is a pivotal virulence factor that mediates host cell damage and orchestrates immune responses during mucosal and systemic infections.[1][2][3] This cytolytic peptide is derived from the Ece1p preproprotein and is crucial for the pathogenesis of candidiasis.[2][3][4] Recent studies have identified multiple variants of candidalysin within C. albicans clinical isolates and in related species such as C. dubliniensis and C. tropicalis.[5][6][7][8] These variants exhibit distinct amino acid sequences, leading to significant differences in their biophysical properties and biological functions. This guide provides a comprehensive comparison of known candidalysin variants, summarizing their effects on epithelial and immune cells with supporting experimental data. Detailed protocols for key functional assays are also presented to facilitate reproducible research in this area.

Introduction to Candidalysin

Candidalysin is the first identified peptide toxin in a human fungal pathogen and plays a dual role in C. albicans infections.[1][2] At high concentrations, it directly damages host cell membranes, leading to cell lysis.[1][3][9] At sub-lytic concentrations, it activates pro-inflammatory signaling pathways, leading to the recruitment of immune cells like neutrophils.[1][2][10] The generation of mature candidalysin involves the proteolytic processing of the Ece1p protein by the kexin proteases Kex2p and Kex1p.[2][3][11]

Comparative Analysis of Candidalysin Variant Activity

Sequence variations in candidalysin significantly impact its functional potency.[5][6][7] The following tables summarize the comparative data on the ability of different candidalysin variants to induce cell damage, calcium influx, and MAPK signaling. The data is primarily from studies on oral and vaginal epithelial cell lines.[5][8][12]

Epithelial Cell Damage (LDH Release Assay)

Lactate (B86563) dehydrogenase (LDH) release is a marker of plasma membrane damage and cell lysis.[3]

Candidalysin VariantSpecies of OriginRelative LDH Release (% of C. albicans SC5314 Variant A)Reference
Variant A (SC5314) C. albicans100%[5]
Variant C C. albicansSignificantly Higher[5]
Variant D C. albicansSignificantly Lower[5]
Variant E C. albicansSignificantly Higher[5]
Variant F C. albicansSignificantly Higher[5]
Variant J C. albicansSimilar[5]
C. dubliniensis (Cd36) C. dubliniensisHigher[8]
C. tropicalis (MYA-3404) C. tropicalisHigher[8]
Calcium Influx

Candidalysin induces a rapid influx of calcium into epithelial cells, which acts as a second messenger in downstream signaling.[1][5]

Candidalysin VariantSpecies of OriginRelative Calcium InfluxReference
Variant A (SC5314) C. albicansBaseline[5]
C. dubliniensis (Cd36) C. dubliniensisMore Rapid and Potent[8]
C. tropicalis (MYA-3404) C. tropicalisMore Rapid and Potent[8]
C. dubliniensis Variant C C. dubliniensisMinimal[5]
MAPK Signaling Activation (c-Fos and p-MKP1)

Activation of the transcription factor c-Fos and phosphorylation of the MAPK phosphatase MKP1 are key events in the epithelial immune response to candidalysin.[10][11]

Candidalysin VariantSpecies of OriginRelative c-Fos/p-MKP1 ActivationReference
Variant A (SC5314) C. albicansBaseline[5][8]
Variant D C. albicansReduced[5]
Variant J C. albicansReduced[5]
C. dubliniensis (Cd36) C. dubliniensisMore Potent at Lower Concentrations[8]
C. tropicalis (MYA-3404) C. tropicalisMore Potent at Lower Concentrations[8]

Signaling Pathways Activated by Candidalysin

Candidalysin triggers distinct signaling cascades in epithelial cells and macrophages, leading to inflammatory responses and cell death.

Epithelial Cell Signaling

In epithelial cells, candidalysin activates two primary MAPK pathways.[13][14] The EGFR-ERK1/2-c-Fos axis drives the production of neutrophil-activating chemokines like G-CSF and GM-CSF, while the p38 MAPK pathway leads to IL-6 release.[13][14][15] Calcium influx is a critical upstream event for the activation of these pathways.[1]

Candidalysin_Epithelial_Signaling Candidalysin-Induced Epithelial Cell Signaling CL Candidalysin Membrane Plasma Membrane Damage (Pore Formation) CL->Membrane p38 p38 MAPK CL->p38  Src/MKKs Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx MMPs MMPs Ca_Influx->MMPs EGFR_Ligands EGFR Ligand Shedding MMPs->EGFR_Ligands EGFR EGFR Activation EGFR_Ligands->EGFR ERK ERK1/2 EGFR->ERK MKP1 p-MKP1 ERK->MKP1 cFos c-Fos ERK->cFos Cytokines_ERK G-CSF, GM-CSF, IL-1α, IL-1β cFos->Cytokines_ERK IL6 IL-6 p38->IL6

Candidalysin signaling in epithelial cells.
Macrophage Inflammasome Activation

In macrophages, candidalysin is a key trigger for the activation of the NLRP3 inflammasome.[16][17][18][19] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form, promoting a potent inflammatory response.[1][17] This process can ultimately lead to pyroptotic cell death.[17]

Candidalysin_Macrophage_Signaling Candidalysin-Induced NLRP3 Inflammasome Activation CL Candidalysin Membrane_Damage Phagosome/Plasma Membrane Damage CL->Membrane_Damage K_Efflux K⁺ Efflux Membrane_Damage->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1B pro-IL-1β Pro_IL1B->Casp1

Candidalysin signaling in macrophages.

Experimental Protocols

Detailed methodologies are crucial for the consistent and comparable study of candidalysin variants.

Peptide Synthesis

Synthetic candidalysin peptides are typically generated using solid-phase peptide synthesis with 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry.[2] Peptides are purified by reverse-phase high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry. Due to its hydrophobic nature, candidalysin is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to ensure complete solubilization before dilution in aqueous buffers for experiments.[20]

LDH Cytotoxicity Assay

This colorimetric assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding: Seed epithelial cells (e.g., TR146) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[7]

  • Treatment: Treat cells with various concentrations of candidalysin variants (e.g., 3 µM to 70 µM) for a specified period (e.g., 24 hours).[3][18] Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).[21]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.[21][22]

  • LDH Reaction: Add the LDH reaction mix (containing a tetrazolium salt) to each well and incubate at room temperature, protected from light, for approximately 30 minutes.[21]

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 490 nm using a microplate reader.[7][23]

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.[7]

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon peptide treatment using a fluorescent calcium indicator.

  • Cell Seeding: Seed epithelial cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or by transfecting with a genetically encoded sensor like GCaMP6s) according to the manufacturer's protocol.[12]

  • Imaging: Mount the dish on a confocal or fluorescence microscope equipped with a live-cell imaging chamber.

  • Treatment and Measurement: Acquire baseline fluorescence readings before adding the candidalysin variant.[12] Continuously record the fluorescence intensity over time (e.g., every 20 seconds for 40 minutes) after peptide addition.[12][16]

  • Analysis: Quantify the change in fluorescence intensity over time relative to the baseline to determine the kinetics and magnitude of calcium influx.[18]

Western Blot for MAPK Signaling

This technique is used to detect the activation of key signaling proteins.

  • Cell Treatment: Treat epithelial cells with candidalysin variants for the desired time (e.g., 30 minutes for early signaling, 2 hours for later events).[16]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated MKP1 (p-MKP1), total c-Fos, and a loading control (e.g., α-actin).[24][25]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Western blot experimental workflow.
Cytokine Quantification

Cytokine levels in cell culture supernatants can be measured using multiplex bead-based assays or ELISA.

  • Sample Collection: Collect supernatants from cell cultures treated with candidalysin variants for 24 hours.[16]

  • Multiplex Assay: Use a magnetic bead-based multiplex assay kit (e.g., Luminex) for the simultaneous quantification of multiple cytokines (e.g., G-CSF, GM-CSF, IL-1α, IL-1β, IL-6).[16][18]

  • Procedure: Follow the manufacturer's protocol, which typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition: Analyze the samples using a dedicated multiplex analyzer (e.g., Bio-Plex).[16][18]

  • Analysis: Calculate cytokine concentrations based on standard curves generated from recombinant cytokine standards.[16]

Conclusion

The discovery of candidalysin and its variants has significantly advanced our understanding of Candida pathogenesis. The observed differences in the bioactivity of these variants highlight the intricate evolutionary adaptations of this toxin. For researchers and drug development professionals, these findings offer new avenues for therapeutic intervention, such as the development of candidalysin inhibitors or modulators of the host pathways it targets. The standardized protocols provided in this guide are intended to support further research into the structure-function relationships of this important family of fungal toxins.

References

comparative proteomics of host cells exposed to candidalysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic and cellular responses of host cells upon exposure to candidalysin, a cytolytic peptide toxin secreted by Candida albicans. While comprehensive, publicly available quantitative proteomics datasets specifically comparing candidalysin-exposed and unexposed host cells are limited, this document synthesizes available quantitative data on downstream functional outcomes, details the key signaling pathways affected, and provides established experimental protocols to facilitate further research.

Cellular and Functional Impact of Candidalysin on Host Cells

Candidalysin elicits a range of dose-dependent responses in host epithelial cells, from the induction of signaling pathways and cytokine release at sub-lytic concentrations to overt cellular damage at higher concentrations.

Table 1: Candidalysin-Induced Cell Damage in Oral Epithelial Cells

This table summarizes the cytotoxic effects of candidalysin on TR146 oral epithelial cells, as measured by lactate (B86563) dehydrogenase (LDH) release.

Candidalysin Concentration (µM)% Cytotoxicity (LDH Release)Reference Study
3Low to negligible
15Moderate
70High[1][2]

Data represent a qualitative summary of findings from the cited studies. Exact percentages vary based on experimental conditions.

Table 2: Pro-inflammatory Cytokine Secretion by Oral Epithelial Cells in Response to Candidalysin

This table outlines the secretion of key pro-inflammatory cytokines by oral epithelial cells following treatment with various concentrations of candidalysin.

Cytokine3 µM Candidalysin15 µM Candidalysin70 µM CandidalysinReference Study
G-CSF IncreasedSignificantly IncreasedMarkedly Increased[2]
GM-CSF IncreasedSignificantly IncreasedMarkedly Increased
IL-1α Low InductionModerate InductionHigh Induction
IL-6 Low InductionModerate InductionHigh Induction[1]
IL-8 IncreasedSignificantly IncreasedMarkedly Increased[3][4]

Cytokine levels are presented qualitatively based on the referenced literature. Absolute concentrations are dependent on the specific experimental setup.

Key Signaling Pathways Activated by Candidalysin

Candidalysin triggers distinct signaling cascades in host cells, leading to immune activation and cellular stress responses. The two primary pathways identified are the EGFR-MAPK signaling axis in epithelial cells and the NLRP3 inflammasome pathway in macrophages.

EGFR-MAPK Signaling Pathway in Epithelial Cells

Candidalysin activates the Epidermal Growth Factor Receptor (EGFR), initiating a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs). This leads to the activation of transcription factors such as c-Fos and the induction of MAPK Phosphatase 1 (MKP1), culminating in the production of pro-inflammatory cytokines and chemokines.

EGFR_MAPK_Pathway Candidalysin-Induced EGFR-MAPK Signaling Candidalysin Candidalysin EGFR EGFR Candidalysin->EGFR activates Ca_influx Calcium Influx Candidalysin->Ca_influx MAPK_cascade MAPK Cascade (ERK1/2, p38) EGFR->MAPK_cascade initiates Ca_influx->MAPK_cascade modulates c_Fos_MKP1 c-Fos & MKP1 Activation MAPK_cascade->c_Fos_MKP1 leads to Cytokines Cytokine & Chemokine Production (IL-8, G-CSF) c_Fos_MKP1->Cytokines drives

Candidalysin activation of the EGFR-MAPK pathway in epithelial cells.
NLRP3 Inflammasome Activation in Macrophages

In macrophages, candidalysin acts as a potent trigger for the NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This pathway is a critical component of the innate immune response to C. albicans.

NLRP3_Inflammasome_Pathway Candidalysin-Induced NLRP3 Inflammasome Activation Candidalysin Candidalysin Macrophage Macrophage Candidalysin->Macrophage targets NLRP3 NLRP3 Inflammasome Assembly Macrophage->NLRP3 senses danger Caspase1 Caspase-1 Activation NLRP3->Caspase1 activates Mature_IL1b_IL18 Mature IL-1β / IL-18 (Secretion) Caspase1->Mature_IL1b_IL18 cleaves IL1b_IL18 Pro-IL-1β / Pro-IL-18 IL1b_IL18->Caspase1

NLRP3 inflammasome activation by candidalysin in macrophages.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of LDH released from lysed cells into the culture supernatant.

  • Principle: LDH is a stable cytosolic enzyme that, when released, catalyzes the conversion of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.

  • Protocol:

    • Seed host cells (e.g., TR146 oral epithelial cells) in a 96-well plate and grow to confluence.

    • Treat cells with varying concentrations of candidalysin or a vehicle control for a specified period (e.g., 24 hours). Include wells with untreated cells for a spontaneous LDH release control and wells treated with a lysis buffer for a maximum LDH release control.

    • After incubation, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature, protected from light, for up to 30 minutes.

    • Add a stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100[5][6][7][8][9].

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of specific cytokines (e.g., IL-8, G-CSF) in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the cytokine concentration.

  • Protocol:

    • Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (collected from candidalysin-treated and control cells) and a series of known standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.

    • Wash the plate and add TMB substrate. Incubate in the dark for 30 minutes.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples[3][4][10][11][12].

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the activation of signaling proteins, such as p-MKP1 and c-Fos, by identifying their phosphorylated forms.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme that facilitates detection.

  • Protocol:

    • Treat host cells with candidalysin for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-MKP1 or anti-c-Fos) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin[13][14][15].

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration, a key early event in candidalysin-induced cell signaling.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Fluo-4 AM is cell-permeable and is cleaved by intracellular esterases to the fluorescent Fluo-4, which is trapped inside the cells. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly.

  • Protocol:

    • Seed host cells in a 96-well black, clear-bottom plate.

    • Load the cells with Fluo-4 AM dye solution in a suitable buffer (e.g., HBSS) and incubate at 37°C for 1 hour.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence microplate reader or a fluorescence microscope.

    • Record the baseline fluorescence.

    • Add candidalysin to the wells and immediately begin monitoring the change in fluorescence intensity over time (excitation ~490 nm, emission ~525 nm).

    • The change in fluorescence intensity reflects the influx of calcium into the cells[16][17][18][19][20].

Experimental Workflow for Investigating Host Cell Response to Candidalysin

The following diagram illustrates a typical workflow for studying the effects of candidalysin on host cells, from initial exposure to the analysis of various cellular responses.

Experimental_Workflow Experimental Workflow for Candidalysin Host Cell Response Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Assays Host_Cells Host Cell Culture (e.g., Epithelial Cells, Macrophages) Treatment Candidalysin Exposure (Dose- & Time-course) Host_Cells->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate Calcium_Assay Calcium Influx Assay (Early Signaling) Treatment->Calcium_Assay Real-time LDH_Assay LDH Assay (Cytotoxicity) Supernatant->LDH_Assay ELISA ELISA (Cytokine Secretion) Supernatant->ELISA Western_Blot Western Blot (Signaling Pathway Activation) Cell_Lysate->Western_Blot

A generalized workflow for analyzing host cell responses to candidalysin.

References

Validating Candidalysin's Role in NLRP3 Inflammasome Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Candidalysin, a peptide toxin secreted by the hyphal form of Candida albicans, has been identified as a critical trigger of the NLRP3 inflammasome in innate immune cells like macrophages and dendritic cells.[1][2][3][4] This activation is a key event in the host's inflammatory response to C. albicans infection, leading to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[2][3] Validation of Candidalysin's function has been primarily achieved through comparative experiments using wild-type (WT) C. albicans, mutant strains incapable of producing Candidalysin (typically ece1Δ/Δ mutants), and purified synthetic Candidalysin.[2][5]

This guide provides a comparative summary of the experimental data supporting Candidalysin's role in inflammasome activation, details the key experimental protocols used for this validation, and illustrates the core signaling pathways and workflows.

Comparative Analysis of Inflammasome Activation

The most direct evidence for Candidalysin's role comes from comparing the host cell response to different C. albicans strains and to the purified toxin. Key metrics for this comparison are the levels of IL-1β secretion, Caspase-1 activation, and resulting host cell lysis (pyroptosis).

Table 1: Comparison of IL-1β Secretion from Macrophages

StimulusCell TypeIL-1β Secretion (Relative to WT C. albicans)Key Finding
Wild-Type (WT) C. albicans hMDMs, mBMDMsHighDemonstrates the baseline inflammasome activation by hyphal C. albicans.[5][6]
ece1Δ/Δ Mutant (Candidalysin-deficient) hMDMs, mBMDMsSignificantly ReducedShows that the absence of Candidalysin critically impairs the fungus's ability to induce IL-1β.[6][7]
ece1Δ/Δ + ECE1 (Re-integrant Strain) hMDMsRestored to WT levelsConfirms that the reduced IL-1β secretion is specifically due to the absence of the ECE1 gene product.[6]
Synthetic Candidalysin hMDMs, mBMDMsHigh (dose-dependent)Proves that Candidalysin alone is sufficient to trigger IL-1β secretion in a manner dependent on the NLRP3 inflammasome.[2][3][5]

hMDMs: human monocyte-derived macrophages; mBMDMs: murine bone marrow-derived macrophages.

Table 2: Comparison of Macrophage Lysis (LDH Release)

StimulusCell TypeLDH Release (Cytotoxicity)Key Finding
Wild-Type (WT) C. albicans mBMDMsHighC. albicans hyphae cause significant macrophage damage and lysis.[8][9]
ece1Δ/Δ Mutant (Candidalysin-deficient) mBMDMsSignificantly ReducedDemonstrates that Candidalysin is a key driver of the cytolytic activity of C. albicans.[1]
Synthetic Candidalysin mBMDMsHigh (dose-dependent)Establishes Candidalysin as a potent cytolytic peptide toxin capable of directly damaging macrophage membranes.[1]

Signaling Pathways and Experimental Overviews

The validation of Candidalysin's role relies on a logical progression of experiments that connect the toxin to the canonical NLRP3 inflammasome pathway.

G cluster_fungus Candida albicans cluster_macrophage Macrophage Ca_hyphae Hyphal Formation Candidalysin Candidalysin Secretion Ca_hyphae->Candidalysin ECE1 gene K_efflux K+ Efflux Candidalysin->K_efflux Pore formation/ Membrane damage Membrane NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 Inflammasome Assembly (ASC, Pro-Casp1) NLRP3_inactive->NLRP3_active Activation Casp1 Caspase-1 (active) NLRP3_active->Casp1 Pro-Caspase-1 cleavage K_efflux->NLRP3_inactive IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage GSDMD Gasdermin-D Cleavage Casp1->GSDMD Cleavage Pro_IL1B Pro-IL-1β Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Pore formation

Candidalysin-NLRP3 Inflammasome Activation Pathway.

G cluster_assays Downstream Assays Prep Prepare Macrophages (e.g., BMDMs) Infection Infect Macrophages (MOI 1-10) Prep->Infection ASC ASC Speck Microscopy/ Flow Cytometry Prep->ASC For imaging assays Incubate Incubate (e.g., 3-6 hours) Infection->Incubate Infection->ASC Strains Stimuli: 1. Wild-Type C. albicans 2. ece1Δ/Δ Mutant 3. Purified Candidalysin 4. Control (e.g., LPS+Nigericin) Strains->Infection Collect Collect Supernatants & Cell Lysates Incubate->Collect ELISA IL-1β ELISA Collect->ELISA LDH LDH Assay (Cytotoxicity) Collect->LDH WB Western Blot (Caspase-1, GSDMD Cleavage) Collect->WB

Experimental workflow for validating Candidalysin's role.

Detailed Experimental Protocols

The following protocols are synthesized from common methodologies used in the field to validate Candidalysin's function.[6][8][10][11]

1. Macrophage Infection and IL-1β Analysis

This protocol is designed to measure the secretion of IL-1β from macrophages in response to C. albicans infection.

  • Cell Culture:

    • Culture bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs) in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

    • Seed macrophages in 24-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

  • Priming (Optional but Recommended):

    • Prime macrophages with Lipopolysaccharide (LPS) (50-100 ng/mL) for 3 hours. This upregulates the expression of pro-IL-1β (Signal 1), making the cells competent to secrete mature IL-1β upon inflammasome activation (Signal 2).

  • Infection/Stimulation:

    • Culture C. albicans strains (WT, ece1Δ/Δ, and complemented) overnight in YPD broth at 30°C.

    • Wash the fungal cells with PBS and count them using a hemocytometer.

    • Infect the primed macrophages with C. albicans strains at a Multiplicity of Infection (MOI) of 2-10.

    • For experiments with purified toxin, add synthetic Candidalysin to primed macrophages at various concentrations (e.g., 10-100 µg/mL).

    • Incubate for 3-6 hours at 37°C in 5% CO₂.

  • Sample Collection and Analysis:

    • Centrifuge the plates to pellet any cells and debris.

    • Carefully collect the culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

2. Macrophage Lysis (LDH) Assay

This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the supernatant.

  • Procedure:

    • Perform the macrophage infection/stimulation as described above (Protocol 1).

    • At the end of the incubation period, collect the supernatants.

    • Use a commercial LDH cytotoxicity assay kit.

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture as per the manufacturer's protocol.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

3. ASC Speck Formation Analysis

Activation of the inflammasome leads to the oligomerization of the adaptor protein ASC into a large, single structure within the cell, known as an "ASC speck."[12][13] Visualizing these specks is a direct readout of inflammasome assembly.

  • Cell Preparation and Infection:

    • Seed macrophages (often an immortalized line stably expressing a fluorescently-tagged ASC, e.g., ASC-GFP) on glass coverslips in a 24-well plate.[12]

    • Allow cells to adhere overnight.

    • Prime and infect the cells with C. albicans strains or stimulate with purified Candidalysin as described in Protocol 1.

  • Fixing and Staining:

    • After a shorter incubation period (e.g., 1-3 hours), wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • If not using a fluorescent reporter cell line, permeabilize the cells with 0.1% Triton X-100 and stain for endogenous ASC using a specific primary antibody followed by a fluorescently-labeled secondary antibody.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • An ASC speck will appear as a single, bright fluorescent dot in the cytoplasm of a cell.[14]

    • Quantify inflammasome activation by counting the percentage of cells that contain an ASC speck out of the total number of cells in multiple fields of view. This can also be quantified using flow cytometry.[13][15]

References

Safety Operating Guide

Navigating the Safe Disposal of Canditoxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent toxins are paramount to ensuring laboratory safety and environmental protection. Canditoxin, a mycotoxin produced by the fungus Candida albicans, requires careful management due to its potential biological activity.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from established safety protocols for hazardous and biological waste.

Core Principles of this compound Disposal

Given the lack of specific regulatory guidelines for this compound, a conservative approach combining chemical inactivation with established hazardous waste disposal procedures is recommended. This dual strategy aims to neutralize the toxin's activity before it enters the waste stream, providing an additional layer of safety. The following procedures are based on safety data for related hazardous materials and general biohazardous waste management protocols.

Quantitative Hazard Data Summary

The following table summarizes key hazard information from safety data sheets of hazardous chemical products, which can serve as a conservative proxy for assessing the risks associated with this compound.

Hazard CategoryGHS Hazard StatementDisposal Precautionary Statement
Acute Toxicity (Oral) H300: Fatal if swallowedP501: Dispose of contents/ container to an approved waste disposal plant
Carcinogenicity H351: Suspected of causing cancer[3]P501: Dispose of contents and container to hazardous or special waste collection point[3]
Aquatic Hazard (Acute) H400: Very toxic to aquatic life[3]P391: Collect spillage[3]
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects[3]P501: Dispose of contents and container to hazardous or special waste collection point[3]

Experimental Protocol: Inactivation of Liquid this compound Waste

This protocol is adapted from standard procedures for the disinfection of liquid waste potentially contaminated with Candida albicans.[4]

Objective: To inactivate this compound in a liquid solution prior to disposal.

Materials:

  • Liquid waste containing this compound

  • Sodium hypochlorite (B82951) solution (household bleach, typically 5.25-8.25%)

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, safety goggles

  • Chemical fume hood

  • Hazardous waste container, properly labeled

Procedure:

  • Work in a designated area: All handling of this compound waste should be performed in a chemical fume hood to minimize inhalation exposure.

  • Prepare inactivation solution: Prepare a 1:10 final volume dilution of household bleach in the liquid this compound waste. For example, to treat 900 mL of waste, add 100 mL of bleach.

  • Inactivation: Slowly add the bleach to the this compound waste while stirring to ensure thorough mixing.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation. A longer contact time may be advisable depending on the initial concentration of the toxin.

  • Neutralization (Optional but Recommended): To reduce the corrosivity (B1173158) of the treated waste, neutralize the excess bleach by adding sodium thiosulfate (B1220275) until the solution no longer tests positive for chlorine (e.g., using potassium iodide-starch test paper).

  • Containerize for Disposal: Transfer the inactivated and neutralized solution to a clearly labeled hazardous waste container. The label should include "Inactivated this compound Waste" and the date of inactivation.

  • Final Disposal: The containerized waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CanditoxinDisposalWorkflow cluster_preparation Preparation & Handling cluster_inactivation Inactivation Protocol cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood add_bleach Add 1:10 Bleach Solution fume_hood->add_bleach contact_time Allow 30 min Contact Time add_bleach->contact_time neutralize Neutralize with Sodium Thiosulfate contact_time->neutralize containerize Transfer to Labeled Hazardous Waste Container neutralize->containerize dispose Dispose via Institutional Hazardous Waste Program containerize->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe inactivation and disposal of this compound waste.

Disposal of Contaminated Solid Waste

All solid waste that has come into contact with this compound, including pipette tips, gloves, and empty containers, should be managed as follows:

  • Sharps: Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container.[4]

  • Non-Sharps: Other contaminated solid waste should be collected in a designated hazardous waste bag or container.[4]

  • Disposal: All solid waste contaminated with this compound should be disposed of through your institution's hazardous waste program. Autoclaving may be an appropriate additional step for materials also considered biohazardous, but chemical hazard regulations must be followed.

By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.

References

Navigating the Handling of Candidalysin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with candidalysin, the cytolytic peptide toxin produced by Candida albicans. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

The toxin relevant to Candida albicans is now identified in scientific literature as candidalysin, a 31-amino acid peptide.[1] It is a key virulence factor responsible for damaging epithelial cells and triggering immune responses.[1][2] While the term "canditoxin" is found in older research, recent studies focus on candidalysin. This document centers on the safe handling of this potent toxin.

Personal Protective Equipment (PPE) and Biosafety Levels

Work involving Candida albicans and its toxins requires adherence to Biosafety Level 2 (BSL-2) practices. The appropriate PPE is crucial for minimizing exposure risk.

Core PPE Recommendations:

  • Gloves: Impervious gloves, such as nitrile, should be worn to prevent skin contact.[3]

  • Lab Coat: A dedicated lab coat is necessary to protect clothing and skin.

  • Eye Protection: Safety glasses or a face shield are strongly recommended to prevent splashes to the eyes.[3]

  • Respiratory Protection: While not always required, a risk assessment may indicate the need for respiratory protection, especially if there is a potential for aerosol generation.

Quantitative Toxicity Data

Biological EffectCell TypeCandidalysin ConcentrationReference
Cellular Damage (LDH Release)TR146 Oral Epithelial Cells15 µM - 70 µM[4][5][6]
Calcium InfluxEpithelial Cells70 µM[4][7]
Cytokine Secretion (e.g., IL-1α, IL-1β, IL-6, G-CSF, GM-CSF)Epithelial Cells3 µM - 70 µM[6][7]
c-Fos and p-MKP1 Signaling ActivationOral Epithelial Cells3 µM - 70 µM[7]

Operational and Disposal Plans

A structured approach to handling and disposing of candidalysin and related materials is essential for laboratory safety.

Handling Procedures:
  • Containment: All procedures with the potential to generate aerosols or splashes should be conducted within a certified Class II Biological Safety Cabinet (BSC).

  • Sharps Safety: The use of needles and syringes should be strictly limited. When necessary, proper handling procedures to avoid bending, shearing, or recapping needles must be followed.

  • Transport: When moving samples of Candida albicans or purified candidalysin, they must be in sealed, secondary containers.

Spill Management:
  • Notification and Isolation: Immediately stop work, notify others in the area, and isolate the spill.

  • PPE: Don the appropriate PPE, including a lab coat, gloves, and eye protection.

  • Containment: Cover the spill with absorbent material.

  • Disinfection: Gently apply a suitable disinfectant, such as a 1:10 bleach solution, starting from the perimeter and working inwards. Allow for a sufficient contact time (e.g., 20 minutes).

  • Cleanup: Wipe up the disinfected spill and dispose of all contaminated materials in a biohazard waste container.

  • Final Decontamination: Re-wipe the area with disinfectant.

  • Hand Hygiene: Thoroughly wash hands after cleanup.

Disposal Plan:
  • Liquid Waste: All liquid waste contaminated with Candida albicans or candidalysin should be decontaminated with a 1:10 bleach solution before disposal.

  • Solid Waste: All non-sharp solid waste, including cultures, stocks, and contaminated lab supplies, must be decontaminated, typically by autoclaving, before being placed in a designated biohazard box.

  • Sharps: All sharps must be disposed of in an approved, puncture-resistant sharps container.

Experimental Protocols Overview

While detailed, step-by-step protocols for every conceivable experiment with candidalysin are beyond the scope of this guide, the following outlines the general methodologies for key assays cited in the literature.

Candidalysin Purification and Storage:
  • Purification: Candidalysin is a peptide that can be synthesized using solid-phase synthesis and purified via high-performance liquid chromatography (HPLC).[7]

  • Storage: Lyophilized stocks of candidalysin should be resuspended in sterile water and stored at -80°C to maintain stability.

Measuring Cell Damage (LDH Release Assay):
  • Cell Culture: Plate target epithelial cells in a multi-well plate and grow to confluence.

  • Treatment: Treat the cells with varying concentrations of purified candidalysin. Include appropriate positive (e.g., lysis buffer) and negative (vehicle control) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the supernatant, following the manufacturer's instructions.

Analysis of Host Cell Signaling:
  • Cell Treatment: Treat epithelial cells with candidalysin for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total signaling proteins (e.g., p-MKP1, c-Fos). Use a loading control (e.g., actin) to ensure equal protein loading.

  • Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.

Candidalysin-Induced Epithelial Cell Signaling

The following diagram illustrates the signaling pathway activated in epithelial cells upon exposure to candidalysin.

CandidalysinSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Candidalysin Candidalysin MembranePore Membrane Pore Formation Candidalysin->MembranePore intercalates EGFR EGFR Candidalysin->EGFR activates CaInflux Ca²⁺ Influx MembranePore->CaInflux CellDamage Cell Damage (LDH Release) MembranePore->CellDamage MAPK_p38 p38 MAPK EGFR->MAPK_p38 MAPK_ERK ERK1/2 EGFR->MAPK_ERK cFos c-Fos Activation MAPK_p38->cFos MKP1 MKP1 Activation MAPK_ERK->MKP1 Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, G-CSF) cFos->Cytokines induces MKP1->Cytokines regulates

Caption: Signaling pathway activated by candidalysin in epithelial cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.